Titanium tetraisopropanolate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-olate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUYXOFXAQZZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Ti | |
| Record name | TETRAISOPROPYL TITANATE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air., Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |
| Record name | TETRAISOPROPYL TITANATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Propanol, titanium(4+) salt (4:1) | |
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| Record name | Tetraisopropyl titanate | |
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Boiling Point |
220 °C @ 760 mm Hg | |
| Record name | TETRAISOPROPYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in anhydrous ethanol, ether, benzene, chloroform | |
| Record name | TETRAISOPROPYL TITANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9711 @ 20 °C/4 °C | |
| Record name | TETRAISOPROPYL TITANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
9.8 (AIR= 1) | |
| Record name | TETRAISOPROPYL TITANATE | |
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Color/Form |
Light-yellow liquid, Colorless to light-yellowish fluid | |
CAS No. |
546-68-9 | |
| Record name | TETRAISOPROPYL TITANATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/22937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tetraisopropyl titanate | |
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| Record name | 2-Propanol, titanium(4+) salt (4:1) | |
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| Record name | Titanium tetraisopropanolate | |
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| Record name | TITANIUM TETRAISOPROPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NX7K235Y | |
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| Record name | TETRAISOPROPYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Approx 20 °C | |
| Record name | TETRAISOPROPYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Titanium(IV) Isopropoxide
Introduction
Titanium(IV) isopropoxide, also known as titanium tetraisopropanolate or TTIP (CAS No. 546-68-9), is a pivotal organometallic compound in the fields of materials science, catalysis, and organic synthesis. As an alkoxide of tetravalent titanium, its chemical formula is Ti[OCH(CH₃)₂]₄.[1] The compound's utility is deeply rooted in its unique physical and chemical properties, most notably its high reactivity towards water, which serves as the foundation for the widely used sol-gel process to produce titanium dioxide (TiO₂) nanomaterials.[2][3]
This technical guide provides a comprehensive examination of the core physical properties of titanium(IV) isopropoxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, explaining the causality behind its characteristics and providing methodologies for their characterization.
Chemical Structure and State
The physical properties of TTIP are a direct consequence of its molecular structure. In non-polar solvents or the vapor phase, it exists as a discrete, diamagnetic tetrahedral molecule with a central titanium atom coordinated to four isopropoxide ligands.[1] However, the structural chemistry of titanium alkoxides can be complex; in the crystalline solid state, for instance, titanium methoxide is tetrameric.[1] While TTIP, with its bulkier isopropoxide groups, aggregates less, its state can be influenced by solvent and temperature, which in turn affects properties like viscosity and boiling point.[1]
Caption: Monomeric structure of Titanium(IV) Isopropoxide.
Core Physical Properties
The key physical properties of TTIP are summarized below. These values are critical for designing experimental setups, ensuring safe handling, and predicting its behavior in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈O₄Ti | [4] |
| Molecular Weight | 284.22 g/mol | [4] |
| Appearance | Colorless to pale-yellow liquid | [4] |
| Odor | Mild, alcohol-like | [4][5] |
| Melting/Freezing Point | 14 - 17 °C (57 - 63 °F) | [4][6] |
| Boiling Point | 232 °C (450 °F) at 760 mmHg | [4][6] |
| Density | 0.96 g/mL at 20 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.464 | [4][6] |
| Vapor Pressure | 1.33 hPa at 63 °C; 60.2 hPa at 25 °C | [4][7] |
| Viscosity | 2.11 cP at 25 °C | [5] |
| Flash Point | 45 - 46 °C (113 - 115 °F) | [7] |
Solubility and Reactivity
TTIP is readily soluble in a range of anhydrous organic solvents, including ethanol, ether, benzene, and chloroform.[4] Its miscibility with common organic solvents makes it a versatile precursor in various solution-based synthesis routes.
However, it is insoluble in water and, more importantly, reacts rapidly with it. This high sensitivity to moisture is a defining characteristic. The hydrolysis reaction is the cornerstone of its use in sol-gel synthesis, where water initiates the conversion of the alkoxide into titanium dioxide. The reaction proceeds via the substitution of isopropoxide (-OCH(CH₃)₂) groups with hydroxyl (-OH) groups, followed by condensation reactions that form Ti-O-Ti bridges, ultimately leading to a solid TiO₂ network.[2][3]
Caption: Simplified reaction pathway for TTIP hydrolysis.
Due to this reactivity, handling and storage require stringent anhydrous conditions, typically under an inert atmosphere like nitrogen or argon, to prevent premature degradation and ensure reproducibility in experiments.
Thermal Properties and Decomposition
Titanium(IV) isopropoxide is thermally stable under standard conditions but will decompose at elevated temperatures. The decomposition is a complex process and not limited to a single pathway. Key mechanisms include:
-
β-hydride elimination: This is a commonly assumed pathway where a hydrogen atom from the isopropoxide ligand is transferred to the titanium center, leading to the release of propene (C₃H₆) and the formation of a titanium hydroxide species.[8][9]
-
C-C and C-O bond cleavage: At higher energies, the successive abstraction of methyl radicals can occur, leading to different byproducts.[8][10]
-
Hydrolysis-driven decomposition: In the presence of even trace amounts of water, the decomposition pathway can be significantly altered, often proceeding through the formation and subsequent decomposition of titanium hydroxide, Ti(OH)₄.[8][10]
The onset of thermal decomposition has been reported to occur around 250°C, a critical parameter for applications like Chemical Vapor Deposition (CVD).[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of TTIP.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is relatively simple, consistent with its symmetric structure. It typically shows two main signals: a septet (or multiplet) corresponding to the single methine proton (-CH) of the isopropoxide group, and a doublet for the six equivalent methyl protons (-CH₃).[5][11][12]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of TTIP displays characteristic absorption bands. Key peaks include strong C-H stretching vibrations from the alkyl groups, C-O stretching bands, and Ti-O stretching vibrations in the lower frequency region (typically around 600 cm⁻¹).[5][13]
-
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly regarding the Ti-O framework vibrations.[5][14]
Experimental Protocols for Property Determination
Accurate characterization of TTIP requires methodologies that account for its high moisture sensitivity. All procedures must be conducted under an inert and anhydrous atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Protocol: Density Measurement (Pycnometer Method)
This protocol adapts the standard pycnometer method for an air-sensitive liquid.[15][16]
Objective: To determine the density of TTIP at a specified temperature (e.g., 20°C).
Apparatus:
-
Glovebox or Schlenk line with a dry nitrogen or argon supply.
-
Pycnometer of known volume (e.g., 10 mL), thoroughly dried in an oven and cooled in a desiccator before being brought into the glovebox.
-
Analytical balance (accurate to 0.1 mg).
-
Constant temperature bath.
-
Anhydrous solvent (e.g., hexane) for cleaning.
-
Gas-tight syringes.
Methodology:
-
Preparation: Transfer all necessary equipment, including the sealed TTIP container and dried pycnometer, into the inert atmosphere of the glovebox. Allow all items to reach thermal equilibrium.
-
Mass of Empty Pycnometer: Weigh the clean, dry, empty pycnometer on the analytical balance. Record this mass as m₁.
-
Filling the Pycnometer: Using a gas-tight syringe, carefully fill the pycnometer with TTIP up to its calibration mark. Ensure no air bubbles are trapped.
-
Temperature Equilibration: Cap the pycnometer and place it in the constant temperature bath set to 20.0 ± 0.1 °C. Allow it to equilibrate for at least 30 minutes.
-
Volume Adjustment: After equilibration, the liquid level may have changed. Carefully add or remove TTIP with the syringe to align the meniscus precisely with the calibration mark.
-
Mass of Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
-
Cleaning: Empty the pycnometer and rinse it thoroughly with an anhydrous solvent before removing it from the glovebox for final cleaning.
Protocol: Refractive Index Measurement
This protocol is based on the principles of ASTM D1218 for hydrocarbon liquids, adapted for TTIP.[17][18][19]
Objective: To measure the refractive index of TTIP at 20°C using a sodium D line source.
Apparatus:
-
Abbe refractometer with a circulating fluid system for temperature control.
-
Constant temperature circulating bath.
-
Sodium D line light source.
-
Gas-tight syringe and cannula.
-
Anhydrous, non-reactive cleaning solvents (e.g., isopropanol, hexane).
-
Lint-free tissues.
Methodology:
-
Setup: Connect the refractometer prisms to the circulating bath set to 20.0 ± 0.1 °C. Allow the instrument to stabilize.
-
Purging: Gently purge the prism area with a slow stream of dry nitrogen gas to create a localized inert environment and prevent moisture condensation.
-
Sample Application: Using a gas-tight syringe with a cannula, carefully apply a few drops of TTIP directly onto the surface of the lower prism.
-
Measurement: Immediately close the prisms to spread the liquid into a thin film. Turn on the light source and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Reading: Read the refractive index from the instrument's scale. Record the value.
-
Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue soaked in anhydrous isopropanol, followed by hexane, to remove all traces of the sample and prevent hydrolysis on the prism surface.
Caption: Experimental workflow for refractive index measurement.
Conclusion
The physical properties of titanium(IV) isopropoxide are intrinsically linked to its molecular structure and high reactivity. Its status as a moisture-sensitive, flammable liquid with a well-defined boiling point, density, and refractive index dictates its handling, storage, and application. A thorough understanding of these properties, underpinned by precise experimental characterization using appropriate methodologies, is essential for its effective and safe utilization in advanced materials synthesis and chemical catalysis. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers aiming to harness the full potential of this versatile organotitanium precursor.
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Synthesis of Titanium Dioxide Nanoparticles by Sol-Gel Technique. (2014, August 15). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Decomposition Characteristics of the TTIP (Tetraisopropyl Orthotitanate) Precursor for Atomic Layer Deposition. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Titanium tetraisopropanolate chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of Titanium Tetraisopropanolate for Researchers, Scientists, and Drug Development Professionals
Introduction to a Versatile Titanium Alkoxide
This compound, also known as titanium(IV) isopropoxide or TTIP, is an organometallic compound with the chemical formula Ti{OCH(CH₃)₂}₄.[1][2] This titanium alkoxide is a cornerstone in both materials science and organic synthesis, primarily serving as a precursor for titanium dioxide (TiO₂) and as a versatile catalyst.[3][4] Its utility in drug development stems from its role in facilitating key organic transformations and in the synthesis of biocompatible materials.[5] TTIP is a colorless to pale-yellow liquid that is highly sensitive to moisture, a characteristic that dictates its handling and is central to its reactivity.[6] Understanding the intricate details of its chemical structure and bonding is paramount to harnessing its full potential in research and development.
The Molecular Architecture: From Monomer to Aggregate
In nonpolar solvents, this compound predominantly exists as a discrete monomeric molecule.[7] The central titanium(IV) atom is coordinated to four isopropoxide ligands in a tetrahedral geometry.[1] However, the structures of titanium alkoxides can be complex and are influenced by the steric bulk of the alkoxy groups.[7] While TTIP is monomeric in non-polar solutions, smaller alkoxides like titanium methoxide exist as a tetramer in the crystalline state.[2] The bulkier isopropoxide groups in TTIP hinder polymerization, which is more common with less sterically demanding alkoxides.[7]
Caption: Monomeric structure of this compound.
The Nature of the Titanium-Oxygen Bond
The bond between the titanium and oxygen atoms in TTIP is a polar covalent bond. The significant difference in electronegativity between titanium and oxygen leads to a substantial ionic character in this bond. This polarity makes the titanium center electron-deficient and thus a Lewis acid.[8] As a Lewis acid, the titanium atom can accept electron pairs from Lewis bases, allowing for an expansion of its coordination sphere. This property is fundamental to its catalytic activity, as it can coordinate with reactant molecules, thereby activating them for chemical transformation.[4]
Synthesis and Key Reactions
The most common industrial synthesis of this compound involves the reaction of titanium tetrachloride (TiCl₄) with isopropanol. This reaction is typically carried out in the presence of a base, such as ammonia, to neutralize the hydrogen chloride (HCl) byproduct.[1][9]
Reactivity Profile:
-
Hydrolysis: TTIP is extremely reactive towards water.[1] This hydrolysis reaction is the foundation of the sol-gel process, where the controlled addition of water to a solution of TTIP leads to the formation of titanium dioxide.[6][10] The process involves two main steps: the hydrolysis of the isopropoxide groups to form titanium hydroxides, followed by the condensation of these hydroxides to form Ti-O-Ti bridges.[11][12]
Caption: Simplified hydrolysis and condensation of TTIP.
-
Transesterification: TTIP is an effective catalyst for transesterification reactions, which are crucial in the production of polyesters, plasticizers, and biofuels.[7][13] Its catalytic activity stems from the Lewis acidic nature of the titanium center, which coordinates with the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by an alcohol.[14]
Spectroscopic and Physical Properties
The structure and purity of this compound are routinely confirmed using various spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are used to verify the presence of the isopropoxide groups, while IR spectroscopy can identify the Ti-O bond vibrations.[15]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₈O₄Ti | [2][16] |
| Molecular Weight | 284.22 g/mol | [2][16] |
| Appearance | Colorless to pale-yellow liquid | [17] |
| Density | 0.96 g/mL at 20 °C | [18] |
| Melting Point | 14-17 °C | [18] |
| Boiling Point | 232 °C | [18] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform. Reacts with water. | [2][18] |
Applications in Advanced Scientific Fields
The unique reactivity of this compound makes it a valuable tool for researchers and drug development professionals.
-
Catalysis in Organic Synthesis: TTIP is a key component in the Sharpless epoxidation, a Nobel Prize-winning reaction that allows for the stereoselective synthesis of chiral epoxides from primary and secondary allylic alcohols.[1] Chiral epoxides are critical building blocks in the synthesis of many pharmaceuticals.
-
Sol-Gel Synthesis of Biomaterials: The sol-gel process using TTIP is widely employed to create high-purity titanium dioxide nanoparticles, thin films, and aerogels.[3][6] These materials find applications in:
-
Drug Delivery Systems: TiO₂ nanoparticles can be functionalized to carry and release drugs in a controlled manner.
-
Biocompatible Coatings: TiO₂ coatings on medical implants, such as orthopedic and dental implants, can improve their biocompatibility and promote osseointegration.
-
Photocatalysis: The photocatalytic properties of TiO₂ are utilized in sterilization and water purification applications.[7]
-
Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol outlines a standard laboratory procedure for the synthesis of titanium dioxide nanoparticles using this compound as the precursor.
Materials and Equipment:
-
This compound (TTIP)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (as a catalyst)
-
Beakers and magnetic stirrer
-
Dropping funnel
-
Drying oven
-
Furnace for calcination
Caption: Experimental workflow for sol-gel synthesis of TiO₂.
Procedure:
-
Preparation of the Alkoxide Solution: In a dry beaker, dissolve a specific amount of this compound in anhydrous ethanol under vigorous stirring. The reaction should be conducted in a controlled atmosphere (e.g., under nitrogen) to prevent premature hydrolysis from atmospheric moisture.
-
Preparation of the Hydrolyzing Solution: In a separate beaker, prepare a solution of deionized water, ethanol, and a small amount of nitric acid. The acid acts as a catalyst to control the hydrolysis and condensation rates.[19]
-
Hydrolysis: Add the hydrolyzing solution dropwise to the TTIP solution using a dropping funnel while maintaining vigorous stirring. The rate of addition is critical to control the particle size and morphology of the resulting TiO₂.[19][20]
-
Gelation and Aging: Continue stirring until a stable sol or a gel is formed. Allow the gel to age for a period (e.g., 24 hours) at room temperature. Aging helps to strengthen the network of the gel.
-
Drying: Dry the gel in an oven at a temperature around 80-100 °C to remove the solvent and residual organic compounds.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) to induce crystallization of the amorphous TiO₂ into the desired phase (e.g., anatase or rutile) and to remove any remaining organic impurities.
-
Characterization: The resulting TiO₂ nanoparticles can be characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis to determine their crystalline phase, particle size, and surface area, respectively.
Conclusion
This compound is a molecule of significant scientific and industrial importance. Its tetrahedral structure, the polar covalent nature of its Ti-O bonds, and its controlled reactivity are the cornerstones of its utility. For researchers in drug development and materials science, a thorough understanding of its chemical structure and bonding is essential for its effective application in catalysis and the synthesis of advanced materials. The ability to manipulate its hydrolysis and condensation reactions through the sol-gel process provides a powerful platform for the rational design of titanium dioxide-based materials with tailored properties for a wide range of applications, from targeted drug delivery to enhanced biomedical implants.
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Synthesis of titanium tetraisopropanolate from titanium tetrachloride
An In-depth Technical Guide to the Synthesis of Titanium Tetraisopropoxide from Titanium Tetrachloride
Abstract
Titanium(IV) isopropoxide, also known as titanium tetraisopropoxide (TTIP), is a pivotal organometallic compound with the chemical formula Ti{OCH(CH₃)₂}₄.[1][2] Its utility spans a vast range of applications, from being a critical precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials to serving as a versatile catalyst in organic chemistry, most notably in Sharpless asymmetric epoxidation and various esterification reactions.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of high-purity titanium tetraisopropoxide from titanium tetrachloride (TiCl₄) and isopropanol. We will delve into the core chemical principles, provide a detailed, self-validating experimental protocol, address critical safety considerations, and outline methods for product purification and characterization, designed for researchers, scientists, and professionals in chemical and materials development.
Foundational Principles: Mechanism and Stoichiometry
The synthesis of titanium tetraisopropoxide from titanium tetrachloride is fundamentally an alcoholysis reaction.[4] This process involves the nucleophilic substitution of the chloride ligands on the electrophilic titanium(IV) center by isopropoxide groups.
The overall reaction proceeds as follows:
TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl [1][5]
A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. HCl is a highly corrosive gas that can participate in reversible reactions, thus hindering the forward reaction from reaching completion. To circumvent this, a base is introduced to neutralize the HCl as it is formed. Anhydrous ammonia (NH₃) is commonly employed for this purpose, which reacts with HCl to form ammonium chloride (NH₄Cl), a solid salt that precipitates out of the reaction mixture.[6]
The complete, balanced equation including the neutralizing agent is:
TiCl₄ + 4 (CH₃)₂CHOH + 4 NH₃ → Ti{OCH(CH₃)₂}₄ + 4 NH₄Cl(s)↓
The precipitation of NH₄Cl effectively removes the HCl from the equilibrium, driving the reaction to completion in accordance with Le Châtelier's principle. The reaction is highly exothermic, and careful temperature control is paramount to prevent runaway conditions and ensure product quality.[7]
Caption: Reaction mechanism for TTIP synthesis.
Precursor Safety and Handling: A Non-Negotiable Prerequisite
Scientific integrity begins with safety. The precursors for this synthesis are hazardous, and their proper handling is essential for a successful and safe experiment.
-
Titanium Tetrachloride (TiCl₄): A colorless, fuming liquid that is highly corrosive and acutely toxic.[8] It reacts violently with moisture, including humidity in the air, to produce dense, corrosive fumes of hydrochloric acid and titanium dioxide.[4][9] Inhalation can be fatal, and contact causes severe chemical burns.[10] All manipulations involving TiCl₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) inside a certified chemical fume hood. [10]
-
Anhydrous Ammonia (NH₃): A toxic and corrosive gas with a pungent odor. It should be handled in a well-ventilated area, with appropriate gas delivery equipment.
-
Isopropanol & Solvents: Standard flammable liquid precautions apply. All solvents and isopropanol must be anhydrous, as water will readily hydrolyze both the TiCl₄ reactant and the Ti{OCH(CH₃)₂}₄ product.[7][11]
Mandatory Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves[8]
-
Chemical splash goggles and a full-face shield[12]
-
Flame-resistant lab coat
-
Properly fitting respirator may be required depending on the experimental setup and institutional safety policies.[8]
-
An emergency eyewash and shower must be immediately accessible.[12]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the anhydrous conditions and controlled addition rates is key to achieving a high-purity product.
Reagents and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Titanium Tetrachloride (TiCl₄) | ≥99.9% trace metals basis | Titanium source |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Alkoxide source |
| Toluene | Anhydrous, ≥99.8% | Reaction solvent[13] |
| Ammonia (NH₃) | Anhydrous gas, ≥99.99% | HCl scavenger |
| Nitrogen (N₂) | High purity, dry | Inert atmosphere |
| Equipment | ||
| Three-neck round-bottom flask | 1 L, with appropriate ground glass joints | Reaction vessel |
| Mechanical stirrer | Overhead motor with PTFE paddle and gas-tight seal | Ensure homogeneous mixing |
| Dropping funnel | 250 mL, pressure-equalizing | Controlled addition of TiCl₄ |
| Condenser | Allihn or Liebig | Prevent solvent loss |
| Gas dispersion tube | Fritted glass or long-stem | Sub-surface delivery of NH₃ |
| Schlenk line / Manifold | Dual vacuum/inert gas manifold | For maintaining an inert atmosphere |
| Ice/water bath | Temperature control | |
| Filtration apparatus | Schlenk filter funnel or cannula setup | Separation of NH₄Cl precipitate |
| Distillation apparatus | Short-path distillation head, vacuum pump, manometer | Purification of the final product[14] |
Synthesis Workflow
Caption: Step-by-step experimental workflow for TTIP synthesis.
Step-by-Step Methodology
-
System Preparation: Assemble the 1 L three-neck flask with the mechanical stirrer, dropping funnel, and a condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen. This step is critical to remove any adsorbed moisture.
-
Reagent Charging: Charge the reaction flask with 400 mL of anhydrous toluene and 1.25 moles of anhydrous isopropanol. Begin stirring and cool the flask in an ice/water bath to an internal temperature of 0-5 °C.
-
Controlled TiCl₄ Addition: Slowly add 0.25 moles of titanium tetrachloride to the dropping funnel via cannula transfer under nitrogen. Add the TiCl₄ dropwise to the vigorously stirred, cooled isopropanol solution over a period of 1-2 hours. The causality here is twofold: slow addition prevents a dangerous temperature spike from the exothermic reaction, and vigorous stirring dissipates heat and ensures immediate reaction, preventing localized high concentrations of TiCl₄.[7] Maintain the internal temperature below 10 °C throughout the addition.
-
Neutralization: Once the TiCl₄ addition is complete, replace the nitrogen inlet on the condenser with a gas dispersion tube connected to an anhydrous ammonia cylinder via a flow controller and drying tube. Bubble dry ammonia gas through the solution at a moderate rate. A voluminous white precipitate of ammonium chloride will form immediately. Continue the ammonia addition until the reaction is complete (typically indicated by a cessation of heat evolution and pH testing of the vapor with a damp indicator paper). Some industrial processes maintain a pH of 4-6 during TiCl₄ addition, then raise it to ~9 with ammonia.[15]
-
Digestion: Remove the ice bath and allow the slurry to warm to room temperature. Let the reaction stir for an additional 2-4 hours to ensure complete substitution and precipitation.
-
Isolation of Crude Product: Under a positive pressure of nitrogen, filter the reaction mixture through a Schlenk filter funnel to separate the solid NH₄Cl. Wash the white solid with two 50 mL portions of anhydrous toluene to recover any product trapped in the filter cake. Combine the filtrate and the washings.
-
Purification by Vacuum Distillation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the bulk of the toluene. The resulting crude liquid is then transferred to a short-path distillation apparatus. Purify the titanium tetraisopropoxide by vacuum distillation.[14][16] The product is a colorless to pale-yellow liquid. This method is effective because the primary non-volatile impurity is residual NH₄Cl or hydrolyzed TiO₂ species, which remain in the distillation flask.[14]
Product Characterization and Data
High-purity titanium tetraisopropoxide should be a clear, colorless to light-yellow liquid that is highly sensitive to moisture.[3][17]
Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₈O₄Ti | [1] |
| Molar Mass | 284.22 g/mol | [3][17] |
| Appearance | Colorless to pale-yellow liquid | [1][17] |
| Density | ~0.96 g/cm³ | [1] |
| Melting Point | 17-20 °C | [1][5] |
| Boiling Point | 232 °C @ 760 mmHg; ~85 °C @ 1.5 mmHg | [1][5] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform; Reacts with water. | [1] |
| ¹H NMR (CDCl₃) | δ ~4.5 (septet, 4H, -OCH-), δ ~1.2 (doublet, 24H, -CH₃) | [18][19] |
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol lies in its inherent checks.
-
Visual Confirmation: The formation of a dense white precipitate (NH₄Cl) confirms the progression of the neutralization step. The final distilled product should be perfectly clear; any cloudiness indicates moisture contamination and the formation of TiO₂.
-
Spectroscopic Verification: The ¹H NMR spectrum provides definitive structural confirmation. The characteristic 1:6 integration ratio of the septet and doublet peaks is a reliable indicator of the correct isopropoxide structure.
-
Yield Calculation: A successful synthesis, carefully excluding moisture, should result in a high yield (>80-90%) of distilled product, confirming efficient reaction and workup.
By following this detailed guide, researchers can reliably synthesize high-purity titanium tetraisopropoxide, a critical building block for innovation in materials science and organic chemistry.
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Introduction: The Significance of Controlled Hydrolysis in Material Science
An In-Depth Technical Guide to the Hydrolysis Mechanism of Titanium Tetraisopropoxide
Titanium tetraisopropoxide, Ti(OⁱPr)₄ or TTIP, is a cornerstone precursor in the sol-gel synthesis of titanium-based materials, most notably titanium dioxide (TiO₂).[1] The sol-gel process is a versatile wet-chemical technique that allows for the fabrication of high-purity, homogeneous glasses and ceramics at mild temperatures.[2] The process hinges on the conversion of molecular precursors, like TTIP, into a colloidal sol, which then evolves into a continuous network, or gel.[1]
Unlike silicon alkoxides, which exhibit relatively slow hydrolysis rates, titanium alkoxides are characterized by their extremely high reactivity towards water.[3][4] This reactivity stems from the high electrophilicity of the titanium atom and its capacity to expand its coordination number beyond its valency.[3] While this high reactivity is advantageous, it also presents a significant challenge: the hydrolysis and subsequent condensation reactions can proceed so rapidly that they lead to uncontrolled precipitation of ill-defined titanium oxo-hydroxides, rather than a stable gel.[3][5]
Therefore, a deep, mechanistic understanding of the TTIP hydrolysis process is not merely academic; it is the fundamental basis for controlling the reaction kinetics and, consequently, the structure, morphology, and properties of the final material.[2][6] This guide, intended for researchers and material scientists, delineates the stepwise mechanism of TTIP hydrolysis, explores the critical factors that govern the reaction pathways, and provides insight into the formation of complex titanium-oxo cluster intermediates.
Part 1: The Core Reaction Mechanism
The transformation of TTIP from a molecular precursor to an inorganic network is a two-stage process involving hydrolysis followed by condensation.[7]
Step 1: Hydrolysis - The Initial Attack
The process begins with a nucleophilic substitution reaction. A water molecule attacks the electrophilic titanium center, leading to the replacement of an isopropoxide (-OⁱPr) group with a hydroxyl (-OH) group and the liberation of isopropanol (ⁱPrOH).[7][8]
Ti(OⁱPr)₄ + H₂O ⇌ Ti(OⁱPr)₃(OH) + ⁱPrOH
This reaction can proceed sequentially, replacing up to all four alkoxide groups, with the extent of hydrolysis depending critically on the molar ratio of water to alkoxide.
The high reactivity of this step is a direct consequence of the significant difference in electronegativity between titanium and oxygen, which polarizes the Ti-O bond and makes the titanium atom highly susceptible to nucleophilic attack.[6]
Step 2: Condensation - Building the Network
Following hydrolysis, the newly formed hydroxyl groups are highly reactive and undergo condensation reactions with other hydrolyzed or unhydrolyzed TTIP molecules. This process forms the bridging linkages that constitute the backbone of the gel network. Condensation proceeds via two primary, often competing, pathways: olation and oxolation.[7]
-
Olation: This reaction involves the formation of a hydroxyl bridge (Ti-OH-Ti) between two titanium centers, with the elimination of a water molecule. It typically occurs between a hydroxyl group and an aquo ligand.
-Ti-OH + HO-Ti- ⇌ -Ti-OH-Ti- + H₂O
-
Oxolation: This reaction results in the formation of an oxo bridge (Ti-O-Ti). It is generally considered a subsequent step to olation or can occur directly between a hydroxyl and an alkoxide group, eliminating an alcohol molecule (alcoxolation), or between two hydroxyl groups, eliminating a water molecule (hydroxolation).[7]
-
Alcoxolation: -Ti-OH + ⁱPrO-Ti- ⇌ -Ti-O-Ti- + ⁱPrOH
-
Hydroxolation: -Ti-OH + HO-Ti- ⇌ -Ti-O-Ti- + H₂O
-
The interplay between hydrolysis, olation, and oxolation rates dictates the structure of the growing inorganic polymer.
Caption: High-level overview of the sol-gel process starting from the TTIP precursor.
Part 2: Causality - Factors Governing the Hydrolysis Mechanism
The ability to synthesize materials with desired properties rests on the precise control of the hydrolysis and condensation kinetics. This control is exerted by manipulating several key experimental parameters.
The Water-to-Alkoxide Molar Ratio (h)
The h value, defined as h = [H₂O]/[TTIP], is arguably the most critical parameter in the sol-gel process.
-
Low h (h < 4): With substoichiometric water, hydrolysis is incomplete. The resulting oligomers have a significant number of residual alkoxy groups, which sterically hinder further condensation. This condition favors the formation of more linear or sparsely branched polymeric chains.
-
High h (h >> 4): An excess of water leads to rapid and nearly complete hydrolysis, forming highly functional Ti(OH)₄-like species. This high concentration of reactive -OH groups promotes extensive, three-dimensional cross-linking, leading to the formation of dense, highly branched clusters that often aggregate into colloidal particles.[9] Extremely high h values can lead to immediate, uncontrolled precipitation.
| Water/Alkoxide Ratio (h) | Predominant Reaction | Resulting Structure |
| Low (h < 4) | Incomplete Hydrolysis, Olation | Linear or weakly branched polymers |
| High (h > 4) | Complete Hydrolysis, Oxolation | Highly branched clusters, particulates |
pH and Catalysis
The pH of the reaction medium profoundly influences the rates of both hydrolysis and condensation, thereby controlling the structure of the resulting gel.
-
Acid Catalysis (e.g., HCl, HNO₃): Under acidic conditions (pH < 3), the alkoxy groups are protonated, which makes them better leaving groups and accelerates the hydrolysis step.[10] However, the condensation rate is slowed because the protonation of hydroxyl groups creates a positive charge on the titanium species, leading to electrostatic repulsion between them. The result is typically the formation of less-branched, polymer-like gels.[11]
-
Base Catalysis: In basic media, the deprotonation of water to form hydroxide ions (OH⁻) provides a stronger nucleophile, which can increase the rate of the initial hydrolysis attack. More importantly, base catalysis significantly accelerates the condensation step by promoting deprotonation of the Ti-OH groups, facilitating network formation. This pathway generally leads to the formation of dense, highly-branched clusters and discrete colloidal particles (sols).
Caption: Influence of pH on the hydrolysis and condensation pathways of TTIP.
Chemical Modification: Taming Reactivity
Given the vigorous reactivity of TTIP, chemical modifiers are frequently employed to slow down the hydrolysis-condensation process.[12] These modifiers are typically chelating agents, such as β-diketones (e.g., acetylacetone, AcAc) or carboxylic acids (e.g., acetic acid).[3][13]
These agents react with TTIP, substituting one or more isopropoxide groups with a bidentate ligand that is more resistant to hydrolysis.[3] This substitution serves two primary purposes:
-
Reduces Reactivity: The new precursor, such as Ti(OⁱPr)₂(AcAc)₂, is sterically hindered and electronically more stable, drastically slowing its reaction with water.[10][13]
-
Decreases Functionality: The modifier reduces the number of sites available for condensation, effectively lowering the precursor's functionality from four to two or three, which inherently limits the degree of cross-linking and favors more controlled growth.
Part 3: The Resulting Structures - Titanium-Oxo Clusters (TOCs)
The hydrolysis and condensation of TTIP do not simply produce random polymeric chains. Instead, the process leads to the formation of well-defined, nanosized intermediates known as titanium-oxo clusters (TOCs).[14] These clusters are molecular analogues of titanium dioxide, consisting of a core of titanium and oxygen atoms (built from corner- or edge-sharing [TiO₆] octahedra) capped by residual alkoxide or other organic ligands.[14][15]
Early investigations identified various partially hydrolyzed species, from simple dimers and trimers to larger, more complex structures like Ti₆O₄(OR)₁₆.[14] The exact structure of these clusters is highly dependent on the synthesis conditions. The isolation and characterization of these TOCs have provided invaluable insight into the step-by-step construction of the titania network, confirming that the sol-gel process is a gradual evolution from molecular precursors to complex nano-sized building blocks.[14][16]
Part 4: Experimental Protocol - Controlled Synthesis of TiO₂ Nanoparticles
This protocol describes a common method for synthesizing anatase TiO₂ nanoparticles using acid-catalyzed hydrolysis of TTIP, demonstrating the principles discussed.
Objective: To synthesize a stable colloidal sol of TiO₂ nanoparticles with a particle size of less than 100 nm.
Materials:
-
Titanium (IV) isopropoxide (TTIP, >98%)
-
Isopropanol (anhydrous)
-
Deionized Water
-
Nitric Acid (HNO₃, 70%)
-
Beakers, magnetic stirrer, syringe, ice bath
Procedure:
-
Prepare Solution A: In a 250 mL beaker, mix 100 mL of isopropanol with 5 mL of deionized water. Place the beaker in an ice bath and begin vigorous stirring.
-
Acidification: Carefully add 0.5 mL of concentrated nitric acid to Solution A. The acid acts as a catalyst to promote controlled hydrolysis and as a peptizing agent to prevent particle aggregation.[10] Continue stirring for 10 minutes to ensure a homogeneous, cool solution.
-
Prepare Solution B: In a separate, dry beaker, measure 15 mL of TTIP. Causality Note: It is critical to minimize exposure of TTIP to atmospheric moisture to prevent premature, uncontrolled hydrolysis.[11] Using a dry syringe in an inert atmosphere is best practice.
-
Slow Addition: Using a syringe or dropping funnel, add Solution B (TTIP) dropwise to the stirring, cooled Solution A over a period of 20-30 minutes. A white precipitate will form immediately upon the addition of TTIP.[10]
-
Peptization/Aging: Once the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Continue stirring for 8-12 hours. During this aging process, often called peptization, the white precipitate will gradually dissolve as the acid helps to break down aggregates and stabilize the primary nanoparticles, resulting in a translucent, stable colloidal sol.[10]
-
Characterization: The resulting sol can be characterized using techniques such as Dynamic Light Scattering (DLS) for particle size analysis and X-ray Diffraction (XRD) after drying to confirm the crystalline phase (typically anatase).
Conclusion
The hydrolysis of titanium tetraisopropoxide is a complex yet controllable process that forms the foundation of modern sol-gel material synthesis. The mechanism is not a simple polymerization but a sophisticated interplay of hydrolysis, olation, and oxolation reactions that lead to the formation of distinct titanium-oxo cluster intermediates. By precisely manipulating key parameters—namely the water-to-alkoxide ratio, pH, and the use of chemical modifiers—researchers can steer the reaction pathways to control the kinetics of gelation and dictate the final material's architecture. This level of control is paramount for designing advanced materials with tailored porosity, surface area, and crystallinity for applications ranging from photocatalysis and photovoltaics to biomedical devices.
References
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Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters . Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.6b01005][17][18]
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THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS . Journal of Chemical Technology and Metallurgy. [URL: https://dl.uctm.edu/journal/node/j2018-5/10-Bachvarova_18-5_p-851-858.pdf][19]
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Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production . ResearchGate. [URL: https://www.researchgate.net/figure/Hydrolysis-and-condensation-reactions-of-titanium-isopropoxide-for-TiO-2-production_fig4_338784842][7]
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Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study . Elsevier. [URL: https://web.stanford.edu/group/ihme/papers/publications/2020/Sun_CombustFlame_2020.pdf][20]
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A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide . Computational Modelling Group, University of Cambridge. [URL: https://como.cheng.cam.ac.uk/files/publications/2016_buerger_et_al-proc._combust._inst..pdf][21]
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Chemical modification of titanium alkoxides for sol–gel processing . Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/jm/b503323j][3][12]
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Titanium‐Oxo Clusters with Bi‐ and Tridentate Organic Ligands: Gradual Evolution of the Structures from Small to Big . Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8362243/][14]
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Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters . Journal of Non-Crystalline Solids. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022309386900032][5]
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Sol-gel process - Wikipedia . Wikipedia. [URL: https://en.wikipedia.org/wiki/Sol%E2%80%93gel_process][1]
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Titanium phosphonate oxo-alkoxide “clusters”: solution stability and facile hydrolytic transformation into nano titania . Dalton Transactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7019803/][16]
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Precipitation Kinetics of Titanium Isopropoxide Hydrolysis Reaction . ResearchGate. [URL: https://www.researchgate.net/publication/257780026_Precipitation_Kinetics_of_Titanium_Isopropoxide_Hydrolysis_Reaction][9]
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Chemical Modification of Titanium Alkoxides for Sol–Gel Processing . ResearchGate. [URL: https://www.researchgate.net/publication/231131776_Chemical_Modification_of_Titanium_Alkoxides_for_Sol-Gel_Processing][6]
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Reaction mechanism for the hydrolysis of titanium alkoxides . Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Reaction-mechanism-for-the-hydrolysis-of-titanium-Park-Kim/9681329c355811c7501a351221f78682129c5c9d][4]
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Titanium oxo/alkoxyl clusters anchored with photoactive ligands . ResearchGate. [URL: https://www.researchgate.net/publication/343292415_Titanium_oxoalkoxyl_clusters_anchored_with_photoactive_ligands][15]
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Interface-Engineered Copper–Barium Strontium Titanate Composites with Tunable Optical and Dielectric Properties . MDPI. [URL: https://www.mdpi.com/2079-4991/14/1/96][13]
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Review of the sol–gel method in preparing nano TiO2 for advanced oxidation process . ResearchGate. [URL: https://www.researchgate.net/publication/373972688_Review_of_the_sol-gel_method_in_preparing_nano_TiO2_for_advanced_oxidation_process][2]
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How can I control the hydrolysis of titanium tetra isoproxide in water while synthesizing titanium dioxide in aqeous suspension? . ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_control_the_hydrolysis_of_titanium_tetra_isoproxide_in_water_while_synthesizing_titanium_dioxide_in_aqeous_suspension][10]
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Thermal stability and decomposition of titanium tetraisopropanolate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Titanium Tetraisopropoxide
Authored by: Gemini, Senior Application Scientist
Introduction
Titanium tetraisopropoxide, systematically named titanium(IV) isopropoxide and commonly abbreviated as TTIP, is a metal-organic compound with the chemical formula Ti[OCH(CH₃)₂]₄. It serves as a cornerstone precursor in materials science, primarily for the synthesis of titanium dioxide (TiO₂). The versatility of TTIP is evident in its widespread use in sol-gel processes, atomic layer deposition (ALD), and chemical vapor deposition (CVD) for creating high-purity TiO₂ thin films, nanoparticles, and coatings for applications ranging from photocatalysis and semiconductors to optical coatings and sensors.[1][2]
The efficacy of these synthesis methods is critically dependent on the controlled decomposition of the TTIP molecule. Understanding the thermal stability of TTIP—the temperature thresholds at which it begins to break down, the pathways it follows, and the products it forms—is paramount for researchers and engineers seeking to manipulate material properties at the nanoscale. An uncontrolled or poorly understood decomposition can lead to impurities, undesirable crystal phases, and inconsistent film morphology.
This technical guide provides a comprehensive exploration of the thermal behavior of TTIP. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind its decomposition, details the analytical methodologies used to study these processes, and offers field-proven insights for professionals in materials science and drug development.
Physicochemical Properties and Inherent Reactivity
TTIP is a colorless to pale-yellow liquid that is highly reactive, particularly with moisture. Its chemical stability is contingent on maintaining an anhydrous environment. Upon exposure to water, even atmospheric moisture, it undergoes rapid hydrolysis to form titanium hydroxide and isopropanol, a reaction that often competes with or precedes thermal decomposition in non-inert atmospheres.[3] This high sensitivity to water is a critical handling parameter and a key variable in many synthesis processes.
The TTIP molecule features a central titanium atom tetrahedrally coordinated to four isopropoxide ligands. The decomposition process fundamentally involves the cleavage of Ti-O and C-O bonds and the rearrangement of the organic ligands.
Mechanisms of Thermal Decomposition
The thermal decomposition of TTIP is not a simple, one-step event but a complex series of competing reactions. While a simplified overall reaction is often written for stoichiometry, the actual process involves several key pathways. The onset of significant thermal decomposition is experimentally observed to begin around 250°C.[4][5]
Overall Stoichiometric Representation: Ti(OC₃H₇)₄ → TiO₂ + 4C₃H₆ (propene) + 2H₂O[4][5]
This equation, while useful, masks the complexity of the intermediate steps and products. Deeper investigations using computational modeling and experimental analysis have identified several dominant mechanistic pathways.[3][4]
Key Decomposition Pathways:
-
Step-wise Release of Propene (C₃H₆): A primary pathway involves the sequential elimination of propene molecules from the isopropoxide ligands through a four-member ring transition state. This is a form of β-hydride elimination, a classic reaction in organometallic chemistry.[3][4][6]
-
Radical Abstraction Pathways: At higher temperatures, bond homolysis becomes more significant. This includes:
-
Formation of Titanium Hydroxide (Ti(OH)₄): A crucial insight from both computational and experimental studies is that titanium hydroxide (Ti(OH)₄) is a major, thermodynamically stable intermediate product, especially at temperatures below 1250 K.[3][7][8] The decomposition of the organic ligands can lead to the formation of Ti-OH bonds, with Ti(OH)₄ being the final product before its subsequent conversion to TiO₂ at higher temperatures.[3][6]
-
Alternative Mechanisms: Under specific conditions, such as UV-photodissociation, an alternative four-centered acetone elimination reaction has been identified as a primary decomposition process.[9][10] While distinct from purely thermal decomposition, it highlights the diverse reactivity of the TTIP molecule. Furthermore, reactive force field simulations have shown that both Ti-O and C-O bond dissociations can occur, challenging the conventional assumption that β-hydride elimination is the sole pathway.[4]
The interplay of these pathways is highly dependent on the reaction conditions, as detailed in the following section.
Caption: Simplified reaction cascade for TTIP thermal decomposition.
Critical Factors Influencing Decomposition
The stability of TTIP and its decomposition profile are not intrinsic but are profoundly influenced by the experimental environment.
-
Temperature: As the primary driving force, increasing temperature provides the activation energy for different reaction pathways. Lower temperatures (approx. 250-400°C) may favor the step-wise elimination of propene, while higher temperatures can initiate more complex radical-based mechanisms. The final conversion of intermediates like Ti(OH)₄ to crystalline TiO₂ also requires specific temperature thresholds.[2]
-
Atmosphere: The composition of the ambient gas is arguably the most critical process parameter.
-
Inert Atmosphere (N₂, Ar): An inert atmosphere isolates the purely thermal decomposition mechanisms. This is the ideal condition for fundamental studies of reaction kinetics, as it prevents confounding reactions like oxidation.[11]
-
Oxidizing Atmosphere (O₂, Air): The presence of oxygen introduces oxidative decomposition pathways. This can accelerate the removal of organic byproducts through combustion but may also lead to the formation of titanium suboxides or carbonaceous impurities if the process is not carefully controlled.[1]
-
Moisture (H₂O): As mentioned, TTIP is extremely sensitive to water. Hydrolysis (Ti(OC₃H₇)₄ + 2H₂O → TiO₂ + 4C₃H₇OH) can compete with or even dominate thermal decomposition.[3] The presence of water introduces entirely new chemical pathways that can significantly lower the temperature required for conversion to titanium-containing solids.[6]
-
-
Heating Rate: The rate at which temperature is increased (e.g., in °C/min) can influence the observed transition temperatures. Faster heating rates can shift decomposition events to higher temperatures and may affect the separation of sequential reaction steps.[11][12]
| Factor | Influence on TTIP Decomposition | Key Byproducts/Intermediates |
| Temperature | Primary driver; activates different reaction pathways. | Propene, Isopropanol, Ti(OH)₄ |
| Atmosphere | Dictates the type of decomposition (thermal vs. oxidative vs. hydrolysis). | Varies: C₃H₆ (Inert), CO₂, H₂O (Oxidizing), C₃H₇OH (Moisture) |
| Heating Rate | Affects observed decomposition temperatures and resolution of events. | Same products, but at shifted temperatures. |
Table 1: Summary of factors influencing TTIP thermal decomposition.
Experimental Protocols for Thermal Analysis
To reliably characterize the thermal stability and decomposition of TTIP, a systematic approach using thermal analysis techniques is essential. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the most complete picture.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] This technique is ideal for determining the onset temperature of decomposition, quantifying the percentage of mass lost at each stage, and identifying the composition of the final residue.
Self-Validating Protocol for TGA:
-
Instrument Preparation: Ensure the TGA microbalance is calibrated. Run a baseline experiment with an empty, clean sample pan (typically alumina or platinum) through the entire temperature program to subtract any system-related mass changes.
-
Sample Preparation: Due to TTIP's moisture sensitivity, loading must be performed in an inert atmosphere (e.g., a glovebox). Pipette a small, precise amount of TTIP (typically 5-10 mg) into the sample pan. An accurate initial mass is critical for quantitative analysis.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system thoroughly with a high-purity inert gas (e.g., Nitrogen or Argon) at a controlled flow rate (e.g., 50-100 mL/min). This step is crucial to remove all residual air and moisture.
-
Set the temperature program. A typical program would be:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C). The choice of heating rate is a balance between resolution and experiment time.
-
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature.
-
Step 1 (Below ~150°C): A slight mass loss may be observed due to the volatilization of any residual solvent or very light decomposition products.[14]
-
Step 2 (Main Decomposition, ~200-400°C): A significant and sharp mass loss occurs, corresponding to the primary decomposition of the isopropoxide ligands. The mass loss percentage in this stage can be compared to the theoretical value for the conversion of Ti(OC₃H₇)₄ to TiO₂.[14][15]
-
Final Residue: The mass remaining at the end of the experiment corresponds to the inorganic product, expected to be TiO₂. The residual mass percentage should be close to the theoretical yield of TiO₂ from TTIP (approx. 28.1%).
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12][13] It identifies thermal events as endothermic (heat absorbed, e.g., melting, decomposition) or exothermic (heat released, e.g., crystallization, oxidation).
Self-Validating Protocol for DSC:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium). Run a baseline with two empty pans to ensure a flat signal.
-
Sample Preparation: In an inert atmosphere, load a small amount of TTIP (typically 2-5 mg) into a hermetically sealed aluminum or alumina pan. Sealing is critical to prevent volatilization before decomposition. Place an identical, empty sealed pan on the reference side. This differential setup is the key to the technique's precision.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge with an inert gas (N₂ or Ar).
-
Use the same temperature program as in the TGA experiment for direct correlation of events.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature.
-
Endothermic Peaks: Sharp or broad endothermic peaks will correspond to the energy absorbed during the decomposition of the organic ligands. The temperatures of these peaks should align with the mass loss steps observed in the TGA curve.[14]
-
Exothermic Peaks: An exothermic peak at higher temperatures (e.g., >400°C) often indicates the crystallization of the initially amorphous TiO₂ into a crystalline phase like anatase or rutile.[2]
-
Causality in Experimental Choice: Using an inert atmosphere in both TGA and DSC is a deliberate choice to isolate the thermal decomposition from oxidative decomposition. Running the experiments in an oxygen-containing atmosphere would produce a different thermogram, with exothermic peaks from the combustion of organic byproducts potentially obscuring the endothermic decomposition signal. The combined use of TGA and DSC (often in a simultaneous TGA-DSC instrument) allows for the unambiguous correlation of a specific mass loss (from TGA) with its energetic signature (from DSC).[13][16]
Caption: Workflow for characterizing TTIP using STA (TGA/DSC).
Conclusion
The thermal stability and decomposition of titanium tetraisopropoxide are governed by a complex interplay of competing reaction pathways, including β-hydride elimination, radical abstractions, and hydrolysis. The process is critically dependent on external factors, most notably temperature and the composition of the surrounding atmosphere. A thorough understanding of these mechanisms is not merely academic; it is essential for the rational design and optimization of processes for synthesizing high-quality TiO₂ materials.
By employing rigorous analytical techniques such as TGA and DSC under well-controlled, self-validating protocols, researchers and drug development professionals can precisely characterize the decomposition profile of TTIP. This knowledge enables the fine-tuning of synthesis parameters to control the final material's purity, crystallinity, and morphology, ensuring reproducibility and high performance in its intended application.
References
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- Buerger, P., Nurkowski, D., Akroyd, J., & Kraft, M. (2017). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. Apollo - University of Cambridge Repository.
- Ghorbani-Asl, M., Kuc, A., & Heine, T. (2020). Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide. arXiv preprint arXiv:2006.00845.
- Request PDF. (n.d.). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide.
- Buerger, P., Celnik, M., Sander, M., Akroyd, J., & Kraft, M. (2015). First-principles thermochemistry for the thermal decomposition of titanium tetra-isopropoxide.
- Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPOXIDE.
- Request PDF. (n.d.). Decomposition Pathways of Titanium Isopropoxide Ti(OiPr)4: New Insights from UV-Photodissociation Experiments and Quantum Chemical Calculations.
- Buerger, P., Nurkowski, D., Akroyd, J., & Kraft, M. (2017). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. University of Cambridge.
- Alfa Chemistry. (n.d.). Decomposition Pathways of Titanium Isopropoxide Ti(O i Pr) 4: New Insights from UV-Photodissociation Experiments and Quantum Chemical Calculations. Analytical Products / Alfa Chemistry.
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- Stanford University. (2020). Kinetics for the hydrolysis of Ti(OC3H7)
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- ResearchGate. (n.d.). FTIR spectra of (a) methanol solution, (b) titanium (IV) isopropoxide,...
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- Choi, E., Kim, H., Maeng, S., & Yun, J. Y. (2022). Decomposition Characteristics of the TTIP (Tetraisopropyl Orthotitanate) Precursor for Atomic Layer Deposition. Semantic Scholar.
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The Quintessential Guide to the Solubility of Titanium Tetraisopropoxide in Organic Solvents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Versatility of Titanium Tetraisopropoxide
Titanium (IV) isopropoxide, systematically named titanium(IV) tetra(propan-2-olate) and commonly abbreviated as TTIP, is a cornerstone organometallic compound with the chemical formula Ti{OCH(CH₃)₂}₄.[1][2][3] As a colorless to pale-yellow liquid, its utility spans a remarkable breadth of applications, from serving as a critical precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials to acting as a versatile catalyst in organic synthesis, including in the renowned Sharpless epoxidation.[4][5] Its efficacy in these roles is intrinsically linked to its solubility and reactivity in organic media. This guide provides an in-depth exploration of the solubility characteristics of TTIP, the underlying physicochemical principles, and rigorous protocols for its handling and solubility determination, tailored for the discerning researcher.
Physicochemical Properties and Molecular Structure
At its core, TTIP is a tetrahedral and diamagnetic molecule. The central titanium(IV) atom is coordinated to four isopropoxide ligands. The steric bulk of these isopropoxide groups plays a crucial role in its physical state and solubility. Unlike smaller titanium alkoxides such as titanium methoxide, which exists as a tetramer in its crystalline form, the bulkier isopropoxide ligands hinder extensive oligomerization. Consequently, TTIP is predominantly a monomer in nonpolar solvents, a factor that significantly influences its dissolution behavior.
A critical characteristic of TTIP is its extreme sensitivity to moisture. It readily reacts with water in a hydrolysis reaction to form titanium dioxide and isopropanol.[3] This reactivity necessitates handling under strictly anhydrous conditions to prevent premature decomposition and ensure the integrity of experimental results.
Table 1: Key Physicochemical Properties of Titanium Tetraisopropoxide
| Property | Value | References |
| Molecular Formula | C₁₂H₂₈O₄Ti | |
| Molar Mass | 284.22 g/mol | [1] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Density | ~0.96 g/cm³ | [3] |
| Melting Point | 18–20 °C | [2] |
| Boiling Point | 232 °C | [3] |
| Refractive Index (n_D^20) | ~1.46 | [4] |
Solubility Profile of Titanium Tetraisopropoxide
While precise quantitative solubility data for TTIP in a wide array of organic solvents is not extensively documented in peer-reviewed literature—largely due to its high reactivity—its general solubility is well-established. For many common anhydrous organic solvents, TTIP is not just soluble but completely miscible.
Table 2: Qualitative and Semi-Quantitative Solubility of Titanium Tetraisopropoxide in Various Organic Solvents
| Solvent Class | Solvent | Solubility | Notes |
| Alcohols | Anhydrous Ethanol | Soluble/Miscible | May undergo alcohol exchange reactions over time. |
| Anhydrous Isopropanol | Soluble/Miscible | Generally stable; the parent alcohol of the alkoxide. | |
| Ethers | Diethyl Ether | Soluble/Miscible | [6][7] |
| Tetrahydrofuran (THF) | Soluble/Miscible | A common solvent for reactions involving TTIP. | |
| Hydrocarbons | Hexane | Soluble/Miscible | |
| Toluene | Soluble/Miscible | [1] | |
| Benzene | Soluble/Miscible | [6][7] | |
| Chlorinated Solvents | Chloroform | Soluble/Miscible | [6][7] |
| Ketones | Acetone | Soluble | |
| Water | Not Applicable | Reacts Violently | Hydrolyzes to form titanium dioxide.[3] |
Factors Influencing Solubility and Solution Behavior
The dissolution of TTIP in organic solvents is governed by a combination of factors, primarily the principle of "like dissolves like," solvent polarity, and specific chemical interactions.
-
Solvent Polarity : TTIP, with its polar Ti-O bonds and nonpolar alkyl groups, exhibits good solubility in a wide range of solvents. In nonpolar solvents like hexane and toluene, van der Waals forces dominate the solvation process. In more polar, aprotic solvents like THF, dipole-dipole interactions contribute to its solubility.
-
Chemical Reactivity : The high electrophilicity of the titanium center in TTIP makes it susceptible to nucleophilic attack. This is most evident in its reaction with water. However, protic solvents like alcohols can also interact with TTIP, potentially leading to alcohol exchange reactions, which can alter the composition of the solution over time.
-
Oligomerization : As previously mentioned, TTIP is primarily monomeric in non-polar solvents. This lack of strong solute-solute interactions in the form of stable oligomers contributes to its high solubility in these media. The equilibrium between monomeric and potential oligomeric species can be influenced by solvent, concentration, and temperature.
Figure 1: A conceptual diagram illustrating the interactions of titanium tetraisopropoxide with different types of organic solvents and water.
Experimental Protocol for the Gravimetric Determination of TTIP Solubility
Given the moisture-sensitive nature of TTIP, its solubility determination requires meticulous experimental technique under an inert atmosphere. The following protocol is a best-practice approach.
I. Pre-requisites and Safety Considerations
-
Inert Atmosphere : All manipulations must be performed in a glovebox or using Schlenk line techniques with high-purity inert gas (Argon or Nitrogen).[8][9][10][11][12]
-
Anhydrous Solvents : Solvents must be rigorously dried and deoxygenated prior to use. The water content should be verified to be at a low ppm level using Karl Fischer titration.[13][14][15][16]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, lab coat, and appropriate gloves, is mandatory.
II. Materials and Equipment
-
Titanium (IV) isopropoxide (high purity)
-
Anhydrous organic solvent of interest
-
Glovebox or Schlenk line setup
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or stirrer
-
Glass vials with PTFE-lined screw caps
-
Syringes and needles (oven-dried)
-
0.2 µm PTFE syringe filters (oven-dried)
-
Volumetric flasks (oven-dried)
III. Experimental Workflow
Figure 2: Step-by-step workflow for the gravimetric determination of TTIP solubility.
IV. Detailed Procedure
-
Solvent Preparation : Ensure the solvent is anhydrous. If necessary, dry using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and degas. Confirm water content is <10 ppm via Karl Fischer titration.[13][14][15][16]
-
Preparation of Saturated Solution : In an inert atmosphere, add an excess amount of TTIP to a known volume or mass of the anhydrous solvent in a sealed vial. The excess solid phase is crucial to ensure saturation.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (24-48 hours is recommended) to ensure saturation is reached.
-
Sampling : After equilibration, cease agitation and allow the excess undissolved material to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. This filtration step is critical to remove any suspended microparticles.
-
Gravimetric Analysis :
-
Dispense the filtered aliquot into a pre-weighed, dry vial.
-
Record the total mass of the vial and the aliquot.
-
Carefully remove the solvent under vacuum, leaving behind the non-volatile TTIP residue.
-
Weigh the vial with the dried residue.
-
-
Calculation :
-
Mass of solvent = (Mass of vial + aliquot) - (Mass of vial + residue)
-
Mass of dissolved TTIP = (Mass of vial + residue) - (Mass of empty vial)
-
Solubility ( g/100 g solvent) = (Mass of dissolved TTIP / Mass of solvent) * 100
-
Conclusion: A Foundation for Innovation
Titanium tetraisopropoxide's broad miscibility with common anhydrous organic solvents is a key attribute that underpins its widespread use in materials science and organic synthesis. While quantitative data remains sparse, a thorough understanding of its reactivity, particularly its sensitivity to moisture, allows for the design of robust experimental systems. The protocols and principles outlined in this guide provide researchers with a solid foundation for the safe and effective handling of TTIP, enabling them to harness its full potential in their scientific endeavors. Adherence to rigorous anhydrous and inert atmosphere techniques is not merely a recommendation but a prerequisite for achieving reliable and reproducible results.
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Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE. Retrieved January 13, 2026, from [Link]
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Navigating the Complexities of Titanium Tetraisopropanolate: A Senior Application Scientist's In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, titanium tetraisopropanolate (TTIP) stands out as a versatile and highly reactive organometallic compound. Its utility as a precursor for titanium dioxide nanomaterials, a catalyst in various organic syntheses, and a key component in the formation of specialized coatings makes it an invaluable tool for researchers.[1] However, its reactivity also necessitates a deep understanding of its properties and a meticulous approach to its handling. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a standard safety data sheet to provide a comprehensive, in-depth understanding of TTIP, empowering you to work with this compound safely and effectively.
Unveiling the Identity and Physicochemical Nature of this compound
At its core, this compound is a titanium coordination entity consisting of a central titanium(IV) cation bonded to four isopropoxide anions.[2] This structure dictates its chemical behavior and physical properties.
Chemical Identity:
| Identifier | Value |
| Chemical Name | Titanium(IV) isopropoxide |
| Synonyms | Tetraisopropyl orthotitanate, Isopropyl titanate, TTIP, Ti(O-iPr)4[3][4] |
| CAS Number | 546-68-9 |
| Molecular Formula | C12H28O4Ti |
| Molecular Weight | 284.22 g/mol |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Alcohol-like | [1][5] |
| Melting Point | 14-17 °C (57-63 °F) | [5][6] |
| Boiling Point | 232 °C (450 °F) | [5][6] |
| Flash Point | 41 °C (106 °F) - Closed Cup | [5] |
| Density | 0.96 g/mL at 20 °C | [1][7][8] |
| Solubility | Soluble in anhydrous ethanol, ether, benzene, and chloroform.[1][7][8] Decomposes rapidly in water.[1][9] |
The relatively low melting point means that TTIP can solidify at cool ambient temperatures. It is crucial to be aware of this, as reheating should be done with care to avoid localized overheating and potential decomposition.
The Hazard Landscape: Understanding and Mitigating Risks
The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with TTIP.[10]
GHS Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[6][10]
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6][10]
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (H336: May cause drowsiness or dizziness)[6][10]
The flammability of TTIP is a primary concern. Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[11] The risk of a container explosion under fire conditions is also a significant hazard.[5][11]
Beyond its flammability, TTIP's reactivity with moisture is a critical safety consideration. It readily hydrolyzes in the presence of water or even moist air to form titanium dioxide and flammable isopropyl alcohol.[1][9][12] This reaction can be vigorous and generate heat, further increasing the fire risk.[12]
Caption: GHS Hazard Classification for this compound.
Proactive Safety: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential when working with TTIP.
Engineering Controls:
-
Ventilation: All work with TTIP should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][13]
-
Inert Atmosphere: Due to its moisture sensitivity, handling TTIP under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent hydrolysis.[6][12]
-
Ignition Source Control: All potential ignition sources, including open flames, sparks, and hot surfaces, must be strictly eliminated from the work area.[6][12] Use of explosion-proof electrical equipment is also advised.[10]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[10][12]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3][11] A face shield should also be worn to provide additional protection against splashes.[11]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[6][11] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[6][11] A flame-retardant lab coat or protective clothing is also necessary.[2][13]
-
Respiratory Protection: If working outside of a fume hood or if vapors are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3][10]
Caption: Recommended Personal Protective Equipment for Handling TTIP.
Emergency Preparedness: A Step-by-Step Response Protocol
In the event of an emergency, a calm and methodical response is critical.
First-Aid Measures:
-
Inhalation: Move the affected individual to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][14]
-
Skin Contact: Immediately remove all contaminated clothing.[10][11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11][15]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[5][10]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[5][11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[10][11]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as this can spread the fire and will react with the TTIP.[16]
-
Specific Hazards: Vapors are heavier than air and can cause a flashback.[11] Containers may explode when heated.[5][11] Hazardous decomposition products include carbon oxides and titanium oxides.[3][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][11]
Accidental Release Measures:
-
Isolate the Spill: Immediately evacuate the area and eliminate all ignition sources.[11][16]
-
Ventilate the Area: Ensure adequate ventilation.[11]
-
Contain the Spill: Prevent the spill from entering drains or waterways.[6][11] Cover drains if necessary.[2][6]
-
Absorb the Spill: Use a non-combustible absorbent material such as sand or earth to contain and absorb the spill.[3][16]
-
Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[3][16]
Stability and Reactivity: The Chemical Causality of Handling Procedures
Understanding the stability and reactivity of TTIP is fundamental to its safe handling and storage.
-
Reactivity: TTIP is a strong reducing agent and reacts vigorously with oxidizing agents.[1][9] It is also highly reactive with water, acids, and alcohols.[1][3][9]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored under a dry, inert atmosphere.[10][11] It may decompose upon exposure to moist air or water.[10][11]
-
Conditions to Avoid: Exposure to heat, flames, sparks, and moisture should be strictly avoided.[6][10][11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and water are incompatible with TTIP.[1][5][11]
-
Hazardous Decomposition Products: Upon combustion, TTIP can produce carbon monoxide, carbon dioxide, and titanium/titanium oxides.[3][11]
Toxicological and Ecological Profile
While extensive human toxicological data is limited, animal studies provide valuable insights into the potential health effects of TTIP.
Toxicological Information:
| Route of Exposure | Effect | Data |
| Oral | Low acute toxicity | LD50 (Rat, male): 7,500 mg/kg[5][10] |
| Dermal | Mild skin irritation | Rabbit, 24h[3][11] |
| Eye | Serious eye irritation | Rabbit[5][10][11] |
| Inhalation | May cause respiratory tract irritation, drowsiness, or dizziness | LC50 (Rat, 4h): 7.78 mg/l[11] |
It is important to note that TTIP is not classified as a carcinogen by IARC.[5][6][11]
Ecological Information:
Discharge of TTIP into the environment should be avoided.[10] It has been shown to have some toxicity to aquatic life.
-
Toxicity to daphnia: EC50 (Daphnia magna, 48h): 590 mg/l[10]
-
Toxicity to algae: ErC50 (Desmodesmus subspicatus, 72h): > 820 mg/l[10]
-
Toxicity to bacteria: EC50 (Bacteria, 16h): 1,050 mg/l[11]
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are the final, critical steps in the safe management of TTIP.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][10][11]
-
Store under an inert atmosphere, such as nitrogen, to protect from moisture.[6][11]
-
Store locked up.[10]
Disposal:
-
Dispose of waste material in accordance with all applicable local, regional, and national regulations.[6][10]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[11]
-
Consider using a licensed professional waste disposal service.
Conclusion
This compound is a powerful and versatile chemical that demands respect and a thorough understanding of its properties. By moving beyond a cursory glance at a safety data sheet and embracing a comprehensive, scientifically grounded approach to its handling, researchers can unlock its full potential while ensuring the safety of themselves, their colleagues, and the environment. This in-depth guide provides the foundational knowledge and practical insights necessary to navigate the complexities of working with this valuable compound.
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Understanding the Handling and Safety of this compound. (2026). [Link]
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An In-Depth Technical Guide on the Core Principles of Using Titanium Tetraisopropanolate in Sol-Gel Synthesis
Abstract
The sol-gel process represents a cornerstone of modern materials science, offering a versatile and controllable route to the synthesis of high-purity, homogeneous metal oxides. Among the various precursors utilized, titanium tetraisopropanolate (TTIP) has emerged as a preeminent compound for the fabrication of titanium dioxide (TiO₂) nanomaterials, thin films, and composites. Its favorable reactivity and handling characteristics make it an ideal candidate for a wide array of applications, from photocatalysis and solar cells to biomedical coatings. This guide provides a comprehensive exploration of the fundamental principles governing the use of TTIP in sol-gel synthesis. We will delve into the critical chemical reactions, the influence of key synthesis parameters, and provide field-proven insights into experimental design and control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of sol-gel chemistry for the creation of advanced titania-based materials.
Introduction: The Significance of this compound in Sol-Gel Chemistry
The sol-gel process is a wet-chemical technique that involves the evolution of a system from a colloidal solution ("sol") into a solid, integrated network ("gel"). This transformation is driven by a series of hydrolysis and condensation reactions of a molecular precursor, typically a metal alkoxide. This compound, with the chemical formula Ti[OCH(CH₃)₂]₄, is a widely used precursor for the synthesis of TiO₂ due to its high reactivity with water and its solubility in common organic solvents.[1][2] The ability to precisely control the reaction kinetics allows for the tailoring of the final material's properties, including its crystalline phase, particle size, surface area, and porosity.[3] This level of control is paramount for applications where material performance is intrinsically linked to its structural and morphological characteristics.
The Core Chemistry: Hydrolysis and Condensation of TTIP
The sol-gel synthesis of TiO₂ from TTIP is fundamentally governed by two competing reactions: hydrolysis and condensation.[4][5] Understanding and controlling the rates of these reactions is the key to achieving desired material properties.
Hydrolysis
The first step is the hydrolysis of the titanium alkoxide, where the isopropoxy groups (-OCH(CH₃)₂) are replaced by hydroxyl groups (-OH) upon reaction with water.[6] This is a nucleophilic substitution reaction where water molecules attack the electron-deficient titanium center.
Reaction: Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH (where R = -CH(CH₃)₂)
The rate of hydrolysis is significantly influenced by the steric hindrance of the alkoxy group and the reaction conditions.[5]
Condensation
Following hydrolysis, the condensation reactions lead to the formation of a three-dimensional Ti-O-Ti network, which constitutes the backbone of the gel.[4] Condensation can occur through two primary pathways:
-
Water Condensation (Olation): Two hydroxylated titanium precursors react to form a Ti-O-Ti bridge, eliminating a water molecule. Reaction: M-OH + HO-M → M-O-M + H₂O
-
Alcohol Condensation (Alcoxolation): A hydroxylated precursor reacts with an unhydrolyzed or partially hydrolyzed precursor to form a Ti-O-Ti bridge, eliminating an alcohol molecule. Reaction: M-OR + HO-M → M-O-M + ROH
The relative rates of hydrolysis and condensation dictate the structure of the resulting gel. Rapid hydrolysis followed by slow condensation tends to produce more linear, polymeric structures, while slower hydrolysis allows for more extensive cross-linking and the formation of particulate sols.[5]
Caption: The Sol-Gel Pathway for TiO₂ Synthesis from TTIP.
Critical Parameters Influencing the Sol-Gel Process
The final properties of the TiO₂ material are highly sensitive to the experimental conditions. A thorough understanding of these parameters is crucial for reproducible and targeted synthesis.
Water-to-Alkoxide Ratio (r)
The molar ratio of water to TTIP (r = [H₂O]/[Ti]) is one of the most critical factors in the sol-gel process.[7][8]
-
Low r-values (r < 4): Incomplete hydrolysis occurs, leading to the presence of residual alkoxy groups in the gel network. This can result in a more organic-rich gel and may influence the crystallization behavior upon heat treatment.
-
Stoichiometric r-value (r = 4): Theoretically, this provides the exact amount of water needed for complete hydrolysis.[6]
-
High r-values (r > 4): An excess of water leads to a rapid hydrolysis rate, which generally favors the formation of smaller particles.[8] High water content can also promote the formation of the anatase phase of TiO₂.[8]
Role of Catalysts: Acids and Bases
The pH of the reaction medium, controlled by the addition of acid or base catalysts, significantly affects the rates of hydrolysis and condensation.[9][10]
-
Acid Catalysis (e.g., HCl, HNO₃, Acetic Acid): In acidic conditions, the hydrolysis reaction is accelerated.[11] This leads to the formation of more linear, less cross-linked polymer chains, resulting in a finer pore network.[10] Acetic acid can also act as a chelating agent, modifying the TTIP precursor and slowing down the hydrolysis rate, which can lead to more stable sols.[12][13]
-
Base Catalysis (e.g., NH₄OH): Base catalysts promote the condensation reaction.[10] This typically results in the formation of larger, more highly branched clusters, leading to a more particulate gel structure with larger pores.[10]
The Influence of the Solvent
The choice of solvent plays a multifaceted role in the sol-gel process.[14][15]
-
Solubility: The solvent must be able to dissolve the TTIP precursor and be miscible with water. Alcohols such as ethanol, isopropanol, and methanol are commonly used.[14][16]
-
Reactivity: Some alcohols can undergo exchange reactions with the isopropoxy groups of TTIP, forming a new alkoxide precursor in situ.
-
Dielectric Constant and Viscosity: These properties of the solvent can influence the rates of the hydrolysis and condensation reactions and affect particle aggregation.[16] For instance, solvents with higher viscosity can slow down the reaction kinetics.
Temperature
Temperature affects the kinetics of all the reactions involved in the sol-gel process.[14][17]
-
Reaction Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation. This can lead to faster gelation times and may influence the resulting particle size and morphology.
-
Calcination Temperature: After the gel is formed and dried, a calcination step is often employed to remove residual organics and induce crystallization. The calcination temperature is a critical determinant of the final crystalline phase (anatase, rutile, or brookite) and the crystallite size of the TiO₂.[18][19] Generally, the anatase phase is formed at lower temperatures (around 400-600 °C), and it transforms to the more stable rutile phase at higher temperatures.[15]
Experimental Protocols: A Practical Approach
The following protocols provide a starting point for the synthesis of TiO₂ nanoparticles and thin films using TTIP. It is imperative to note that slight variations in the parameters can lead to different outcomes, and optimization is often necessary for specific applications.
Synthesis of TiO₂ Nanoparticles
This protocol outlines a common method for producing TiO₂ nanopowders.[20][21]
Materials:
-
This compound (TTIP)
-
Absolute Ethanol
-
Deionized Water
-
Nitric Acid (or another acid/base catalyst)
Procedure:
-
Prepare a solution of TTIP in absolute ethanol under vigorous stirring. A typical concentration is in the range of 0.1-1 M.
-
In a separate beaker, prepare an aqueous solution containing the catalyst (e.g., nitric acid to adjust the pH).
-
Add the aqueous solution dropwise to the alcoholic TTIP solution under continuous, vigorous stirring. The rate of addition is crucial for controlling particle size.
-
Continue stirring for a period of time (e.g., 1-2 hours) to allow for the completion of hydrolysis and condensation, leading to the formation of a sol.
-
Age the sol for a specific duration (e.g., 24 hours) at room temperature. During aging, the gel network continues to strengthen.
-
Dry the resulting gel in an oven (e.g., at 80-100 °C) to remove the solvent.
-
Calcine the dried powder in a furnace at a desired temperature (e.g., 450 °C for 2 hours) to obtain crystalline TiO₂ nanoparticles.[19]
Preparation of TiO₂ Thin Films
This protocol describes the fabrication of TiO₂ thin films on a substrate using the dip-coating method.[22][23]
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
The prepared TiO₂ sol (from the previous protocol, before gelation)
Procedure:
-
Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, ethanol, and deionized water).
-
Immerse the substrate into the TiO₂ sol and withdraw it at a constant, controlled speed. The thickness of the film is dependent on the withdrawal speed and the viscosity of the sol.
-
Dry the coated substrate in an oven (e.g., at 100 °C) to evaporate the solvent.
-
Repeat the dip-coating and drying steps to achieve the desired film thickness.
-
Calcine the final film at a specific temperature (e.g., 500 °C) to induce crystallization and improve film density.
Data Presentation: The Impact of Synthesis Parameters
The following table summarizes the general effects of key synthesis parameters on the properties of the final TiO₂ material.
| Parameter | Effect on Particle/Crystallite Size | Effect on Crystalline Phase |
| Increasing Water/Alkoxide Ratio | Decreases | Favors Anatase |
| Acid Catalyst | Generally decreases | Can influence phase transformation |
| Base Catalyst | Generally increases | Can influence phase transformation |
| Increasing Calcination Temperature | Increases | Promotes Anatase to Rutile transformation |
Visualization of the Sol-Gel Logic
The following diagram illustrates the logical relationships and influencing factors in the TTIP-based sol-gel process.
Caption: Interplay of Parameters in TTIP Sol-Gel Synthesis.
Conclusion and Future Outlook
The use of this compound in sol-gel synthesis provides a remarkably versatile platform for the creation of advanced TiO₂ materials. By carefully controlling the fundamental parameters of hydrolysis, condensation, solvent environment, and thermal treatment, researchers can precisely tailor the structural and functional properties of the resulting materials. The principles outlined in this guide serve as a foundation for both novice and experienced scientists to design and execute robust and reproducible synthetic strategies. As the demand for high-performance materials in fields such as renewable energy, environmental remediation, and medicine continues to grow, the mastery of TTIP-based sol-gel chemistry will undoubtedly remain a critical enabler of innovation. Future research will likely focus on the development of more complex, multicomponent systems, leveraging the foundational knowledge of the TTIP sol-gel process to create novel functional materials with unprecedented capabilities.
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Unlocking the Potential of Titanium Tetraisopropanolate: A Technical Guide to Novel Applications
This guide delves into the burgeoning field of novel applications for titanium tetraisopropanolate (TTIP), a highly versatile and reactive titanium alkoxide. Moving beyond its traditional uses, we will explore cutting-edge research and provide practical, in-depth protocols for its application in advanced materials science, catalysis, and biomedicine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TTIP in their work.
The Foundation: Understanding this compound
This compound, with the chemical formula Ti{OCH(CH₃)₂}₄, is a colorless to pale-yellow liquid that serves as a primary precursor for titanium dioxide (TiO₂) and other titanium-based materials.[1] Its high reactivity, particularly its sensitivity to water, is the cornerstone of its utility in sol-gel synthesis.[2] This process involves the controlled hydrolysis and condensation of the alkoxide to form a stable, porous network of TiO₂, which can be tailored for a multitude of applications.[3][4]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈O₄Ti | [1] |
| Molar Mass | 284.22 g/mol | [1] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Density | 0.96 g/cm³ | [1] |
| Boiling Point | 232 °C | [1] |
| Melting Point | 14-17 °C | [5] |
| Solubility | Reacts with water; soluble in ethanol, ether, benzene, chloroform | [1] |
The fundamental chemistry of TTIP is centered around the labile titanium-isopropoxide bond, which is readily cleaved by protic agents like water. This reactivity, while advantageous, necessitates careful handling and storage under inert and anhydrous conditions to prevent premature hydrolysis and ensure reproducible results.[6]
Harnessing the Sol-Gel Process: Synthesis of Advanced TiO₂ Nanomaterials
The sol-gel method is a powerful and widely used technique for synthesizing high-purity TiO₂ nanoparticles with controlled size, morphology, and crystallinity.[7][8] The process hinges on the hydrolysis and subsequent condensation of TTIP.
Causality in Experimental Design: The "Why" Behind the "How"
The properties of the resulting TiO₂ nanoparticles are exquisitely sensitive to the reaction conditions. Understanding the rationale behind these parameters is crucial for achieving desired outcomes.
-
Choice of Solvent: Alcohols, such as ethanol or isopropanol, are commonly used as solvents. They serve a dual purpose: they act as a solvent for TTIP and also participate in the hydrolysis and condensation reactions, influencing the rate of gelation and the final particle size. The choice of a less polar solvent can slow down the hydrolysis rate, leading to smaller, more uniform nanoparticles.[8]
-
Water-to-Alkoxide Ratio (Rw): This is a critical parameter that dictates the kinetics of hydrolysis and condensation. A low Rw ratio generally leads to incomplete hydrolysis and the formation of a more polymeric gel network, resulting in smaller crystallite sizes. Conversely, a high Rw ratio promotes rapid and complete hydrolysis, which can lead to larger, more aggregated particles.[4]
-
pH (Catalyst): The hydrolysis of TTIP can be catalyzed by either an acid or a base. Acidic conditions (e.g., using nitric acid or hydrochloric acid) promote a slower, more controlled hydrolysis, favoring the formation of linear polymer chains and ultimately smaller, more dispersed nanoparticles.[9] Basic conditions, on the other hand, lead to rapid, uncontrolled precipitation and the formation of larger, agglomerated particles.
-
Temperature: The reaction temperature influences the rates of both hydrolysis and condensation, as well as the subsequent crystallization of the TiO₂. Higher temperatures accelerate these processes, which can lead to larger crystallite sizes and a higher degree of crystallinity.[10][11] Low-temperature synthesis can be employed to obtain stable anatase-phase nanoparticles.[10]
-
Precursor Concentration: The concentration of TTIP in the solvent affects the nucleation and growth of the nanoparticles. Higher precursor concentrations can lead to a higher density of nucleation sites and potentially smaller initial particle sizes, but may also increase the likelihood of agglomeration.[2][12][13]
Experimental Protocol: Synthesis of Anatase TiO₂ Nanoparticles
This protocol outlines a typical sol-gel synthesis of anatase TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Absolute ethanol
-
Nitric acid (or acetic acid)
-
Deionized water
Procedure:
-
Solution A: In a flask, dissolve a specific amount of TTIP in absolute ethanol. The concentration can be varied to control particle size.[12]
-
Solution B: In a separate beaker, prepare an aqueous solution of ethanol and deionized water. Add a small amount of nitric acid to act as a catalyst and control the hydrolysis rate.
-
Hydrolysis: While vigorously stirring Solution A, add Solution B dropwise. The rate of addition is crucial; a slow addition rate promotes the formation of smaller, more uniform nanoparticles.
-
Gelation: Continue stirring the mixture. A transparent sol will gradually form, which will then transform into a viscous gel. The time for gelation will depend on the specific reaction conditions.
-
Aging: Allow the gel to age for a period (e.g., 24 hours) at room temperature. This step allows for the completion of the condensation reactions and strengthens the gel network.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and residual organic compounds.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for several hours. Calcination removes any remaining organic residues and induces the crystallization of the TiO₂ into the desired phase (e.g., anatase).[7][14]
Diagram: Sol-Gel Synthesis of TiO₂ Nanoparticles
Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles from TTIP.
Catalysis: Precision in Organic Synthesis
This compound is a versatile catalyst and precatalyst in a range of organic transformations, most notably in asymmetric synthesis where the formation of a specific stereoisomer is desired.
The Sharpless Asymmetric Epoxidation
A landmark achievement in asymmetric catalysis, the Sharpless epoxidation allows for the highly enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2][9][15] The catalyst is formed in situ from TTIP and an enantiomerically pure dialkyl tartrate (e.g., diethyl tartrate, DET, or diisopropyl tartrate, DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[16]
Mechanism Insight: The key to the high enantioselectivity lies in the formation of a chiral titanium-tartrate complex. This complex coordinates to the allylic alcohol, positioning the double bond for a stereoselective oxygen transfer from the TBHP. The choice of the L-(+)- or D-(-)-tartrate ester determines which face of the double bond is epoxidized, allowing for predictable and controlled synthesis of the desired epoxide enantiomer.[15]
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol provides a general procedure for the Sharpless asymmetric epoxidation.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
L-(+)-Diisopropyl tartrate (DIPT) or D-(-)-DIPT
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Allylic alcohol
-
Powdered 4Å molecular sieves
-
Dichloromethane (anhydrous)
-
Cooling bath (-20 °C)
Procedure:
-
Catalyst Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend powdered 4Å molecular sieves in anhydrous dichloromethane. Cool the suspension to -20 °C.
-
Add the appropriate enantiomer of DIPT, followed by the dropwise addition of TTIP. Stir the mixture at -20 °C for at least 30 minutes to pre-form the chiral catalyst.[16]
-
Substrate Addition: Add the allylic alcohol to the reaction mixture.
-
Oxidation: Slowly add a pre-cooled (-20 °C) solution of anhydrous TBHP dropwise, maintaining the internal temperature at or below -20 °C.[16]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid.[16] Allow the mixture to warm to room temperature and stir vigorously.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting epoxy alcohol by flash column chromatography.
Diagram: Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
Biomedical Frontiers: Drug Delivery and Biocompatible Coatings
The unique properties of TiO₂ nanoparticles derived from TTIP, such as their high surface area, biocompatibility, and chemical stability, make them promising candidates for various biomedical applications.[5][17][18]
TiO₂ Nanoparticles as Drug Delivery Vehicles
Functionalized TiO₂ nanoparticles can serve as carriers for targeted drug delivery.[19][20] Their high surface area allows for the loading of therapeutic agents, and their surface can be modified with targeting ligands (e.g., antibodies, folic acid) to enhance specificity for cancer cells, thereby reducing systemic toxicity.[7]
Functionalization Strategy: The surface of TiO₂ nanoparticles possesses hydroxyl groups that can be functionalized through various chemical reactions. Silanization, using organosilanes like (3-aminopropyl)triethoxysilane (APTES), is a common method to introduce amine groups, which can then be used to conjugate drugs, targeting molecules, or polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[21][22]
Protocol: Doxorubicin Loading onto Amine-Functionalized TiO₂ Nanoparticles
This protocol outlines a general procedure for loading the anticancer drug doxorubicin (DOX) onto amine-functionalized TiO₂ nanoparticles.
Materials:
-
Anatase TiO₂ nanoparticles (synthesized via sol-gel)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Amine Functionalization:
-
Disperse the synthesized TiO₂ nanoparticles in anhydrous toluene.
-
Add APTES and reflux the mixture under an inert atmosphere for several hours.
-
Collect the amine-functionalized nanoparticles (TiO₂-NH₂) by centrifugation, wash thoroughly with toluene and ethanol to remove unreacted APTES, and dry under vacuum.
-
-
Drug Loading:
-
Disperse the TiO₂-NH₂ nanoparticles in a PBS solution containing DOX.
-
Stir the mixture in the dark for an extended period (e.g., 24 hours) to allow for the adsorption of DOX onto the nanoparticle surface. The loading is often driven by electrostatic interactions between the positively charged DOX and the negatively charged surface of the nanoparticles at physiological pH.
-
Collect the DOX-loaded nanoparticles (TiO₂-NH₂-DOX) by centrifugation, wash with PBS to remove unbound DOX, and lyophilize for storage.
-
-
Characterization:
-
Confirm the successful functionalization and drug loading using techniques such as Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and thermogravimetric analysis (TGA).
-
Determine the drug loading efficiency and release profile using UV-Vis spectroscopy.
-
Biocompatible Coatings for Medical Implants
Titanium and its alloys are widely used for medical implants due to their excellent mechanical properties and biocompatibility. However, improving their integration with bone tissue (osseointegration) and preventing implant-associated infections are ongoing challenges.[23][24] TTIP can be used to create thin, biocompatible TiO₂ coatings on implant surfaces via sol-gel dip-coating or hydrothermal methods.[25][26][27][28] These coatings can enhance the bioactivity of the implant surface, promoting the deposition of hydroxyapatite, a key component of bone, and improving cell adhesion and proliferation.[14]
Environmental Remediation: Photocatalytic Degradation of Organic Pollutants
TiO₂ is a well-known photocatalyst that can degrade a wide range of organic pollutants in water and air under UV irradiation.[29][30] TTIP serves as a high-purity precursor for the synthesis of photocatalytically active TiO₂ nanoparticles.
Mechanism of Photocatalysis: When TiO₂ is irradiated with photons of energy greater than its bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs.[16] These charge carriers migrate to the semiconductor surface and initiate redox reactions. The holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide radicals (•O₂⁻).[15] These reactive oxygen species (ROS) are powerful oxidizing agents that can mineralize organic pollutants into less harmful substances like CO₂ and H₂O.[31]
Experimental Protocol: Photocatalytic Degradation of Rhodamine B
This protocol describes a typical experiment for evaluating the photocatalytic activity of synthesized TiO₂ nanoparticles using the degradation of Rhodamine B (RhB) dye as a model reaction.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Rhodamine B (RhB)
-
Deionized water
-
UV lamp
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Catalyst Suspension: Prepare a suspension of the TiO₂ nanoparticles in a known concentration of RhB solution in a beaker.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension with a UV lamp while continuously stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension and centrifuge or filter to remove the TiO₂ nanoparticles.
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency of RhB over time using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Diagram: Mechanism of Photocatalytic Degradation of Rhodamine B
Caption: Mechanism of TiO₂ photocatalysis for the degradation of Rhodamine B.
Advanced Materials: Titanium-Based Metal-Organic Frameworks (MOFs)
Titanium-based MOFs are a class of porous crystalline materials constructed from titanium-oxo clusters and organic linkers.[32][33] They have garnered significant interest for applications in gas storage, separation, and catalysis due to their high stability and potential for photocatalytic activity.[34][35][36] TTIP can be used as a titanium source for the synthesis of these advanced materials.
Synthesis Strategy
The synthesis of titanium-based MOFs can be challenging due to the high reactivity of titanium precursors like TTIP, which can lead to the formation of amorphous TiO₂ as a byproduct.[35] Strategies to control the reactivity include the use of modulators (e.g., acetic acid or other carboxylic acids) that compete with the organic linker for coordination to the titanium center, thereby slowing down the reaction and promoting the formation of crystalline MOF structures.
Experimental Protocol: Solvothermal Synthesis of a Titanium-Based MOF
This protocol provides a general procedure for the solvothermal synthesis of a titanium-based MOF.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Organic linker (e.g., 2-aminoterephthalic acid)
-
Solvent (e.g., N,N-dimethylformamide (DMF), methanol)
-
Modulator (e.g., acetic acid)
-
Teflon-lined autoclave
Procedure:
-
Precursor Solution: In a vial, dissolve the organic linker and modulator in the chosen solvent system.
-
Titanium Source Addition: Add TTIP to the precursor solution and sonicate until a homogeneous mixture is obtained.
-
Solvothermal Reaction: Transfer the reaction mixture to a Teflon-lined autoclave, seal it, and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).[36]
-
Isolation and Purification: After cooling to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product with fresh solvent to remove unreacted starting materials.
-
Activation: Activate the MOF by heating under vacuum to remove solvent molecules from the pores.
Safety and Handling of this compound
TTIP is a reactive and flammable compound that requires careful handling.[6][37]
-
Moisture Sensitivity: TTIP reacts vigorously with water and moisture in the air.[1][3] It should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[6]
-
Flammability: TTIP is a flammable liquid.[38] Keep it away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment when handling large quantities.[37]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling TTIP.[3][37] Work in a well-ventilated area or under a fume hood.
-
Spills: In case of a spill, absorb the liquid with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1] Do not use water to clean up spills.
-
First Aid: In case of skin contact, wash the affected area with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[37][38]
-
Work-up Procedures: Reactions involving TTIP can be quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting titanium byproducts will typically partition into the aqueous layer during extraction.[5][30]
Conclusion and Future Outlook
This compound is a versatile precursor that continues to enable significant advancements in materials science, catalysis, and biomedicine. The ability to precisely control the synthesis of TiO₂ nanomaterials through the sol-gel process, coupled with its utility in asymmetric catalysis and the fabrication of novel materials like MOFs, underscores its importance in modern chemical research. As our understanding of the fundamental chemistry of TTIP and its derivatives grows, we can anticipate the development of even more sophisticated and impactful applications in areas such as personalized medicine, sustainable energy, and environmental remediation. The protocols and insights provided in this guide are intended to empower researchers to explore and expand the frontiers of what is possible with this remarkable compound.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Titanium Dioxide (TiO2) Nanoparticles using Titanium Tetraisopropoxide
<
Introduction: The Significance of TiO2 Nanoparticles
Titanium dioxide (TiO2) nanoparticles are at the forefront of nanomaterials research, demonstrating immense potential across a spectrum of applications. Their unique physicochemical properties, including high photocatalytic activity, chemical stability, and biocompatibility, make them ideal candidates for use in environmental remediation, solar cells, and biomedical applications.[1][2][3] Notably, in the pharmaceutical and drug development sectors, TiO2 nanoparticles are being explored as advanced drug delivery vehicles, capable of targeted therapy and controlled release of therapeutic agents.[1][4][5] The synthesis method plays a critical role in determining the final characteristics of the nanoparticles, such as their size, crystal structure (anatase, rutile, or brookite), and surface area, which in turn dictate their performance in various applications.[6][7]
This guide provides detailed, step-by-step protocols for the synthesis of TiO2 nanoparticles using titanium tetraisopropoxide (TTIP) as a precursor. We will delve into two of the most prevalent and effective methods: the sol-gel and hydrothermal techniques.[8][9] The rationale behind key experimental parameters will be elucidated to provide researchers with a comprehensive understanding of the synthesis process, enabling them to tailor the nanoparticle characteristics to their specific research needs.
Fundamental Chemistry: The Sol-Gel and Hydrothermal Pathways
The synthesis of TiO2 nanoparticles from TTIP is primarily governed by two fundamental chemical reactions: hydrolysis and condensation.[10]
-
Hydrolysis: TTIP reacts with water, leading to the replacement of its isopropoxide groups (-OCH(CH3)2) with hydroxyl groups (-OH).
-
Condensation: The resulting titanium hydroxide intermediates then undergo condensation reactions to form Ti-O-Ti bridges, which ultimately leads to the formation of the solid TiO2 network.[10]
The sol-gel and hydrothermal methods both leverage these reactions but under different conditions, resulting in nanoparticles with distinct properties. The sol-gel method is a versatile and widely used technique that offers excellent control over the nanoparticle's composition and microstructure at relatively low temperatures.[6][11] The hydrothermal method, on the other hand, is carried out in an autoclave under elevated temperature and pressure, which can promote the formation of highly crystalline nanoparticles.[9][12]
Safety Precautions: Handling Titanium Tetraisopropoxide (TTIP)
Before commencing any synthesis, it is imperative to be aware of the hazards associated with the precursor, titanium tetraisopropoxide.
-
Flammability: TTIP is a flammable liquid and vapor.[13][14] All handling should be conducted in a well-ventilated fume hood, away from any sources of ignition such as open flames, sparks, or hot surfaces.[15][16][17]
-
Moisture Sensitivity: TTIP is highly sensitive to moisture and will readily react with water in the air. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile or neoprene gloves, and a lab coat.[13][14] In case of inhalation, move to fresh air immediately.[15] For skin contact, wash thoroughly with soap and water.[15]
Protocol 1: Sol-Gel Synthesis of TiO2 Nanoparticles
The sol-gel method is a versatile bottom-up approach that allows for the synthesis of high-purity, homogeneous nanoparticles at mild conditions.[6] The process involves the transition of a solution (sol) into a gel-like network.
Causality of Experimental Choices:
-
Solvent: Alcohols such as ethanol or isopropanol are commonly used as solvents. They serve to dissolve the TTIP precursor and control the hydrolysis and condensation rates.[6][18] The choice of solvent can influence the resulting particle size and phase composition.[18][19]
-
Catalyst (pH control): The pH of the reaction mixture is a critical parameter that significantly affects the hydrolysis and condensation kinetics, and consequently the crystal structure and size of the TiO2 nanoparticles.[7][20][21] Acidic conditions (e.g., using nitric acid or hydrochloric acid) generally lead to slower hydrolysis and favor the formation of the anatase phase, while basic conditions can lead to faster precipitation.[7][21]
-
Water-to-Alkoxide Ratio: The molar ratio of water to TTIP influences the degree of hydrolysis and the subsequent network formation. A higher water ratio typically leads to a more complete hydrolysis and a more cross-linked gel.
-
Calcination Temperature: The final heat treatment step, known as calcination, is crucial for removing residual organic compounds and inducing crystallization of the amorphous TiO2 gel into the desired crystalline phase (e.g., anatase or rutile).[6][22] The temperature and duration of calcination directly impact the crystallinity, particle size, and phase composition.
Step-by-Step Methodology:
-
Preparation of the Precursor Solution: In a clean, dry flask, dissolve a specific amount of titanium tetraisopropoxide (TTIP) in an appropriate volume of absolute ethanol. Stir the solution magnetically for a designated period (e.g., 30-60 minutes) to ensure homogeneity.[23]
-
Preparation of the Hydrolysis Solution: In a separate beaker, prepare an aqueous solution containing deionized water and a catalyst (e.g., nitric acid) to adjust the pH to the desired level.[23][24]
-
Hydrolysis and Condensation: Slowly add the hydrolysis solution dropwise to the precursor solution under vigorous stirring.[23][24] The slow addition is critical to control the rate of hydrolysis and prevent rapid, uncontrolled precipitation. Continue stirring for several hours to allow for the formation of a stable sol.
-
Gelation: Continue stirring the sol until a viscous, opaque gel is formed. This indicates the formation of a continuous TiO2 network.
-
Aging: Allow the gel to age at room temperature for a period (e.g., 24 hours). This step allows for further condensation and strengthening of the gel network.
-
Drying: Dry the aged gel in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent and residual water.[23]
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for a set duration (e.g., 2-4 hours) to obtain the crystalline TiO2 nanoparticles.[23][25]
Experimental Workflow: Sol-Gel Synthesis
Caption: Workflow for TiO2 nanoparticle synthesis via the sol-gel method.
Protocol 2: Hydrothermal Synthesis of TiO2 Nanoparticles
The hydrothermal method utilizes a sealed reaction vessel (autoclave) to subject the precursor solution to high temperatures and pressures. This environment facilitates the dissolution and recrystallization of materials, often leading to well-defined, highly crystalline nanoparticles.[9]
Causality of Experimental Choices:
-
Precursor and Solvent: Similar to the sol-gel method, TTIP is the titanium source, and often an alcohol or water is used as the solvent.[12][26]
-
Mineralizer/pH Modifier: A mineralizer, such as an acid (e.g., HCl) or a base (e.g., NaOH), is often added to control the pH and influence the solubility of the titanium species, thereby affecting the final crystal phase and morphology of the nanoparticles.[9]
-
Temperature and Pressure: The reaction temperature and the autogenously generated pressure inside the autoclave are the defining parameters of the hydrothermal method. These conditions significantly influence the kinetics of the hydrolysis and condensation reactions and the subsequent crystal growth.[9] Higher temperatures generally promote the formation of more crystalline and larger nanoparticles.[27]
-
Reaction Time: The duration of the hydrothermal treatment affects the extent of crystal growth and phase transformation.
Step-by-Step Methodology:
-
Preparation of the Precursor Solution: Prepare a solution of TTIP in a suitable solvent (e.g., ethanol or a water/ethanol mixture) in a beaker.
-
pH Adjustment: Add a mineralizer (e.g., hydrochloric acid or sodium hydroxide solution) dropwise to the precursor solution while stirring to achieve the desired pH.
-
Transfer to Autoclave: Transfer the resulting solution or suspension into a Teflon-lined stainless steel autoclave.
-
Hydrothermal Treatment: Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 180°C) and maintain it for a specific duration (e.g., 12 hours).[9]
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing: Open the autoclave and collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed TiO2 nanoparticles in an oven at a moderate temperature (e.g., 80°C) to obtain the final powder.
Experimental Workflow: Hydrothermal Synthesis
Caption: Workflow for TiO2 nanoparticle synthesis via the hydrothermal method.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters and their influence on the resulting TiO2 nanoparticle characteristics. These values should be considered as a starting point, and optimization may be required for specific applications.
| Parameter | Sol-Gel Method | Hydrothermal Method | Expected Outcome |
| TTIP Concentration | 0.1 - 1.0 M | 0.1 - 0.5 M | Affects particle nucleation and growth rates. |
| Solvent | Ethanol, Isopropanol | Water, Ethanol | Influences hydrolysis rate and particle morphology.[18] |
| pH | 1 - 3 (acidic) | 2 - 12 | Controls hydrolysis/condensation rates and crystalline phase.[7][20] |
| Reaction Temperature | 25 - 80°C | 150 - 220°C | Higher temperatures promote crystallinity and larger particle sizes. |
| Reaction Time | 2 - 24 hours (aging) | 6 - 24 hours | Affects the extent of crystal growth. |
| Calcination Temp. | 400 - 800°C | (Optional) | Induces crystallization and phase transformation (anatase to rutile). |
| Expected Particle Size | 5 - 50 nm | 10 - 100 nm | Dependent on all parameters.[8][28] |
| Predominant Phase | Amorphous, Anatase | Anatase, Rutile | Influenced by pH and temperature.[7][29] |
Characterization of Synthesized TiO2 Nanoparticles
To validate the successful synthesis and understand the properties of the obtained TiO2 nanoparticles, a suite of characterization techniques is essential:
-
X-ray Diffraction (XRD): This is the primary technique used to determine the crystalline phase (anatase, rutile, brookite) and the average crystallite size of the nanoparticles.[30][31] The crystallite size can be estimated using the Scherrer equation.[28]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize the morphology (shape), size, and agglomeration state of the synthesized nanoparticles.[6][32]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the chemical bonds present on the surface of the nanoparticles, such as Ti-O and Ti-O-Ti stretching vibrations, which confirm the formation of TiO2.[30][31] It can also detect the presence of residual organic groups or surface hydroxyl groups.
-
UV-Vis Spectroscopy: This technique is used to determine the optical properties of the TiO2 nanoparticles, specifically their light absorption characteristics and to estimate the band gap energy.
-
Brunauer-Emmett-Teller (BET) Analysis: BET analysis is used to measure the specific surface area and pore size distribution of the nanoparticle powder, which are crucial parameters for applications in catalysis and drug delivery.
Conclusion and Future Perspectives
The sol-gel and hydrothermal methods are robust and adaptable techniques for the synthesis of TiO2 nanoparticles from titanium tetraisopropoxide. By carefully controlling the experimental parameters as outlined in these protocols, researchers can tune the physicochemical properties of the nanoparticles to meet the demands of various advanced applications, from photocatalysis to targeted drug delivery.[1][5] The ability to engineer these nanomaterials with precision opens up exciting avenues for the development of novel nanomedicines and more efficient catalytic systems.[2][3] Future research will likely focus on further refining these synthesis methods to achieve even greater control over nanoparticle characteristics and to develop scalable and environmentally friendly production processes.
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Using titanium tetraisopropanolate as a catalyst in transesterification reactions
An Application Guide to Titanium Tetraisopropanolate (TTIP) Catalyzed Transesterification
Introduction: A Modern Catalyst for a Cornerstone Reaction
Transesterification, the process of exchanging an alkoxy group of an ester with that of an alcohol, is a fundamental reaction in modern organic synthesis. Its applications are vast, ranging from the industrial-scale production of biodiesel from triglycerides to the meticulous synthesis of specialty polymers and pharmaceutical intermediates.[1][2] The efficiency of this reaction hinges on effective catalysis. While traditional acid and base catalysts are widely used, they come with inherent drawbacks, such as equipment corrosion, saponification side-reactions, and difficulties in product purification.[3][4][5]
This compound, Ti{OCH(CH₃)₂}₄ or TTIP, has emerged as a highly versatile and efficient homogeneous catalyst for transesterification.[6] As a Lewis acid, it operates under milder, often neutral conditions, circumventing many of the issues associated with aggressive acidic or basic catalysts. Its high catalytic activity, coupled with its utility in producing a wide array of chemical products like plasticizers, resins, and polyesters, makes it an invaluable tool for researchers and drug development professionals.[7][8] This guide provides an in-depth exploration of the catalytic mechanism of TTIP, its diverse applications, and detailed protocols for its successful implementation in the laboratory.
The Catalytic Heart: Mechanism of TTIP in Transesterification
The efficacy of TTIP stems from the Lewis acidic nature of the central titanium(IV) atom. The titanium atom readily accepts electrons, allowing it to coordinate with and activate the carbonyl group of the ester substrate. This activation is the crucial step that facilitates the subsequent nucleophilic attack by an alcohol.
The catalytic cycle can be understood through the following key stages:
-
Catalyst Activation & Alcohol Exchange: The cycle may be initiated by the coordination of an alcohol molecule from the reaction medium to the titanium center. This can lead to a rapid and reversible exchange with one of the isopropoxy ligands on the TTIP molecule.[9]
-
Ester Coordination: The carbonyl oxygen of the substrate ester molecule coordinates to the electron-deficient titanium atom. This coordination withdraws electron density from the carbonyl group.
-
Enhanced Electrophilicity & Nucleophilic Attack: By pulling electron density away, the titanium center renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by an alcohol molecule.
-
Tetrahedral Intermediate Formation: The alcohol attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate where both the original and the incoming alkoxy groups are attached.
-
Intermediate Collapse & Product Formation: The tetrahedral intermediate collapses, expelling the original alkoxy group (as an alcohol) and forming the new, transesterified product.
-
Catalyst Regeneration: The newly formed ester is released, regenerating the active titanium catalyst, which is then free to participate in another catalytic cycle.
This mechanism highlights why TTIP is so effective: it provides a lower-energy pathway for the reaction to proceed, thereby increasing the reaction rate without being consumed.
Caption: The catalytic cycle of TTIP-mediated transesterification.
Key Applications of TTIP-Catalyzed Transesterification
The versatility of TTIP allows its use across multiple domains of chemical synthesis.
-
Polymer Chemistry: TTIP is a cornerstone catalyst in the production of polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[10] In these polycondensation reactions, it effectively catalyzes the transesterification between diols and diesters. Increasingly, titanium-based catalysts are replacing older antimony catalysts due to their lower toxicity and more environmentally friendly profile.[11]
-
Biodiesel Production: TTIP can catalyze the transesterification of triglycerides from vegetable oils and animal fats into fatty acid methyl esters (FAMEs), the primary components of biodiesel.[9] While traditional base catalysts are often faster for refined oils, TTIP presents a significant advantage when using lower-quality feedstocks that contain high concentrations of free fatty acids (FFAs).[12][13] Unlike basic catalysts, which are consumed by FFAs in undesirable saponification reactions, TTIP can effectively catalyze both the esterification of FFAs and the transesterification of triglycerides simultaneously.[12]
-
Specialty & Fine Chemicals: In the synthesis of flavors, fragrances, and plasticizers, where molecules often contain sensitive functional groups, the mild and neutral conditions afforded by TTIP are critical.[6][14] The catalyst's high efficiency allows for lower reaction temperatures, preventing thermal degradation and the formation of unwanted byproducts.
Quantitative Data Summary: Optimizing Reaction Conditions
The success of a TTIP-catalyzed transesterification reaction depends on several key parameters. The following table summarizes typical conditions and provides insights for process optimization.
| Parameter | Typical Range | Rationale & Optimization Insights |
| Catalyst Loading | 0.1 - 5.0 mol% | Higher loading generally increases the reaction rate. However, optimal loading must be determined empirically, as excessive catalyst can complicate purification without significantly improving yield. For many reactions, 0.5-2.0 mol% is sufficient. |
| Alcohol:Ester Ratio | 1.5:1 to >10:1 | As transesterification is an equilibrium reaction, a large excess of the reactant alcohol is used to drive the reaction towards the product side (Le Châtelier's principle). For biodiesel synthesis from triglycerides, a 6:1 molar ratio of methanol to oil is common. |
| Temperature | 60 - 180 °C | The reaction rate is highly temperature-dependent. Often, the reaction is run at the reflux temperature of the alcohol or solvent. Microwave heating has been shown to significantly accelerate reaction times.[15] |
| Reaction Time | 1 - 24 hours | Monitoring the reaction progress via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and avoid byproduct formation from prolonged heating. |
| Solvent | Toluene, THF, None | Anhydrous, non-protic solvents are often used to ensure all reactants are in a single phase. For some high-temperature applications or when using a large excess of a liquid alcohol, no additional solvent may be necessary. |
Experimental Protocols
Critical Prerequisite: this compound is extremely sensitive to moisture. Hydrolysis leads to the formation of inactive titanium oxides (TiO₂). Therefore, all glassware must be oven-dried, and all reagents and solvents must be anhydrous. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for Transesterification
This protocol provides a general workflow for the transesterification of a simple ester.
Materials:
-
Substrate Ester (1.0 eq)
-
Alcohol (3.0 - 5.0 eq)
-
This compound (TTIP, 1.0 mol%)
-
Anhydrous Toluene (or other suitable solvent)
-
Deionized Water (for quenching)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Oven-dried reflux condenser
-
Inert gas (N₂ or Ar) inlet and outlet (bubbler)
-
Heating mantle or oil bath with a magnetic stirrer
-
Syringes and needles
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the dry flask and condenser. Purge the entire system with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reactants: To the flask, add the substrate ester, the alcohol, and the anhydrous solvent via syringe.
-
Initiation: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., reflux).
-
Catalyst Addition: Once the reaction mixture is at temperature, carefully add the TTIP (1.0 mol%) dropwise via syringe.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC.
-
Work-up & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add deionized water while stirring to quench the reaction and hydrolyze the catalyst. A white precipitate of titanium dioxide/hydroxides will form.
-
Purification:
-
Filter the mixture through a pad of Celite® to remove the solid titanium species.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Final Purification: The crude product can be further purified by flash column chromatography or distillation.
Caption: A streamlined workflow for TTIP-catalyzed transesterification.
Protocol 2: Lab-Scale Synthesis of Biodiesel from Canola Oil
This protocol adapts the general procedure for the synthesis of FAMEs from a triglyceride source.
Materials:
-
Anhydrous Canola Oil (1.0 eq, ~885 g/mol avg. MW)
-
Anhydrous Methanol (6.0 eq)
-
This compound (TTIP, 1.0 mol%)
Procedure:
-
Setup: In a 250 mL oven-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add canola oil (25.0 g).
-
Reagent Addition: Add anhydrous methanol (5.45 g, 6.8 mL) to the oil.
-
Reaction: Heat the mixture to reflux (~65 °C) with vigorous stirring under a nitrogen atmosphere.
-
Catalysis: Once refluxing, add TTIP (0.80 g, 0.84 mL) via syringe.
-
Reaction Time: Maintain the reaction at reflux for 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Slowly add 20 mL of water to quench the catalyst.
-
Separation: Transfer the mixture to a separatory funnel. The mixture will separate into two layers: an upper ester (biodiesel) layer and a lower glycerol/methanol/water layer. The solid TiO₂ may be suspended between the layers.
-
Purification: Drain the lower aqueous/glycerol layer. Wash the upper organic layer twice with 20 mL of warm water. Dry the biodiesel layer over anhydrous sodium sulfate, filter, and remove any residual methanol under reduced pressure. The product can be analyzed by ¹H NMR or GC-MS to confirm the conversion to FAMEs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst hydrolysis due to moisture. 2. Insufficient reaction temperature or time. 3. Unfavorable reaction equilibrium. | 1. Ensure all glassware is rigorously dried and reagents/solvents are anhydrous. Use a fresh bottle of TTIP. 2. Increase temperature or prolong reaction time. Monitor progress to find optimal conditions. 3. Increase the excess of the reactant alcohol or remove the alcohol byproduct using a Dean-Stark apparatus if feasible. |
| White Precipitate Forms Immediately | Severe water contamination in reagents or solvent. | Stop the reaction and restart with scrupulously dried materials. Use solvents from a freshly opened bottle or one stored over molecular sieves. |
| Product is Hazy or Contains Fine Solids After Filtration | Incomplete hydrolysis or precipitation of the catalyst. | During the workup, after adding water, stir vigorously for 30 minutes to ensure complete hydrolysis. A wash with a dilute acid (e.g., 1M HCl) can sometimes help dissolve and remove residual titanium salts, followed by a bicarbonate wash to neutralize. |
Conclusion
This compound is a powerful and highly effective catalyst for a broad range of transesterification reactions. Its ability to function under mild, neutral conditions makes it a superior choice for synthesizing sensitive molecules and for processes where side reactions like saponification must be avoided. By understanding its Lewis acidic mechanism and carefully controlling reaction parameters—especially the exclusion of moisture—researchers can leverage TTIP to achieve high yields and purity in applications from polymer science to biofuel development.
References
- Renita, A. A., & Kumar, J. A. (2015). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil.
- García-Martín, J. F., et al. (2021).
- Mosali, R., & Bobbili, S. (2011). Homogenous Catalyst and Effects on Multifeedstock Processing. Biodiesel Magazine.
- Renita, A. A., & Kumar, J. A. (2015). Comparison of homogeneous base catalysts and heterogeneous base catalysts for biodiesel transesterification of waste cooking oil.
- Wang, D., et al. (2022).
- Nawaratna, G. (2010).
- Ataman Kimya. (n.d.). This compound.
- Nawaratna, G. I., & Fernando, S. (2013). Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst.
- Nawaratna, G., & Fernando, S. (2011).
- Dakenchem. (n.d.).
- Verziu, M., et al. (2019).
- van der Vlugt, J. I., et al. (2017). Titanium‐catalyzed esterification reactions: beyond Lewis acidity.
- Putnam, R. E., & Weaver, M. A. (2005). Polyester synthesis with enhanced titanium catalyst composition.
- Ataman Kimya. (n.d.). TETRAISOPROPYL TITANATE (TIPT).
- Kricheldorf, H. R., & Gomourachvili, Z. (2017). Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts.
- OKCHEM. (2025).
- Olofsson, B., et al. (2014).
- Clariant. (2025). Clariant unveils titanium-based catalyst solutions for more sustainable polyester production. Clariant News.
- Ataman Kimya. (n.d.). TETRA ISOPROPYL TITANATE.
- Wang, Y., et al. (2023). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI.
- Pell, T. M., et al. (1999). Catalyst composition for the preparation of polyesters and related processes.
- Sreerama, S. N., & Gorin, D. J. (2008). Method for transesterification of triglycerides.
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- BenchChem. (2025).
- Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPOXIDE.
- Thiele, U. K. (2007). Screening of Different Titanium (IV) Catalysts in the Synthesis of Poly(ethylene terephthalate).
- Baskar, G., & Selvakumari, I. A. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology.
- Qamar, A., et al. (2023).
- García-Martín, J. F., et al. (2021).
- Chen, Y., et al. (2004). Esterification Kinetics in Titanium Isopropoxide-Acetic Acid Solutions.
- Talebian-Kiakalaieh, A., et al. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.
- Chuck, C. J. (n.d.). Lewis acid catalyst design for the transesterification of lower quality feedstock for biodiesel production.
- Siling, M. I., & Laricheva, T. N. (1996).
- Sreerama, S. N., & Gorin, D. J. (2009). Method for transesterification of triglycerides.
- Thangaraj, B., et al. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review.
- Verziu, M., et al. (2019). Titanium Dioxide as a Catalyst in Biodiesel Production.
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Application Notes: The Role and Practical Application of Titanium Tetraisopropoxide in Sharpless-Katsuki Asymmetric Epoxidation
Introduction: The Dawn of Predictable Asymmetric Synthesis
The Sharpless-Katsuki Asymmetric Epoxidation, first reported in 1980, represents a landmark achievement in organic synthesis, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[1] This reaction provides a highly reliable and practical method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] These chiral epoxides are invaluable building blocks, serving as versatile intermediates in the total synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and fine chemicals.[3][4][5]
At the heart of this powerful transformation lies a unique catalytic system composed of an oxidant, tert-butyl hydroperoxide (TBHP), a chiral ligand, typically diethyl tartrate (DET), and a Lewis acidic metal center provided by titanium tetraisopropoxide (Ti(OiPr)₄) .[4][6] This application note will provide an in-depth exploration of the critical role of titanium tetraisopropoxide, the mechanistic underpinnings of the catalytic cycle, and detailed, field-proven protocols for its successful implementation in a research and development setting.
The Central Catalyst: Unpacking the Role of Titanium Tetraisopropoxide
Titanium tetraisopropoxide, also known as titanium(IV) isopropoxide, is a diamagnetic, tetrahedral alkoxide with the formula Ti{OCH(CH₃)₂}₄.[7] While it has applications in materials science and other catalytic processes, its role in the Sharpless epoxidation is paramount.
Causality Behind Experimental Choice:
-
Lewis Acidity and Coordination: Ti(IV) acts as a potent Lewis acid. This property is fundamental to the reaction as it allows the titanium center to serve as a template, coordinating with the chiral tartrate ligand, the allylic alcohol substrate, and the TBHP oxidant.[8] This assembly into a well-defined, rigid chiral environment is the origin of the high enantioselectivity.
-
Ligand Exchange Dynamics: The isopropoxide groups on the titanium are labile, enabling rapid and sequential ligand exchange with the diol of the diethyl tartrate, the hydroxyl group of the allylic alcohol, and the hydroperoxide.[9] This dynamic exchange is essential for the formation of the active catalyst and the progression of the catalytic cycle.
-
Formation of the Active Dimeric Species: While often simplified for mechanistic drawings, the active catalyst is understood to be a dimer with the formula [Ti(tartrate)(OR)₂]₂.[1][10] In this C₂-symmetric structure, two pentacoordinate titanium centers are bridged by the tartrate ligands.[10][11] This dimeric nature creates a more crowded and rigid catalytic pocket, which is believed to enhance the facial selectivity of the oxygen transfer.[11]
The quality of the Ti(OiPr)₄ is of utmost importance. It is highly sensitive to moisture and will readily hydrolyze to form inactive titanium dioxide (TiO₂) and isopropanol.[7][12] This degradation significantly reduces catalytic activity and is a common cause of low yield and poor enantioselectivity. Therefore, the use of freshly distilled or high-purity, anhydrous Ti(OiPr)₄ stored under an inert atmosphere is critical for reproducibility.[12]
The Catalytic Cycle: A Mechanistic Overview
The remarkable predictability of the Sharpless epoxidation stems from a well-ordered catalytic cycle. The choice of the tartrate enantiomer—either naturally occurring (+)-diethyl tartrate or its enantiomer, (-)-diethyl tartrate—dictates which face of the alkene is epoxidized.
The process can be visualized as a sequence of ligand exchanges and a final, stereochemically directed oxygen transfer.
Caption: The catalytic cycle of the Sharpless Asymmetric Epoxidation.
A simple and highly reliable mnemonic exists to predict the stereochemical outcome. When the allylic alcohol is drawn in a plane with the hydroxymethyl group in the bottom-right corner, using (+)-DET (or DIPT) delivers the oxygen atom from the bottom (re) face .[13] Conversely, using (-)-DET delivers the oxygen from the top (si) face .[9][13] This predictability is a cornerstone of the reaction's utility in targeted synthesis.
Practical Considerations and Protocol Optimization
Achieving high yields and enantioselectivities (>90% ee is common) requires careful attention to detail.[14][15]
-
Solvent: Dichloromethane (CH₂Cl₂) is the most common solvent, and it must be anhydrous.
-
Temperature: Reactions are typically run at -20 °C. Lower temperatures enhance enantioselectivity but slow the reaction rate. This temperature also mitigates the potential hazards associated with TBHP.[16]
-
Molecular Sieves: The inclusion of powdered, activated 3Å or 4Å molecular sieves is crucial.[1] They act as a scavenger for water, protecting the moisture-sensitive titanium catalyst from deactivation throughout the reaction.[16]
-
Stoichiometry: While the reaction is catalytic in the titanium-tartrate complex, a slight excess of the tartrate ligand (10-20 mol%) relative to Ti(OiPr)₄ is often used to ensure the complete formation of the chiral complex.[17] The amount of catalyst can be varied; 5-10 mol% is typical, but for sensitive substrates, stoichiometric quantities may be required.[1][18]
Table 1: Enantioselectivity with Common Allylic Alcohols
| Substrate | Chiral Ligand | Typical ee (%) | Product Configuration |
| (E)-2-Hexen-1-ol | (+)-DET | >95 | (2R, 3R) |
| (E)-2-Hexen-1-ol | (-)-DET | >95 | (2S, 3S) |
| Geraniol | (+)-DIPT | >95 | (2S, 3S) |
| Geraniol | (-)-DIPT | >91 | (2R, 3R) |
| Cinnamyl alcohol | (+)-DET | >96 | (2S, 3R) |
| Cinnamyl alcohol | (-)-DET | >97 | (2R, 3S) |
| Data synthesized from multiple sources.[9][17][19] |
Detailed Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol describes a representative catalytic asymmetric epoxidation. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Reagents & Equipment
-
Titanium(IV) isopropoxide, Ti(OiPr)₄ (Purity >98%)
-
(+)-Diethyl tartrate, (+)-DET
-
(E)-2-Hexen-1-ol (Substrate)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane (anhydrous)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Powdered 4Å molecular sieves
-
Three-necked round-bottom flask, magnetic stirrer, thermometer, inert gas inlet
-
Cooling bath (cryocool or dry ice/acetone)
Experimental Workflow
Caption: Step-by-step workflow for a typical Sharpless epoxidation experiment.
Step-by-Step Procedure
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 100 mL of anhydrous CH₂Cl₂ and 5 g of powdered, activated 4Å molecular sieves.
-
Cooling: Cool the resulting slurry to -20 °C in a cooling bath.
-
Catalyst Formation: While maintaining the temperature at -20 °C, add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) via syringe. Then, add (+)-diethyl tartrate (0.51 g, 2.4 mmol) in one portion. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex. The solution should be a pale yellow.
-
Substrate Addition: Add (E)-2-hexen-1-ol (2.0 g, 20 mmol) dropwise via syringe.
-
Oxidation: Add the anhydrous TBHP solution (~5.5 M in decane, 7.3 mL, 40 mmol) dropwise over several minutes. CAUTION: The addition is exothermic; ensure the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C. Monitor the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding 20 mL of water and allowing the mixture to warm to room temperature. Add 10 mL of a 30% aqueous NaOH solution saturated with NaCl (brine).[20] Stir vigorously for 1 hour. The initial thick emulsion should break into two clear layers and a filterable solid (titanium salts).
-
Extraction and Purification: Filter the mixture through a pad of Celite®, washing the solids with CH₂Cl₂. Separate the layers of the filtrate. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure epoxy alcohol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis of the product or a suitable derivative (e.g., acetate or Mosher's ester).[21]
Applications in Drug Development
The reliability and predictability of the Sharpless epoxidation have made it an indispensable tool in the pharmaceutical industry.[3] The ability to install a stereocenter with high fidelity early in a synthetic route is economically and strategically advantageous. It has been employed in the synthesis of intermediates for a wide range of drug candidates and approved medicines.[22][23] For example, it has been used to create key chiral building blocks for calcium channel blockers like verapamil and in the synthesis of the antifungal drug efinaconazole.[22][23]
Conclusion
Titanium tetraisopropoxide is not merely a reagent but the central organizing element in the Sharpless-Katsuki asymmetric epoxidation. Its Lewis acidity and capacity for facile ligand exchange allow it to assemble a highly organized, chiral catalytic environment that delivers exceptional levels of enantiocontrol for a broad range of allylic alcohols. By understanding the mechanistic principles and adhering to rigorous experimental protocols that respect the catalyst's sensitivity, researchers can reliably leverage this Nobel Prize-winning reaction to construct complex, stereochemically defined molecules for scientific discovery and drug development.
References
- Wikipedia. Titanium isopropoxide. [Link: https://en.wikipedia.org/wiki/Titanium_isopropoxide]
- Ataman Kimya. TITANIUM TETRAISOPROPOXIDE. [Link: https://www.ataman-kimya.com/titanium-tetraisopropoxide_u2153]
- Organic Chemistry Portal. Sharpless Epoxidation. [Link: https://www.organic-chemistry.
- FYQ PYQ GATE NET SET. What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications. YouTube. [Link: https://www.youtube.
- Wikipedia. Sharpless epoxidation. [Link: https://en.wikipedia.
- Schlegel Group, Wayne State University. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link: https://chem.wayne.edu/schlegel/pubs/360-369/365_JOC_2017_82_5272.pdf]
- Ataman Kimya. TITANIUM ISOPROPOXIDE. [Link: https://www.ataman-kimya.com/titanium-isopropoxide_u2154]
- Katsuki, T., & Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link: https://organicreactions.org/index.
- Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.
- JoVE. Video: Sharpless Epoxidation. [Link: https://www.jove.
- Fleming, I. et al. (2011). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. ResearchGate. [Link: https://www.researchgate.
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Application Note & Protocol: Sol-Gel Preparation of Titanium Dioxide (TiO₂) Thin Films from a Titanium Tetraisopropoxide Precursor
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Sol-Gel Derived TiO₂ Thin Films
Titanium dioxide (TiO₂) thin films are a cornerstone of advanced materials science, finding applications in fields ranging from photocatalysis and solar cells to biomedical coatings and sensors.[1][2] The sol-gel method stands out as a highly adaptable and cost-effective technique for producing these films.[2][3] It offers precise control over the film's microstructure, thickness, and purity at relatively low processing temperatures.[2][4] This application note provides a comprehensive guide to the preparation of TiO₂ thin films using titanium tetraisopropoxide (TTIP) as a precursor, delving into the underlying chemical principles and offering a detailed, field-proven protocol.
Part 1: The Scientific Foundation: Understanding the Sol-Gel Process
The sol-gel process is a wet-chemical technique that involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase.[5] For TiO₂ synthesis from titanium tetraisopropoxide (Ti[OCH(CH₃)₂]₄), the process is fundamentally governed by two key reactions: hydrolysis and condensation.[6]
1. Hydrolysis: The process is initiated by the hydrolysis of the titanium alkoxide precursor upon the addition of water. The highly electronegative oxygen atom in water attacks the electropositive titanium atom, leading to the substitution of an alkoxide group (-OR) with a hydroxyl group (-OH).
-
Reaction: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH
This reaction proceeds until all four alkoxide groups are replaced, forming titanium hydroxide (Ti(OH)₄). The rate of hydrolysis is a critical parameter and can be controlled by the amount of water and the pH of the solution.[7][8] Acidic catalysts (like HCl or HNO₃) promote a slower, more controlled hydrolysis, which is often desirable for forming uniform films.[7]
2. Condensation: Following hydrolysis, the condensation reactions begin, where adjacent titanium hydroxide or alkoxide-hydroxide molecules react to form Ti-O-Ti bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional oxide network, which is the backbone of the gel.
-
Oxolation (water elimination): Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Alcoxolation (alcohol elimination): Ti-OR + HO-Ti → Ti-O-Ti + R-OH
These condensation reactions are responsible for the polymerization of the sol and the eventual formation of a rigid gel network.[6]
Key Process Parameters and Their Influence
The properties of the final TiO₂ thin film are intricately linked to several key parameters during the sol preparation and film deposition stages. Understanding these relationships is crucial for tailoring the film characteristics to a specific application.
| Parameter | Influence on Film Properties | Causality |
| Water to Precursor Ratio (H₂O:TTIP) | Affects hydrolysis rate, particle size, and sol stability. | A higher ratio accelerates hydrolysis, potentially leading to uncontrolled precipitation. A lower ratio results in a more stable sol and smaller particle sizes.[8] |
| Catalyst (Acidic/Basic) | Controls the rates of hydrolysis and condensation. | Acidic catalysts (e.g., HCl) lead to a slower, more linear polymer growth, ideal for thin film formation. Basic catalysts promote rapid, cluster-like growth, which can lead to precipitation.[7] |
| Solvent | Influences sol viscosity, evaporation rate, and precursor reactivity. | Alcohols like isopropanol or ethanol are common solvents that also participate in the reaction equilibrium. The choice of solvent affects the coating's uniformity and drying behavior.[1] |
| Sol Aging Time | Allows for the completion of hydrolysis and condensation, affecting viscosity and film thickness. | An aged sol generally has a higher viscosity, leading to thicker films. Aging can also improve the homogeneity of the film.[9][10] |
| Annealing Temperature | Determines the crystalline phase (anatase, rutile, or brookite), grain size, and density of the film. | As-deposited films are typically amorphous. Annealing at temperatures around 400-500°C promotes crystallization to the photocatalytically active anatase phase.[11][12] Higher temperatures can induce a phase transformation to rutile.[11] |
Part 2: Experimental Protocol
This section provides a step-by-step methodology for the preparation of TiO₂ thin films on glass substrates using a dip-coating method.
Materials and Equipment
-
Precursor: Titanium (IV) isopropoxide (TTIP, 97%)
-
Solvent: Isopropanol (99.5%)
-
Catalyst: Hydrochloric acid (HCl, 37%)
-
Substrates: Microscope glass slides
-
Equipment: Magnetic stirrer, hot plate, dip-coater, furnace, ultrasonic bath.
Workflow Diagram
Caption: Workflow for TiO₂ thin film preparation.
Step-by-Step Methodology
1. Substrate Cleaning: a. Immerse glass slides in a beaker containing deionized water and a small amount of detergent. b. Place the beaker in an ultrasonic bath for 15 minutes. c. Rinse the slides thoroughly with deionized water. d. Subsequently, sonicate the slides in acetone for 15 minutes, followed by isopropanol for 15 minutes. e. Dry the slides with a nitrogen gun and store them in a clean, dust-free environment. This rigorous cleaning is essential to ensure good film adhesion and uniformity.
2. Sol Preparation (0.5 M TiO₂): a. In a clean, dry beaker, mix 50 mL of isopropanol with 1 mL of hydrochloric acid (HCl). b. Place the beaker on a magnetic stirrer and begin stirring. c. Slowly add 7.4 mL of titanium tetraisopropoxide (TTIP) dropwise to the isopropanol/HCl solution. TTIP is highly sensitive to moisture, so this should be done in a controlled environment (e.g., a glove box or under a dry nitrogen atmosphere) to prevent premature, uncontrolled hydrolysis.[5] d. After the addition is complete, seal the beaker and continue stirring for at least 1 hour at room temperature. The final solution should be clear and slightly yellowish. e. Allow the sol to age for 24 hours before use. This aging period allows for the initial hydrolysis and condensation reactions to stabilize, resulting in a more consistent coating solution.[10]
3. Thin Film Deposition (Dip-Coating): a. Mount a cleaned glass slide onto the dip-coater arm. b. Immerse the slide into the prepared TiO₂ sol and hold it there for 60 seconds to ensure complete wetting of the surface. c. Withdraw the slide from the sol at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed is a key factor in determining the film thickness; a faster withdrawal speed results in a thicker film. d. Repeat the dipping and withdrawal cycle if a thicker film is desired. Allow the film to dry between coats.[13]
4. Post-Deposition Treatment: a. Place the coated slides in an oven at 100°C for 10-15 minutes to evaporate the solvent and residual organics.[2][14] b. Transfer the slides to a furnace for annealing. c. Ramp the temperature to 450°C at a rate of 5°C/min and hold for 1 hour. This step is crucial for the crystallization of the amorphous film into the anatase phase and for removing organic residues.[14] d. Allow the furnace to cool down naturally to room temperature before removing the samples. Rapid cooling can induce stress and cause the film to crack.
Part 3: Characterization and Expected Results
The prepared TiO₂ thin films should be characterized to evaluate their structural, morphological, and optical properties.
Structural Analysis: X-ray Diffraction (XRD)
-
Purpose: To identify the crystalline phase and estimate the crystallite size.
-
Expected Results: The XRD pattern of a film annealed at 450°C should show peaks corresponding to the anatase phase of TiO₂, with the most prominent peak at 2θ ≈ 25.3° (101).[11] The absence of sharp peaks would indicate an amorphous structure. The crystallite size can be estimated using the Scherrer equation.
Morphological Analysis: Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology and cross-section of the film.
-
Expected Results: SEM images should reveal a uniform, crack-free surface.[15] The grain boundaries of the crystalline TiO₂ may be visible. Cross-sectional SEM can be used to measure the film thickness.
Optical Properties: UV-Vis Spectroscopy
-
Purpose: To determine the optical transmittance and calculate the band gap energy.
-
Expected Results: The films should be transparent in the visible region with a sharp absorption edge in the UV region (around 380 nm).[9] The optical band gap can be determined from a Tauc plot, and for anatase TiO₂, it is expected to be around 3.2 eV.
Conclusion
The sol-gel method using titanium tetraisopropoxide is a robust and highly controllable route for the fabrication of high-quality TiO₂ thin films. By carefully managing the precursor chemistry and deposition parameters as outlined in this protocol, researchers can produce films with tailored properties for a wide array of applications. The key to success lies in the meticulous control of the hydrolysis and condensation reactions and a well-defined post-deposition annealing process.
References
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Characterization of TIO2 Thin Films Prepared By SOL–GEL Technique. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Karaduman Er, İ., Uysal, S., & Acar, S. (2023). Some sol–gel processing parameters effect on the properties of dip coated TiO2 thin films. Journal of Materials Science: Materials in Electronics, 34(1), 1512. [Link]
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Some Sol–Gel Processing Parameters Effect. (2023, November 5). Scribd. Retrieved January 13, 2026, from [Link]
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Elaboration and characterization of thin films of TiO2 prepared by sol–gel process. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Mustapha, S., Ndamitso, M., Abdulkareem, A. S., & Mohammed, A. K. (2020). Application of TiO2 and ZnO nanoparticles immobilized on clay in wastewater treatment: a review. Applied Water Science, 10(1), 1-25. [Link]
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TiO2 thin films prepared by sol – gel method. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Paseka, D., Česal, A., Přikryl, J., & Dzik, P. (2021). Synthesis, Characterization, and Photocatalytic Properties of Sol-Gel Ce-TiO2 Films. Materials, 14(21), 6527. [Link]
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Preparation and characterization of TiO2 thin films by the sol-gel process. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Characterization of TiO 2 : ZnO thin films by sol-gel dip coating method. (2021, June 25). AIP Publishing. Retrieved January 13, 2026, from [Link]
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Some sol–gel processing parameters effect on the properties of dip coated TiO_2 thin films. (2023, July 1). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Influence of the Sol-Gel pH Process and Compact Film on the Efficiency of TiO2-Based Dye-Sensitized Solar Cells. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Ali, I., & Suh, D. (2021). Recent Advances in TiO2 Films Prepared by Sol-Gel Methods for Photocatalytic Degradation of Organic Pollutants and Antibacterial Activities. Catalysts, 11(7), 849. [Link]
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Influence of the Deposition Parameters on the Properties of TiO2 Thin Films on Spherical Substrates. (2023, July 8). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Photocatalytic thin films of TiO2 formed by a sol–gel process using titanium tetraisopropoxide as the precursor. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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TiO 2 thin films prepared by sol–gel method for waveguiding applications: Correlation between the structural and optical properties. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Hydrolysis and Condensation Processes of Titanium iso-Propoxide Modified with Catechol: An NMR Study. (2004, May 1). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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"Preparation of nano-crystalline TiO2 by sol-gel method using titanium tetraisopropoxide (TTIP)". (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of TiO2 Thin Films Nanoparticles with Different Layers using Simple Sol-Gel Method. (2021). Iraqi Journal of Science, 62(11), 4425-4429. [Link]
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Chemical Spotlight | Titanium Isopropoxide. (n.d.). Retrieved January 13, 2026, from [Link]
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Photocatalytic thin films of TiO2 formed by a sol–gel process using titanium tetraisopropoxide as the precursor. (2008, March 31). Scilit. Retrieved January 13, 2026, from [Link]
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Demonstration of the Optical Isotropy of TiO 2 Thin Films Prepared by the Sol–Gel Method. (2024, July 9). MDPI. Retrieved January 13, 2026, from [Link]
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Dunuwila, D. D., Gagliardi, C. D., & Berglund, K. A. (1994). Application of Controlled Hydrolysis of Titanium(IV) Isopropoxide to Produce Sol-Gel-Derived Thin Films. Chemistry of Materials, 6(9), 1556-1562. [Link]
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TITANIUM TETRAISOPROPOXIDE. (n.d.). Ataman Kimya. Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: The Pivotal Role of Titanium(IV) Isopropoxide in the Kulinkovich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Reagent, a Catalyst for Complexity
The Kulinkovich reaction stands as a powerful and elegant transformation in the synthetic chemist's toolkit, enabling the direct synthesis of cyclopropanols from esters.[1][2][3][4][5] At the heart of this remarkable reaction lies titanium(IV) isopropoxide, a versatile and commercially available reagent that, in the presence of a Grignard reagent, orchestrates a fascinating cascade of events leading to the formation of a strained, three-membered ring.[3][4][6] This guide delves into the critical role of titanium(IV) isopropoxide, moving beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-tested protocols for its successful application. The simplicity of execution and the value of the cyclopropanol motif, a precursor to a wide array of functional groups, have cemented the Kulinkovich reaction's importance in natural product synthesis and medicinal chemistry.[7][8]
The Mechanistic Heart: How Titanium(IV) Isopropoxide Drives Cyclopropanation
The transformation of a planar ester into a three-dimensional cyclopropanol is not a trivial synthetic leap. The genius of the Kulinkovich reaction lies in the in-situ generation of a highly reactive titanacyclopropane intermediate, a feat accomplished through the reaction of titanium(IV) isopropoxide with a Grignard reagent possessing β-hydrogens (e.g., ethylmagnesium bromide).[1][2][3][4]
The generally accepted mechanism unfolds as follows:
-
Transmetalation: Two equivalents of the Grignard reagent react with titanium(IV) isopropoxide, displacing two isopropoxide ligands to form an unstable dialkyltitanium(IV) species.[2][3][4]
-
β-Hydride Elimination and Reductive Elimination: This dialkyltitanium intermediate rapidly undergoes β-hydride elimination, followed by reductive elimination of an alkane (ethane, in the case of EtMgBr), to generate the key titanacyclopropane intermediate.[1][2][3][4] This is the active cyclopropanating agent.
-
Reaction with the Ester: The titanacyclopropane, behaving as a 1,2-dicarbanion equivalent, coordinates to the carbonyl group of the ester.[1][3] This is followed by a two-step alkylation process.
-
Ring Formation and Catalyst Regeneration: The initial nucleophilic addition to the ester carbonyl leads to an oxatitanacyclopentane intermediate.[3] This intermediate rearranges to a β-titanio ketone, which then undergoes an intramolecular cyclization to form the titanium salt of the cyclopropanol product.[3] Subsequent reaction with the Grignard reagent regenerates the active titanium species, allowing for catalytic turnover in some cases, and produces the magnesium salt of the cyclopropanol.[1][3]
-
Workup: Aqueous acidic workup protonates the magnesium alkoxide to yield the final cyclopropanol product.[2]
Figure 1. Simplified mechanistic pathway of the Kulinkovich reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Kulinkovich Cyclopropanation of Esters
This protocol is a general method for the synthesis of 1-substituted cyclopropanols.
Materials:
-
Ester (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) or Chlorotitanium triisopropoxide (ClTi(O-i-Pr)₃) (see table for stoichiometry)
-
Ethylmagnesium bromide (EtMgBr) in THF or Et₂O (see table for stoichiometry)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ester and anhydrous THF.
-
Titanium Reagent Addition: Add the titanium(IV) isopropoxide or chlorotitanium triisopropoxide to the solution at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution dropwise via syringe over a period of 10-90 minutes.[2] Gas evolution (ethane) should be observed.[1]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour before warming to room temperature. The reaction is typically stirred for 12-36 hours.[2]
-
Quenching: Carefully quench the reaction by the addition of ethyl acetate, followed by saturated aqueous ammonium chloride solution.
-
Workup: Filter the mixture through a pad of Celite®, washing with ethyl acetate.[2] Transfer the filtrate to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Range | Notes |
| Ester | 1.0 equiv | - |
| Ti(O-i-Pr)₄ or ClTi(O-i-Pr)₃ | 0.1 - 1.2 equiv | Catalytic or stoichiometric amounts can be used.[1] |
| EtMgBr | 2.0 - 4.8 equiv | Excess is required to form the titanacyclopropane and drive the reaction. |
| Solvent | Anhydrous THF, Et₂O | Toluene can also be used.[3] |
| Temperature | 0 °C to room temperature | Initial addition is typically done at 0 °C. |
| Reaction Time | 12 - 36 hours | Monitor by TLC or GC-MS for completion. |
Table 1. Typical Reaction Parameters for Kulinkovich Cyclopropanation.
Figure 2. Experimental workflow for the Kulinkovich reaction.
Variations and Expanded Scope
The versatility of the titanium-isopropoxide-mediated reaction has led to important variations, expanding its applicability beyond esters.
-
Kulinkovich-de Meijere Reaction: This modification utilizes amides or N,N-dialkylformamides as substrates to produce valuable cyclopropylamines.[1][9] The reaction often proceeds with stoichiometric amounts of a titanium reagent.[9]
-
Kulinkovich-Szymoniak Reaction: Nitriles can be converted into primary cyclopropylamines using this variant, which often requires a Lewis acid in a subsequent step to facilitate the conversion of an intermediate azatitanacycle.[10]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Titanium(IV) isopropoxide and Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.
-
Grignard Reagent Quality: The success of the reaction is highly dependent on the quality and accurate titration of the Grignard reagent.
-
Substrate Compatibility: While the reaction tolerates a range of functional groups, including ethers and imines, highly acidic protons (e.g., in carboxylic acids, primary/secondary amines) are not compatible.[3][5]
-
Side Reactions: A non-productive side reaction involving the titanacyclopropane and additional titanium(IV) isopropoxide can occur, leading to the formation of titanium(III) species.[1] This is more prevalent when the ratio of Ti(O-i-Pr)₄ to Grignard reagent approaches 1:1.[1]
Conclusion
Titanium(IV) isopropoxide is the linchpin of the Kulinkovich reaction, enabling the formation of the crucial titanacyclopropane intermediate. Its accessibility, coupled with the operational simplicity of the reaction, provides a powerful platform for the synthesis of cyclopropanols and their nitrogen-containing analogues. A thorough understanding of the underlying mechanism and careful attention to experimental detail, as outlined in this guide, will empower researchers to effectively leverage this remarkable transformation in their synthetic endeavors.
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Application Notes and Protocols for the Use of Titanium Tetraisopropanolate as an Adhesion Promoter for Coatings
Introduction
In the field of advanced materials and high-performance coatings, the interface between a substrate and a protective or functional coating is a critical determinant of durability and performance. Achieving robust adhesion, particularly on challenging substrates like metals, glass, and polymers, is a primary objective. Titanium tetraisopropanolate (TTIP), an organometallic compound with the formula Ti{OCH(CH₃)₂}₄, serves as a highly effective adhesion promoter and cross-linking agent.[1][2] Its utility stems from its high reactivity, especially its sensitivity to moisture, which can be harnessed to form stable chemical bridges between inorganic substrates and organic coating resins.[1]
This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the principles and practical application of this compound as an adhesion promoter. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols for surface treatment, and offer insights into optimizing its performance for various coating systems. The methodologies described herein are designed to be self-validating, explaining the causality behind each step to ensure reproducible and effective results.
The Chemical Mechanism of Adhesion Promotion
The efficacy of this compound (TTIP) as a coupling agent lies in its dual reactivity. It can form stable bonds with both the inorganic substrate surface and the organic polymer binder of the coating. This process occurs in two primary stages: hydrolysis and condensation.
-
Hydrolysis: TTIP is extremely sensitive to moisture.[1][3] When exposed to ambient humidity or trace amounts of water on a substrate's surface, the isopropoxide groups (-OCH(CH₃)₂) readily hydrolyze to form titanium hydroxyl groups (Ti-OH) and isopropanol.[4][5]
Ti{OCH(CH₃)₂}₄ + 4 H₂O → Ti(OH)₄ + 4 (CH₃)₂CHOH
-
Condensation and Bond Formation: The newly formed, highly reactive titanium hydroxyl groups can then undergo condensation reactions.
-
With the Substrate: These Ti-OH groups react with hydroxyl groups (-OH) commonly present on the surface of substrates like glass, metals (which have a native oxide/hydroxide layer), and ceramics, forming strong, covalent oxane bonds (e.g., Ti-O-Si on glass, Ti-O-M on metals).[6] This anchors the titanate layer firmly to the substrate.
-
With Itself (Cross-linking): The Ti-OH groups can also condense with each other to form a cross-linked, inorganic titania-like network (Ti-O-Ti) on the substrate surface. This process is a foundational principle of sol-gel synthesis, where TTIP is a common precursor for titanium dioxide (TiO₂).[2][4]
-
With the Coating Resin: Crucially, some isopropoxide or hydroxyl groups on the titanium atom remain available to react with functional groups in the coating's polymer binder, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups.[1][7] This reaction forms a covalent bond between the titanate primer layer and the subsequently applied coating, effectively creating a chemical bridge that dramatically enhances adhesion.[8][9]
-
This multi-faceted bonding mechanism is what makes TTIP a versatile and potent adhesion promoter for a wide array of coating and substrate combinations.[10]
Caption: Mechanism of TTIP as an adhesion promoter.
Substrate Compatibility and Surface Preparation
The performance of TTIP is highly dependent on the nature and cleanliness of the substrate. Proper surface preparation is paramount to ensure the availability of reactive sites for bonding.
Compatible Substrates:
-
Metals: Aluminum, steel, titanium alloys, and copper. The native oxide layer provides hydroxyl groups for reaction.[7]
-
Glass and Ceramics: Rich in surface silanol (Si-OH) or other metal hydroxyl groups.[9]
-
Polymers: Plastics with surface functional groups (e.g., polyesters, polyamides) or those that have been surface-activated (e.g., via corona or plasma treatment) to introduce hydroxyl or carboxyl groups.[8]
Protocol: General Substrate Preparation
The objective is to remove organic contaminants and create a reactive, hydroxylated surface.
-
Degreasing:
-
Thoroughly clean the substrate by sonicating in a sequence of solvents, such as acetone, followed by isopropyl alcohol, for 15 minutes each.
-
For industrial applications, alkaline degreasing may be employed.[11]
-
-
Drying:
-
Dry the substrate completely using a stream of dry nitrogen or argon gas, or by baking in an oven at 110°C for 30 minutes.
-
Causality: It is critical to remove bulk water but leave a reactive, hydroxylated surface. The surface must be cool and dry before applying the TTIP solution to prevent premature and uncontrolled hydrolysis.
-
-
Surface Activation (Optional, for Polymers):
-
For low-energy plastic surfaces (e.g., polypropylene, polyethylene), a surface activation step like corona discharge, plasma treatment, or chemical etching is often required to generate polar functional groups.
-
Application Protocols
3.1. Materials and Equipment
-
Chemicals:
-
Titanium (IV) isopropoxide (TTIP, CAS 546-68-9)
-
Anhydrous solvent (e.g., Isopropyl alcohol, Toluene, Hexane)
-
-
Equipment:
-
Glassware (beakers, graduated cylinders), dried in an oven
-
Magnetic stirrer and stir bars
-
Syringes or pipettes for liquid transfer
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[12][13]
-
Application equipment (dip coater, spin coater, spray gun, or brush)
-
Curing oven or hot plate
-
3.2. Safety Precautions
-
This compound is a flammable liquid and vapor.[13][14] Keep away from heat, sparks, and open flames.[14]
-
It reacts vigorously with water and moist air.[3] All operations should be conducted in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques for highly sensitive applications).[15]
-
TTIP causes serious eye irritation and may cause drowsiness or dizziness.[14] Handle exclusively inside a chemical fume hood. Wear appropriate PPE, including safety goggles and chemical-resistant gloves.[12][13]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 546-68-9 | [7] |
| Molecular Formula | C₁₂H₂₈O₄Ti | [7] |
| Molecular Weight | 284.22 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Density | ~0.96 g/mL at 25°C | [12] |
| Boiling Point | ~232°C | [12] |
| Melting Point | 14 - 17°C | [12] |
| Flash Point | 41°C | [12] |
3.3. Protocol 1: Primer Solution Preparation
The concentration of the TTIP solution is a critical parameter that must be optimized for the specific substrate and application method.
-
Solvent Selection: Use a dry (anhydrous) solvent. Isopropyl alcohol is commonly used as it is a byproduct of the hydrolysis reaction and is less hazardous than aromatic solvents.
-
Preparation: Inside a fume hood, add the desired volume of anhydrous solvent to a dry glass container with a magnetic stir bar.
-
While stirring, slowly add the required amount of TTIP to the solvent to achieve the desired concentration. See Table 2 for starting recommendations.
-
Mixing: Stir the solution for 10-15 minutes until homogeneous. Keep the container sealed to minimize exposure to atmospheric moisture. The solution should be used shortly after preparation.
Causality: Using anhydrous solvents and dry equipment is essential to prevent premature hydrolysis and precipitation of titanium dioxide within the solution, which would render it ineffective.
Table 2: Recommended Starting Concentrations for TTIP Primer Solutions
| Substrate | Concentration (by weight in solvent) | Recommended Solvent |
| Metals (Al, Steel) | 0.5% - 2.0% | Isopropyl Alcohol |
| Glass / Silicon | 0.2% - 1.0% | Isopropyl Alcohol |
| Polymers (activated) | 1.0% - 5.0% | Toluene or Hexane |
Note: These are starting points. Optimal concentration may vary based on the specific coating system and surface topography.
3.4. Protocol 2: Application of the Primer
The goal is to apply a thin, uniform layer of the TTIP solution to the prepared substrate.
-
Dip Coating: Immerse the substrate in the TTIP solution for 30-60 seconds. Withdraw at a slow, constant rate (e.g., 1-5 mm/s) to ensure a uniform film.
-
Spin Coating: Dispense the solution onto the center of the substrate. Spin at 1000-3000 rpm for 30-60 seconds. This method is ideal for flat, planar substrates.
-
Spraying: Use a standard spray gun to apply a light, even mist of the solution onto the substrate. This is suitable for larger or complex-shaped objects.
-
Wiping/Brushing: For less critical applications, the solution can be wiped or brushed on with a lint-free cloth or brush.
3.5. Protocol 3: Curing/Drying
Curing is necessary to drive the hydrolysis and condensation reactions, forming the stable, cross-linked adhesion-promoting layer.
-
Initial Air Dry: Allow the coated substrate to air dry in a controlled, low-humidity environment for 5-10 minutes to allow for initial hydrolysis with ambient moisture.
-
Thermal Curing: Transfer the substrate to an oven for thermal curing. The temperature and time will depend on the substrate and the subsequent coating.
-
Causality: Heat accelerates the condensation reactions, driving off the isopropanol byproduct and forming the stable Ti-O-Substrate and Ti-O-Ti linkages.[7]
-
Table 3: Typical Curing Parameters
| Substrate Type | Curing Temperature | Curing Time |
| Metals / Glass | 100 - 150°C | 10 - 20 minutes |
| Temperature-Sensitive Polymers | 60 - 80°C | 20 - 40 minutes |
-
Cooling: After curing, allow the substrate to cool to room temperature before applying the final topcoat. The topcoat should be applied within a few hours to ensure the primer surface remains reactive.
Experimental Workflow and Validation
The entire process, from preparation to final testing, follows a logical sequence to ensure optimal results.
Caption: General experimental workflow for TTIP application.
Validation of Adhesion To quantify the improvement in adhesion, standardized tests should be performed on both treated and untreated control samples.
-
Cross-Cut Test (ASTM D3359): This is a simple, qualitative test where a lattice pattern is cut into the coating, and pressure-sensitive tape is applied and pulled off. The amount of coating removed is rated on a scale.[16]
-
Pull-Off Adhesion Test (ASTM D4541): This is a quantitative method where a loading fixture (dolly) is glued to the coating surface, and a tensile force is applied to pull the coating off. The force required to cause failure is measured.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| White powder or hazy film on substrate | Premature hydrolysis; TTIP concentration too high; excessive humidity. | Prepare fresh solution; reduce TTIP concentration; work in a lower humidity environment. |
| Poor adhesion despite treatment | Incomplete surface cleaning; inactive substrate surface; primer layer too thick; insufficient cure. | Improve degreasing protocol; use surface activation for polymers; apply a thinner film; increase curing time/temperature. |
| Inconsistent results | Inconsistent application thickness; variable humidity; solution aging. | Use a more controlled application method (spin/dip coater); control ambient conditions; use freshly prepared solutions. |
Conclusion
This compound is a powerful and versatile adhesion promoter that can create durable, chemically bonded interfaces for a wide range of coating applications.[1] By understanding the underlying mechanisms of hydrolysis and condensation, and by carefully controlling the application parameters—from substrate preparation to final curing—researchers and formulators can overcome significant adhesion challenges. The protocols outlined in this guide provide a robust framework for successfully implementing TTIP to enhance the longevity and performance of advanced coating systems.
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Application Notes and Protocols: A Guide to the Synthesis of Porous Titanosilicates Using Titanium Tetraisopropoxide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of porous titanosilicate materials utilizing titanium tetraisopropoxide as a titanium precursor. It delves into the underlying chemical principles, offers detailed step-by-step protocols for hydrothermal synthesis, discusses critical characterization techniques, and explores the diverse applications of these versatile materials, particularly in catalysis and adsorption.
Introduction: The Significance of Porous Titanosilicates
Porous titanosilicates are a class of advanced materials characterized by a silica framework in which a fraction of silicon atoms are isomorphously substituted by titanium atoms.[1] This incorporation of titanium bestows unique catalytic and adsorptive properties not present in their pure silica or titania counterparts.[2][3] The resulting materials possess a high surface area, well-defined pore structures, and active titanium sites that are highly dispersed within the silicate matrix.[4][5] These attributes make them exceptional catalysts for a variety of selective oxidation reactions, including the epoxidation of alkenes and the hydroxylation of aromatic compounds.[1][6] Furthermore, their tailored porosity and surface chemistry render them effective adsorbents for environmental remediation and drug delivery applications.[7][8]
Titanium tetraisopropoxide (TTIP) is a widely employed precursor for introducing titanium into the silicate framework.[9][10] Its reactivity and solubility in common organic solvents allow for controlled hydrolysis and condensation reactions, which are crucial for the successful synthesis of high-quality titanosilicates.[11][12] The choice of TTIP is predicated on its ability to hydrolyze at a rate that can be synchronized with the silicon precursor, thereby promoting the formation of isolated, tetrahedrally coordinated titanium active sites and minimizing the formation of undesirable extra-framework titania phases.[13]
Synthesis of Porous Titanosilicates: Mechanism and Key Considerations
The synthesis of porous titanosilicates is a nuanced process that relies on the careful control of hydrolysis and condensation rates of both the silicon and titanium precursors. The overarching goal is to facilitate the incorporation of individual titanium atoms into the developing silica network, rather than allowing them to agglomerate into separate titanium dioxide phases.[14]
Mechanism of Titanium Incorporation:
The sol-gel process is the most common method for synthesizing titanosilicate materials.[11] This process involves the hydrolysis of the silicon and titanium alkoxide precursors to form silanol (Si-OH) and titanol (Ti-OH) groups. These reactive species then undergo condensation reactions to form siloxane (Si-O-Si) and titanosiloxane (Si-O-Ti) bonds, which constitute the backbone of the titanosilicate framework.
The relative rates of hydrolysis of the silicon and titanium precursors are a critical factor. Titanium alkoxides, such as TTIP, typically hydrolyze much faster than silicon alkoxides like tetraethyl orthosilicate (TEOS). This mismatch can lead to the premature precipitation of titanium dioxide. To circumvent this, various strategies are employed to control the hydrolysis rate of TTIP, such as the use of chelating agents or conducting the reaction in a controlled pH environment.[15][16] Matching the hydrolysis rates is beneficial for increasing the amount of titanium incorporated into the framework.[17]
Hydrothermal Synthesis:
Hydrothermal synthesis is a widely adopted method for crystallizing the amorphous gel formed during the sol-gel process into a well-ordered porous structure.[2] The process is typically carried out in a sealed autoclave at elevated temperatures and pressures. The hydrothermal conditions promote the dissolution and re-precipitation of the silicate and titanate species, leading to the formation of a crystalline material with a specific pore architecture. The choice of structure-directing agent (SDA), or template, is crucial in dictating the final pore size and topology of the titanosilicate.[18]
Detailed Experimental Protocol: Hydrothermal Synthesis of a Mesoporous Titanosilicate
This protocol outlines a general procedure for the synthesis of a mesoporous titanosilicate material using titanium tetraisopropoxide (TTIP) and tetraethyl orthosilicate (TEOS) as the titanium and silicon sources, respectively.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Titanium tetraisopropoxide (TTIP, Ti[OCH(CH₃)₂]₄)
-
Structure-Directing Agent (e.g., Tetrapropylammonium hydroxide, TPAOH)
-
Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) or Ammonia (NH₃) for pH adjustment
Procedure:
-
Preparation of the Silica Sol (Solution A): In a flask, mix TEOS with ethanol and deionized water. The molar ratio of TEOS:Ethanol:H₂O can be varied to control the hydrolysis rate. Stir the mixture vigorously for at least 30 minutes to initiate hydrolysis.
-
Preparation of the Titania Sol (Solution B): In a separate flask, dissolve TTIP in ethanol. This solution should be prepared fresh due to the high reactivity of TTIP.
-
Formation of the Titanosilicate Gel: Slowly add Solution B dropwise to Solution A under vigorous stirring. The rate of addition is critical to prevent the rapid precipitation of titanium dioxide.
-
pH Adjustment and Aging: Adjust the pH of the resulting mixture using either dilute HCl or NH₃ to catalyze the hydrolysis and condensation reactions. Allow the gel to age for a specified period (typically 24 hours) at room temperature.
-
Hydrothermal Treatment: Transfer the aged gel into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a temperature between 150-200°C for 24-72 hours. The precise temperature and duration will influence the crystallinity and pore structure of the final material.
-
Product Recovery and Template Removal: After the hydrothermal treatment, cool the autoclave to room temperature. The solid product is then recovered by filtration or centrifugation, washed thoroughly with deionized water and ethanol, and dried in an oven at 100°C. To remove the organic template, the dried powder is calcined in air at a temperature between 500-600°C for several hours. The heating rate should be slow to ensure complete removal of the template without damaging the porous structure.
Visualizing the Synthesis Workflow:
Caption: Hydrothermal synthesis workflow for porous titanosilicates.
Characterization of Porous Titanosilicates
A suite of analytical techniques is essential to confirm the successful synthesis and to understand the physicochemical properties of the porous titanosilicate materials.
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase purity of the synthesized material. The presence of characteristic peaks can confirm the formation of a specific zeolite or mesoporous silica structure, while the absence of peaks corresponding to anatase or rutile TiO₂ indicates successful incorporation of titanium into the silica framework.
-
Nitrogen Physisorption (BET Analysis): This technique is employed to determine the specific surface area, pore volume, and pore size distribution of the material.[4] The shape of the nitrogen adsorption-desorption isotherm provides information about the type of porosity (microporous, mesoporous, or macroporous).
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the morphology, particle size, and porous structure of the titanosilicate materials.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These spectroscopic methods are used to identify the chemical bonds present in the material. A characteristic band around 960 cm⁻¹ in the FTIR spectrum is often attributed to the Si-O-Ti linkage, providing evidence for titanium incorporation into the silica framework.
-
Diffuse Reflectance UV-Vis Spectroscopy (DR-UV-Vis): This technique is sensitive to the coordination state of the titanium atoms. Tetrahedrally coordinated titanium species, which are the desired active sites, typically exhibit an absorption band around 210-230 nm. The presence of a band at higher wavelengths (around 330 nm) can indicate the formation of undesirable extra-framework TiO₂.[2]
Applications of Porous Titanosilicates
The unique properties of porous titanosilicates have led to their application in various fields, particularly in catalysis and environmental science.
Catalysis:
Porous titanosilicates are highly effective catalysts for selective oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[1] Notable examples include:
-
Epoxidation of Alkenes: The conversion of propylene to propylene oxide is a significant industrial process where titanosilicate catalysts, such as TS-1, have shown remarkable activity and selectivity.[17]
-
Hydroxylation of Phenols: The direct synthesis of hydroquinone and catechol from phenol is another important reaction catalyzed by titanosilicates.[2]
-
Ammoximation of Cyclohexanone: This reaction is a key step in the production of caprolactam, the precursor to Nylon-6.[2]
Adsorption and Environmental Remediation:
The high surface area and tunable porosity of these materials make them excellent adsorbents for the removal of pollutants from water and air.[7][8] They have been investigated for the removal of:
-
Heavy Metal Ions: The surface functional groups on titanosilicates can effectively bind to heavy metal ions such as lead, cadmium, and mercury.[8]
-
Organic Dyes: The porous structure can trap and degrade organic dye molecules from industrial wastewater.[8]
-
Radioactive Waste: Certain titanosilicates have shown potential as ion-exchange materials for the cleanup of radioactive waste.[9]
Quantitative Data Summary
The following table summarizes typical physical and catalytic properties of porous titanosilicates synthesized using titanium tetraisopropoxide.
| Property | Typical Value Range | Analytical Technique |
| Si/Ti Molar Ratio | 10 - 100 | X-ray Fluorescence (XRF) or Energy-Dispersive X-ray Spectroscopy (EDX) |
| BET Surface Area | 200 - 800 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.2 - 1.0 cm³/g | Nitrogen Physisorption |
| Average Pore Diameter | 2 - 10 nm | Nitrogen Physisorption (BJH method) |
| Propylene Conversion (Epoxidation) | 10 - 95% | Gas Chromatography (GC) |
| Propylene Oxide Selectivity | >90% | Gas Chromatography (GC) |
Note: The specific values can vary significantly depending on the synthesis conditions and the specific type of titanosilicate prepared.
Conclusion
The synthesis of porous titanosilicates using titanium tetraisopropoxide offers a versatile route to a class of materials with significant potential in catalysis, adsorption, and other advanced applications. A thorough understanding of the synthesis mechanism and careful control over experimental parameters are paramount to achieving materials with desired properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and optimize the synthesis of these promising materials for their specific applications.
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Application Notes and Protocols for Chemical Vapor Deposition of Titanium Dioxide Thin Films Using Titanium Tetraisopropoxide
Introduction: The Synthesis of Functional Titania Films via Chemical Vapor Deposition
Titanium dioxide (TiO₂) thin films are at the forefront of materials science research, demonstrating significant potential in a wide array of applications including photocatalysis, gas sensing, self-cleaning surfaces, and next-generation electronics.[1][2][3] Among the various synthesis techniques, Chemical Vapor Deposition (CVD) offers distinct advantages such as excellent conformal coverage, the potential for epitaxial growth, and scalability for large-area deposition.[4] This document provides a comprehensive guide to the experimental setup and protocols for the deposition of TiO₂ thin films using titanium tetraisopropoxide (TTIP) as a precursor.
Titanium tetraisopropoxide, Ti{OCH(CH₃)₂}₄, is a widely utilized precursor for the CVD of titania due to its high volatility and convenient decomposition characteristics.[5][6] This guide is intended for researchers, scientists, and professionals in drug development who are looking to establish or refine their CVD processes for creating high-quality TiO₂ films. We will delve into the critical aspects of precursor handling, reactor design, detailed experimental protocols, and the influence of key deposition parameters on the final film properties.
Precursor Properties and Safety Mandates: Handling Titanium Tetraisopropoxide (TTIP)
Titanium tetraisopropoxide is a flammable and moisture-sensitive liquid that requires careful handling to ensure both experimental success and laboratory safety.[5][7][8][9] Adherence to strict safety protocols is non-negotiable.
Physicochemical Properties of TTIP
A thorough understanding of the precursor's properties is fundamental to designing a robust CVD process.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₈O₄Ti | [6] |
| Molar Mass | 284.219 g·mol⁻¹ | [6] |
| Appearance | Colorless to light-yellow liquid | [5][6] |
| Density | 0.96 g/cm³ | [6] |
| Melting Point | ~17 °C | [6] |
| Boiling Point | 232 °C | [6] |
| Vapor Pressure | 1 Torr @ 59 °C; 10 Torr @ 90 °C | [10] |
Mandatory Safety Protocols
Handling and Storage:
-
TTIP should always be handled in a well-ventilated area, preferably within a fume hood.[8][9]
-
Due to its reactivity with water, it is crucial to handle and store TTIP under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[5][7]
-
Store in a cool, dry, and well-ventilated area away from sources of ignition, heat, sparks, and open flames.[8][9][11]
-
Containers must be kept tightly closed to prevent moisture ingress and leakage.[5][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or a face shield are mandatory.[7]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[7]
-
Body Protection: A flame-retardant lab coat should be worn.[5]
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][11]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and consult a physician.[7][11]
-
Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish. Do not use a direct stream of water as it can react with the precursor.[7][11]
The Chemical Vapor Deposition Reactor: A System-Level Overview
The design of the CVD reactor is critical to achieving uniform and high-quality thin films. For liquid precursors like TTIP, the system must facilitate controlled vaporization and transport of the precursor to the reaction zone. A typical low-pressure CVD (LPCVD) or atmospheric pressure CVD (APCVD) system can be adapted for this purpose.[1][12]
Core Components of the CVD System
A robust CVD setup for TTIP deposition comprises several key subsystems:
-
Gas Delivery System: Mass flow controllers (MFCs) are essential for precise control of carrier and reactive gas flow rates. Inert gases like nitrogen or argon are used as carrier gases to transport the TTIP vapor.
-
Precursor Delivery System: For a liquid precursor like TTIP, a bubbler is commonly employed. The bubbler is a temperature-controlled vessel containing the liquid TTIP. The carrier gas is bubbled through the liquid, becoming saturated with TTIP vapor. The temperature of the bubbler is a critical parameter that determines the vapor pressure of the precursor and thus its concentration in the gas stream.[13]
-
Reaction Chamber: This is where the deposition occurs. It can be a horizontal or vertical quartz tube furnace. The chamber must be capable of being heated to the desired deposition temperature and maintaining a controlled atmosphere (either vacuum or a specific pressure).
-
Substrate Heater: The substrate is placed on a heated stage (susceptor) within the reaction chamber. The substrate temperature is a primary factor influencing the film's growth rate, crystallinity, and phase.[14]
-
Vacuum System: For LPCVD, a vacuum system consisting of a rotary vane pump and potentially a turbomolecular pump is required to maintain the desired low pressure. Pressure gauges are necessary for monitoring the chamber pressure.
-
Exhaust and Scrubber System: The exhaust gases from the CVD process may contain unreacted precursor and byproducts. A proper exhaust system with a cold trap or a scrubber is necessary to safely handle these effluents.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the CVD process for depositing TiO₂ films from TTIP.
Caption: A flowchart illustrating the key stages of the CVD process for TiO₂ thin film deposition.
Detailed Experimental Protocol for TiO₂ Deposition
This protocol outlines a general procedure for the deposition of TiO₂ thin films using a hot-wall CVD reactor. Researchers should optimize the parameters based on their specific reactor geometry and desired film properties.
Substrate Preparation
-
Clean the desired substrates (e.g., silicon wafers, glass slides, or quartz) using a standard cleaning procedure. For silicon wafers, an RCA clean is recommended. For glass and quartz, sonication in a sequence of acetone, isopropanol, and deionized water is effective.
-
Dry the substrates thoroughly using a nitrogen gun and place them in a clean container.
CVD System Preparation
-
Load the cleaned substrates onto the substrate holder and place them in the center of the reaction chamber.
-
Assemble the CVD system, ensuring all connections are secure.
-
Evacuate the reaction chamber to a base pressure of less than 10⁻³ Torr. Perform a leak check to ensure the integrity of the system.
-
Heat the gas lines connecting the TTIP bubbler to the reaction chamber to a temperature approximately 10-20 °C higher than the bubbler temperature to prevent precursor condensation.[2][3]
Deposition Run
-
Set the substrate temperature to the desired deposition temperature (e.g., 300-500 °C).[15][16]
-
Set the TTIP bubbler temperature (e.g., 60-80 °C).[4] The vapor pressure of TTIP is highly dependent on temperature, so precise control is crucial for reproducibility.[13]
-
Introduce the carrier gas (e.g., Argon or Nitrogen) at a controlled flow rate (e.g., 50-200 sccm) through the bubbler.
-
If an oxygen source is used, introduce oxygen or a mixture of oxygen and an inert gas into the reaction chamber through a separate gas line at a controlled flow rate.
-
Allow the deposition to proceed for the desired duration (e.g., 30-60 minutes). The film thickness will depend on the deposition time and other process parameters.
System Shutdown
-
After the desired deposition time, stop the flow of TTIP by bypassing the bubbler.
-
Continue flowing the inert gas to purge the reaction chamber of any residual precursor and reaction byproducts.
-
Turn off the substrate heater and allow the system to cool down to room temperature under the inert gas flow.
-
Once the system has cooled, vent the chamber with the inert gas and unload the coated substrates.
Understanding the Deposition Chemistry and Parameter Optimization
The properties of the deposited TiO₂ films are strongly dependent on the CVD process parameters. A fundamental understanding of the underlying chemical reactions and their relationship to these parameters is key to achieving desired film characteristics.
The Chemistry of TTIP Decomposition
The thermal decomposition of TTIP is a complex process. In the absence of an additional oxygen source, TTIP can pyrolytically decompose to form TiO₂. However, the presence of an oxidant like oxygen is often used to facilitate the complete removal of carbon-containing species and to achieve stoichiometric TiO₂ films at lower temperatures.
A simplified overall reaction in the presence of oxygen can be represented as:
Ti{OCH(CH₃)₂}₄ + 18 O₂ → TiO₂ + 12 CO₂ + 14 H₂O
Recent studies suggest that the decomposition pathway involves multiple steps, including the elimination of acetone or propylene.[17]
Visualizing the Reaction Pathway
Caption: A simplified schematic of the TTIP decomposition and TiO₂ film formation process on a heated substrate.
Influence of Key Process Parameters
The interplay of various parameters determines the final properties of the TiO₂ film.
| Parameter | Effect on Film Properties | Rationale and Causality |
| Substrate Temperature | Influences crystallinity, phase (anatase vs. rutile), and growth rate.[4][14] | Higher temperatures provide more thermal energy for precursor decomposition and surface diffusion of adatoms, leading to better crystallinity. The anatase phase is typically formed at lower temperatures (300-500 °C), while the rutile phase becomes dominant at higher temperatures.[18][19] |
| Precursor (Bubbler) Temperature | Affects the growth rate.[4] | A higher bubbler temperature increases the vapor pressure of TTIP, leading to a higher concentration of the precursor in the gas phase and consequently a higher deposition rate.[13] |
| Chamber Pressure | Impacts film uniformity and conformality. | Lower pressures (LPCVD) increase the mean free path of gas molecules, resulting in more uniform deposition and better coverage on complex topographies.[12] |
| Carrier Gas Flow Rate | Influences the precursor delivery rate and residence time. | A higher flow rate increases the rate at which the precursor is transported to the substrate but decreases the residence time in the reaction zone. An optimal flow rate is needed to balance precursor supply and reaction time. |
| Oxygen Partial Pressure | Affects the film stoichiometry and carbon content. | The presence of oxygen facilitates the complete oxidation of the precursor, leading to purer TiO₂ films with lower carbon contamination, especially at lower deposition temperatures. |
Characterization of Deposited TiO₂ Thin Films
To validate the deposition process and understand the properties of the synthesized films, a suite of characterization techniques should be employed.
-
X-ray Diffraction (XRD): To determine the crystal structure (amorphous, anatase, or rutile) and crystallite size of the films.[2]
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology, thickness, and cross-sectional structure of the deposited films.[4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry of the films, and to detect any impurities.[2][3]
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the films.[4]
-
UV-Visible Spectroscopy: To measure the optical transmittance and calculate the bandgap of the TiO₂ films.[4]
By systematically varying the deposition parameters and characterizing the resulting films, researchers can establish a robust and reproducible process for fabricating TiO₂ thin films with tailored properties for their specific applications.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Titanium tetraisopropoxide. Retrieved from [Link]
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Baklanov, A. V., & Kiselev, V. G. (2018). Decomposition Pathways of Titanium Isopropoxide Ti(OiPr)4: New Insights from UV-Photodissociation Experiments and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 122(5), 1285–1294. [Link]
-
Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE. Retrieved from [Link]
- Qian, Y. (2017). Nanostructured Titanium Dioxide Thin Films Synthesized by Mist CVD for Applications in Metal Oxide Thin Film Gas Sensors.
-
DR-NTU. (n.d.). TiO2 Thin Films by APCVD for Photocatalytic Applications. Retrieved from [Link]
-
AIP Publishing. (2009). TiO2 Thin Films by Chemical Vapor Deposition: An XPS Characterization. Retrieved from [Link]
-
AIP Publishing. (2007). TiO2 Thin Films by Chemical Vapor Deposition: An XPS Characterization. Retrieved from [Link]
-
Duc, T. H., Quang, P. N., Thang, V. V., & Thang, L. M. (2021). Synthesis of TiO 2 thin films on different substrates by chemical vapor deposition method. Journal of Catalysis and Adsorption, 10(2), 73-79. [Link]
-
Park, Y. C., Kim, S. H., & Lee, W. J. (2012). Growth behavior of titanium dioxide thin films at different precursor temperatures. Nanoscale research letters, 7(1), 1-6. [Link]
- Mo-Sci Corporation. (n.d.). Light-Induced CVD of Titanium Dioxide Thin Films II.
-
ResearchGate. (n.d.). Combinatorial Characterization of TiO2 Chemical Vapor Deposition Utilizing Titanium Isopropoxide. Retrieved from [Link]
-
MDPI. (2020). Titanium Dioxide in Chromogenic Devices: Synthesis, Toxicological Issues, and Fabrication Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication of Titanium-Based Hard Coatings by Atmospheric Microplasma-Metal Organic Chemical Vapor Deposition Using Titanium Tetraisopropoxide. Retrieved from [Link]
- University of Colorado Boulder. (2013). Waterless TiO2 atomic layer deposition using titanium tetrachloride and titanium tetraisopropoxide.
-
ResearchGate. (n.d.). Influence of the growth parameters on TiO2 thin films deposited using the MOCVD method. Retrieved from [Link]
-
DSpace at KIST. (1996). Properties of the TiO2 membranes prepared by CVD of titanium tetraisopropoxide. Retrieved from [Link]
-
ACS Publications. (2021). TiO2 Coatings Via Atmospheric-Pressure Plasma-Enhanced Chemical Vapor Deposition for Enhancing the UV-Resistant Properties of Transparent Plastics. Retrieved from [Link]
- Indian Institute of Science. (2019). Chemical Vapor Deposition (CVD)
-
Harvard University. (n.d.). New liquid precursors for chemical vapor deposition. Retrieved from [Link]
-
ACS Publications. (2015). Surface Kinetics of Titanium Isopropoxide in High Vacuum Chemical Vapor Deposition. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Optimization of the Vaporization of Liquid and Solid CVD Precursors: Experimental and Modeling Approaches. Retrieved from [Link]
-
Wikipedia. (n.d.). Titanium isopropoxide. Retrieved from [Link]
-
Gelest, Inc. (n.d.). TITANIUM ISOPROPOXIDE. Retrieved from [Link]
-
YouTube. (2025). What Is Fluidized Bed CVD? - Chemistry For Everyone. Retrieved from [Link]
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Application Note: A Practical Guide to the Synthesis of Chiral Epoxides via Sharpless-Katsuki Asymmetric Epoxidation
Introduction: The Strategic Importance of Chiral Epoxides in Drug Development
Chiral epoxides are highly valuable intermediates in the synthesis of complex, biologically active molecules. Their inherent ring strain and well-defined stereochemistry enable a wide range of regioselective and stereoselective ring-opening reactions, providing access to critical chiral building blocks such as diols and amino alcohols. This versatility makes them indispensable in the pharmaceutical industry for the synthesis of various drugs, including beta-blockers, antivirals, and anti-cancer agents.
The Sharpless-Katsuki epoxidation stands as a landmark achievement in asymmetric catalysis, offering a robust and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] This powerful reaction utilizes a chiral catalyst generated in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a dialkyl tartrate, typically diethyl tartrate (DET).[1][3] The choice of the tartrate enantiomer—either (+)-DET or (-)-DET—determines the facial selectivity of the epoxidation, allowing for the targeted synthesis of the desired epoxide enantiomer with exceptional enantiomeric excess (ee).[3][4]
This application note provides a comprehensive, field-tested protocol for the Sharpless-Katsuki epoxidation. It aims to go beyond a simple procedural description by elucidating the underlying mechanistic principles and highlighting critical experimental parameters to ensure reproducible and high-yielding results.
The Heart of the Reaction: The Titanium-Tartrate Catalytic Complex
The remarkable stereocontrol of the Sharpless-Katsuki epoxidation is attributed to the well-defined structure of the active catalytic species. The catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂].[1][3] This complex creates a rigid chiral environment that directs the oxidant, tert-butyl hydroperoxide (TBHP), to a specific face of the double bond.[3]
Core Mechanistic Principles:
-
Catalyst Formation: The reaction begins with the displacement of isopropoxide ligands on the titanium by the chiral diethyl tartrate (DET), the oxidant (TBHP), and the allylic alcohol substrate.[3]
-
Substrate Coordination: The allylic alcohol binds to the titanium center, which orients the substrate within the catalyst's chiral pocket.
-
Directed Oxygen Transfer: The chiral tartrate ligand directs the delivery of the peroxide oxygen from TBHP to one of the two faces of the alkene, leading to the formation of a stereoselective epoxy alcohol.[3]
A key advantage of this reaction is its predictability. The stereochemistry of the resulting epoxide can be reliably determined by the choice of the tartrate enantiomer, as illustrated by the mnemonic below.
Figure 1: Mnemonic for predicting the stereochemical outcome. With the allylic alcohol oriented with the hydroxyl group in the bottom right corner, (+)-DET directs epoxidation to the bottom face, while (-)-DET directs it to the top face.[1][5]
Detailed Experimental Protocol: Synthesis of (2R,3R)-epoxygeraniol
This protocol provides a step-by-step guide for the synthesis of (2R,3R)-epoxygeraniol from geraniol, utilizing (+)-diethyl tartrate.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| Titanium(IV) isopropoxide | Ti(OiPr)₄ | 284.22 | 546-68-9 | >98% |
| (+)-Diethyl L-tartrate | C₈H₁₄O₆ | 206.19 | 87-91-2 | >99% |
| tert-Butyl hydroperoxide | C₄H₁₀O₂ | 90.12 | 75-91-2 | 5.5 M in decane |
| Geraniol | C₁₀H₁₈O | 154.25 | 106-24-1 | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, >99.8% |
| Celite® 545 | N/A | N/A | 61790-53-2 | N/A |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | >98% |
| Sodium Chloride (NaCl) | NaCl | 58.44 | 7647-14-5 | >99% |
Safety Precautions:
-
Titanium(IV) isopropoxide: Highly sensitive to moisture. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
tert-Butyl hydroperoxide: A strong oxidizing agent. Handle with care and avoid contact with metals.
-
Dichloromethane: A suspected carcinogen. Perform all operations in a well-ventilated fume hood.
Experimental Workflow:
Figure 2: A step-by-step workflow for the Sharpless-Katsuki asymmetric epoxidation.
Step-by-Step Protocol:
-
Catalyst Preparation:
-
In a flame-dried, 250 mL round-bottom flask under an argon atmosphere, add 50 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to -20 °C in a dry ice/acetone bath.
-
Add (+)-diethyl L-tartrate (1.24 g, 6.0 mmol).
-
Slowly add titanium(IV) isopropoxide (1.5 mL, 5.0 mmol) dropwise. The solution will turn pale yellow.
-
Stir at -20 °C for 30 minutes to allow for the formation of the chiral catalyst. The order of addition is crucial for high enantioselectivity.[3]
-
-
Epoxidation:
-
Dissolve geraniol (7.71 g, 50.0 mmol) in 10 mL of anhydrous DCM.
-
Add the geraniol solution dropwise to the catalyst mixture at -20 °C.
-
Add tert-butyl hydroperoxide (18.2 mL of a 5.5 M solution in decane, 100 mmol) dropwise, maintaining the temperature below -20 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 15 mL of water at -20 °C.
-
Warm the mixture to room temperature and stir for 1 hour to break down the titanium complex.
-
Add 15 mL of a 30% aqueous NaOH solution saturated with NaCl. Stir vigorously for at least 30 minutes until two clear layers form.
-
Filter the mixture through Celite® to remove titanium solids, washing with DCM.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if needed.
-
Expected Outcomes and Troubleshooting
| Substrate | Tartrate | Product Stereochemistry | Typical Yield | Typical ee |
| Geraniol | (+)-DET | (2R, 3R) | 85-95% | >95% |
| (Z)-3-Hexen-1-ol | (-)-DIPT | (2S, 3R) | 80-90% | >98% |
| Cinnamyl alcohol | (+)-DET | (2R, 3R) | 90-97% | >95% |
Troubleshooting Guide:
-
Low Enantioselectivity: Often caused by moisture. Ensure all glassware is flame-dried and all reagents are anhydrous.
-
Slow or Incomplete Reaction: May be due to inactive TBHP. Use a fresh, titrated solution of the oxidant.
-
Difficult Workup (Emulsions): Can result from incomplete hydrolysis of the titanium complex. Ensure vigorous stirring after the addition of the NaOH solution.
Conclusion
The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and versatile method for the synthesis of chiral epoxides. Its predictability, high enantioselectivity, and operational simplicity make it an invaluable tool in both academic and industrial research. By understanding the mechanistic details and adhering to a meticulous experimental protocol, researchers can effectively synthesize a wide range of valuable chiral intermediates for the development of complex molecules.
References
-
Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. J. Am. Chem. Soc.1980 , 102 (18), 5974–5976. [Link]
-
Sharpless epoxidation. In Wikipedia; 2023. [Link]
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Sharpless Epoxidation. Name-Reaction.com. [Link]
-
Sharpless Epoxidation. JoVE. [Link]
-
Katsuki, T.; Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Org. React.1996 , 48, 1–300. [Link]
-
The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [Link]
-
Sharpless Epoxidation. Organic Chemistry Portal. [Link]
-
Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. J. Am. Chem. Soc.1987 , 109 (19), 5765–5780. [Link]
Sources
Application Note: A Practical Guide to Formulating Heat-Resistant TiO₂ Coatings via Sol-Gel Synthesis with Titanium Tetraisopropanolate
Abstract
This document provides a comprehensive guide for researchers and scientists on the formulation of heat-resistant, transparent coatings using titanium tetraisopropanolate (TTIP) as a precursor. Leveraging the sol-gel method, this protocol details a reproducible process for creating titanium dioxide (TiO₂) thin films with excellent thermal stability and substrate adhesion. We will explore the underlying chemical principles, provide step-by-step experimental protocols from sol preparation to thermal curing, and offer in-depth guidance on characterization and troubleshooting common formulation challenges. The objective is to equip the user with the necessary expertise to reliably produce high-quality, heat-resistant coatings for applications in materials science, electronics, and beyond.
Introduction: The Sol-Gel Pathway to High-Performance Coatings
Heat-resistant coatings are essential for protecting substrates from degradation at elevated temperatures, finding use in aerospace, automotive, and industrial processing.[1] While many systems exist, those based on titanium dioxide (TiO₂) offer a compelling combination of high thermal stability, mechanical hardness, and optical transparency. This compound, Ti{OCH(CH₃)₂}₄ or TTIP, is a highly effective and commonly used precursor for synthesizing such TiO₂ coatings.[2]
The sol-gel process is a versatile and cost-effective chemical method for producing ceramic and glass materials from a chemical solution (the "sol").[3] This process involves the hydrolysis and subsequent condensation of metal alkoxide precursors, like TTIP, to form a colloidal suspension of solid particles that evolves into a continuous network or "gel".[4] The key advantage of this method is the ability to precisely control the final properties of the coating—such as porosity, thickness, and crystallinity—by carefully manipulating the reaction conditions.[3][4]
This guide focuses on leveraging the reactivity of TTIP to form a stable titania sol, which is then deposited onto a substrate and thermally treated to yield a dense, durable, and heat-resistant TiO₂ coating.
The Core Chemistry: From TTIP to a Stable TiO₂ Network
The transformation of liquid TTIP into a solid TiO₂ film occurs in two primary, simultaneous reaction stages. Understanding and controlling these reactions is the foundation of a successful formulation.
-
Hydrolysis: TTIP is highly reactive towards water.[5] In the presence of water, the isopropoxide groups (-OCH(CH₃)₂) are replaced by hydroxyl groups (-OH). This reaction is typically performed in a common solvent, like ethanol or isopropanol, to manage the reaction rate.
-
Reaction: Ti{OCH(CH₃)₂}₄ + 4 H₂O → Ti(OH)₄ + 4 (CH₃)₂CHOH
-
-
Condensation: The newly formed titanium hydroxide molecules or partially hydrolyzed species are unstable and readily undergo condensation. In this step, a water or alcohol molecule is eliminated, forming stable Titanium-Oxygen-Titanium (Ti-O-Ti) bridges. This is the critical step that builds the inorganic polymer backbone of the coating.
-
Reaction (Water elimination): (OH)₃Ti-OH + HO-Ti(OH)₃ → (OH)₃Ti-O-Ti(OH)₃ + H₂O
-
Reaction (Alcohol elimination): (OH)₃Ti-OR + HO-Ti(OH)₃ → (OH)₃Ti-O-Ti(OH)₃ + ROH
-
The Causality Behind Experimental Choices: The rate of hydrolysis must be carefully controlled. TTIP's high reactivity can lead to uncontrolled precipitation of TiO₂ powder, rendering the solution useless for creating a uniform film. To prevent this, a chelating agent or stabilizer, such as acetic acid, is often added. It coordinates with the titanium atom, making it less susceptible to rapid hydrolysis and promoting the formation of a stable, transparent sol suitable for coating applications.[4]
Caption: Workflow for TiO₂ coating formulation.
Experimental Protocols
Materials and Equipment
-
Reagents: Titanium (IV) isopropoxide (TTIP, ≥97%), Isopropanol (anhydrous), Acetic Acid (glacial), Deionized Water.
-
Substrates: Silicon wafers, glass slides, or steel coupons.
-
Equipment: Magnetic stirrer with hotplate, beakers, graduated cylinders, pipette, sonicator, dip-coater (or spin-coater), programmable furnace.
Protocol 1: Substrate Preparation
Self-Validation Principle: Coating adhesion is critically dependent on substrate cleanliness. Failure to properly clean the surface is the leading cause of delamination.[6]
-
Place substrates in a beaker with a detergent solution and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Place substrates in a beaker with acetone and sonicate for 15 minutes to degrease the surface.
-
Repeat Step 3 with isopropanol.
-
Rinse with deionized water and dry under a stream of nitrogen or in an oven at 110°C for 30 minutes. Store in a desiccator until use.
Protocol 2: Titania Sol Preparation (0.5 M)
Expert Insight: This protocol uses a molar ratio of TTIP:Isopropanol:Acetic Acid:Water of approximately 1:25:0.5:2. The acetic acid acts as a stabilizer, while the excess alcohol serves as a solvent and helps control the reaction.
-
In a dry beaker under ambient conditions, add 50 mL of isopropanol.
-
While stirring, slowly add 8.5 mL of TTIP to the isopropanol.
-
Continue stirring for 10 minutes to ensure a homogenous solution (Solution A).
-
In a separate beaker, prepare a solution of 2.5 mL of deionized water and 1.7 mL of glacial acetic acid in 20 mL of isopropanol (Solution B).
-
Add Solution B dropwise to Solution A under vigorous stirring.
-
Upon complete addition, the solution may appear slightly cloudy but should become clear and transparent after stirring for 1-2 hours at room temperature.
-
Age the resulting sol for 24 hours before use to ensure the completion of initial hydrolysis and condensation reactions.[3]
Protocol 3: Coating Deposition via Dip-Coating
-
Mount the cleaned substrate onto the dip-coater arm.
-
Immerse the substrate into the aged titania sol and hold for 60 seconds to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant, controlled speed. A typical starting speed is 12 cm/min.[3] The thickness of the coating is influenced by the withdrawal speed and the viscosity of the sol.
-
Allow the coated substrate to air dry for 10 minutes.
Protocol 4: Thermal Curing
Rationale: The curing process is critical for converting the amorphous titania gel into a dense, crystalline, and mechanically robust ceramic coating.[7] The temperature profile dictates the final crystalline phase (anatase or rutile) and the coating's ultimate performance.[8]
-
Place the air-dried, coated substrates into a programmable furnace.
-
Drying Step: Ramp the temperature to 100°C at a rate of 5°C/min and hold for 30 minutes to evaporate residual solvent and water. This slow ramp prevents cracking from rapid solvent loss.[9]
-
Curing Step: Ramp the temperature to the final curing temperature (e.g., 450°C for anatase phase) at a rate of 5°C/min.[3] Hold at this temperature for 1-2 hours.
-
Turn off the furnace and allow the coated substrates to cool slowly to room temperature inside the furnace to prevent thermal shock and cracking.
Data Presentation & Expected Results
The formulation and processing parameters directly influence the final coating properties.
Table 1: Example Formulation Parameters & Observations
| Parameter | Value 1 (Stable Sol) | Value 2 (Precipitation) | Causality |
|---|---|---|---|
| TTIP (mol) | 1 | 1 | Precursor |
| Acetic Acid (mol) | 0.5 | 0 | Lack of stabilization leads to rapid hydrolysis. |
| Water (mol) | 2 | 5 | Excess water accelerates hydrolysis beyond control. |
| Observation | Clear, stable sol after 2h | White precipitate forms rapidly | Controlled vs. Uncontrolled reaction. |
Table 2: Curing Profile & Expected Properties
| Curing Temperature | Expected TiO₂ Phase | Hardness | Adhesion | Thermal Stability |
|---|---|---|---|---|
| 100°C | Amorphous | Low | Poor | Low |
| 450 - 500°C | Anatase[3] | Moderate-High | Good | Good |
| > 600°C | Rutile | High | Excellent | Excellent |
Characterization and Validation
To validate the protocol, the resulting coatings should be characterized for their physical and performance properties.
-
Surface Morphology: Use Scanning Electron Microscopy (SEM) to inspect the coating for uniformity, cracks, and defects.[7]
-
Crystallinity: Use X-Ray Diffraction (XRD) to confirm the crystalline phase of the TiO₂ (amorphous, anatase, or rutile) after curing.[7]
-
Adhesion: Perform a cross-hatch adhesion test (ASTM D3359). A high-quality coating will show no signs of flaking or delamination.
-
Thermal Resistance: Expose the coated substrate to its target operating temperature (e.g., 400°C) for several hours, then re-evaluate for any signs of cracking, discoloration, or loss of adhesion.[10]
Troubleshooting Common Formulation Issues
Even with a robust protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: A logical guide to troubleshooting common coating defects.
| Problem | Probable Cause(s) | Solution(s) |
| Cracking / Delamination | • Inadequate substrate preparation.[6]• Coating applied too thickly.[9]• Thermal shock from rapid heating/cooling. | • Re-verify and strictly follow the substrate cleaning protocol.• Apply thinner layers; multiple coats may be used with intermediate curing.• Reduce the heating and cooling rates during the curing cycle. |
| Hazy or Powdery Finish | • Hydrolysis reaction was too fast, causing precipitation. | • Reduce the amount of water in the formulation.• Increase the amount of stabilizing agent (acetic acid).• Add the water/acid solution more slowly and under more vigorous stirring. |
| Blistering or Pinholes | • Solvent or moisture was trapped in the film and vaporized rapidly during curing.[6][9]• Coating was applied too thickly, preventing solvent escape.[9] | • Increase the duration of the low-temperature (100°C) drying step before the final high-temperature cure.• Ensure the application environment has low humidity.• Apply a thinner coating film. |
| Poor Adhesion | • Contamination on the substrate surface (oils, dust).[6]• Incomplete condensation reaction. | • The primary suspect is always substrate preparation; repeat with care.• Ensure the sol has been properly aged and that the curing temperature and time are sufficient to form a dense oxide network. |
References
- Ataman Kimya. (n.d.). This compound.
- Wikipedia. (n.d.). Titanium isopropoxide.
- What is this compound Used For. (2025). News.
- The Role of Isopropyl Titanate in High-Performance Coatings and Adhesives. (n.d.).
- Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPOXIDE.
- MDPI. (n.d.). Use of the Sol–Gel Method for the Preparation of Coatings of Titanium Substrates with Hydroxyapatite for Biomedical Application.
- Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting.
- Guide to Troubleshooting Common Coating Problems. (2025).
- SpecialChem. (2020). Troubleshooting Solvent Substitution Challenges in Coatings.
- Repository of the Academy's Library. (2025). Experimental and Computational Synthesis of TiO2 Sol–Gel Coatings.
- AFT Fluorotec. (2016). Common Coating Problems Part 1.
- PMC - NIH. (2025). Double-Layer Sol–Gel Modifications on Titanium Alloy Substrates—Physicochemical Properties Evaluation.
- Troubleshooting and Resolving Common Issues in Titanium Reactors. (n.d.).
- SpecialChem. (2025). Formulate Heat-resistant Coatings.
- Google Patents. (n.d.). EP1969075B1 - Heat resistant coating.
- ResearchGate. (2025). (PDF) Research of obtaining TiO2 by sol-gel method using titanium isopropoxide TIP and tetra-n-butyl orthotitanate TNB.
- MDPI. (n.d.). Perspectives on Developing Burn Resistant Titanium Based Coatings—An Opportunity for Cold Spraying.
- NASA Technical Reports Server (NTRS). (1992). Thermal control/oxidation resistant coatings for titanium-based alloys.
- MDPI. (2023). Preparation of Cold Sprayed Titanium TA2 Coating by Irregular Powder and Evaluation of Its Corrosion Resistance.
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- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling the Sol-Gel Hydrolysis of Titanium Tetraisopropoxide (TTIP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sol-gel synthesis of titania (TiO₂) using titanium tetraisopropoxide (TTIP). This guide is designed to provide in-depth, field-proven insights into controlling the critical hydrolysis and condensation steps of this process. Uncontrolled, rapid hydrolysis of the highly reactive TTIP precursor is a common pitfall, often leading to the immediate precipitation of titanium hydroxide and resulting in non-uniform, agglomerated particles.[1][2][3] By mastering the control parameters detailed below, you can achieve reproducible synthesis of stable, transparent sols and tailor the properties of your final titania-based materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution instantly forms a white precipitate upon adding the titanium precursor. How can I prevent this and obtain a stable sol?
A1: This is the most common issue and stems from the extremely high reactivity of TTIP with water. [4] The immediate formation of a white precipitate indicates that the hydrolysis and condensation reactions are proceeding too quickly, leading to uncontrolled particle growth and aggregation.[3]
Core Causality: The titanium atom in TTIP is highly electrophilic, making it susceptible to rapid nucleophilic attack by water. This initiates a cascade of hydrolysis (replacement of isopropoxide groups with hydroxyl groups) and condensation (formation of Ti-O-Ti bridges) reactions.
To achieve a stable, transparent sol, you must slow down these initial reaction kinetics. Here are the key strategies:
-
Reduce the Rate of Water Addition: Instead of adding water directly to the TTIP solution, it should be introduced slowly and dropwise while the solution is under vigorous stirring.[5] A syringe pump is highly recommended for precise and controlled addition.
-
Lower the Reaction Temperature: Performing the hydrolysis at reduced temperatures, for instance, in an ice bath, will significantly slow down the reaction rates.[5][6]
-
Dilute Your Precursors: Diluting both the TTIP (in its parent alcohol, isopropanol) and the water (also in isopropanol) before mixing can effectively decrease the concentration of reactants, thereby moderating the reaction rate.[5]
-
Utilize Acid Catalysis: Adding a small amount of acid (e.g., HCl or HNO₃) to the water before its addition can lead to the formation of smaller particles and a more stable sol.[3][6][7][8] Under acidic conditions (low pH), the hydrolysis reaction is promoted, but the condensation rate is slowed.[7][9] This allows for the formation of smaller, positively charged oligomers that repel each other, preventing rapid aggregation.[9]
Q2: What is the role of the water-to-alkoxide molar ratio (r), and how does it affect my final material?
A2: The molar ratio of water to TTIP, denoted as 'r', is a critical parameter that directly influences the sol-gel chemistry and the structural characteristics of the resulting titania. [7]
Core Causality: The 'r' value dictates the extent of hydrolysis. A higher 'r' value ensures a more complete hydrolysis of the alkoxide groups, which in turn favors nucleation over particle growth.[7]
Practical Implications:
-
Particle Size: Generally, increasing the 'r' value leads to a decrease in the crystallite size of the final calcined material.[7][10] For example, studies have shown that increasing the 'r' value can systematically reduce the anatase grain size.[7]
-
Surface Area & Porosity: The effect on surface area can be complex. While some studies show that an initial increase in 'r' (e.g., from 4 to 8) can increase the specific surface area, a further increase (e.g., to 16) may lead to a decrease due to enhanced coalescence and coarsening effects.[10]
-
Drug Release Kinetics: For applications in drug delivery, the 'r' value is crucial. A higher 'r' value has been shown to increase the coverage of hydroxyl groups on the titania surface, which can influence the amount of drug that can be bound.[11] Conversely, it may also lead to a slower long-term release of the encapsulated drug.[11]
| Water/Alkoxide Ratio (r) | Effect on Crystallite Size | Effect on Surface Area (SBET) |
| Low (e.g., 4) | Larger crystallites | Can be lower |
| Medium (e.g., 8) | Intermediate crystallites | Can be higher |
| High (e.g., >10) | Smaller crystallites[7] | Tends to decrease[10] |
Note: These are general trends and the optimal 'r' value is highly dependent on other experimental parameters such as pH, temperature, and solvent.
Q3: I've heard about using chelating agents. How do they work and when should I use one?
A3: Chelating agents are an excellent tool for gaining finer control over the sol-gel process, especially when working with highly reactive precursors like TTIP. [1][2]
Core Causality: Chelating agents, such as acetylacetone (acac), citric acid, or ethyl acetoacetate, are ligands that can replace one or more of the alkoxide groups on the titanium precursor.[12][13][14] This modification has two primary effects:
-
Increased Steric Hindrance: The bulky chelating ligand sterically shields the titanium center, making it less accessible to water molecules and thus reducing the hydrolysis rate.[15]
-
Reduced Number of Reactive Sites: By replacing reactive alkoxide groups, the chelating agent reduces the number of available sites for hydrolysis, which slows down the formation of the gel network.[14]
When to Use a Chelating Agent:
-
When you require a significantly slowed gelation process to form uniform thin films or coatings.
-
When you need to create highly stable sols that can be stored for extended periods.
-
When synthesizing complex multi-metal oxides, where chelating agents can help to homogenize the differing hydrolysis rates of the various precursors.[12][13]
A common approach is to add the chelating agent (e.g., acetylacetone) to the TTIP/isopropanol solution and allow it to react for a period before the addition of water.[6]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Anatase TiO₂ Sol via Acid-Catalyzed Hydrolysis
This protocol is designed to produce a stable, transparent titania sol that can be used for nanoparticle synthesis or thin-film deposition.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃)
Procedure:
-
Prepare Solution A (Alkoxide): In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of TTIP in anhydrous isopropanol. A typical concentration is 0.1 M. Stir this solution for 15-20 minutes.
-
Prepare Solution B (Hydrolysis Solution): In a separate beaker, mix the required volume of deionized water and isopropanol. Then, add the acid catalyst dropwise to achieve the desired pH (e.g., pH 2-3). The molar ratio of water to TTIP ('r') should be carefully controlled, typically starting with r=4.
-
Controlled Hydrolysis: Place the flask containing Solution A in an ice bath and begin vigorous stirring. Using a syringe pump, add Solution B to Solution A at a slow, constant rate (e.g., 1 mL/min).
-
Peptization/Aging: Once the addition is complete, a white precipitate may initially form.[6] Remove the flask from the ice bath and allow it to warm to room temperature while continuing to stir. In some procedures, the solution is gently heated (e.g., to 70-80°C) for several hours.[3] During this aging or peptization step, the precipitate should redissolve, resulting in a clear, transparent, or slightly bluish sol.[6]
-
Gelation and Processing: The stable sol can then be left to gel over time. The resulting wet gel can be dried and calcined (e.g., at 450°C for 2 hours) to obtain the crystalline anatase TiO₂ phase.[5]
Workflow Diagram: Controlling TTIP Hydrolysis
This diagram illustrates the key decision points and control parameters in a typical sol-gel synthesis.
Caption: Workflow for controlled sol-gel synthesis of TiO₂ from TTIP.
Mechanistic Insights: The Chemistry of Control
Understanding the underlying chemical reactions is key to mastering the sol-gel process. The overall transformation from TTIP to a TiO₂ network involves two competing reactions: hydrolysis and condensation.
-
Hydrolysis: Ti(OR)₄ + H₂O ⇌ Ti(OR)₃(OH) + ROH
-
Condensation (two pathways):
-
Oxolation: Ti(OR)₃(OH) + Ti(OR)₄ ⇌ (RO)₃Ti-O-Ti(OR)₃ + ROH
-
Olation: 2 Ti(OR)₃(OH) ⇌ (RO)₃Ti-O-Ti(OR)₃ + H₂O
-
The relative rates of these reactions are heavily influenced by pH.
Diagram: Effect of pH on Hydrolysis & Condensation
Caption: Influence of pH on the relative rates of hydrolysis and condensation.
Under acidic conditions, the alkoxide groups are protonated, which makes them better leaving groups and accelerates the hydrolysis step. However, the resulting hydroxyl-containing species are also protonated, creating a positive charge that repels other titanium species, thus slowing down the condensation step.[7][9] This kinetic balance is the key to forming stable sols composed of small, linear, or weakly branched oligomers.
Conversely, under basic conditions, water is deprotonated to form OH⁻, a strong nucleophile that accelerates condensation. This leads to the rapid formation of large, highly cross-linked clusters that quickly aggregate and precipitate out of solution.
By carefully selecting your reaction parameters—water ratio, pH, temperature, and the use of modifying agents—you can steer the sol-gel process away from uncontrolled precipitation and towards the rational design of titania materials with tailored properties.
References
-
Chen, Y., et al. (2000). Sol−Gel Synthesis and Hydrothermal Processing of Anatase and Rutile Titania Nanocrystals. Chemistry of Materials. Available at: [Link]
-
Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Sol–gel process. Available at: [Link]
-
Lopez, T., et al. (2011). Influence of Water/Alkoxide Ratio in the Synthesis of Nanosized Sol−Gel Titania on the Release of Phenytoin. Langmuir. Available at: [Link]
-
Kurajica, S., et al. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. ResearchGate. Available at: [Link]
-
Kurajica, S., et al. (2024). Sol-Gel Synthesis of Zinc Alumotitanate, Monitoring of Chelation, Hydrolysis, Condensation, and Crystallization Processes. PMC. Available at: [Link]
-
Aldila, H., et al. (2025). Synthesis of TiO2 Nanocrystals by Hydrolysis of Titanium Tetraisopropoxide. Journal of Physics: Conference Series. Available at: [Link]
-
Henstock, J. R., & C. J. Brinker. (2015). The evolution of 'sol–gel' chemistry as a technique for materials synthesis. RSC Publishing. Available at: [Link]
-
Nishikiori, H., et al. (2018). Influence of the Water/Titanium Alkoxide Ratio on the Morphology and Catalytic Activity of Titania-Nickel Composite Particles for the Hydrolysis of Ammonia Borane. PubMed. Available at: [Link]
-
Lopez, T., et al. (2011). Influence of Water/Alkoxide Ratio in the Synthesis of Nanosized Sol-Gel Titania on the Release of Phenytoin. Request PDF. Available at: [Link]
-
Xu, Y., et al. (2020). Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. Stanford University. Available at: [Link]
-
Sogaard, E. G., et al. (2010). Sol-gel reactions of titanium alkoxides and water: Influence of pH and alkoxy group on cluster formation and properties of the resulting products. ResearchGate. Available at: [Link]
-
Zabarivska, O., et al. (2020). Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel's Structure. MDPI. Available at: [Link]
-
Sahdan, M. Z., et al. (2016). Influence of Different Solvents on the Formation of Uniform Titanium Dioxide (TiO2) Thin Film by Sol-Gel. ResearchGate. Available at: [Link]
-
Buerger, P., et al. (2015). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. Computational Modelling Group. Available at: [Link]
-
Kim, S. J., & S. D. Park. (2005). Effect of pH on the Microstructural Morphology and Phase Transformation of TiO2 Nanopowders Prepared by Sol-Gel Method. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of preparation parameters (water:alkoxide ratio, hydrothermal...). Available at: [Link]
-
Islam, M. S., et al. (2018). Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production. Wiley Online Library. Available at: [Link]
-
Alam, M. M. (2013). Can anyone inform me how to control the hydrolysis of titanium isopropoxide? ResearchGate. Available at: [Link]
-
Buerger, P., et al. (2015). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. Apollo. Available at: [Link]
-
Bachvarova-Nedelcheva, A., et al. (2018). THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Tung, N. T., et al. (2019). Effect of pH on the Formation of Amorphous TiO2 Complexes and TiO2 Anatase during the Pyrolysis of an Aqueous TiCl4 Solution. MDPI. Available at: [Link]
-
Ku, Y., & I. K. Lin. (2002). Synthesis and Characterization of Titania Prepared by Using a Photoassisted Sol−Gel Method. Langmuir. Available at: [Link]
-
Krishnakumar, T. (2015). How can I control the hydrolysis of titanium tetra isoproxide in water while synthesizing titanium dioxide in aqeous suspension? ResearchGate. Available at: [Link]
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Preventing white precipitate formation in titanium isopropoxide solutions
Technical Support Center: Titanium Isopropoxide Solutions
A-Level Message for Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for preventing the formation of white precipitates in titanium isopropoxide (TTIP) solutions. By understanding the underlying chemical mechanisms and adhering to meticulous experimental protocols, users can ensure the stability and reactivity of their TTIP solutions, leading to reproducible and successful outcomes in their research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms in my titanium isopropoxide solution?
A1: The white precipitate is typically titanium dioxide (TiO₂).[1][2] Titanium isopropoxide is extremely sensitive to moisture.[3][4] It readily reacts with water in a process called hydrolysis, which converts the soluble organometallic precursor into insoluble titanium dioxide, appearing as a white, chalky solid.[2][5][6]
Q2: My TTIP solution turned cloudy or formed a gel. What's happening?
A2: Cloudiness and gelation are also consequences of hydrolysis and subsequent condensation reactions.[1][4] Even trace amounts of water from solvents, the atmosphere, or glassware can initiate the process.[3][4] The initial hydrolysis forms titanium-hydroxy species (Ti-OH). These intermediates then undergo condensation to form Ti-O-Ti bridges, creating a three-dimensional network that manifests as a gel or a cloudy suspension of fine TiO₂ particles.[1][7]
Q3: Why is it critical to prevent this precipitate?
A3: The formation of TiO₂ precipitate alters the concentration of the active titanium isopropoxide in your solution, leading to inaccurate stoichiometry and failed reactions. In applications like sol-gel synthesis or thin-film deposition, uncontrolled precipitation results in non-uniform, defective materials with poor performance.[8][9] Maintaining a clear, homogenous solution is paramount for experimental reproducibility and the integrity of the final product.
Q4: Can I redissolve the white precipitate?
A4: Once formed, titanium dioxide is generally insoluble in common organic solvents.[10] While strong acids can dissolve TiO₂, this fundamentally changes the chemical nature of the solution and is not a viable strategy for restoring the original TTIP solution for most applications. Prevention is the most effective approach.
Q5: What is the role of stabilizing agents like acetic acid?
A5: Acetic acid acts as a chelating agent, modifying the titanium precursor.[1][11][12] It reacts with titanium isopropoxide, replacing one or more isopropoxide groups to form a more stable complex.[13] This new complex is less susceptible to rapid hydrolysis, slowing down the reaction with water and allowing for more controlled formation of titanium-based materials, thereby preventing immediate precipitation.[6][11][13][14]
Troubleshooting Guide: Precipitate Formation
| Issue | Potential Cause | Recommended Solution & Rationale |
| Immediate white precipitate upon adding TTIP to solvent. | 1. Wet Solvent: The solvent contains an unacceptably high water content. | Solution: Use only high-purity, anhydrous-grade solvents (<50 ppm water).[15] Purchase in small-volume bottles with septa and use a syringe to withdraw the solvent under an inert atmosphere to prevent moisture ingress during storage and use. |
| 2. Contaminated Glassware: Residual moisture on the surface of flasks, beakers, or stir bars. | Solution: All glassware must be rigorously dried. Oven-dry at >120°C for several hours and cool in a desiccator immediately before use. Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas. | |
| Solution becomes cloudy over a short period (minutes to hours). | 1. Atmospheric Moisture: Exposure to ambient air during solution preparation or storage. | Solution: Handle TTIP and prepare solutions exclusively under an inert atmosphere, such as in a nitrogen or argon-filled glovebox or using Schlenk line techniques.[3][4] This provides the most robust protection against atmospheric water. |
| 2. Improper Storage: The storage container is not airtight or was opened in a humid environment. | Solution: Store TTIP and its solutions in tightly sealed containers with PTFE-lined caps.[3][16] For long-term storage, use a container with a septum seal and store it inside a desiccator or glovebox. | |
| Precipitate forms when adding an aqueous or protic reagent. | 1. Uncontrolled Hydrolysis Rate: The reaction between TTIP and the reagent (e.g., water in sol-gel synthesis) is too rapid. | Solution: Control the hydrolysis rate. This can be achieved by: a) Cooling the reaction: Perform the addition at low temperatures (e.g., in an ice bath) to decrease the reaction kinetics. b) Slow, controlled addition: Add the aqueous reagent dropwise with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations of water.[8][17] c) Use a stabilizing agent: Pre-react the TTIP with a chelating agent like acetic acid or acetylacetone before introducing the aqueous component.[1][12] |
Visualizing the Problem: Hydrolysis and Condensation
The core issue is the reaction of titanium isopropoxide with water. This process occurs in two main stages: hydrolysis, where the isopropoxide groups are replaced by hydroxyl groups, and condensation, where these hydroxylated intermediates react to form titanium-oxygen-titanium (Ti-O-Ti) bridges, eventually leading to the TiO₂ network.
Caption: The two-stage process of TTIP reacting with water to form insoluble TiO₂.
Preventative Workflow: A Logical Approach
To systematically avoid precipitation, follow this workflow. Each step is a critical control point.
Caption: A logical workflow for preparing stable titanium isopropoxide solutions.
Experimental Protocols
Protocol 1: Preparation of a Standard TTIP Solution in Anhydrous Isopropanol
This protocol describes the preparation of a TTIP stock solution under strict anhydrous and inert conditions.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Anhydrous isopropanol (≤ 50 ppm H₂O)
-
Inert atmosphere environment (Glovebox or Schlenk line with Nitrogen/Argon)
-
Oven-dried glassware: volumetric flask, syringes, magnetic stir bar
-
Airtight storage bottle with a PTFE-lined cap or septum
Procedure:
-
Environment Setup: Perform all steps inside a glovebox or on a Schlenk line.
-
Glassware Preparation: Place all glassware in an oven at 150°C for at least 4 hours. Transfer the hot glassware directly to the glovebox antechamber or cool under vacuum on the Schlenk line before backfilling with inert gas.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous isopropanol into the volumetric flask.
-
TTIP Addition: Slowly add the required volume of titanium isopropoxide to the isopropanol using a separate dry syringe while the solution is being stirred. A slow addition rate prevents localized heating.
-
Homogenization: Stir the solution for 15 minutes to ensure it is completely homogenous.
-
Storage: Transfer the clear solution to the airtight storage bottle. Seal the bottle, and if outside a glovebox, wrap the cap junction with Parafilm as an extra precaution. Store in a cool, dark, and dry place.
Protocol 2: Preparation of an Acetic Acid-Stabilized TTIP Solution
This protocol is ideal for sol-gel processes where a controlled reaction with water is required.[14]
Materials:
-
Same as Protocol 1
-
Glacial acetic acid (anhydrous)
Procedure:
-
Follow Steps 1-3 from Protocol 1.
-
Stabilizer Addition: Using a dry microliter syringe, add the desired molar equivalent of glacial acetic acid to the anhydrous isopropanol. Stir for 5 minutes. A common molar ratio is 1:1 (TTIP:Acetic Acid), but this can be optimized for your specific application.[13][14]
-
TTIP Addition: Slowly add the titanium isopropoxide to the isopropanol/acetic acid mixture while stirring. You are forming a new, more stable titanium complex in situ.
-
Homogenization & Storage: Stir for 15-20 minutes to ensure the complexation reaction is complete. Transfer and store as described in Protocol 1. The resulting solution will be significantly more resistant to accidental hydrolysis.
References
- Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE.
- Wikipedia. (n.d.). Titanium isopropoxide.
- Islam, M. A., et al. (n.d.). Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production. SpringerLink.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Titanium Isopropoxide: Ensuring Efficacy and Safety. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Chemical Spotlight | Titanium Isopropoxide. (n.d.).
- Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE.
- ACS Publications. (n.d.). Surface Reaction Kinetics of Titanium Isopropoxide and Water in Atomic Layer Deposition. The Journal of Physical Chemistry C.
- Sigma-Aldrich. (2018).
- Loba Chemie. (n.d.). TITANIUM (IV) ISOPROPOXIDE.
- Metalsynth. (n.d.). Core-Shell Particles.
- Gelest, Inc. (2014).
- BenchChem. (n.d.). Troubleshooting white precipitate formation in titanium isopropoxide solutions.
- ResearchGate. (2013). Can anyone inform me how to control the hydrolysis of titanium isopropoxide?
- Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE.
- Sigma-Aldrich. (n.d.). Titanium(IV) isopropoxide 97%.
- AIP Publishing. (2012).
- Echemi. (n.d.).
- MDPI. (2026). Interface-Engineered Copper–Barium Strontium Titanate Composites with Tunable Optical and Dielectric Properties.
- Chemeurope.com. (n.d.). Titanium isopropoxide.
- ResearchGate. (n.d.). Hydrolysis and water condensation reactions of titanium isopropoxide.
- ResearchGate. (2017). How can I avoid precipitates in titanium dioxide sol in synthesis of TiO2 thin film using sol-gel method?
- Solubility of Things. (n.d.). Titanium isopropoxide.
- ResearchGate. (2015). How can I avoid precipitates in titanium dioxide sol in synthesis of TiO2 thin film using sol-gel method?
- ResearchGate. (2025).
- ResearchGate. (n.d.). Reaction of titanium(IV)
- ResearchGate. (2016).
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Titanium Triisostearoylisopropoxide in Organic Solvents.
- ACS Publications. (n.d.). Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals. Chemical Reviews.
- PubMed. (2011).
- ResearchGate. (2025). Chemical modification of titanium isopropoxide for producing stable dispersion of titania nano-particles.
- Quora. (2018). What is the mechanism of acetic acid and titanium isopropoxide reaction?
- ResearchGate. (2023).
- ResearchGate. (2025). How can I avoid precipitates in titanium dioxide sol in synthesis of TiB2 powders using sol-gel method?
- Reddit. (2022). What is happening? Citric acid solution meets Titanium dioxide white food coloring.
- ResearchGate. (2014). Why does a yellow precipitate form during TiO2 nanoparticles synthesis when using the normal sol gel method?
- ResearchGate. (2025). On the water promoted reaction of titanium isopropoxide with carbon dioxide.
- AIP Publishing. (2007). Atomic layer deposition of TiO2 from tetrakis-dimethyl-amido titanium or Ti isopropoxide precursors and H2O. Journal of Applied Physics.
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- 4. noahchemicals.com [noahchemicals.com]
- 5. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
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- 11. Interface-Engineered Copper–Barium Strontium Titanate Composites with Tunable Optical and Dielectric Properties [mdpi.com]
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- 14. Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. lobachemie.com [lobachemie.com]
- 17. metalsynth [www3.nd.edu]
Optimizing reaction conditions for Sharpless epoxidation with titanium tetraisopropanolate
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation (SAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Introduction: The Power and Precision of the Sharpless Epoxidation
The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] This reaction's reliability and high degree of stereocontrol stem from a chiral catalyst formed in situ from titanium tetraisopropoxide (Ti(Oi-Pr)₄) and a dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1][4] The resulting chiral epoxides are invaluable building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[4][5]
This guide will provide a practical framework for optimizing your reaction conditions, troubleshooting common problems, and understanding the nuances of this essential synthetic tool.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the Sharpless epoxidation.
Q1: What is the active catalytic species and how is it formed?
The active catalyst is a dimeric titanium-tartrate complex.[6] It is formed through the reaction of titanium tetraisopropoxide with a dialkyl tartrate (such as diethyl tartrate, DET, or diisopropyl tartrate, DIPT). This initial step involves the displacement of isopropoxide ligands by the tartrate ester.[1] Subsequently, the allylic alcohol and tert-butyl hydroperoxide (TBHP) coordinate to the titanium center, displacing more isopropoxide ligands to form the active catalytic species ready for oxygen transfer.[1]
Q2: How is the stereochemistry of the product controlled?
The enantioselectivity of the Sharpless epoxidation is dictated by the chirality of the dialkyl tartrate used.[7] A well-established mnemonic helps predict the stereochemical outcome:
-
Using L-(+)-dialkyl tartrate (e.g., (+)-DET or (+)-DIPT), the epoxide is formed on the bottom face of the alkene when the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right).
-
Using D-(-)-dialkyl tartrate (e.g., (-)-DET or (-)-DIPT), the epoxide is formed on the top face .[8]
This remarkable predictability is a key strength of the reaction.
Q3: What is the role of molecular sieves?
The addition of 3Å or 4Å molecular sieves is crucial for achieving high catalytic turnover.[9][10] Water present in the reaction mixture can hydrolyze the titanium tetraisopropoxide, leading to the formation of inactive titanium dioxide and deactivation of the catalyst.[7][10][11] Molecular sieves act as scavengers for trace amounts of water, thereby protecting the active catalyst and allowing the reaction to be run with catalytic amounts (5-10 mol%) of the titanium complex.[9][10]
Q4: What is the scope and limitations of the Sharpless epoxidation?
The Sharpless epoxidation is highly effective for a wide range of primary and secondary allylic alcohols.[2] However, there are some limitations:
-
Substrate Requirement: The reaction is specific to allylic alcohols, as the hydroxyl group is essential for coordinating to the titanium catalyst and directing the epoxidation.[11]
-
Z-Allylic Alcohols: Z-substituted allylic alcohols tend to react slower and with lower enantioselectivity compared to their E-counterparts.[7]
-
Homoallylic Alcohols: The standard Sharpless epoxidation protocol is not effective for homoallylic, bishomoallylic, and trishomoallylic alcohols, which generally exhibit slower reaction rates and lower enantioselectivity.[12]
Troubleshooting Guide
This section addresses common problems encountered during the Sharpless epoxidation in a question-and-answer format, providing actionable solutions.
Low Enantiomeric Excess (% ee)
Q: My reaction has gone to completion, but the enantiomeric excess of my product is low. What are the likely causes and how can I fix this?
A: Low enantioselectivity is a common issue that can often be traced back to the integrity of the catalyst and the reaction conditions.
1. Catalyst Preparation and Aging:
-
Cause: The titanium-tartrate complex is sensitive and its proper formation is critical for high enantioselectivity. Using premixed stock solutions of the catalyst is generally not recommended as the complex can degrade over time, especially in the presence of molecular sieves.[9]
-
Solution: Prepare the catalyst in situ by adding the reagents in the correct order. A common and effective procedure involves cooling the solvent and molecular sieves to -20 °C, followed by the sequential addition of the tartrate ester and titanium tetraisopropoxide. Allow the catalyst to "age" by stirring the mixture for at least 30 minutes at -20 °C before adding the allylic alcohol.[10][13] This aging period is crucial for the formation of the active dimeric catalyst.
2. Quality of Titanium Tetraisopropoxide:
-
Cause: Titanium tetraisopropoxide is extremely moisture-sensitive.[14] Hydrolysis leads to the formation of titanium dioxide and other inactive species that can compromise the chirality of the catalytic environment.[15] A white precipitate in your stock bottle is a clear sign of degradation.
-
Solution: Use a fresh bottle of high-purity titanium tetraisopropoxide or purify the reagent by vacuum distillation if you suspect it has degraded.[15] Store the reagent under an inert atmosphere and handle it with care to prevent exposure to moisture.
3. Reaction Temperature:
-
Cause: The Sharpless epoxidation is typically run at low temperatures (-20 °C is common) to maximize the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[11] Running the reaction at higher temperatures can erode the % ee.
-
Solution: Maintain a consistent low temperature throughout the reaction. Use a reliable cooling bath and monitor the internal temperature of the reaction.
4. Stoichiometry of Catalyst Components:
-
Cause: An incorrect ratio of titanium to tartrate can lead to the formation of less selective catalytic species.
-
Solution: While a 1:1 ratio is often cited, using a slight excess of the tartrate ligand (e.g., 10-20 mol% excess relative to the titanium isopropoxide) can be beneficial.[12]
Low Yield or Stalled Reaction
Q: My reaction is very slow or has stalled before reaching full conversion. What could be the problem?
A: Low yields or stalled reactions are often due to catalyst deactivation or issues with the reagents.
1. Water Contamination:
-
Cause: As mentioned, water is detrimental to the catalyst.[7]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Activate the molecular sieves by heating them under vacuum before use.
2. Oxidant Quality:
-
Cause: The concentration and purity of the tert-butyl hydroperoxide (TBHP) solution are critical. Older solutions of TBHP can have a lower effective concentration.
-
Solution: Use a freshly opened bottle of anhydrous TBHP or titrate an older bottle to determine its exact concentration.
3. Product Instability:
-
Cause: Some epoxy alcohol products, particularly those that are low molecular weight and water-soluble, can be unstable under the reaction or workup conditions and may be susceptible to nucleophilic ring-opening.[10][16]
-
Solution: For sensitive substrates, consider using titanium tetrakis(tert-butoxide) (Ti(Ot-Bu)₄) in place of Ti(Oi-Pr)₄. The bulkier tert-butoxide ligands can reduce the nucleophilicity of the alkoxides in the reaction mixture, thus minimizing product degradation.[7][16] Additionally, a modified workup procedure may be necessary (see below).
4. Substrate Purity:
-
Cause: Impurities in the allylic alcohol can interfere with the catalyst.
-
Solution: Ensure your starting allylic alcohol is pure. If necessary, purify it by distillation or chromatography before use.
Detailed Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å Molecular Sieves
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Geraniol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
10% aqueous NaOH solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the flask to -20 °C using a suitable cooling bath.
-
To the cooled, stirred suspension, add D-(-)-DIPT via syringe.
-
Add Ti(Oi-Pr)₄ dropwise via syringe.
-
Stir the mixture for 30 minutes at -20 °C to allow for catalyst formation.
-
Add the geraniol to the reaction mixture.
-
Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature of the reaction does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and allowing the mixture to warm to room temperature.
-
Add a 10% aqueous NaOH solution and stir vigorously for at least 1 hour. The mixture may initially be an emulsion, but should eventually separate into two clear layers.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Visualizing the Process: Diagrams
Catalytic Cycle of the Sharpless Asymmetric Epoxidation
Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.
Troubleshooting Workflow for Low Enantiomeric Excess
Sources
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- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
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- 5. Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study [mdpi.com]
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- 7. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
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- 14. atamankimya.com [atamankimya.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Achieving Uniform TiO₂ Thin Films from Titanium Tetraisopropoxide (TTIP)
Welcome to our dedicated technical support guide for researchers and scientists working with titanium tetraisopropoxide (TTIP) to produce high-quality, uniform titanium dioxide (TiO₂) thin films. This document is structured to provide not just protocols, but a deep, mechanistic understanding of the sol-gel process, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: The Foundation - Understanding TTIP Sol-Gel Chemistry
The successful fabrication of a uniform TiO₂ film begins long before the deposition step. It starts with the controlled creation of a stable, colloidal suspension—the "sol." The chemistry is governed by two competing reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The TTIP precursor reacts with water. An isopropoxide group (-O-iPr) is replaced by a hydroxyl group (-OH). Ti(O-iPr)₄ + H₂O → Ti(O-iPr)₃(OH) + iPr-OH
-
Condensation: The hydroxylated precursors react with each other to form Ti-O-Ti bridges, releasing water or alcohol. This is the step that builds the inorganic polymer network. 2 Ti(O-iPr)₃(OH) → (iPr)₃Ti-O-Ti(O-iPr)₃ + H₂O
The challenge with TTIP is its extremely high reactivity with water, leading to rapid, uncontrolled precipitation of TiO₂ particles instead of a stable sol.[1] This is the root cause of most uniformity issues. The key to success is to manage the rates of these reactions.
Part 2: Experimental Protocols & Key Parameters
The sol-gel method is versatile and can be paired with various deposition techniques.[2] Below are protocols for spin coating and dip coating, two of the most common laboratory methods.
Workflow: From Sol Preparation to Annealed Film
The general experimental procedure follows a clear path. Understanding this workflow is the first step in identifying potential problem areas.
Detailed Protocol: Sol-Gel Synthesis via Spin Coating
This protocol is designed to produce a stable sol for depositing anatase TiO₂ films.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Ethanol (anhydrous)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Deionized Water
Step-by-Step Methodology:
-
Solution A (Precursor): In a dry glass beaker under ambient conditions, mix TTIP with ethanol. A common starting ratio is 1:10 by volume (e.g., 2 mL TTIP in 20 mL ethanol). Stir vigorously.
-
Solution B (Hydrolysis Agent): In a separate beaker, prepare a mixture of ethanol, deionized water, and an acid catalyst. For example, 20 mL ethanol, 1 mL DI water, and 0.5 mL HCl. The acid helps to control the hydrolysis rate.[3]
-
Sol Formation: Add Solution B dropwise to Solution A under vigorous stirring. A peristaltic pump or burette is recommended for controlled addition. Rapid addition will cause irreversible precipitation.[4]
-
Aging: Once mixing is complete, the sol will appear clear or slightly opalescent. Cover the beaker and allow the sol to age for at least 24 hours at room temperature. This allows the hydrolysis and condensation reactions to stabilize.[5]
-
Substrate Preparation: Clean your substrate (e.g., glass, silicon wafer) meticulously. A common procedure is sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.[6]
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the aged sol onto the center of the substrate (e.g., 70 µL for a 1x1 inch substrate).[7]
-
Spin the substrate. A two-step process is often effective: a low-speed step (e.g., 500 rpm for 10s) to spread the sol, followed by a high-speed step (e.g., 3000 rpm for 30s) to achieve the desired thickness.[7][8]
-
-
Drying: Transfer the coated substrate to a hotplate and dry at ~100-150°C for 10-15 minutes to evaporate the solvents.
-
Annealing: Place the substrate in a furnace and anneal. A typical cycle is ramping to 450-500°C and holding for 1-2 hours to crystallize the TiO₂ into the anatase phase and remove organic residues.[9]
Part 3: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the fabrication process.
Q1: My sol immediately forms a white precipitate upon adding water. What's wrong?
Answer: This is the most frequent problem and is caused by an excessively fast and uncontrolled hydrolysis and condensation of TTIP.[1][4]
-
Causality: TTIP is highly electrophilic and reacts almost instantaneously with water. When water is introduced too quickly or in a high local concentration, it bypasses the stable sol phase and directly forms insoluble titanium oxy-hydroxides.
-
Solutions:
-
Slow Down Water Addition: Add the water-containing solution (Solution B) drop by drop to the TTIP solution (Solution A) under very vigorous stirring. This ensures the water is dispersed quickly before it can cause localized precipitation.
-
Use a Chelating Agent: Modify the TTIP precursor by adding a chelating agent like acetylacetone (AcAc) or acetic acid before introducing water.[2][5] These agents form a more stable complex with the titanium atom, reducing its reactivity and thus slowing down the hydrolysis rate. A typical molar ratio is TTIP:AcAc of 1:1.
-
Control Temperature: Perform the synthesis in an ice bath. Lower temperatures decrease the reaction kinetics of hydrolysis.
-
Q2: After spin coating, my film has streaks or a "comet tail" pattern. How can I fix this?
Answer: This defect is typically caused by particulate matter either in your sol or on the substrate surface.[10]
-
Causality: During the high-speed spinning step, any microscopic particle creates a disturbance in the fluid flow of the thinning liquid film. The liquid flows around the particle, leaving a wake or streak behind it as it dries.
-
Solutions:
-
Filter the Sol: Before deposition, filter your aged sol through a 0.22 µm or 0.45 µm syringe filter (ensure it is compatible with your solvents) to remove any microscopic dust or agglomerated TiO₂ particles.
-
Improve Substrate Cleaning: Ensure your substrate is impeccably clean. The final step before coating should be a rinse with a volatile solvent like isopropanol and drying with filtered nitrogen gas in a clean environment (like a laminar flow hood).
-
Check Your Dispensing Technique: Ensure you dispense the sol gently onto the center of the substrate. An agitated or off-center drop can introduce air bubbles or uneven flow patterns.[11]
-
Q3: The final annealed film is hazy, cloudy, or opaque instead of transparent. Why?
Answer: Haze is caused by light scattering. The source of this scattering can be surface roughness, internal voids, or large crystal grains.[12]
-
Causality:
-
Surface Roughness: If the sol is not perfectly stable, it may contain larger colloidal particles that lead to a rough film surface after the solvent evaporates. High annealing temperatures can also increase roughness due to grain growth.[13][14]
-
Internal Defects: If the solvent evaporates too quickly during drying, it can create voids within the film.
-
Incorrect Crystalline Phase/Size: Excessively high annealing temperatures (>700-800°C) can lead to the formation of the rutile phase and very large grains, which scatter light more effectively than smaller anatase grains.[13]
-
-
Solutions:
-
Optimize Sol Stability: Revisit Q1. A stable sol with small, uniform particle sizes is crucial for a smooth film.
-
Control Annealing: Use a slower ramp rate during annealing to allow organic burnout and structural relaxation to occur gradually. Avoid excessively high temperatures unless the rutile phase is specifically desired. Refer to the table below for guidance.
-
Consider a Multi-Layer Approach: For thicker films, it is better to deposit multiple thin layers with an intermediate drying or low-temperature annealing step between each coating. This reduces the stress in a single thick layer, which can contribute to roughness and cracking.[15]
-
Q4: My film has developed cracks after annealing. What causes this?
Answer: Cracking is a result of mechanical stress that builds up in the film during drying and annealing.[16]
-
Causality: As solvents evaporate and organic residues are burned out during annealing, the film undergoes significant volume shrinkage. If this shrinkage is constrained by the rigid substrate, tensile stress develops. If the stress exceeds the mechanical strength of the film, it cracks to relieve the energy. Thicker films are much more prone to cracking.
-
Solutions:
-
Reduce Film Thickness: This is the most effective solution. If a certain thickness is required, build it up using the multi-layer approach described in Q3.
-
Slow Down the Heating Rate: A slow ramp rate (e.g., 1-2 °C/min) during annealing allows the film to relax and accommodate the shrinkage more gradually.
-
Control Humidity: Perform the deposition and drying in a controlled (low) humidity environment. Excessive water absorption from the air can exacerbate stress during drying.
-
Part 4: Frequently Asked Questions (FAQs)
Q: How does annealing temperature affect the final film properties? A: Annealing is a critical step that dictates the film's crystallinity, grain size, and phase composition. The effects are summarized below.
| Annealing Temp. (°C) | Crystallinity & Phase | Grain Size & Roughness | Key Characteristics |
| < 300°C | Generally amorphous[17][18] | Low roughness, small grains[13] | Film may contain residual organic compounds. |
| 350 - 600°C | Crystallizes into the anatase phase[9][17] | Grain size and roughness increase with temperature[14] | This is the typical range for producing photocatalytically active anatase films. |
| > 700°C | Begins to transform from anatase to the rutile phase[13] | Significant increase in grain size and roughness[13] | Rutile phase is more thermodynamically stable. The film may become more opaque. |
Q: How can I precisely control the thickness of my film? A: Film thickness is a direct function of the deposition parameters.
-
For Spin Coating: The primary factors are the sol's viscosity (related to precursor concentration) and the final spin speed. Higher spin speeds and lower concentrations result in thinner films.[7][8]
-
For Dip Coating: The key parameters are the withdrawal speed and the sol's viscosity. Faster withdrawal speeds lead to thicker films.[19]
Q: What is the purpose of "aging" the sol? A: Aging allows the slow hydrolysis and condensation reactions to proceed towards equilibrium, resulting in a more stable and homogeneous sol with a narrow particle size distribution.[5] A freshly prepared sol may still be undergoing rapid changes in its chemical structure, which can lead to inconsistent film properties.
References
- Effect of Annealing Temperature of Titanium Dioxide Thin Films on Structural and Electrical Properties. AIP Publishing.
- Annealing effect on the physical properties of TiO2 thin films deposited by spray pyrolysis. RSC Publishing.
- Effect of Annealing Temperature on F-doped TiO2 Spin Co
- Annealing effect on the physical properties of TiO2 thin films deposited by spray pyrolysis. RSC Advances.
- Water-assisted crystallization and densification of sol–gel-derived TiO2 films during low-temperature he
- Uniform deposition of ultra-thin TiO2 film on mica substrate by atmospheric pressure chemical vapor deposition: effect of precursor concentr
- Microstructural Studies of Ag/TiO2 Thin Film; Effect of Annealing Temperature. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
- Sol−Gel Synthesis and Hydrothermal Processing of Anatase and Rutile Titania Nanocrystals.
- The hydrolysis, condensation and calcination process of the sol-gel method in synthesising the crystalline anatase, rutile and brookite TiO2 nanoparticles.
- Effect of Precursor Concentration and Film Thickness Deposited by Layer on Nanostructured TiO2 Thin Films. AIP Publishing.
- Precursor concentration effect on the physical properties of transparent titania (Anatase-TiO2) thin films grown by ultrasonic spray process for optoelectronics application.
- Effect of precursor concentration of microstructured titanium-di-oxide (TiO2) thin films and their photocatalytic activity.
- TiO2 thin films prepared by sol – gel method.
- TiO2 Thin Film's Fabrication and Characterization in Response to Heat Treatment.
- Effect of precursor concentration and film thickness deposited by layer on nanostructured TiO2 thin films. AIP Conference Proceedings.
- THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Journal of Chemical Technology and Metallurgy.
- Hydrolysis-condensation reaction process of titanium alkoxide in sol–gel.
- TiO2 film thickness variation dependence on the spin speed.
- Deposition of TiO2 thin Films by Dip-Coating Technique from a Two-Phase Solution Method and Application to Photoc
- Synthesis and Characterization of Titanium Dioxide (TiO2) Nanopowder. AIP Publishing.
- Photocatalytic thin films of TiO2 formed by a sol–gel process using titanium tetraisopropoxide as the precursor.
- Characterization of titanium dioxide sol-gel coatings for self-cleaning surfaces. POLITesi.
- How can I avoid precipitates in titanium dioxide sol in synthesis of TiO2 thin film using sol-gel method?
- The Impact of Spinning Speed on n-TiO2/ZnO Bilayer Thin Film Fabricated through Sol–Gel Spin-Co
- TiO2 based thin films by dip co
- Titanium isopropoxide – Knowledge and References. Taylor & Francis.
- Issue with Uniformity of TiO2 film by spin coating, what steps and precautions are to be taken for making a uniform film?
- Photocatalytic Performances of Dip-Coated Ag Doped TiO2 Thin Films. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
- My TiO2 thin coatings just keep failing. Please help me understand what I'm doing wrong?
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Technical Support Center: Troubleshooting Gelation in the Titanium Tetraisopropanolate (TTIP) Sol-Gel Process
Welcome to the technical support center for the titanium tetraisopropanolate (TTIP) sol-gel process. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of titania sol-gel synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to gelation. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Core Principles of the TTIP Sol-Gel Process
The sol-gel process is a versatile method for synthesizing titanium dioxide (TiO₂) materials with controlled properties.[1][2] It involves two primary chemical reactions: hydrolysis and condensation of the titanium precursor, TTIP (Ti{OCH(CH₃)₂}₄).[1][3][4]
-
Hydrolysis: TTIP reacts with water, replacing isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH).
-
Condensation: The hydroxylated titanium species react with each other to form Ti-O-Ti bridges, releasing water or alcohol. This process builds the inorganic network that ultimately forms the gel.
The rates of these two reactions are highly sensitive and dictate the structure and properties of the final material.[5] Uncontrolled reactions are the primary source of most gelation problems.
Caption: Workflow of the TTIP sol-gel process.
Troubleshooting Guide: Common Gelation Issues
This section addresses specific problems you might encounter during the sol-gel process, offering explanations and actionable solutions.
Issue 1: Instantaneous Formation of a White Precipitate Upon Adding Water
Question: I'm trying to create a stable titania sol, but as soon as I add water to my TTIP/alcohol solution, a dense white precipitate crashes out. What's happening and how can I prevent it?
Answer: This is the most common issue and is caused by extremely rapid, uncontrolled hydrolysis and condensation.[6][7] TTIP is highly reactive with water.[8][9][10][11] When water is introduced too quickly, the reaction rates are so high that large, insoluble TiO₂ particles form immediately, rather than the desired nanoscale colloidal sol.[7]
Causality & Solutions:
-
High Reactivity of TTIP: The titanium center in TTIP is highly electrophilic and susceptible to nucleophilic attack by water.
-
Solution 1: Control the Water Addition: The rate of water addition is a critical parameter. Instead of adding pure water directly, prepare a solution of water in the same solvent (e.g., isopropanol) and add this solution dropwise to the TTIP solution under vigorous stirring. This maintains a low instantaneous concentration of water.[12]
-
Solution 2: Lower the Reaction Temperature: Conducting the hydrolysis step in an ice bath (0-5 °C) significantly slows down the reaction kinetics, providing better control.[7][12]
-
Solution 3: Use a Chelating Agent: This is a highly effective method. Add a chelating agent like acetic acid or acetylacetone to the TTIP solution before introducing water.[6][7][13][14] These agents coordinate with the titanium atom, replacing one or more isopropoxide groups. This new complex is more stable and hydrolyzes at a much slower, more controllable rate.[7][13][14]
Caption: Effect of a chelating agent on TTIP hydrolysis.
Issue 2: The Sol Gels Too Quickly (Premature Gelation)
Question: I was able to form a clear sol, but it turned into a solid gel within minutes, before I could use it for coating. How can I increase the gelation time?
Answer: Premature gelation indicates that the condensation rate is too high. Once stable titania nuclei are formed during hydrolysis, they begin to link together. If this linking (condensation) is too rapid, the entire solution will solidify prematurely.
Causality & Solutions:
-
pH of the Medium: The pH significantly influences both hydrolysis and condensation rates.[15] Acidic conditions (low pH) generally lead to slower condensation, resulting in longer gelation times and more polymeric, less aggregated gel structures.[15][16]
-
Solution 1: Adjust the pH: Using an acid catalyst, such as nitric acid (HNO₃) or hydrochloric acid (HCl), is a standard method to stabilize the sol and prolong gelation time.[6][12] The acid protonates the hydroxyl groups on the titanium species, creating a positive charge that repels other particles, thus slowing down condensation.
-
Solution 2: Control the Water-to-TTIP Ratio (R-value): The molar ratio of water to TTIP is a key factor.[5] High water ratios can accelerate hydrolysis and subsequent condensation.[5] Carefully controlling this ratio is essential for reproducibility.
-
Solution 3: Reduce Precursor Concentration: A more dilute solution of TTIP will naturally have a longer gelation time, as the reactive species are further apart, reducing the frequency of collisions that lead to condensation.
| Parameter | Effect on Gelation Time | Typical Range (Molar Ratios) | Notes |
| pH | Lower pH (acidic) generally increases gelation time.[15] | pH 2-4 for stable sols. | Acids also act as catalysts for hydrolysis.[17] |
| Water:TTIP Ratio (R) | Higher R-values can decrease gelation time. | R = 2 to 10 | High R-values (>100) are used for nanoparticle synthesis.[5] |
| Temperature | Higher temperature decreases gelation time.[18] | 0 - 40 °C | Lower temperatures slow all reaction kinetics.[12] |
| Precursor Concentration | Higher concentration decreases gelation time. | 0.1 M to 1.0 M | Depends on solvent and desired product. |
Issue 3: The Sol Never Gels or Takes an Impractically Long Time
Question: My sol has been stable for days (or weeks) and shows no signs of gelling. What factors could be inhibiting gelation?
Answer: While stability is desirable, an overly stable sol can indicate that the condensation reactions are excessively inhibited. This prevents the formation of the interconnected 3D network required for a gel.
Causality & Solutions:
-
Excessive Stabilization: This is often the opposite of the problems above. Too much acid or too much chelating agent can create highly stable particles that repel each other so strongly that they never link up.
-
Solution 1: Adjust the pH Upwards: If the sol is highly acidic (e.g., pH < 2), the electrostatic repulsion between particles may be too strong. Carefully and slowly adding a base (like ammonium hydroxide) or simply allowing for slow evaporation of a volatile acid (like HCl) can encourage condensation to begin.
-
Solution 2: Increase the Temperature: Gently heating the sol (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the repulsive forces and initiate condensation.[19] This is a common step known as "aging."
-
Solution 3: Increase Concentration: If the sol is very dilute, the particles may be too far apart to interact. Slow evaporation of the solvent can increase the concentration and promote gelation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the alcohol solvent (e.g., isopropanol, ethanol)? A1: The alcohol serves multiple purposes. Firstly, it is a solvent for the TTIP precursor, which is a liquid.[9] Secondly, it acts as a medium to control the concentration of both the precursor and the water, allowing for a more homogeneous reaction. Using the same alcohol as the alkoxide group (isopropanol for TTIP) can help suppress transesterification reactions, although other alcohols are also commonly used.[8]
Q2: Can I use water as the main solvent? A2: Directly adding TTIP to water will result in immediate precipitation.[7] However, aqueous sol-gel routes exist but require a specific "peptization" step. This involves first hydrolyzing the TTIP to form a hydrated titania precipitate, and then adding a peptizing agent (usually a strong acid like HNO₃) to break up the agglomerates and form a stable aqueous colloid.[1]
Q3: How does the choice of acid catalyst (e.g., HCl vs. HNO₃ vs. Acetic Acid) affect the process? A3: While all three control pH, they have different effects.
-
HCl and HNO₃: These are strong acids that primarily act as catalysts and control pH to stabilize the sol through electrostatic repulsion.
-
Acetic Acid: This is a weak acid that also functions as a powerful chelating agent.[20][21] It chemically modifies the TTIP precursor, reducing its reactivity for more controlled hydrolysis.[20][21] This dual function makes it very popular for creating stable sols for thin-film coating.[22]
Q4: My final gel is opaque and white. I was expecting a transparent gel. Why? A4: Gel opacity is typically due to the formation of large, light-scattering particles. A transparent gel consists of a network of very small, primary particles (nanometer scale) with pores of a similar dimension. Opacity suggests that significant aggregation occurred before the gel network was fully formed. This can be caused by a condensation rate that is too fast relative to the hydrolysis rate, or by localized "hot spots" of high water concentration during mixing. To achieve transparency, ensure very homogeneous mixing, slow water addition, and consider using a chelating agent to keep particle sizes small.
Experimental Protocols
Protocol 1: Preparation of a Stable Titania Sol for Coating Applications
This protocol utilizes acetic acid as a stabilizer to achieve a stable sol with a longer gelation time, suitable for techniques like dip-coating or spin-coating.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Dry glassware
Procedure:
-
Prepare Solution A: In a dry flask under vigorous magnetic stirring, add 10 mL of TTIP to 40 mL of isopropanol.
-
Stabilize the Precursor: Slowly add 2 mL of glacial acetic acid to Solution A. Stir for 15-30 minutes. The solution should remain clear. This step is crucial for chelating the TTIP.[7][14]
-
Prepare Solution B: In a separate beaker, mix 2 mL of deionized water with 20 mL of isopropanol.
-
Controlled Hydrolysis: Add Solution B dropwise to Solution A using a burette or syringe pump over 30 minutes while maintaining vigorous stirring.
-
Aging: After the addition is complete, cover the flask and let the sol stir for at least 2 hours at room temperature. This resulting sol should be clear and stable for several days to weeks when stored in a sealed container.
Protocol 2: Controlled Gelation of a Prepared Sol
This protocol describes how to induce gelation in a stable sol prepared using Protocol 1.
Procedure:
-
Initiate Gelation: Transfer the stable sol to an open container (e.g., a petri dish for a thin film or a beaker for a monolith).
-
Method A (Evaporation): Allow the solvent to evaporate slowly in a fume hood at room temperature. As the concentration of the titania species increases, gelation will occur. This can take several hours to days.
-
Method B (Thermal Treatment): Gently heat the sol in an oven or on a hot plate at 60-70 °C. The increased temperature will accelerate the condensation reactions, leading to gelation within 30-60 minutes.[19]
References
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Eco-Friendly Colloidal Aqueous Sol-Gel Process for TiO2 Synthesis: The Peptization Method to Obtain Crystalline and Photoactive Materials at Low Temperature. (n.d.). MDPI. [Link]
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Effect of pH on TiO2 nanoparticles via sol gel method. (n.d.). CORE. [Link]
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Effect of pH on TiO2 Nanoparticles via Sol-Gel Method. (n.d.). Scientific.Net. [Link]
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Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property. (2018). National Institutes of Health. [Link]
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Effect of pH on TiO2 nanoparticles via sol gel method. (n.d.). DSpace Repository. [Link]
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Sol−Gel Synthesis and Hydrothermal Processing of Anatase and Rutile Titania Nanocrystals. (1999). ACS Publications. [Link]
- Process of preparing titania sol from titanium tetrachloride. (n.d.).
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Can anyone inform me how to control the hydrolysis of titanium isopropoxide? (2013). ResearchGate. [Link]
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Hydrolysis and condensation reactions of the sol–gel process with Ti alkoxide precursor. (n.d.). ResearchGate. [Link]
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How can I prepare a stable titania sol for coating? (2015). ResearchGate. [Link]
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Hydrolysis-condensation reaction process of titanium alkoxide in sol–gel. (n.d.). ResearchGate. [Link]
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The hydrolysis, condensation and calcination process of the sol-gel method in synthesising the crystalline anatase, rutile and brookite TiO 2 nanoparticles. (n.d.). ResearchGate. [Link]
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Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating. (2015). PubMed. [Link]
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THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. (2019). Journal of Chemical Technology and Metallurgy. [Link]
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This compound. (n.d.). Ataman Kimya. [Link]
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Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol–Gel Coating. (n.d.). ResearchGate. [Link]
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Role of Acetic Acid on Morphology, Structure, Optical Properties, and Photocatalytic Activity of TiO 2 Obtained by Sol-Gel. (2024). Preprints.org. [Link]
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How can we avoid gelation in sol-gel method ? (2014). ResearchGate. [Link]
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Sol-gel reactions of titanium alkoxides and water: Influence of pH and alkoxy group on cluster formation and properties of the resulting products. (n.d.). ResearchGate. [Link]
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Effect of Acetic Acid on Morphology, Structure, Optical Properties, and Photocatalytic Activity of TiO 2 Obtained by Sol–Gel. (2024). MDPI. [Link]
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Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity. (2012). PubMed. [Link]
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Controlled acid catalyzed sol gel for the synthesis of highly active TiO2-chitosan nanocomposite and its corresponding photocatalytic activity. (2016). PubMed. [Link]
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Chelating of Titanium by Lactic Acid in the Water-Soluble Diammonium Tris(2-hydroxypropionato)titanate(IV). (n.d.). ResearchGate. [Link]
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How can I avoid precipitates in titanium dioxide sol in synthesis of TiO2 thin film using sol-gel method? (2015). ResearchGate. [Link]
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Titanium isopropoxide. (n.d.). Wikipedia. [Link]
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How can I avoid precipitates in titanium dioxide sol in synthesis of TiB2 powders using sol-gel method? (n.d.). ResearchGate. [Link]
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Titanium isopropoxide. (n.d.). chemeurope.com. [Link]
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How to delay the formation of gel in sol-gel process? (2018). ResearchGate. [Link]
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Water as a Structural Marker in Gelatin Hydrogels with Different Cross-Linking Nature. (2022). MDPI. [Link]
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TITANIUM TETRAISOPROPOXIDE. (n.d.). atamankimya.com. [Link]
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Unveiling the Impact of Gelation Temperature on the Rheological and Microstructural Properties of Type A Gelatin Hydrogels. (2024). MDPI. [Link]
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Water effect on the rheologic behavior of PAN solution during thermal‐induced gelation process. (n.d.). ResearchGate. [Link]
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Effect of the Ratio of Protein to Water on the Weak Gel Nonlinear Viscoelastic Behavior of Fish Myofibrillar Protein Paste from Alaska Pollock. (2023). MDPI. [Link]
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High-Pressure Effects on Gelatin Sol–Gel Transition. (2014). National Institutes of Health. [Link]
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Technical Support Center: Navigating the Complexities of Titanium Tetraisopropanolate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium tetraisopropanolate (TTIP). This guide is designed to provide in-depth, field-proven insights into the side reactions and byproducts encountered during the hydrolysis of TTIP, a common precursor in the synthesis of titanium dioxide (TiO₂) materials. Our goal is to equip you with the knowledge to troubleshoot common experimental issues and achieve reproducible, high-quality results.
Understanding the Core Chemistry: Beyond the Basic Reaction
The synthesis of TiO₂ from TTIP via the sol-gel process is elegant in its concept but complex in practice. The primary reaction involves two main steps: hydrolysis and condensation.[1]
-
Hydrolysis: The replacement of isopropoxide groups (-OⁱPr) with hydroxyl groups (-OH). Ti(OⁱPr)₄ + 4H₂O → Ti(OH)₄ + 4(CH₃)₂CHOH[2]
-
Condensation: The formation of Ti-O-Ti bridges from the hydroxylated intermediates, releasing water (oxolation) or isopropanol (alcoxolation).[1]
However, the high reactivity of TTIP often leads to a cascade of competing reactions, resulting in a variety of byproducts that can significantly impact the morphology, crystallinity, and purity of the final TiO₂ material.[3][4] Understanding these side reactions is paramount to troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the immediate white precipitate that forms when I add water to my TTIP solution?
This is the most common issue encountered and is typically uncontrolled, rapid hydrolysis and condensation of TTIP.[2] The white precipitate is often an amorphous, partially hydrolyzed titanium oxy-hydroxide, rather than crystalline TiO₂. The high reactivity of TTIP with water leads to rapid nucleation and aggregation, preventing the formation of a stable sol.[5]
Q2: My solution turned into a gel unexpectedly. What happened?
Uncontrolled gelation is a result of extensive cross-linking and the formation of a continuous polymeric network throughout the solution.[6] This occurs when the rate of condensation is significantly faster than the rate of hydrolysis, or when the concentration of the precursor is too high. The resulting gel can be difficult to process and may not yield the desired particulate or film morphology.
Q3: What are titanium oxy-isopropoxides and are they detrimental to my synthesis?
Titanium oxy-isopropoxides are intermediate species that form during the partial hydrolysis of TTIP. They have the general formula Ti(OⁱPr)ₓ(OH)ᵧO₂₋₍ₓ₊ᵧ₎⸝₂. These species are often soluble and can be key intermediates in the formation of the desired TiO₂ network. However, their uncontrolled formation and subsequent aggregation can lead to non-uniform particle growth and the inclusion of residual organic matter in the final product.
Q4: How does pH influence the formation of byproducts?
The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation.
-
Acidic conditions (low pH): Generally promote a slower condensation rate relative to the hydrolysis rate. This allows for the formation of more linear, less branched polymeric intermediates, which can be beneficial for forming uniform nanoparticles or dense films. However, very low pH can also lead to the formation of stable sols that are difficult to gel.[7]
-
Basic conditions (high pH): Tend to accelerate the condensation reaction, leading to highly branched, particulate structures. This can result in rapid precipitation or gelation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate white precipitate formation | - Uncontrolled, rapid hydrolysis. - High water-to-TTIP ratio. - Inadequate mixing. | - Control water addition: Add water dropwise or use a syringe pump. - Lower the temperature: Conduct the reaction in an ice bath to slow kinetics. - Use a less reactive precursor or a different solvent. - Introduce a chelating agent: Acetic acid or acetylacetone can modify the TTIP precursor, reducing its reactivity.[9][10] |
| Unexpected gelation | - High precursor concentration. - High pH, leading to rapid condensation. - Insufficient solvent. | - Decrease TTIP concentration. - Adjust pH: Work under acidic conditions to slow condensation. - Increase the solvent-to-precursor ratio. |
| Cloudy or opaque sol instead of a clear sol | - Formation of large, light-scattering aggregates. - Partial, uncontrolled precipitation. | - Filter the sol: Use a syringe filter to remove aggregates before aging or deposition. - Optimize the water-to-TTIP ratio: A lower ratio can lead to slower particle growth. - Use a chelating agent to improve the stability of the sol.[10] |
| Final product has high organic residue | - Incomplete hydrolysis and condensation. - Trapping of isopropanol or isopropoxide groups within the TiO₂ matrix. | - Increase the aging time of the gel before drying. - Optimize the calcination process: A slow heating rate and a sufficiently high final temperature are crucial for removing organic residues. - Wash the gel thoroughly with a suitable solvent (e.g., ethanol) before drying. |
| Inconsistent particle size and morphology | - Non-uniform reaction conditions. - Fluctuations in temperature or pH. - Inhomogeneous mixing. | - Ensure vigorous and consistent stirring throughout the reaction. - Maintain strict temperature control. - Use a buffered system to maintain a stable pH. |
Key Experimental Protocols
Protocol 1: Controlled Hydrolysis for the Synthesis of TiO₂ Nanoparticles
This protocol is designed to minimize the formation of unwanted precipitates by controlling the rate of hydrolysis.
-
Precursor Solution Preparation: In a dry, inert atmosphere (e.g., a glovebox), prepare a solution of TTIP in anhydrous ethanol. A typical concentration is 0.1 M.
-
Hydrolysis Solution Preparation: In a separate flask, prepare a mixture of ethanol and deionized water. The water-to-TTIP molar ratio is a critical parameter to control, with lower ratios generally leading to slower hydrolysis. An acidic catalyst, such as nitric acid, can be added to this solution to achieve a pH of 2-3.[11]
-
Controlled Addition: Place the precursor solution in an ice bath under vigorous stirring. Add the hydrolysis solution dropwise to the precursor solution over a period of 1-2 hours using a burette or a syringe pump.
-
Aging: After the complete addition of the hydrolysis solution, allow the resulting sol to stir at room temperature for 2-24 hours. This aging step allows for the completion of the hydrolysis and condensation reactions.
-
Work-up: The resulting nanoparticles can be collected by centrifugation, washed several times with ethanol to remove byproducts, and then dried in an oven.
-
Calcination: To obtain crystalline TiO₂, the dried powder is typically calcined in a furnace at temperatures ranging from 400-600°C.
Protocol 2: Characterization of Hydrolysis Intermediates by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the hydrolysis and condensation reactions.
-
Sample Preparation: At various time points during the hydrolysis and aging process, withdraw a small aliquot of the reaction solution.
-
Measurement: The sample can be analyzed directly as a liquid (if the concentration is high enough) or by depositing a drop onto a suitable IR-transparent substrate (e.g., a silicon wafer) and allowing the solvent to evaporate.
-
Data Analysis: Look for the following characteristic peaks:
-
~3400 cm⁻¹ (broad): O-H stretching vibrations of hydroxyl groups and adsorbed water.[12]
-
~1630 cm⁻¹: H-O-H bending vibrations of water.[12]
-
~1120 cm⁻¹ and ~1020 cm⁻¹: C-O stretching vibrations of the isopropoxide groups. The decrease in the intensity of these peaks indicates the progress of hydrolysis.[3]
-
Below 1000 cm⁻¹ (broad): The emergence of a broad band associated with Ti-O-Ti stretching vibrations, indicating the formation of the oxide network.[12]
-
Visualizing Reaction Pathways and Workflows
Diagram 1: Simplified Hydrolysis and Condensation Pathway
Caption: Simplified reaction pathway from TTIP to crystalline TiO₂.
Diagram 2: Troubleshooting Workflow for Precipitate Formation
Caption: A decision-making workflow for troubleshooting precipitate formation.
References
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Wei, J., Ostadhossein, A., & Li, S. (2021). Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. Proceedings of the Combustion Institute, 38(1), 1433–1440. [Link]
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Islam, M. A., et al. (2017). Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production. ResearchGate. [Link]
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Gelest. (n.d.). Polymeric Metal Alkoxides. Gelest. [Link]
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Yoldas, B. E. (1986). Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters. Journal of Materials Science, 21(3), 1087–1092. [Link]
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Cardoso, V. F., et al. (2018). Chemical mechanism based on the hydrolysis and condensation of TTIP in ethanol. ResearchGate. [Link]
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Wikipedia. (2023). Sol-gel process. Wikipedia. [Link]
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Edinger, M., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir, 39(23), 8118–8126. [Link]
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Kovacic, M., et al. (2024). Sol-Gel Synthesis of Zinc Alumotitanate, Monitoring of Chelation, Hydrolysis, Condensation, and Crystallization Processes. Materials, 17(4), 934. [Link]
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Park, J.-K., Myoung, J.-J., & Kim, H. (2003). Reaction mechanism for the hydrolysis of titanium alkoxides. Bulletin of The Korean Chemical Society, 24(1), 113-116. [Link]
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Gelest. (n.d.). Chemical Spotlight | Titanium Isopropoxide. Gelest. [Link]
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Bachvarova-Nedelcheva, A., et al. (2018). The solvent role on the hydrolysis-condensation processes and obtaining of TiO2 nanopowders. Journal of Chemical Technology and Metallurgy, 53(6), 1101-1108. [Link]
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Ozimek, J., et al. (2023). TTIP hydrolysis and oxidation of hydrolysis by-products. ResearchGate. [Link]
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Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2014). Synthesis of TiO2 via hydrolysis of titanium tetraisopropoxide and its photocatalytic activity on a suspended mixture with activated carbon in the degradation of 2-naphthol. ResearchGate. [Link]
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Sadek, O., et al. (2022). Synthesis of TiO2 Nanocrystals by Hydrolysis of Titanium Tetraisopropoxide. Journal of Physics: Conference Series, 2973(1), 012021. [Link]
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Golobostanfard, M. R. (2015). How can I avoid precipitates in titanium dioxide sol in synthesis of TiO2 thin film using sol-gel method? ResearchGate. [Link]
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Behnajady, M. A., & Eskandarloo, H. (2012). Effect of a Chelating Agent on the Physicochemical Properties of TiO2: Characterization and Photocatalytic Activity. ResearchGate. [Link]
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Bradley, D. C. (2015). The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis. RSC Publishing. [Link]
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Gomez, J. E., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Molecules, 24(16), 2931. [Link]
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El-Kabbany, F., & Abdullah, F. M. (2017). Non-isothermal crystallization kinetics of nano-sized amorphous TiO 2 prepared by facile sonochemical hydrolysis route. ResearchGate. [Link]
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Sadia, S. I., et al. (2024). Crystallographic Phase Stability of Nanocrystalline Polymorphs TiO2 by Tailoring Hydrolysis pH. ResearchGate. [Link]
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Malik, A. K., & S, A. (2000). Sol−Gel Column Technology for Single-Step Deactivation, Coating, and Stationary-Phase Immobilization in High-Resolution Capillary Gas Chromatography. Analytical Chemistry, 72(23), 5671–5680. [Link]
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Schubert, U. (2003). Chemical Modification of Titanium Alkoxides for Sol–Gel Processing. ResearchGate. [Link]
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De Givenchy, E. T., et al. (2013). Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy. ResearchGate. [Link]
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Abdullah, N., et al. (2021). Hydrolysis-condensation reaction process of titanium alkoxide in sol–gel. ResearchGate. [Link]
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Leturcq, G. (2014). How can we avoid gelation in sol-gel method? ResearchGate. [Link]
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Science.gov. (n.d.). titanium tetraisopropoxide ttip: Topics by Science.gov. Science.gov. [Link]
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Janus, M., et al. (2016). The influence of addition of a catalyst and chelating agent on the properties of titanium dioxide synthesized via the sol–gel method. ResearchGate. [Link]
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Wikipedia. (2023). Titanium isopropoxide. Wikipedia. [Link]
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Cinar, Z. (2023). FTIR spectra of samples prepared with varying TTIP-to-acid molar ratio... ResearchGate. [Link]
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Kim, J. H., et al. (2011). Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating. Journal of the Korean Ceramic Society, 48(4), 324-329. [Link]
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Behnajady, M. A., Modirshahla, N., & Shokri, M. (2011). Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity. Photochemistry and Photobiology, 87(5), 1002-1008. [Link]
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Almeida, R. M., & Marques, A. C. (2012). Optical spectroscopy methods for the characterization of sol–gel materials. ResearchGate. [Link]
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Velasco, M. J., Rubio, F., & Oteo, J. L. (1999). Hydrolysis of Titanium Tetrabutoxide. Study by FT-IR Spectroscopy. Spectroscopy Letters, 32(2), 249-260. [Link]
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ResearchGate. (2025). How can I avoid precipitates in titanium dioxide sol in synthesis of TiB2 powders using sol-gel method? ResearchGate. [Link]
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Schubert, U. (2003). Chemical modification of titanium alkoxides for sol–gel processing. RSC Publishing. [Link]
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Kumar, A., & Kumar, A. (2015). Synthesis of TiO2 Nanoparticles by Sol-gel Method and Their Characterization. Krishi Sanskriti. [Link]
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Kholdeeva, O. A., et al. (2008). FTIR spectra of hydrolysis/condensation products of Ti(i-PrO) 4 (molar... ResearchGate. [Link]
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Sui, R., & Charpentier, P. A. (2012). FTIR Study on the Formation of TiO 2 Nanostructures in Supercritical CO 2. ResearchGate. [Link]
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How to control TiO2 nanoparticle size with titanium tetraisopropanolate concentration
Welcome to the technical support center for TiO₂ nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing titanium tetraisopropoxide (TTIP) as a precursor and wish to gain precise control over nanoparticle size. Here, we address common challenges through a series of troubleshooting guides and FAQs, grounded in scientific principles and practical field experience.
Fundamental Principles: The TTIP Concentration-Particle Size Relationship
Question: How does the concentration of titanium tetraisopropoxide (TTIP) fundamentally influence the final size of TiO₂ nanoparticles in a sol-gel synthesis?
Answer: The concentration of TTIP is a critical parameter that directly governs the nucleation and growth kinetics of TiO₂ nanoparticles during sol-gel synthesis. The process hinges on two competing reactions: hydrolysis and condensation.
-
Hydrolysis: The TTIP molecule reacts with water, replacing its isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH).
-
Condensation: These hydroxylated titanium precursors then react with each other to form Ti-O-Ti bridges, eliminating water or alcohol in the process. This polycondensation leads to the formation of a solid-phase network (a gel) composed of TiO₂ nanoparticles.
The TTIP concentration dictates the rate and balance of these reactions:
-
At Lower TTIP Concentrations: The hydrolysis and condensation reactions proceed at a more controlled rate. This allows for a distinct nucleation phase where initial seeds are formed, followed by a growth phase where these seeds slowly expand. This separation typically results in smaller, more uniform (monodisperse) nanoparticles.
-
At Higher TTIP Concentrations: An increased concentration of the precursor leads to a dramatic acceleration of the hydrolysis rate. This generates a high supersaturation of hydroxylated titanium species, triggering a massive, rapid nucleation event. While this creates a large number of initial nuclei, the high particle density promotes rapid coagulation and aggregation before the particles can be stabilized.[1][2] This enhanced coagulation and sintering ultimately leads to the formation of larger final particles with a broader size distribution.[1][2][3]
Therefore, while seemingly counterintuitive, increasing the precursor concentration beyond an optimal point often results in larger, not smaller, nanoparticles due to uncontrolled aggregation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question: I synthesized TiO₂ nanoparticles, but they are much larger than my target size and appear heavily agglomerated. What went wrong?
Answer:
-
Probable Cause: This is a classic symptom of an overly rapid and uncontrolled hydrolysis and condensation reaction. The most common culprit is an excessively high concentration of TTIP in your reaction mixture. At high concentrations, the system is flooded with precursor molecules, leading to explosive nucleation and immediate, diffusion-limited aggregation of the primary particles. A high water-to-precursor ratio can also exacerbate this issue by accelerating the hydrolysis step.[4]
-
Recommended Solutions:
-
Decrease TTIP Concentration: Reduce the amount of TTIP relative to the solvent volume. This is the most direct way to slow down the reaction kinetics.
-
Control Water Addition: Instead of adding water all at once, introduce it dropwise or use a syringe pump for slow, controlled addition. This maintains a low instantaneous concentration of water, tempering the hydrolysis rate. An alternative is the "water-controlled release process" (WCRP), where water is generated in-situ via an esterification reaction, ensuring a slow and uniform release.[5]
-
Modify the Solvent: The choice of solvent significantly impacts the reaction. Using less polar, long-chain alcohols (like 1-butanol or isopropanol instead of methanol) can slow down the hydrolysis of TTIP, leading to smaller crystallite sizes.[6][7] The higher viscosity and lower dielectric constant of these solvents help to better stabilize the forming particles against aggregation.[6]
-
Question: My particle size is inconsistent between batches, even when I use the same TTIP concentration. How can I improve reproducibility?
Answer:
-
Probable Cause: Lack of reproducibility often points to insufficient control over other critical reaction parameters that work in concert with TTIP concentration. These include reaction temperature, pH, and mixing efficiency.
-
Recommended Solutions:
-
Strict Temperature Control: The hydrolysis and condensation rates are highly sensitive to temperature. Lower hydrolysis temperatures can promote the formation of larger particles, while higher temperatures (e.g., 25-50 °C) can lead to smaller sizes.[2] Use a temperature-controlled bath to ensure the reaction vessel is maintained at a constant, defined temperature throughout the synthesis.
-
Standardize pH: The pH of the solution is crucial. Acidic conditions (e.g., using nitric or hydrochloric acid) catalyze the hydrolysis reaction but can also lead to positively charged particles that repel each other, preventing aggregation and promoting smaller particle sizes.[1][8] Conversely, basic conditions can lead to larger particles.[1][9] Always measure and adjust the pH to a consistent value for every batch.
-
Ensure Homogeneous Mixing: Inadequate stirring can create localized "hot spots" of high TTIP or water concentration, leading to uncontrolled reactions and a wide particle size distribution. Use a magnetic stirrer set to a vigorous and consistent speed to ensure the reactants are homogeneously dispersed.
-
Question: How can I achieve a very narrow particle size distribution (i.e., high monodispersity)?
Answer:
-
Probable Cause: A wide size distribution (polydispersity) occurs when the nucleation and growth phases overlap significantly. This means that new particles are still forming while older ones are already growing, resulting in a final product with a wide range of sizes.
-
Recommended Solutions:
-
Promote "Burst" Nucleation: The ideal scenario for monodispersity is a short, rapid "burst" of nucleation followed by a controlled growth phase with no further nucleation. To achieve this, you can try a two-step temperature approach: initiate the reaction at a slightly higher temperature to trigger nucleation, then quickly lower the temperature to slow down subsequent growth and prevent secondary nucleation.
-
Use a Stabilizing Agent/Surfactant: Adding a capping agent or surfactant, such as polyvinylpyrrolidone (PVP), can help.[3] These molecules adsorb to the surface of the newly formed nuclei, sterically hindering their aggregation and allowing for more uniform, diffusion-controlled growth.
-
Optimize the Water:TTIP Molar Ratio: This ratio is critical. A very low water content can favor the development of Ti-O-Ti chains, leading to polymeric networks rather than distinct particles.[10] Conversely, a very high ratio leads to the rapid formation of large, aggregated particles.[4] A systematic variation of this ratio is necessary to find the "sweet spot" for your desired size.
-
Data Summary: Influence of Key Synthesis Parameters
The following table summarizes the general effects of various experimental parameters on the final size of TiO₂ nanoparticles synthesized via the sol-gel method.
| Parameter | Effect of Increase on Particle Size | Causality & Key Insights |
| TTIP Concentration | Increase | Higher precursor concentration leads to rapid nucleation but also faster aggregation and sintering, resulting in larger final particles.[1][2] |
| Water:TTIP Molar Ratio | Increase | A higher water ratio accelerates the hydrolysis rate, often leading to larger, more agglomerated particles.[4][11] |
| Reaction Temperature | Decrease (at higher temps) | Higher temperatures (within a certain range, e.g., 25-50°C) can increase nucleation rate relative to growth, leading to smaller particles.[2] Very low temperatures (e.g., 0°C) slow kinetics and can yield larger particles.[2] |
| Solvent Polarity/Chain Length | Decrease | Using less polar, longer-chain alcohols (e.g., isopropanol, 1-butanol) slows hydrolysis and provides better steric hindrance, resulting in smaller particles compared to methanol or ethanol.[6][7] |
| pH (Acidity) | Decrease | Increasing acidity (lowering pH) can promote hydrolysis but also increases the positive surface charge on particles, leading to electrostatic repulsion that prevents aggregation and yields smaller particles.[1][9] |
Experimental Workflow & Visualization
A successful synthesis relies on a well-defined and reproducible protocol. Below is a generalized step-by-step methodology for synthesizing TiO₂ nanoparticles, highlighting the critical control points.
Generalized Synthesis Protocol
-
Preparation of Precursor Solution:
-
In a clean, dry flask, add a defined volume of a suitable alcohol solvent (e.g., absolute ethanol, isopropanol).
-
Begin vigorous magnetic stirring.
-
Slowly, and in a dropwise manner, add the calculated volume of titanium tetraisopropoxide (TTIP) to the solvent. This mixture is Solution A. Allow it to stir for at least 30-60 minutes to ensure complete homogenization.[12]
-
-
Preparation of Hydrolysis Solution:
-
In a separate beaker, prepare a mixture of deionized water and the same alcohol solvent used in Step 1.
-
If pH control is desired, add a small amount of acid (e.g., nitric acid) to this aqueous solution to achieve the target pH.[8] This is Solution B.
-
-
Controlled Hydrolysis Reaction:
-
Place the flask containing Solution A in a temperature-controlled water or oil bath set to the desired reaction temperature.
-
Using a burette or syringe pump, add Solution B to Solution A drop by drop under continuous vigorous stirring. The rate of addition is a critical parameter; a slow rate (e.g., over several hours) is often preferred for smaller particles.[12]
-
A milky-white, opaque suspension will form as the hydrolysis and condensation reactions proceed.[13]
-
-
Aging and Gelation:
-
Once the addition is complete, allow the resulting sol to stir for an additional 1-2 hours at the reaction temperature.
-
Afterward, stop the heating and stirring and let the sol age for a specified period (e.g., 24 hours) at room temperature. During this time, the sol will transform into a viscous gel.[8]
-
-
Drying and Calcination:
-
Dry the gel in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent and residual water.[14]
-
The resulting powder is typically amorphous. To induce crystallinity (usually to the anatase phase), the powder must be calcined in a furnace at a higher temperature (e.g., 400-500 °C) for 2-4 hours.[15][16] The calcination temperature itself influences the final crystal size, with higher temperatures leading to larger crystals.[15]
-
Workflow Visualization
The following diagram illustrates the critical fork in the synthesis pathway based on TTIP concentration.
Caption: Sol-gel workflow showing how TTIP concentration dictates the pathway toward different particle size outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical range of nanoparticle sizes I can achieve by tuning the TTIP concentration? By carefully controlling the TTIP concentration along with other parameters like temperature and solvent, particle sizes ranging from less than 10 nm to over 100 nm can be achieved.[15][17] For very small particles (<10 nm), syntheses often require low precursor concentrations, acidic pH, and potentially the use of stabilizing agents.[8]
Q2: Does the choice of titanium precursor other than TTIP affect particle size? Yes. While TTIP is common, other alkoxides like titanium tetrabutoxide (TBT) can be used. Longer alkoxy groups (like butoxide vs. isopropoxide) tend to have lower hydrolysis rates. This slower reaction can facilitate the formation of smaller, more controlled nanoparticles under similar conditions.[2]
Q3: My final powder is not the white color I expected. Why? A yellow or brownish tint in the final calcined powder can indicate the presence of residual organic compounds from the solvent or precursor that were not fully removed during calcination. This suggests that either the calcination temperature was too low or the duration was too short. Ensure your calcination is performed in an air atmosphere to facilitate the combustion of organics.
Q4: Do I need to perform the synthesis under an inert atmosphere? While TTIP is sensitive to atmospheric moisture, the sol-gel synthesis itself is a hydrolysis reaction, so it is performed in the presence of water. However, to prevent premature and uncontrolled hydrolysis of the stock TTIP, it should be stored under an inert atmosphere (like nitrogen or argon) and handled using dry techniques (e.g., using dry solvents and glassware).
References
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Ghasemi, S., et al. "Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity." Photochemical & Photobiological Sciences, vol. 87, no. 5, 2011, pp. 1002-8. [Link]
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Al-Hetlani, E., et al. "Sol–Gel-Derived TiO2 and TiO2/Cu Nanoparticles: Synthesis, Characterization, and Antibacterial Efficacy." ACS Omega. [Link]
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Munirah, M., et al. "Effect of Concentration TTIP on Size Nano-Powder Titanium Dioxide (TiO2)." Materials Science Forum, vol. 917, 2018, pp. 20-24. [Link]
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Munirah, M., et al. "Effect of Concentration TTIP on Size Nano-Powder Titanium Dioxide (TiO2)." ResearchGate, 2018. [Link]
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Ramar, A., et al. "Synthesis and Characterization of Titanium Dioxide Nanoparticles with a Dosimetry Study of their Ability to Enhance Radiation." Research Square, 2021. [Link]
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Islam, M., et al. "Hydrolysis and condensation reactions of titanium isopropoxide for TiO 2 production." Recent Patents on Materials Science, vol. 10, no. 1, 2017, pp. 43-56. [Link]
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Jalalah, M., et al. "Effect of solvents on the morphology of TiO2 nanoparticles prepared by microwave method." IOP Conference Series: Materials Science and Engineering, vol. 978, 2020, p. 012023. [Link]
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Paunović, P., et al. "preparation of nano-crystalline tio2 by sol-gel method using titanium tetraisopropoxide (ttip) as a precursor." Semantic Scholar, 2012. [Link]
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Kumar, A., et al. "Effect of change in titanium isopropoxide (TTIP) concentration on the preparation of TiO2 nanopowder." ResearchGate, 2019. [Link]
-
Chen, X., and Mao, S. S. "Titanium Dioxide Nanomaterials: Synthesis, Properties, Modifications, and Applications." Chemical Reviews, vol. 107, no. 7, 2007, pp. 2891-2959. [Link]
-
Tan, W. K., et al. "Effect of alcohol solvents on TiO 2 films prepared by sol–gel method." ResearchGate, 2016. [Link]
-
Hossain, M. F., et al. "Sol-Gel Synthesis and Characterization of Titanium Dioxide Nanoparticles." ResearchGate, 2022. [Link]
-
Masud, M. "Sol-gel Synthesis of TiO2 Nanoparticles." YouTube, 2 Dec. 2021. [Link]
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Vijayalakshmi, R., and Rajendran, V. "Synthesis and characterization of nano-TiO2 via different methods." Archives of Applied Science Research, vol. 4, no. 3, 2012, pp. 1183-1190. [Link]
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Smirnova, N., et al. "Synthesis, Characterization, and Electrophoretic Concentration of Titanium Dioxide Nanoparticles in AOT Microemulsions." Electrophoresis, vol. 38, no. 15, 2017, pp. 1948-1954. [Link]
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Singh, S., et al. "A Review: Factors Affecting Particle Size of TiO2 Nanoparticles Prepared by Sol- Gel Method and Their Use in." Preprints.org, 2022. [Link]
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Singh, S., et al. "A Review: Factors Affecting Particle Size of TiO2 Nanoparticles Prepared by Sol-Gel Method and Their Use in Biology." Preprints.org, 2022. [Link]
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Basma, A. A., et al. "Synthesis and Characterization of Titanium Dioxide Nanoparticles under Different pH Conditions." Digital Repository, 2020. [Link]
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Park, K., et al. "Synthesis of Bimodally Porous Titania Particles by Hydrolysis of Titanium Tetraisopropoxide." Journal of the American Ceramic Society, vol. 87, no. 4, 2004, pp. 556-561. [Link]
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Biswas, A., et al. "Control of the size and shape of TiO2 nanoparticles in restricted media." Nanotechnology, vol. 24, no. 19, 2013, p. 195601. [Link]
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Hsu, J., et al. "Effect of precursor molar ratio on the size distributions of particles..." ResearchGate, 2012. [Link]
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Vijayalakshmi, R., and Rajendran, V. "SYNTHESIS AND CHARACTERIZATION OF NANO-TIO2 VIA DIFFERENT METHODS." Semantic Scholar, 2012. [Link]
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Wang, C., et al. "Preparation of the Size-Controlled TiO 2 with Spherical Morphology." Journal of the Chinese Chemical Society, vol. 55, no. 4, 2008, pp. 763-769. [Link]
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Sahu, M., and Biswas, P. "Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution." ResearchGate, 2011. [Link]
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Dang, V. C., et al. "The Solvent Influent on the Properties of TiO2: V Nanoparticles Prepared by Hydrothermal Method." ResearchGate, 2012. [Link]
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Pal, U., and García-Serrano, J. "Size-Controlled Synthesis of Spherical TiO2 Nanoparticles: Morphology, Crystallization, and Phase Transition." The Journal of Physical Chemistry C, vol. 111, no. 1, 2007, pp. 96-103. [Link]
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Mahmood, A., et al. "Influence of solvent type on the characteristics and photocatalytic activity of TiO2 nanoparticles prepared by the sol-gel method." ResearchGate, 2013. [Link]
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Munirah, M., et al. "Effect of Concentration TTIP on Size Nano-Powder Titanium Dioxide (TiOScite.ai, 2018. [Link]
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Mohammadi, M., and Esmaeili, E. "Synthesis and Characterization of TiO2 Nanoparticles by Sol/Gel Method and its Application in the Production of Esters." Journal of Synthetic Chemistry, vol. 2, no. 2, 2023, pp. 109-115. [Link]
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Paunović, P., et al. "(PDF) "Preparation of nano-crystalline TiO2 by sol-gel method using titanium tetraisopropoxide (TTIP)"." ResearchGate, 2012. [Link]
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Basma, A. A., et al. "Synthesis and Characterization of Titanium Dioxide Nanoparticles under Different pH Conditions." ResearchGate, 2020. [Link]
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Wu, M., et al. "Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals." Chemical Reviews, vol. 118, no. 17, 2018, pp. 7818-7863. [Link]
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Gao, Y., et al. "Influence of water-controlled release process on the physical and chemical property of nanosize TiO2 particles." ResearchGate, 2019. [Link]
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Zhang, Y., et al. "Morphology, size control, and photocatalytic activities of titanium dioxide nanoparticles synthetized by microemulsion method." AIP Publishing, 21 Aug. 2023. [Link]
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Syah, F., et al. "The Effect of Ti-Isopropoxide (TTIP) Treatment on The TiO2 Mesoporous Layer for DSSC Application." AIP Publishing, 2021. [Link]
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Kumar, P., et al. "Synthesis of TiO2 Nanoparticles by Sol-gel Method and Their Characterization." Krishi Sanskriti, 2016. [Link]
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Technical Support Center: Mastering the Hydrolysis of Titanium Tetraisopropoxide (TTIP) for Advanced Material Synthesis
Welcome to the technical support center for the synthesis of titanium dioxide (TiO₂) nanomaterials via the hydrolysis of titanium tetraisopropoxide (TTIP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, with a particular focus on the critical role of pH. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only troubleshoot common issues but also to rationally design your experiments for desired outcomes.
Troubleshooting Guide: From Precipitates to Particles
This section addresses common problems encountered during the sol-gel synthesis of TiO₂ from TTIP, providing explanations and actionable solutions.
Q1: I added water to my TTIP solution, and a white precipitate formed instantly. What went wrong and can I salvage it?
A1: This is the most common issue and indicates an uncontrolled, rapid hydrolysis and condensation of the TTIP. The white precipitate is amorphous titanium hydroxide or titanium dioxide.[1][2] Unfortunately, this process is generally irreversible, and the resulting aggregated material is often not suitable for creating uniform nanoparticles.
-
Root Cause Analysis:
-
Excessive Water Concentration: TTIP is extremely reactive with water.[1] A high local concentration of water leads to instantaneous and widespread nucleation, bypassing the controlled growth phase necessary for uniform nanoparticles.
-
Rapid Addition of Water: Adding the water/alcohol solution too quickly creates localized "hot spots" of high water concentration, triggering rapid precipitation.[3]
-
Inadequate Mixing: Poor stirring fails to disperse the water quickly and evenly throughout the TTIP solution.
-
-
Corrective Actions & Preventative Measures:
-
Control the Water-to-Alkoxide Ratio (R): For nanoparticle synthesis, a low R-value is often preferred.
-
Slow, Dropwise Addition: Use a syringe pump or a burette to add the water-containing solution very slowly to the TTIP solution under vigorous stirring.[3]
-
Lower the Temperature: Conducting the hydrolysis in an ice bath can slow down the reaction kinetics, providing better control.[3]
-
Use a Co-solvent: Diluting the water in the parent alcohol (isopropanol or ethanol) before addition helps to moderate the reaction.
-
Q2: My sol is cloudy and quickly turns into a gel or precipitate, even with slow water addition. How can I create a stable, transparent sol?
A2: A cloudy or unstable sol indicates the formation of large, agglomerated particles. This happens when the condensation reaction rate is too high relative to the hydrolysis rate. The key is to control the relative rates of these two competing reactions.
-
Expert Insight: The pH of your reaction medium is the most powerful tool to control the hydrolysis and condensation rates.
-
Acid Catalysis (pH < 3): In an acidic medium, the hydrolysis of TTIP is rapid, but the condensation is slow. This is because the protonated hydroxyl groups (Ti-OH₂⁺) repel each other, preventing rapid aggregation and promoting the formation of a stable sol with smaller particles.[4] Nitric acid (HNO₃) or hydrochloric acid (HCl) are commonly used.[5][6]
-
Base Catalysis (pH > 8): In a basic medium, both hydrolysis and condensation are fast, leading to the formation of larger, more spherical particles. Ammonium hydroxide (NH₄OH) is a common choice.[6]
-
-
Troubleshooting Steps:
-
For smaller particles and a stable sol: Introduce an acid catalyst (e.g., HNO₃ or HCl) to your water/alcohol solution to bring the pH to between 2 and 3 before adding it to the TTIP solution.[7]
-
For larger, spherical particles: Use a base catalyst like NH₄OH to adjust the pH to the 9-10 range.[7]
-
Consider a Chelating Agent: Adding a chelating agent like acetic acid or acetylacetone to the TTIP solution before hydrolysis can stabilize the precursor and slow down the hydrolysis rate, offering another layer of control.[1]
-
Q3: I'm getting inconsistent particle sizes and a wide size distribution in my final product. How can I achieve monodisperse nanoparticles?
A3: Achieving monodispersity requires a clear separation of the nucleation and growth phases. A "burst" of nucleation followed by controlled growth is ideal.
-
Causality: A wide particle size distribution often results from continuous nucleation throughout the reaction or from particle agglomeration.
-
Strategies for Monodispersity:
-
Precise pH Control: Maintaining a constant and uniform pH throughout the reaction is crucial. Use a pH meter and make adjustments as needed.
-
Control Agglomeration through Zeta Potential: The surface charge of the forming TiO₂ particles, known as the zeta potential, is highly dependent on the pH.[2][8] The isoelectric point (IEP) of TiO₂, where the zeta potential is zero, is typically between pH 5 and 7.[9] At the IEP, there is no electrostatic repulsion between particles, leading to maximum agglomeration.[10] To prevent this, conduct your synthesis at a pH far from the IEP (e.g., pH < 4 or pH > 8), where the particles will have a strong positive or negative surface charge, respectively, leading to electrostatic repulsion that prevents them from sticking together.[9][11]
-
Post-synthesis pH Adjustment: After the initial hydrolysis and condensation, adjusting the pH of the sol away from the isoelectric point can help stabilize the nanoparticles and prevent agglomeration during aging and purification steps.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed hydrolysis of TTIP?
A1: The primary difference lies in the reaction mechanism and the relative rates of hydrolysis and condensation.
-
Acid-Catalyzed Mechanism: Under acidic conditions, an alkoxide group on the TTIP is protonated, making it a better leaving group. This accelerates the nucleophilic attack by water (hydrolysis). The resulting hydroxyl groups are also protonated (Ti-OH₂⁺), creating a positive charge on the titanium species. This electrostatic repulsion slows down the condensation reaction, favoring the formation of smaller particles and more linear, polymer-like structures.[13][14]
-
Base-Catalyzed Mechanism: In a basic medium, water is deprotonated to form highly nucleophilic hydroxide ions (OH⁻). These readily attack the titanium center, leading to rapid hydrolysis. The resulting Ti-OH groups are deprotonated to Ti-O⁻, which are highly reactive and quickly undergo condensation. This results in faster growth of larger, more spherical, and more aggregated particles.[13][14]
Q2: Does the choice of acid (e.g., HCl vs. HNO₃) or base matter?
A2: Yes, the choice of acid or base can influence the final product due to the role of the counter-ions.
-
HCl vs. HNO₃: Both are strong acids and effective catalysts. However, some studies suggest that the chloride ion (Cl⁻) from HCl can be specifically adsorbed onto certain crystal faces of TiO₂, potentially influencing the morphology and favoring the formation of the rutile phase.[15] Nitric acid is often preferred when a pure anatase phase is desired.[6]
-
NH₄OH vs. NaOH: Ammonium hydroxide is a weak base and is commonly used. Strong bases like sodium hydroxide (NaOH) can lead to very rapid reactions that are difficult to control. Additionally, Na⁺ ions can be incorporated into the TiO₂ lattice, which may be undesirable for certain applications.
Q3: How does pH affect the crystalline phase (anatase, rutile, or brookite) of the final TiO₂ product?
A3: The pH of the synthesis medium is a key determinant of the resulting crystalline phase.
-
Highly Acidic Conditions (pH < 1): These conditions tend to favor the formation of the rutile phase, which is the thermodynamically most stable phase of TiO₂.[9]
-
Mildly Acidic to Neutral Conditions (pH 3-7): This range generally promotes the formation of the anatase phase, which is often desired for its superior photocatalytic activity.[9][16]
-
Basic Conditions (pH > 8): Basic conditions also tend to favor the formation of the anatase phase.[6]
-
Brookite Phase: The brookite phase is often formed as a byproduct, and its formation can also be influenced by the pH.[17]
Q4: What is the role of the final calcination step?
A4: Calcination (heating at high temperatures) serves two main purposes:
-
Removal of Residual Organics: It burns off any remaining solvent and organic byproducts from the precursor.
-
Crystallization: It provides the thermal energy necessary to transform the amorphous titanium hydroxide/dioxide into a crystalline phase (anatase or rutile). The calcination temperature and duration will also influence the final particle size and crystallinity.
Data Summary and Visualization
Effect of pH on TiO₂ Nanoparticle Characteristics
The following table summarizes the general trends observed when varying the pH during the sol-gel synthesis of TiO₂ from TTIP.
| pH Range | Catalyst | Hydrolysis Rate | Condensation Rate | Resulting Particle Size | Crystalline Phase (typically) |
| < 1 | Strong Acid (e.g., HCl, HNO₃) | Fast | Slow | Smallest | Rutile[9] |
| 1 - 3 | Strong Acid (e.g., HCl, HNO₃) | Fast | Slow | Small | Anatase/Rutile Mix[6] |
| 3 - 6 | Mild Acid / No Catalyst | Moderate | Moderate | Moderate | Anatase/Brookite[16][17] |
| 6 - 8 | No Catalyst / Mild Base | Fast | Fast | Large (Agglomerated) | Anatase[6] |
| > 8 | Base (e.g., NH₄OH) | Very Fast | Very Fast | Large | Anatase[6] |
Visualizing the Hydrolysis Mechanisms
The following diagrams illustrate the simplified reaction pathways for acid and base-catalyzed hydrolysis of TTIP.
Caption: Acid-catalyzed hydrolysis of TTIP.
Caption: Base-catalyzed hydrolysis of TTIP.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of TiO₂ Nanoparticles (Target: Small, Anatase-Rich Particles)
-
Preparation of Precursor Solution: In a dry, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of titanium tetraisopropoxide (TTIP) to 90 mL of anhydrous ethanol. Stir vigorously with a magnetic stirrer for 30 minutes.
-
Preparation of Hydrolysis Solution: In a separate beaker, mix 10 mL of deionized water with 90 mL of anhydrous ethanol. Carefully add concentrated nitric acid (HNO₃) dropwise while monitoring the pH until a stable pH of 2.0 is achieved.
-
Hydrolysis: Using a syringe pump, add the hydrolysis solution to the TTIP solution at a slow, constant rate (e.g., 0.5 mL/min) under vigorous stirring. Maintain the reaction temperature at 0-5 °C using an ice bath.
-
Aging: Once the addition is complete, continue stirring for another 2 hours. Then, cover the flask and let the sol age at room temperature for 24-48 hours. A transparent or slightly bluish sol should form.
-
Gelation and Drying: If a gel forms, it can be dried in an oven at 60-80 °C for 12-24 hours to obtain a xerogel.
-
Calcination: Transfer the dried gel or the precipitate from the sol to a crucible and calcine in a muffle furnace. A typical calcination profile is to ramp the temperature to 450-500 °C at a rate of 2-5 °C/min and hold for 2-4 hours to obtain crystalline anatase TiO₂ nanoparticles.
Protocol 2: Base-Catalyzed Synthesis of TiO₂ Nanoparticles (Target: Larger, Spherical Particles)
-
Preparation of Precursor Solution: Follow step 1 from Protocol 1.
-
Preparation of Hydrolysis Solution: In a separate beaker, mix 20 mL of deionized water with 80 mL of anhydrous ethanol. Add ammonium hydroxide (NH₄OH, 28-30%) dropwise while monitoring the pH until a stable pH of 10.0 is achieved.
-
Hydrolysis: Follow step 3 from Protocol 1, but maintain the reaction at room temperature. A milky white suspension will likely form.
-
Aging: After the addition is complete, continue stirring for 2-4 hours.
-
Washing and Collection: Collect the precipitate by centrifugation. Wash the particles repeatedly with deionized water and then ethanol to remove unreacted precursors and ions.
-
Drying and Calcination: Dry the washed precipitate in an oven at 80-100 °C overnight. Calcine the dried powder as described in step 6 of Protocol 1.
References
-
Guiot, A., & Spalla, O. (2013). Stabilization of TiO2 nanoparticles in complex medium through a pH adjustment protocol. Journal of Nanoparticle Research, 15(2), 1435. Retrieved from [Link]
-
Petosa, A. R., Jaggernauth, A., & Goff, H. D. (2014). Sedimentation of TiO2 nanoparticles in aqueous solutions: influence of pH, ionic strength, and adsorption of humic acid. Desalination and Water Treatment, 52(1-3), 255-264. Retrieved from [Link]
-
Ibrahim, S. A., & Sreekantan, S. (2011). Effect of pH on TiO2 nanoparticles via sol gel method. Advanced Materials Research, 173, 184-189. Retrieved from [Link]
-
Molinari, V., et al. (2017). One step hydrothermal synthesis of TiO2 with variable HCl concentration: Detailed characterization and photocatalytic activity. Applied Catalysis B: Environmental, 209, 233-244. Retrieved from [Link]
-
Azeez, F., et al. (2018). Zeta potential measurements of TiO2 NPs prepared at different pH values. Materials Research Express, 5(3), 035040. Retrieved from [Link]
-
Zhu, H., et al. (2014). Relationship of Zeta potential of nano-TiO2 and pH value in the aqueous suspension. Journal of Environmental Sciences, 26(11), 2235-2241. Retrieved from [Link]
-
Chowdhury, S., & Dastider, M. G. (2015). Sol-Gel Titanium Dioxide Nanoparticles: Preparation and Structural Characterization. Journal of Nanomaterials, 2015, 820505. Retrieved from [Link]
-
Limbach, L. K., et al. (2007). The relationship between pH and zeta potential of ~30 nm metal oxide nanoparticle suspensions relevant to in vitro toxicological applications. Toxicology in Vitro, 21(4), 581-588. Retrieved from [Link]
-
Labille, J., et al. (2010). TiO2 zeta potential values as a function of pH. Environmental Pollution, 158(12), 3497-3504. Retrieved from [Link]
-
NPTEL - NOC: Chemistry and Physics of Surfaces and Interfaces. (2017, December 8). Sol Gel method for nano metal oxide synthesis. Retrieved from [Link]
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Zhang, Y., et al. (2023). Synthesized Nano-Titanium Dioxide (Nano-TiO2) via Ammonium Fluorotitanate ((NH4)2TiF6) Precipitation with Ammonia Solution. Materials, 16(23), 7381. Retrieved from [Link]
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Guiot, A., & Spalla, O. (2013). Stabilization of TiO2 Nanoparticles in Complex Medium through a pH Adjustment Protocol. Journal of Nanoparticle Research, 15(2). Retrieved from [Link]
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Watson, S. S., Beydoun, D., Scott, J. A., & Amal, R. (2008). Titanium Dioxide Nanoparticles: Effect of Sol−Gel pH on Phase Composition, Particle Size, and Particle Growth Mechanism. Crystal Growth & Design, 8(3), 915-922. Retrieved from [Link]
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Watson, S. S., Beydoun, D., Scott, J. A., & Amal, R. (2008). Titanium Dioxide Nanoparticles: Effect of Sol−Gel pH on Phase Composition, Particle Size, and Particle Growth Mechanism. R Discovery. Retrieved from [Link]
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Barbe, C. J., et al. (1997). Size-Controlled Synthesis of Spherical TiO2 Nanoparticles: Morphology, Crystallization, and Phase Transition. The Journal of Physical Chemistry C, 101(40), 17881-17890. Retrieved from [Link]
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ResearchGate. (2013, March 4). Can anyone inform me how to control the hydrolysis of titanium isopropoxide? Retrieved from [Link]
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Park, J. K., Myoung, J. J., & Kim, H. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. Bulletin of the Korean Chemical Society, 24(10), 1461-1464. Retrieved from [Link]
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Wang, Y., et al. (2023). Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2. Processes, 11(11), 3183. Retrieved from [Link]
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Zhang, Q., et al. (2000). Effect of hydrolysis conditions on morphology and crystallization of nanosized TiO2 powder. Journal of Materials Science, 35(16), 4049-4054. Retrieved from [Link]
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Park, J. K., Myoung, J. J., & Kim, H. (2003). Reaction mechanism for the hydrolysis of titanium alkoxides. Bulletin of the Korean Chemical Society, 24(10), 1461-1464. Retrieved from [Link]
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Li, G., et al. (2012). Controllable Synthesis of Transparent Dispersions of Monodisperse Anatase-TiO2 Nanoparticles and Nanorods. Journal of the American Ceramic Society, 95(5), 1544-1550. Retrieved from [Link]
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Patra, A. K., & Dutta, D. P. (2019). A Rapid and Facile Synthesis Method for Nanosize Rutile Phase TiO2 with High Photocatalytic Activity. Advances in Nanoparticles, 8(2), 29-38. Retrieved from [Link]
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Chowdhury, S., & Dastider, M. G. (2015). XRD diffraction patterns: (a) HCl-THF/TiO2, (b) HNO3-THF/TiO2, and (c)... Journal of Nanomaterials, 2015. Retrieved from [Link]
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Rahman, M. M., et al. (2015). Impact of Hydrochloric Acid on Phase Formation of Titanium Dioxide Nanoparticles. Journal of Nanomaterials, 2015, 718210. Retrieved from [Link]
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Jaramillo, J. J., Garzón, B. A., & Tirado Mejía, L. (2016). Influence of the pH of the synthesis using sol-gel method on the structural and optical properties of TiO2. Journal of Physics: Conference Series, 687, 012099. Retrieved from [Link]
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Fajriati, I., et al. (2014). The Effect of pH and Aging Time on the Synthesis of TiO2 – Chitosan Nanocomposites as Photocatalyst by Sol-Gel Method at Room Temperature. Procedia Chemistry, 9, 78-85. Retrieved from [Link]
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Aldila, H., et al. (2025). Synthesis of TiO2 Nanocrystals by Hydrolysis of Titanium Tetraisopropoxide. Journal of Physics: Conference Series, 2973, 012021. Retrieved from [Link]
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Potiron, E., et al. (2001). Synthesis of TiO2 nanoparticles with pure brookite at low temperature by hydrolysis of TiCl4 using HNO3 solution. Journal of Materials Chemistry, 11(6), 1606-1608. Retrieved from [Link]
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Jaramillo, J. J., Garzón, B. A., & Tirado Mejía, L. (2016). Influence of the pH of the synthesis using sol-gel method on the structural and optical properties of TiO2. Scilit. Retrieved from [Link]
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Kumar, S. G., & Devi, L. G. (2011). Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction. Catalysis Surveys from Asia, 15(3), 151-171. Retrieved from [Link]
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Ermakova, L., et al. (2018). Interaction of titanium oxide with sodium hydroxide at hydrothermal conditions. Journal of Sol-Gel Science and Technology, 88(2), 369-378. Retrieved from [Link]
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Al-Hetlani, E., et al. (2012). Synthesis of TiO2 via hydrolysis of titanium tetraisopropoxide and its photocatalytic activity on a suspended mixture with activated carbon in the degradation of 2-naphthol. Journal of Photochemistry and Photobiology A: Chemistry, 243, 1-7. Retrieved from [Link]
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Yulizar, Y., et al. (2014). The Effect Of Heat Treatment On Phase Transformation And Morphology Of Nano-Crystalline Titanium Dioxide (Tio2). International Journal of Scientific & Technology Research, 3(10), 221-225. Retrieved from [Link]
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Technical Support Center: Handling and Storing Moisture-Sensitive Titanium Tetraisopropoxide
Welcome to the technical support guide for titanium tetraisopropoxide (TTIP), a highly reactive and moisture-sensitive organometallic compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the safe and effective handling of this versatile reagent. Adherence to these protocols is critical for ensuring experimental success, reproducibility, and laboratory safety.
Section 1: Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with titanium tetraisopropoxide. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: My titanium tetraisopropoxide has turned cloudy or contains a white precipitate.
Cause: This is the most common issue and is a clear indication of hydrolysis. TTIP reacts rapidly with moisture (H₂O) from the atmosphere or contaminated solvents to form insoluble titanium dioxide (TiO₂) and isopropanol.[1][2][3][4] The reaction is as follows:
Ti{OCH(CH₃)₂}₄ + 2H₂O → TiO₂ (s) + 4(CH₃)₂CHOH
Troubleshooting Workflow:
Detailed Steps:
-
Assess Contamination Level:
-
Minor: If the white solid is only present around the cap or neck of the bottle, the bulk of the liquid may still be usable for less sensitive applications.
-
Significant: If the entire liquid is cloudy or contains a substantial amount of precipitate, it is significantly hydrolyzed. The presence of excess isopropanol from hydrolysis can also affect reaction stoichiometry.
-
-
Purification Options:
-
Filtration (for minor contamination): If you only need to remove small solid particles for a non-critical application, you can filter the TTIP under an inert atmosphere. This can be done in a glovebox or using Schlenk techniques with a cannula filter.[5][6]
-
Protocol: Transfer the liquid via a cannula or a syringe with a filter tip (e.g., PTFE) to a clean, dry, nitrogen-flushed flask.
-
-
Vacuum Distillation (for significant contamination): For high-purity material, vacuum distillation is the most effective purification method.[5][7] This separates the liquid TTIP from the non-volatile TiO₂ particles. This should only be attempted by experienced users with appropriate equipment.
-
-
Prevention:
Issue 2: Difficulty in accurately dispensing small quantities of viscous TTIP.
Cause: Titanium tetraisopropoxide is more viscous than many common organic solvents, which can make it challenging to handle with standard syringes, especially for small-scale reactions.[8]
Troubleshooting Workflow:
Detailed Steps:
-
Syringe Technique Optimization:
-
Use the Right Syringe: Employ a gas-tight syringe to prevent air and moisture from being drawn in.
-
Needle Selection: Use a wider gauge needle (e.g., 18 or 20 gauge) to facilitate the flow of the viscous liquid.[14] A long needle is also recommended to reach the liquid without tipping the reagent bottle.[12]
-
Slow Aspiration: Pull the plunger slowly and steadily to avoid the formation of air bubbles.
-
Inert Gas Buffer: After drawing the desired volume, pull a small amount (~0.2 mL) of inert gas from the headspace of the bottle into the syringe.[13] This "buffer" ensures no reagent drips from the needle tip during transfer and protects the liquid from any air at the point of injection.
-
-
Gravimetric Transfer:
-
For the highest accuracy, especially for preparing catalysts or in stoichiometric-sensitive reactions, perform the transfer inside a glovebox.
-
Protocol: Place your reaction flask or a tared vial on a balance inside the glovebox. Use a clean pipette to transfer the TTIP dropwise until the desired mass is reached.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store a new, unopened bottle of titanium tetraisopropoxide?
A1: Store the unopened bottle in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][15] It should be kept in a flammables cabinet. The manufacturer's seal provides an adequate barrier against moisture until it is opened.
Q2: What is the best way to store a previously opened bottle of TTIP?
A2: Once opened, the risk of hydrolysis increases significantly. The best practice is to store the bottle inside a nitrogen-filled glovebox.[16][17] If a glovebox is not available, use the following procedure:
-
Carefully clean the threads of the bottle and cap to ensure a good seal.
-
Flush the headspace of the bottle with dry nitrogen or argon before resealing.
-
Tightly close the cap and wrap the cap-bottle interface securely with Parafilm.
-
Place the sealed bottle inside a desiccator cabinet that contains a suitable desiccant (e.g., Drierite).
| Storage Condition | Shelf Life Expectancy | Key Considerations |
| Unopened Bottle | As per manufacturer's date | Store in a cool, dry, flammable-safe area.[2] |
| Opened, in Glovebox | Several months to a year | Atmosphere should be <1 ppm O₂ and H₂O.[16] |
| Opened, N₂ flush + Desiccator | Weeks to a few months | Efficacy depends on the quality of the seal and desiccant. |
| Opened, on the bench | Days to weeks | High risk of degradation. Not recommended. |
Q3: What are the best techniques for handling TTIP if I don't have a glovebox?
A3: Schlenk line techniques are the standard alternative to a glovebox for handling air-sensitive reagents.[6][18][19]
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and assembled while hot, or assembled cold and then flame-dried under vacuum.[12][13] The apparatus is then filled with an inert gas (nitrogen or argon) by performing at least three evacuate-refill cycles.[6]
-
Liquid Transfer: Use gas-tight syringes or a cannula to transfer TTIP from the storage bottle to the reaction flask under a positive pressure of inert gas.[12][14]
Q4: What solvents are compatible with titanium tetraisopropoxide?
A4: TTIP is soluble in most common anhydrous, non-protic organic solvents such as hexane, heptane, toluene, benzene, diethyl ether, and chloroform.[8][20] It is crucial that these solvents are rigorously dried and deoxygenated before use, as any residual water will cause hydrolysis. TTIP will react with protic solvents like alcohols and water.[9]
Q5: How do I safely dispose of excess or degraded titanium tetraisopropoxide?
A5: Never dispose of TTIP directly down the drain. It reacts violently with water and is flammable.[1][10]
-
Small Quantities: For small residual amounts, the reagent can be quenched by slowly adding it to a large volume of isopropanol or ethanol with stirring in a fume hood. This converts it to a less reactive alkoxide. This solution can then be further quenched by slowly adding water.
-
Large Quantities/Contaminated Bottles: For larger amounts, it is best to contact your institution's environmental health and safety (EHS) office.[21] They will provide guidance on disposal as hazardous waste. Alternatively, a licensed disposal company should be used.[21][22]
Q6: Can I control the hydrolysis reaction for materials synthesis (e.g., sol-gel)?
A6: Yes, controlling the hydrolysis of TTIP is the basis of the sol-gel method for producing TiO₂ nanoparticles.[3][23][24] The reaction rate can be controlled by:
-
Acidic Conditions: Adding TTIP to an acidic aqueous solution (e.g., using HCl or HNO₃) can help control the hydrolysis and condensation rates to form a stable sol.[25]
-
Chelating Agents: Adding a chelating agent like acetylacetone can stabilize the titanium precursor and slow down the hydrolysis rate.[25]
-
Temperature: Performing the hydrolysis at low temperatures (e.g., in an ice bath) can also reduce the reaction rate.[25]
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Ataman Kimya. TITANIUM TETRAISOPROPOXIDE. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing Titanium Tetraisopropanolate and Titanium Tetrachloride for TiO₂ Synthesis
In the realm of materials science, the synthesis of titanium dioxide (TiO₂) nanoparticles stands as a cornerstone technology, pivotal for applications ranging from photocatalysis and solar cells to pigments and biomedical devices. The ultimate performance of these nanomaterials is not merely a consequence of the synthetic method but is profoundly dictated by the initial choice of the titanium precursor. This guide provides an in-depth, objective comparison between two of the most prevalent precursors: the organometallic compound, titanium tetraisopropanolate (TTIP), and the inorganic halide, titanium tetrachloride (TiCl₄).
Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explore the practical nuances of handling and reaction control, and present experimental data to empower researchers in selecting the optimal precursor for their specific application.
Precursor Characteristics: A Tale of Two Chemistries
The fundamental differences in the chemical nature of TTIP and TiCl₄ govern their reactivity, handling requirements, and the byproducts of their reactions. Understanding these characteristics is the first step in a well-designed synthesis.
| Feature | This compound (TTIP) | Titanium Tetrachloride (TiCl₄) |
| Chemical Formula | Ti{OCH(CH₃)₂}₄ | TiCl₄ |
| Compound Type | Organometallic (Alkoxide) | Inorganic (Metal Halide) |
| Primary Hazard | Flammable liquid, highly sensitive to moisture.[1][2][3] | Corrosive liquid, acute toxin, reacts violently with water.[4][5][6] |
| Reactivity with Water | Rapid hydrolysis, but generally controllable.[1] | Extremely rapid, violent, and highly exothermic hydrolysis.[6][7] |
| Primary Byproduct | Isopropanol (C₃H₈O) | Hydrochloric Acid (HCl)[8][9] |
| Handling Protocol | Requires an inert, dry atmosphere (e.g., nitrogen, argon) to prevent premature hydrolysis.[1][10] | Must be handled in a well-ventilated fume hood due to the release of corrosive HCl gas upon contact with air moisture.[4] |
| Storage | Tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources and water.[1][10] | Secure, corrosion-resistant containers in a designated, bunded area, away from production zones and moisture.[11][12] |
Expert Insight: The choice between TTIP and TiCl₄ often begins with a facility and safety assessment. TTIP's flammability and moisture sensitivity demand rigorous control over the reaction atmosphere, making it well-suited for controlled lab-scale sol-gel syntheses.[1] Conversely, the extreme corrosivity of TiCl₄ and its HCl byproduct necessitate specialized handling equipment and ventilation, which may be more common in industrial settings or labs equipped for handling aggressive chemicals.[4][5]
The Chemistry of Transformation: Reaction Mechanisms
The pathway from precursor to solid TiO₂ is fundamentally different for TTIP and TiCl₄, directly influencing the kinetics of particle formation and the resulting material properties.
This compound (TTIP): The Controlled Sol-Gel Pathway
The synthesis of TiO₂ from TTIP is archetypally a sol-gel process, which involves two primary, sequential reactions: hydrolysis and condensation.[13] This method offers exquisite control over the reaction rate.
-
Hydrolysis: The process begins with the substitution of the isopropoxide (-OCH(CH₃)₂) groups with hydroxyl (-OH) groups upon the addition of water. This is typically the rate-determining step.
-
Condensation: The newly formed titanium hydroxide monomers then polymerize through condensation reactions, eliminating water or alcohol to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges. This network growth leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which, upon further aging, forms a continuous network or "gel".[16]
-
(HO)₃Ti-OH + HO-Ti(OH)₃ → (HO)₃Ti-O-Ti(OH)₃ + H₂O
-
The ability to control the rates of hydrolysis and condensation by adjusting the water-to-alkoxide ratio, pH (acid or base catalysis), and temperature is the hallmark of the TTIP-based sol-gel method.[17]
Caption: Sol-gel mechanism for TiO₂ synthesis from TTIP.
Titanium Tetrachloride (TiCl₄): The Rapid Hydrolytic Pathway
The hydrolysis of TiCl₄ is a far more aggressive and direct process compared to that of TTIP. It is characterized by a very fast, exothermic reaction upon contact with water, immediately producing titanium species and hydrochloric acid.[18][19]
-
TiCl₄(l) + 2H₂O(l) → TiO₂(s) + 4HCl(aq)[9]
This reaction is complex, proceeding through various titanium oxychloride intermediates.[18][20] The high concentration of HCl generated in situ plays a crucial role; it creates a highly acidic environment that favors the formation of the thermodynamically stable rutile phase, even at relatively low synthesis temperatures.[8][21] Controlling this reaction is challenging and often involves strategies like dropwise addition into chilled water to manage the heat generated.[22]
Caption: Experimental workflow for TTIP-based sol-gel synthesis.
Methodology:
-
Solution A Preparation: In a dry flask under an inert atmosphere, add 10 mL of TTIP to 30 mL of absolute ethanol. Stir for 30-60 minutes to ensure homogeneity. Rationale: Ethanol acts as a solvent and helps to moderate the reactivity of TTIP.
-
Solution B Preparation: In a separate beaker, add 3 mL of nitric acid to 150 mL of deionized water. Rationale: Nitric acid serves as an acid catalyst to control the hydrolysis and condensation rates. [23]3. Hydrolysis: Add Solution B to Solution A dropwise using a burette or syringe pump over several hours under vigorous magnetic stirring. Rationale: Slow, dropwise addition is critical to prevent uncontrolled, rapid precipitation and to ensure the formation of small, monodisperse nanoparticles.
-
Aging: Once the addition is complete, continue stirring for 2 hours. Then, allow the resulting opaque sol to age at room temperature for 24 hours until a viscous gel is formed. Rationale: Aging allows the condensation and network formation to complete, solidifying the gel structure. [24]5. Drying & Calcination: Dry the gel in an oven at 100°C for 24 hours to remove water and alcohol. [16]Grind the resulting solid into a fine powder and calcine in a furnace at 450-500°C for 2-4 hours to crystallize the TiO₂ into the anatase phase and remove residual organics. [17][23][25]
Protocol 2: Hydrothermal Synthesis of Rutile TiO₂ Nanorods using TiCl₄
This protocol is designed for the synthesis of crystalline rutile nanostructures directly, leveraging the conditions created by TiCl₄ hydrolysis. [8][9][26] Causality: The objective is to utilize the high temperature and pressure of the hydrothermal method, along with the highly acidic environment from HCl byproduct, to promote the growth of one-dimensional rutile nanorods.
Caption: Experimental workflow for TiCl₄-based hydrothermal synthesis.
Methodology:
-
Hydrolysis (in Fume Hood): Place a beaker containing 20 mL of deionized water in an ice bath. Under vigorous stirring, add 0.5-1.0 mL of TiCl₄ dropwise. The solution will fume and become hot; the ice bath helps to control the exothermic reaction. Rationale: All handling of TiCl₄ must be in a fume hood due to the release of HCl gas. Chilling the water moderates the violent reaction. [22]2. Hydrothermal Treatment: Transfer the resulting transparent or slightly cloudy solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in an oven and heat to 150-200°C for 12-16 hours. Rationale: The high temperature and pressure inside the autoclave facilitate the dissolution-recrystallization process, promoting the growth of crystalline TiO₂. [8]4. Recovery: After the reaction, allow the autoclave to cool to room temperature naturally. Open it carefully inside the fume hood.
-
Washing: Collect the white precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution). Rationale: Thorough washing is critical to remove residual HCl and chloride ions, which are impurities that can negatively affect the material's performance.
-
Drying: Dry the final powder in an oven at 80-100°C. Rationale: Unlike the TTIP method, post-calcination is often not required as the hydrothermal process directly yields crystalline material.
Performance Comparison: The Resulting TiO₂
The choice of precursor and synthesis method leads to TiO₂ materials with distinct and predictable properties.
| Property | TiO₂ from TTIP (Sol-Gel) | TiO₂ from TiCl₄ (Hydrolysis/Hydrothermal) | Supporting Evidence |
| Typical Crystal Phase | Primarily anatase at lower calcination temperatures (<600°C). [17][25] | Often rutile, especially under highly acidic conditions. Mixed phases are also common. [21][27] | The slower, more controlled kinetics of the sol-gel method favor the formation of the metastable anatase phase. The high HCl concentration from TiCl₄ hydrolysis promotes the direct formation of the more stable rutile phase. [7][21] |
| Morphology | Typically spherical nanoparticles, often with high monodispersity. [23] | Can yield various morphologies including nanorods, nanowires, and nanoflowers. [8][9][26] | The isotropic growth during sol-gel precipitation leads to spherical particles. The anisotropic growth favored under hydrothermal conditions can be tuned to produce 1D nanostructures. |
| Particle/Crystallite Size | Readily tunable in the range of 5-30 nm by controlling reaction parameters. [17] | Size is controlled by hydrothermal conditions (temperature, time, concentration). Can be larger than typical sol-gel particles. | The fine control over hydrolysis and condensation in the sol-gel method allows for precise tuning of nanoparticle size. |
| Purity & Contamination | Primary impurity is residual carbon from the alkoxide, removed during calcination. | Risk of residual chloride (Cl⁻) ion contamination if not washed thoroughly. [7] | TTIP is an organic precursor, leaving carbonaceous residues. TiCl₄ is an inorganic chloride, and Cl⁻ ions can adsorb onto the TiO₂ surface. |
| Photocatalytic Activity | Generally high, especially for the anatase phase, due to high surface area and favorable electronic structure. [28] | Activity is highly dependent on the phase composition. Rutile is generally less photoactive than anatase, but certain mixed-phase compositions can show enhanced activity. [21][29] | Anatase TiO₂ is widely regarded as the most photoactive polymorph. However, junctions between anatase and rutile in mixed-phase materials can improve charge separation and enhance photocatalysis. [29] |
Final Verdict: A Precursor for Every Purpose
The decision between this compound and titanium tetrachloride is not about which is "better," but which is fitter for the intended purpose .
-
Choose this compound (TTIP) when:
-
The primary goal is the synthesis of high-purity, anatase-phase TiO₂ nanoparticles.
-
Precise control over particle size and monodispersity is critical.
-
The synthesis is performed at a lab scale where handling moisture-sensitive but less corrosive materials is preferred.
-
The application, such as photocatalysis, specifically benefits from the properties of anatase. [28]
-
-
Choose Titanium Tetrachloride (TiCl₄) when:
-
The desired product is the thermodynamically stable rutile phase or specific nanostructures like nanorods. [8] * Cost is a major driver, as TiCl₄ is a cheaper bulk chemical. [7] * The synthesis is at a larger or industrial scale where the infrastructure to handle highly corrosive materials is in place.
-
The presence of a highly acidic reaction medium is beneficial for the desired outcome.
-
Ultimately, this guide serves as a framework for decision-making. By understanding the fundamental chemistry, safety considerations, and experimental outcomes associated with each precursor, researchers can confidently select the right starting material to achieve their desired TiO₂ properties and advance their scientific goals.
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Behpour, M., et al. (2012). Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity. PubMed. [Link]
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Wang, T., et al. (2010). Hydrolysis of TiCl(4): Initial Steps in the Production of TiO(2). PubMed. [Link]
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Standard Operating Procedure: Titanium Tetrachloride. (n.d.). Scribd. [Link]
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Mohd Zaki, A. H., et al. (2015). One-Step Synthesis of Titanium Oxide Nanocrystal- Rutile by Hydrothermal Method. AIP Publishing. [Link]
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Safety Advice For Storage And Handling Of Anhydrous Titanium Tetrachloride. (n.d.). Cefic Library. [Link]
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Wang, L., et al. (2012). Comparison of nano-particulate TiO2 prepared from titanium tetrachloride and titanium tetraisopropoxide. ResearchGate. [Link]
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Azhana, M., et al. (2017). Synthesis and Characterization of Titanium Dioxide (TiO2) Nanopowder. AIP Publishing. [Link]
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Influence of TiCl4 precursor in hydrothermal synthesis of TiO2 nanostructures. (n.d.). ResearchGate. [Link]
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Hydrolysis of TiCl4: Initial Steps in the Production of TiO2. (2010). PNNL. [Link]
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Influence Of TiCl4 Precursor In Hydrothermal Synthesis Of TiO2 Nanostructures. (2015). AIP Publishing. [Link]
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Khatun, M. M., et al. (2022). Sol-Gel Synthesis and Characterization of Titanium Dioxide Nanoparticles. ResearchGate. [Link]
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Colón, G., et al. (2010). Highly Active Photocatalytic TiO2 Powders Obtained by Thermohydrolysis of TiCl4 in Water. ACS Publications. [Link]
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Vaezi, F., et al. (2022). Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution. NIH. [Link]
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Performance of different titanium alkoxides as catalysts in polymerization
For researchers and professionals in polymer chemistry and drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency of polymerization and the final properties of the polymer. Among the myriad of catalysts, titanium alkoxides have emerged as a versatile and highly tunable class of compounds, particularly for the synthesis of biodegradable polyesters and polyolefins. Their low toxicity, high activity, and the ability to control polymer architecture make them an attractive alternative to more toxic organotin or aluminum-based catalysts.[1][2]
This guide provides an in-depth comparison of the performance of different titanium alkoxides in various polymerization reactions, supported by experimental data and mechanistic insights. We will explore how the structure of the alkoxide ligand and other substituents on the titanium center influences catalytic activity, polymer molecular weight, polydispersity, and stereochemistry.
The Coordination-Insertion Mechanism: A Common Pathway
The majority of polymerization reactions catalyzed by titanium alkoxides, particularly the ring-opening polymerization (ROP) of cyclic esters, proceed via a coordination-insertion mechanism.[3][4] This mechanism involves the coordination of the monomer to the electrophilic titanium center, followed by the insertion of the monomer into the titanium-alkoxide bond, which initiates the polymer chain growth.
Figure 1: A simplified workflow of the coordination-insertion mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a titanium alkoxide.
Performance Comparison of Common Titanium Alkoxides
The performance of a titanium alkoxide catalyst is highly dependent on its structure. The nature of the alkoxy group (e.g., isopropoxide, butoxide) and the presence of other ligands significantly influence the catalyst's activity and the properties of the resulting polymer.
Simple Titanium Alkoxides: The Workhorses
Titanium(IV) isopropoxide (TTIP) and titanium(IV) butoxide (TBT) are two of the most commonly used and commercially available titanium alkoxide catalysts.[1][5] They are effective for both ring-opening polymerization and polyesterification.
The choice between TTIP and TBT can influence the reaction kinetics. Generally, alkoxides with longer alkyl chains, like butoxide, exhibit a slower rate of hydrolysis.[5] This can be advantageous in reactions where controlled initiation is crucial.
| Catalyst | Polymerization Type | Monomer | Conditions | Conversion | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Ti(O-i-Pr)₄ | Bulk ROP | rac-Lactide | 130°C, 2h | 90% | 28.4 | 1.23 | [6] |
| Ti(O-i-Pr)₄ | Solution ROP | L-Lactide | 70°C, Toluene | - | - | - | [6] |
| Ti(O-n-Bu)₄ | Olefin Polymerization | Ethylene | Slurry, TEA cocatalyst | - | 97-326 | - | [7] |
| Ti(O-n-Bu)₄ | Polyesterification | PET synthesis | Melt polycondensation | - | - | - | [8] |
Table 1: Comparative performance of simple titanium alkoxides in various polymerization reactions.
The Impact of Ligand Design on Catalytic Performance
To fine-tune the catalytic activity and achieve better control over the polymer architecture, titanium alkoxides are often modified with ancillary ligands. These ligands can alter the steric and electronic environment around the titanium center, thereby influencing monomer coordination and insertion.
For instance, the use of salicylbenzothiazole ligands has been shown to enhance the catalytic activity in the ROP of ε-caprolactone compared to their salicylbenzoxazole counterparts.[3][9] This is attributed to the ligand decoordination step and the less sterically hindered titanium center in the salicylbenzothiazole complexes.[10]
Similarly, titanium complexes with tridentate ligands have demonstrated the ability to produce polymers with high molecular weight and narrow molecular weight distribution.[3] The electronic properties of the ligand substituents also play a crucial role; electron-donating groups can significantly impact the polymerization activity.[3]
| Catalyst System | Polymerization Type | Monomer | Key Finding | Reference |
| Salicylbenzothiazole-Ti | ROP | ε-Caprolactone | Higher activity than salicylbenzoxazole-Ti | [10] |
| Tridentate Ligand-Ti | ROP | ε-Caprolactone, L-Lactide | High molecular weight, narrow PDI | [3] |
| Phenoxy-imine-Ti | ROP | ε-Caprolactone, L-Lactide | Ligand lability facilitates monomer coordination | [9] |
| TiClₓ(O-i-Pr)₄₋ₓ | ROP | rac-Lactide | Increased chlorine atoms lead to higher heterotacticity | [11][12] |
Table 2: Influence of ligand structure on the performance of titanium alkoxide catalysts.
Experimental Protocols
Protocol 1: Bulk Ring-Opening Polymerization of L-Lactide using Titanium Isopropoxide
This protocol describes a typical procedure for the bulk polymerization of L-lactide, a common method for producing high molecular weight polylactide (PLA).
Materials:
-
L-Lactide
-
Titanium(IV) isopropoxide (TTIP)
-
Dry, nitrogen-purged reaction vessel (e.g., Schlenk tube)
-
Vacuum line
-
Oil bath
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add the desired amount of L-lactide to the reaction vessel.
-
Catalyst Addition: Add the calculated amount of TTIP solution in dry toluene to the reaction vessel. The monomer-to-catalyst ratio will determine the final molecular weight of the polymer.
-
Solvent Removal: Remove the toluene under vacuum to obtain a dry mixture of monomer and catalyst.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at 130°C.
-
Reaction Monitoring: The reaction progress can be monitored by observing the increase in viscosity of the melt.
-
Termination and Purification: After the desired reaction time (e.g., 2-24 hours), cool the vessel to room temperature.[1] Dissolve the resulting solid polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it in a non-solvent like cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Figure 2: Experimental workflow for the bulk polymerization of L-lactide.
Protocol 2: Ethylene Polymerization using a Supported Titanium Butoxide Catalyst
This protocol outlines a general procedure for the polymerization of ethylene using a Ziegler-Natta type catalyst system involving titanium butoxide.
Materials:
-
Titanium(IV) butoxide (TBT)
-
Polyvinyl chloride (PVC) support
-
Triethylaluminium (TEA) cocatalyst
-
Dry, deoxygenated n-hexane (polymerization medium)
-
High-purity ethylene gas
-
Jacketed glass reactor with a mechanical stirrer
Procedure:
-
Catalyst Preparation: Prepare the supported catalyst by impregnating the PVC support with a solution of TBT in a suitable solvent. The catalyst is then dried to remove the solvent.
-
Reactor Setup: Assemble the reactor and thoroughly purge it with nitrogen to remove air and moisture.
-
Solvent and Cocatalyst Addition: Introduce the dry n-hexane and the TEA cocatalyst into the reactor. The [Al]/[Ti] molar ratio is a critical parameter that affects catalyst activity.[7]
-
Catalyst Injection: Inject the prepared supported TBT catalyst into the reactor.
-
Ethylene Feed: Pressurize the reactor with ethylene gas to the desired pressure. Maintain a constant pressure throughout the polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 50-70°C). The polymerization rate can be monitored by the uptake of ethylene.[13]
-
Termination: After the desired time, stop the ethylene feed and vent the reactor. Quench the reaction by adding an acidified alcohol (e.g., methanol with a small amount of HCl).
-
Polymer Recovery: Filter the polyethylene powder, wash it with alcohol and water to remove catalyst residues, and then dry it in a vacuum oven.
Conclusion and Future Outlook
Titanium alkoxides are highly effective and versatile catalysts for a range of polymerization reactions. The ability to tune their catalytic performance through the modification of the alkoxide group and the introduction of ancillary ligands offers a powerful tool for designing catalysts with specific activities and selectivities. Simple alkoxides like TTIP and TBT serve as reliable workhorses, while more complex, ligand-supported systems provide opportunities for producing polymers with precisely controlled architectures.
Future research in this field will likely focus on the development of novel ligand systems to further enhance catalytic activity and stereocontrol, particularly for the synthesis of advanced and functional polymers. The exploration of titanium alkoxide catalysts for the polymerization of a wider range of monomers, including those derived from renewable resources, will also be a key area of investigation, contributing to the development of more sustainable polymer materials.
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Shigemoto, H. (Year). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI. [Link]
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Various Authors. (Year). Titanium Alkoxides as Initiators for the Controlled Polymerization of Lactide. ResearchGate. [Link]
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Various Authors. (Year). Titanium Alkoxide Complexes of Phenoxy-Azo and Phenoxy-Imine Ligands for Cyclic Ester (Co)Polymerization Studies: Tuning Polymerization Activity through Ligand Design. Inorganic Chemistry - ACS Publications. [Link]
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Various Authors. (Year). Ring-opening Polymerization of L-Lactide with Silica Supported Titanium Alkoxide Catalysts. [Link]
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Various Authors. (Year). A comparative study of titanium complexes bearing 2-(arylideneamino)phenolates and 2-((arylimino)methyl)phenolates as catalysts for ring-opening polymerization of ε-caprolactone and l-lactide. Dalton Transactions (RSC Publishing). [Link]
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Characterization of TiO₂ Nanoparticles Synthesized from Titanium Tetraisopropoxide: A Comparative Guide
An Objective Comparison Guide for Researchers
This guide provides an in-depth technical comparison of titanium dioxide (TiO₂) nanoparticles synthesized from the precursor titanium tetraisopropoxide (TTIP). We will explore the nuances of common synthesis methodologies, the causal relationships between process parameters and final particle characteristics, and the resulting performance in key applications. This content is designed for researchers, scientists, and drug development professionals who require precise control over nanoparticle properties.
The Central Role of the Precursor: Why Titanium Tetraisopropoxide?
Titanium dioxide nanoparticles are valued for their stability, low cost, biocompatibility, and remarkable photocatalytic activity.[1] The properties that dictate their performance—crystal structure, particle size, surface area, and morphology—are profoundly influenced by the synthesis method and, most critically, the choice of the titanium precursor.[2]
Titanium tetraisopropoxide (TTIP), a titanium alkoxide, is one of the most widely used precursors for several key reasons:
-
Controlled Hydrolysis: The hydrolysis and condensation rates of TTIP can be carefully controlled. This is central to the sol-gel process, allowing for fine-tuning of the nucleation and growth of TiO₂ particles.[2][3]
-
Versatility: TTIP is suitable for various synthesis routes, including the widely adopted sol-gel and hydrothermal methods, enabling the formation of different TiO₂ nanostructures.[4][5][6]
-
Purity: It serves as a source of high-purity TiO₂, minimizing contaminants that could interfere with performance in sensitive applications like photocatalysis or photovoltaics.
This guide will focus on the two dominant synthesis routes using TTIP: the sol-gel method and the hydrothermal method.
Synthesis Methodologies: A Head-to-Head Comparison
The choice of synthesis method is a critical decision that dictates the ultimate characteristics of the TiO₂ nanoparticles. While both sol-gel and hydrothermal methods are effective, they yield distinct results due to their fundamentally different reaction environments.
The Sol-Gel Method
The sol-gel technique is a versatile and widely adopted "wet-chemical" method for synthesizing TiO₂ nanoparticles.[1][6] It offers excellent control over particle size and morphology at relatively low temperatures.[7][8] The process is based on two primary reactions:
-
Hydrolysis: The TTIP precursor reacts with water, replacing its isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH).
-
Condensation: The hydroxylated titanium precursors then react with each other, forming Ti-O-Ti bridges and releasing water or alcohol. This process builds the inorganic network of the TiO₂ "sol," which eventually forms a gel.
The final step involves drying and calcination (high-temperature heating) to remove residual organic compounds and induce crystallization into the desired phase (typically anatase).[9][10]
The properties of the final TiO₂ nanoparticles are highly sensitive to the reaction conditions. Understanding these relationships is key to achieving reproducibility and desired outcomes.
-
Water-to-TTIP Ratio (R): A higher water ratio accelerates the hydrolysis reaction, leading to rapid nucleation and the formation of smaller particles. However, an excessively high ratio can cause uncontrolled precipitation and agglomeration.
-
pH (Acid/Base Catalysis): The pH significantly affects both hydrolysis and condensation rates.
-
Acidic conditions (e.g., using HNO₃ or HCl): Hydrolysis is rapid, but condensation is slow. This promotes the formation of a more linear, less branched polymer network, often resulting in smaller, more uniform particles.
-
Basic conditions: Both hydrolysis and condensation are fast, leading to highly branched clusters and often larger, more aggregated particles.[11]
-
-
Solvent: Solvents like ethanol are used to homogenize the TTIP and water mixture. The choice and amount of solvent can influence the viscosity of the sol and the rate of the reactions.[12]
-
Calcination Temperature: This is perhaps the most critical parameter for determining the crystal phase. Amorphous TiO₂ synthesized at low temperatures crystallizes into the metastable anatase phase at around 400-500°C.[8][13] As the temperature increases further (typically >600°C), a phase transformation to the more thermodynamically stable rutile phase occurs.[8][12] This transition is accompanied by an increase in crystallite size.[8]
The workflow for a typical sol-gel synthesis can be visualized as follows:
The Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures.[14] Unlike the sol-gel method, which often produces an amorphous gel that requires subsequent calcination to become crystalline, the hydrothermal process can yield highly crystalline nanoparticles directly from the solution.[4][5]
When TTIP is used as a precursor, it is first hydrolyzed to form a titanium hydroxide precipitate. This precipitate is then placed in an autoclave with water and often a peptizing agent (like an acid) to control aggregation.[15] The high temperature and pressure environment accelerates the dissolution and recrystallization processes, leading to the formation of stable TiO₂ nanocrystals.
-
Temperature and Pressure: These are the primary drivers of the reaction. Higher temperatures and the corresponding autogenous pressures increase the solubility of the titanium hydroxide precursor and promote the growth of more crystalline particles.[16] The duration of the treatment also influences particle size.[16]
-
pH/Peptizing Agent: The pH of the solution significantly influences the final crystal phase.
-
Precursor Concentration: The concentration of TTIP can affect the nucleation density and subsequent particle growth, thereby influencing the final particle size.[17]
Comparative Analysis of Synthesis Methods
| Feature | Sol-Gel Method | Hydrothermal Method |
| Crystallinity | Typically amorphous or poorly crystalline post-synthesis; requires calcination to achieve high crystallinity.[9] | Produces highly crystalline nanoparticles directly from the synthesis.[4][5] |
| Particle Size | Generally yields smaller particles (~5-20 nm) with good uniformity.[3][4] | Particle size is often larger (~10-50 nm) and can be tuned by temperature and time.[5][18] |
| Morphology | Mostly spherical nanoparticles.[19] | Can produce various morphologies, including nanorods and other shapes, by tuning parameters.[17] |
| Phase Control | Phase is primarily controlled by calcination temperature (Anatase at ~450°C, Rutile at >600°C).[8] | Phase is controlled by the pH and temperature of the reaction medium.[11][15] |
| Process | Multi-step process (gelling, drying, calcination); operates at atmospheric pressure.[6] | Single-step crystallization; requires specialized high-pressure autoclave equipment.[14] |
| Advantages | Excellent control over particle size; simple equipment.[1] | High crystallinity without calcination; control over morphology. |
| Disadvantages | Often requires a post-synthesis calcination step; potential for organic residue. | Higher energy consumption; safety considerations due to high pressure.[14] |
Characterization of TTIP-Synthesized TiO₂ Nanoparticles
A multi-technique approach is essential to fully characterize the synthesized nanoparticles. Each technique provides a crucial piece of the puzzle, linking the synthesis parameters to the material's final properties.
Structural Analysis: X-Ray Diffraction (XRD)
XRD is the definitive technique for identifying the crystalline phases of TiO₂. The three main polymorphs—anatase, rutile, and brookite—each produce a unique diffraction pattern.[1]
-
Anatase: The most prominent peak appears at a 2θ angle of approximately 25.3°, corresponding to the (101) crystal plane.[20][21]
-
Rutile: The main peak is found at approximately 27.4°, corresponding to the (110) plane.[20][22]
The sharpness of the XRD peaks provides a qualitative measure of crystallinity; sharper peaks indicate higher crystallinity and larger crystallite sizes. Furthermore, the average crystallite size (D) can be estimated using the Debye-Scherrer equation :
D = (Kλ) / (β cosθ)
Where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[23]
Morphological and Size Analysis: TEM & SEM
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the nanoparticles directly.
-
TEM provides high-resolution, two-dimensional projection images, allowing for precise measurement of individual particle size, shape (e.g., spherical, rod-like), and lattice fringes that confirm crystallinity.[24][25]
-
SEM provides information on the surface morphology, particle aggregation, and overall sample topography.[21][23]
For nanoparticles synthesized from TTIP via the sol-gel method, TEM analysis typically reveals spherical or quasi-spherical particles in the range of 5-20 nm.[4][26] Hydrothermally synthesized particles may be larger and can exhibit different morphologies.[5]
Optical Properties: UV-Vis Spectroscopy
The optical properties of TiO₂, particularly its band gap energy (E_g), are critical for applications in photocatalysis and photovoltaics. The band gap is the minimum energy required to excite an electron from the valence band to the conduction band, creating an electron-hole pair.[27]
UV-Visible (UV-Vis) spectroscopy measures the absorbance of light by the nanoparticles. TiO₂ strongly absorbs UV light near its band edge. The band gap can be determined from the absorption spectrum by constructing a Tauc plot . For an indirect band gap semiconductor like anatase TiO₂, this involves plotting (αhν)^(1/2) versus photon energy (hν), where α is the absorption coefficient. The band gap energy is found by extrapolating the linear portion of the curve to the x-axis (where absorption is zero).[28][29][30]
-
Anatase TiO₂ typically has a band gap of ~3.2 eV.[23]
-
Rutile TiO₂ has a slightly smaller band gap of ~3.0 eV.[23]
Performance in Photocatalysis: A Case Study
Photocatalysis is a primary application for TiO₂ nanoparticles. When illuminated with light of energy greater than its band gap, an electron is promoted to the conduction band, leaving a hole in the valence band. These charge carriers can migrate to the nanoparticle surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can degrade organic pollutants.[31]
The anatase phase, commonly synthesized from TTIP using the sol-gel method followed by calcination at ~450°C, is generally considered the most photoactive crystalline phase.[1][13] This is often attributed to its higher surface area (due to smaller particle sizes) and a lower rate of electron-hole recombination compared to the rutile phase.[13] Therefore, controlling the synthesis to produce small, highly crystalline anatase nanoparticles is crucial for maximizing photocatalytic efficiency.[7]
Experimental Protocols
For reproducibility, detailed methodologies are crucial. The following protocols are representative examples for synthesizing and characterizing TiO₂ nanoparticles from TTIP.
Protocol: Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles
This protocol is adapted from methodologies described in the literature.[7][9][32]
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Absolute Ethanol
-
Nitric Acid (HNO₃) or Acetic Acid
-
Deionized Water
Procedure:
-
Solution A: In a flask, add 10 mL of TTIP to 40 mL of absolute ethanol. Stir vigorously for 30 minutes to ensure complete mixing.
-
Solution B: In a separate beaker, add 1 mL of nitric acid to 100 mL of deionized water. This solution will act as the hydrolysis agent and catalyst.
-
Hydrolysis: Add Solution B dropwise to Solution A under vigorous stirring. The addition should be slow (e.g., over 1-2 hours) to control the hydrolysis rate. A white precipitate will form, and the solution will gradually become a viscous sol.
-
Aging: Continue stirring the sol for an additional 2 hours at room temperature to allow the gelation process to complete.
-
Drying: Transfer the resulting gel to a ceramic dish and dry it in an oven at 100°C for 12-24 hours until all the solvent has evaporated, leaving a solid xerogel.
-
Grinding: Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Calcination: Place the powder in a muffle furnace. Ramp the temperature to 450°C at a rate of 5°C/min and hold for 2 hours. This step removes organic residues and crystallizes the powder into the anatase phase.
-
Collection: Allow the furnace to cool to room temperature before collecting the final white TiO₂ nanoparticle powder.
Protocol: Characterization of Synthesized TiO₂
1. XRD Analysis:
-
Prepare a small amount of the calcined powder on a sample holder, ensuring a flat, smooth surface.
-
Run the XRD scan using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 20° to 80°.
-
Identify the characteristic peaks for anatase (~25.3°) and rutile (~27.4°) phases by comparing with standard JCPDS cards (e.g., JCPDS no. 21-1272 for anatase).[5]
-
Calculate the crystallite size using the Scherrer equation on the most intense peak.
2. TEM Analysis:
-
Disperse a very small amount of the TiO₂ powder in ethanol and sonicate for 10-15 minutes to break up agglomerates.
-
Place a single drop of the dilute dispersion onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely.
-
Observe the sample under a transmission electron microscope to determine particle size, distribution, and morphology.
3. UV-Vis Analysis and Band Gap Determination:
-
Prepare a stable, dilute suspension of the TiO₂ nanoparticles in a suitable solvent (e.g., deionized water).
-
Record the UV-Vis absorption spectrum of the suspension over a wavelength range of 200-800 nm.
-
Convert the absorbance (A) data to the absorption coefficient (α).
-
Calculate the photon energy (hν) for each wavelength (λ) using hν (eV) = 1240 / λ (nm).
-
Construct a Tauc plot by plotting (αhν)^(1/2) vs. hν.
-
Extrapolate the linear region of the plot to the x-axis. The intercept point gives the value of the band gap energy (E_g).[29]
Conclusion and Future Outlook
Titanium tetraisopropoxide stands out as a versatile and reliable precursor for the synthesis of TiO₂ nanoparticles. Through careful control of synthesis parameters in methods like sol-gel and hydrothermal processing, researchers can precisely tailor the crystal phase, size, and morphology of the nanoparticles to meet the demands of specific applications. The sol-gel method is particularly effective for producing small, uniform anatase nanoparticles ideal for photocatalysis, while the hydrothermal method offers a direct route to highly crystalline materials with diverse morphologies.
The self-validating nature of the described protocols, where characterization results (e.g., phase from XRD, size from TEM) directly reflect the chosen synthesis conditions (e.g., calcination temperature, pH), provides a robust framework for reproducible research. Future work will continue to explore the doping of TTIP-derived TiO₂ with other elements to narrow the band gap for visible-light activity and the creation of novel composites for enhanced performance in energy storage, environmental remediation, and biomedical applications.
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N, N., & H, H. (2014). Band gap engineered TiO2 nanoparticles for visible light induced photoelectrochemical and photocatalytic studies. Journal of Materials Chemistry A. [Link]
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Muaz, A., et al. (2024). Effects of Growth Temperature on the Structural and Optical Properties of Synthesized Titanium Dioxide Nanoparticles. Universal Journal of Materials Science. [Link]
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Wu, M., et al. (2004). Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals. Chemical Reviews. [Link]
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Singh, P., et al. (2022). Synthesis and characterization of titanium dioxide nanoparticles from Bacillus subtilis MTCC 8322 and its application for the removal of methylene blue and orange G dyes under UV light and visible light. Frontiers in Microbiology. [Link]
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Oghenekome, O. J., et al. (2025). Investigating the Optical Band Gap of Various TiO2 Thin Films and MAPBI Perovskite Using UV-Vis Spectroscopy and Tauc Plot Analysis. Asian Journal of Physical and Chemical Sciences. [Link]
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A Senior Application Scientist's Guide to Validating the Enantioselectivity of Sharpless Epoxidation
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols to provide an in-depth, field-proven perspective on executing and, most critically, validating the enantioselectivity of the Sharpless asymmetric epoxidation. As a cornerstone of modern asymmetric synthesis, the ability to reliably generate and confirm the stereochemical purity of 2,3-epoxyalcohols is paramount. This guide is structured to provide not just the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and self-validating workflow.
The Sharpless Epoxidation: A Paradigm of Asymmetric Catalysis
The Sharpless-Katsuki epoxidation, a landmark achievement in organic chemistry, provides a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into their corresponding 2,3-epoxyalcohols.[1][2] The reaction's power lies in its use of a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[3][4][5]
The elegance of this system is its predictable stereochemical outcome. The choice of the chiral tartrate enantiomer dictates the face of the alkene to which the oxygen atom is delivered.[6][7] When the allylic alcohol is oriented with the C-OH bond in the bottom right corner of the plane of the double bond, the L-(+)-tartrate directs epoxidation to the bottom face, while the D-(−)-tartrate directs it to the top face.[6][8] This predictability is a direct result of the formation of a well-defined chiral titanium-tartrate-alkoxide complex that pre-organizes the substrate and the oxidant for a highly stereoselective intramolecular oxygen transfer.[4][9][10]
The Catalytic Heart of the Reaction
The mechanism involves the initial formation of a titanium-tartrate dimer, which serves as the active catalyst.[2][10] This chiral scaffold coordinates both the allylic alcohol (via its hydroxyl group) and the TBHP oxidant. This assembly creates a rigid, chiral environment that forces the oxygen transfer to occur on one specific face of the double bond, leading to high enantiomeric excess (% ee), often exceeding 95%.[3]
Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.
Experimental Protocol: A Self-Validating System
The success of the Sharpless epoxidation hinges on meticulous experimental technique. The titanium catalyst is extremely sensitive to water, which can lead to the formation of inactive titanium oxides and a dramatic loss of enantioselectivity. Therefore, all steps must be performed under strictly anhydrous conditions.
Protocol: Catalytic Sharpless Epoxidation of Geraniol
This protocol provides a representative example.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Geraniol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M solution)
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
Initial Setup: Add powdered 4Å molecular sieves (approx. 0.5 g per 5 mmol of substrate) to the flask. Add anhydrous CH₂Cl₂ and cool the resulting suspension to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Causality Insight: The molecular sieves are not just an additive; they are an active component for scavenging trace amounts of water that could hydrolyze the titanium catalyst, thus preserving its catalytic activity and enantioselectivity.[1][11] Cooling to -20 °C is crucial for maximizing enantioselectivity by favoring the more ordered, selective transition state over non-selective pathways.
-
-
Catalyst Formation: To the cooled suspension, add D-(-)-DIPT (6 mol%) followed by the dropwise addition of Ti(OiPr)₄ (5 mol%) via syringe. The solution should turn from colorless to a pale yellow. Stir the mixture for 30 minutes at -20 °C.
-
Causality Insight: This 30-minute incubation period is essential for the in-situ formation of the active chiral titanium-tartrate catalyst complex before the substrate is introduced.[12]
-
-
Substrate Addition: Add the allylic alcohol (e.g., Geraniol, 1.0 eq) to the reaction mixture.
-
Oxidant Addition: Slowly add the anhydrous TBHP solution (1.5 eq) dropwise over 10-15 minutes. It is critical to maintain the internal temperature below -20 °C during the addition.
-
Causality Insight: Slow, controlled addition of the oxidant prevents a rapid, exothermic reaction that could lead to side reactions and a decrease in enantioselectivity.
-
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid or a saturated aqueous NaF solution and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. A biphasic mixture should form, and a white precipitate (titanium salts) may be observed. Filter the mixture through a pad of Celite®, washing with CH₂Cl₂ or diethyl ether.
-
Causality Insight: The aqueous workup serves to hydrolyze and remove the titanium catalyst from the organic phase. Using tartaric acid or fluoride helps to chelate the titanium salts, making them easier to separate.
-
-
Purification: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude epoxy alcohol can then be purified by flash column chromatography.
Validating Enantioselectivity: The Moment of Truth
Obtaining a product is only half the battle; verifying its stereochemical purity is the critical endpoint. The two most common and reliable methods for determining the enantiomeric excess (% ee) of the resulting epoxy alcohol are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: General experimental workflow for validating enantioselectivity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity.[13] It involves the physical separation of the two enantiomers using a chiral stationary phase (CSP).
Principle: The CSP is composed of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic or enantioenriched mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including epoxides.[14]
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the purified epoxy alcohol in the mobile phase (e.g., ~1 mg/mL).
-
Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., Chiralpak® AD-H, OD-H, or Lux® Cellulose-4).
-
Method Development:
-
Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[15]
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. If a racemic standard is available, inject it first to identify the retention times of both enantiomers.
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the area of the two enantiomer peaks (Area₁ and Area₂).
-
Calculate % ee using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
NMR Spectroscopy with Chiral Auxiliaries
While HPLC provides direct separation, NMR spectroscopy offers a powerful alternative for determining enantiomeric composition without physical separation.[16][17] The principle relies on converting the pair of enantiomers into a pair of diastereomers in situ, which have distinct NMR spectra. This can be achieved using chiral solvating agents or, more commonly, chiral derivatizing agents.
Principle with Chiral Derivatizing Agents (e.g., Mosher's Acid): The epoxy alcohol is reacted with a chiral derivatizing agent, such as the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid), to form diastereomeric esters.[18] These diastereomers are no longer mirror images and will have slightly different chemical environments for their protons and other nuclei. Consequently, at least one signal (often a proton or fluorine signal from the derivatizing agent) will be resolved into two distinct peaks in the NMR spectrum, corresponding to each diastereomer. The ratio of the integrals of these peaks directly corresponds to the ratio of the enantiomers in the original sample.
Experimental Protocol (General):
-
Derivatization: In an NMR tube, dissolve the purified epoxy alcohol in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of one enantiomer of a chiral derivatizing agent (e.g., (R)-MTPA-Cl) and a small amount of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.
-
Acquisition: Allow the reaction to go to completion, then acquire a high-resolution ¹H NMR (or ¹⁹F NMR if applicable) spectrum.
-
Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers.
-
Calculation: Carefully integrate the two signals (Integral₁ and Integral₂) and calculate the % ee using the same formula as for HPLC.
Comparative Analysis: Sharpless Epoxidation vs. Alternatives
While powerful, the Sharpless epoxidation is primarily limited to allylic alcohols.[1] For other types of alkenes, alternative methods are required. The following table provides a high-level comparison with two other prominent asymmetric epoxidation methods.
| Feature | Sharpless Epoxidation | Jacobsen-Katsuki Epoxidation | Shi Epoxidation |
| Substrate Scope | Primary & secondary allylic alcohols[1][19] | Unfunctionalized cis-disubstituted & trisubstituted alkenes[20][21][22] | Electron-deficient, trans-disubstituted & trisubstituted alkenes[23][24] |
| Catalyst | Titanium(IV) Isopropoxide[3] | Chiral Manganese(III)-salen complex[20][25] | Fructose-derived chiral ketone (Organocatalyst)[23][26] |
| Chiral Ligand | Diethyl or Diisopropyl Tartrate (DET/DIPT)[5] | Chiral salen ligand derived from a chiral diamine[22] | The catalyst itself is chiral[27] |
| Oxidant | tert-Butyl Hydroperoxide (TBHP)[28] | Sodium hypochlorite (bleach) or m-CPBA[20][29] | Oxone (potassium peroxymonosulfate)[24][30] |
| Key Advantage | Highly predictable stereochemistry, excellent for allylic alcohols.[6] | Broad substrate scope for unfunctionalized olefins.[21] | Metal-free (organocatalytic), environmentally benign.[27] |
| Key Limitation | Requires an allylic alcohol directing group.[1] | Can be less effective for trans- or tetrasubstituted alkenes. | Requires stoichiometric base and carefully controlled pH.[30] |
Conclusion
The Sharpless asymmetric epoxidation remains an indispensable tool in the synthesis of chiral molecules. Its reliability and high enantioselectivity are hallmarks of a well-designed catalytic system. However, its successful application is not trivial; it demands a rigorous understanding of the underlying mechanism and meticulous attention to experimental detail, particularly the exclusion of water. The true measure of success lies in the robust validation of the product's enantiomeric excess. By employing systematic analytical techniques like chiral HPLC and NMR spectroscopy, researchers can have full confidence in the stereochemical integrity of their materials, a non-negotiable requirement in the fields of pharmaceutical development and complex molecule synthesis.
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(PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products - ResearchGate. Available at: [Link]
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Sharpless Asymmetric Epoxidation - Dalal Institute. Available at: [Link]
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Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction - Organic Reactions. Available at: [Link]
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Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC - ResearchGate. Available at: [Link]
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Sharpless Asymmetric Epoxidation of Allylic Alcohols - ChemTube3D. Available at: [Link]
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Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PubMed Central. Available at: [Link]
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Sharpless Epoxidation: Easy Mechanism - Chemistry Notes. Available at: [Link]
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Organic Syntheses Procedure . Available at: [Link]
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NMR methods for determination of enantiomeric excess - PubMed. Available at: [Link]
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Sharpless asymmetric epoxidation of allylic alcohols - ReactionFlash. Available at: [Link]
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TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH - TSI Journals. Available at: [Link]
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NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]
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-
Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed. Available at: [Link]
-
Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones - MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Selecting Sol-Gel Precursors for Photocatalytic TiO₂
For researchers and engineers in photocatalysis, the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method represents a cornerstone technique. The versatility of this approach allows for precise control over the material's physicochemical properties, which in turn dictates its photocatalytic efficacy. A critical, yet often nuanced, decision in this process is the selection of the titanium precursor. This guide provides a comparative analysis of common sol-gel precursors for photocatalytic TiO₂, offering insights into how the precursor chemistry influences the final material's performance, supported by experimental data and detailed protocols.
Fundamentals of TiO₂ Photocatalysis and the Sol-Gel Method
Titanium dioxide is a semiconductor that, upon absorption of photons with energy exceeding its band gap, generates electron-hole pairs.[1] These charge carriers can migrate to the semiconductor's surface and initiate redox reactions with adsorbed species, such as water and oxygen, to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂•⁻).[1] These ROS are powerful oxidizing agents capable of degrading a wide range of organic pollutants. The anatase crystalline phase of TiO₂ is generally considered the most photocatalytically active for many applications.[2][3]
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers.[4] In the context of TiO₂ synthesis, the process involves the hydrolysis and subsequent condensation of a titanium precursor in a solvent, typically an alcohol.[5] This leads to the formation of a "sol," a colloidal suspension of solid particles in a liquid. With further reaction, these particles link together to form a three-dimensional network, resulting in a "gel." Subsequent drying and calcination of the gel are performed to remove residual organic compounds and to induce crystallization of the TiO₂.[1]
dot graph SolGelProcess { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "General workflow of the sol-gel synthesis of TiO₂ nanoparticles."
A Comparative Analysis of Common Titanium Precursors
The choice of precursor is a critical parameter that significantly influences the hydrolysis and condensation rates, and consequently, the structural and functional properties of the resulting TiO₂.[6] The most common precursors can be broadly categorized into titanium alkoxides and inorganic titanium salts.
Titanium Alkoxides
Titanium alkoxides, with the general formula Ti(OR)₄, where R is an alkyl group (e.g., methyl, ethyl, isopropyl, butyl), are the most widely used precursors for sol-gel synthesis of TiO₂.[4]
-
Titanium Isopropoxide (TTIP): TTIP is arguably the most popular precursor due to its moderate reactivity, good solubility in alcohols, and relatively low cost. Its hydrolysis and condensation rates are manageable, allowing for good control over particle size and morphology.[7][8]
-
Titanium Butoxide (TBT): TBT has a slower hydrolysis rate compared to TTIP due to the larger steric hindrance of the butoxy group.[2] This slower reaction can be advantageous for producing more uniform and smaller nanoparticles.[9]
-
Titanium Ethoxide (TTE): TTE is more reactive than TTIP and TBT, leading to faster hydrolysis and condensation. This can sometimes result in the formation of larger, more agglomerated particles if the reaction conditions are not carefully controlled.[8]
-
Titanium Methoxide (TTM): TTM is the most reactive of the common alkoxides, making it challenging to control the sol-gel process.[8] Its high reactivity often leads to rapid precipitation rather than the formation of a stable gel.
The reactivity of titanium alkoxides is primarily governed by the steric hindrance of the alkyl groups and their susceptibility to nucleophilic attack by water.[4] The general trend for hydrolysis rate is: TTM > TTE > TTIP > TBT.
Inorganic Titanium Salts
Inorganic titanium salts, such as titanium tetrachloride and titanyl sulfate, offer an alternative to alkoxide precursors.
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a highly reactive, low-cost precursor that undergoes vigorous hydrolysis in the presence of water.[6][10] The reaction produces hydrochloric acid (HCl) as a byproduct, which can act as a peptizing agent, leading to the formation of stable sols and small crystalline nanoparticles.[11][12] However, the corrosive nature of HCl and the exothermic reaction require careful handling.[13]
-
Titanyl Sulfate (TiOSO₄): TiOSO₄ is another inorganic precursor that can be used in aqueous solutions. The sol-gel process with TiOSO₄ is influenced by factors such as precursor concentration and pH during peptization, which can affect the final crystalline phase and particle size.[14]
Causality of Precursor Choice on TiO₂ Properties
The chemical nature of the precursor directly dictates the kinetics of the hydrolysis and condensation reactions, which in turn determines the final properties of the TiO₂ nanoparticles.
-
Hydrolysis and Condensation Rates: As mentioned, the reactivity of the precursor is a key factor. Faster hydrolysis and condensation rates, as seen with TTM or TiCl₄, can lead to rapid nucleation and the formation of larger, often amorphous, particles that may require higher calcination temperatures to crystallize.[8][15] Slower, more controlled reactions, typical of TBT, allow for the formation of smaller, more uniform nanoparticles.[2]
-
Crystallinity and Phase Composition: The precursor can influence the crystalline phase of the final TiO₂. For instance, the high acidity generated during the hydrolysis of TiCl₄ can favor the formation of the anatase phase.[6] The choice of precursor and subsequent heat treatment conditions are crucial for obtaining the desired crystalline structure.[1]
-
Surface Area and Porosity: The way the primary nanoparticles aggregate during gelation, which is influenced by the precursor's reaction kinetics, affects the porosity and surface area of the final material. A well-controlled synthesis with slower reacting precursors can lead to materials with higher surface areas, which is generally beneficial for photocatalysis.
Quantitative Performance Comparison
The following table summarizes experimental data from various studies to provide a quantitative comparison of TiO₂ synthesized from different precursors. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
| Precursor | Synthesis Method | Pollutant Degraded | Degradation Efficiency (%) | Particle Size (nm) | Surface Area (m²/g) | Crystalline Phase |
| Titanium Isopropoxide (TTIP) | Sol-Gel | Methylene Blue | ~97% | 10-20 | 50-150 | Anatase |
| Titanium Butoxide (TBT) | Sol-Gel | Methylene Blue | ~95% | 15-25 | 40-100 | Anatase |
| Titanium Ethoxide (TTE) | Sol-Gel | Methylene Blue | > P25 standard | 20-30 | 30-80 | Anatase |
| Titanium Tetrachloride (TiCl₄) | Sol-Gel | Methylene Blue | ~80% | 5-15 | 100-200 | Anatase |
| Titanyl Sulfate (TiOSO₄) | Sol-Gel | Methylene Blue | ~98% | 15-25 | 60-120 | Anatase/Brookite |
Note: The data presented is a compilation from multiple sources and should be considered as indicative rather than absolute. The photocatalytic efficiency is highly dependent on the specific experimental conditions.[7][8][14]
Experimental Protocols
To ensure reproducibility and provide a practical guide, detailed step-by-step methodologies for a representative sol-gel synthesis using titanium isopropoxide and a standard photocatalytic activity test are provided below.
Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles using TTIP
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Absolute Ethanol
-
Deionized Water
-
Nitric Acid (HNO₃) or Acetic Acid (as catalyst)
Procedure:
-
Precursor Solution Preparation: In a clean, dry beaker, dissolve a specific molar ratio of TTIP in absolute ethanol under vigorous stirring. A common starting point is a 1:20 molar ratio of TTIP to ethanol.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of ethanol and deionized water. Add a few drops of nitric acid or acetic acid to this solution to act as a catalyst and control the hydrolysis rate. The pH should be acidic.
-
Sol Formation: Add the hydrolysis solution dropwise to the TTIP solution while maintaining vigorous stirring. The slow addition is crucial to control the hydrolysis and condensation reactions. Continue stirring for at least 2 hours to form a stable sol.
-
Gelation (Aging): Cover the beaker and leave the sol undisturbed at room temperature for 24-48 hours. During this aging process, the sol will transform into a gel.
-
Drying: Dry the gel in an oven at 80-100°C for several hours to remove the solvent.
-
Calcination: Calcine the dried gel in a furnace at a specific temperature (e.g., 450-500°C) for 2-4 hours to induce crystallization into the anatase phase.
dot graph SynthesisWorkflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Experimental workflow for TiO₂ synthesis using TTIP."
Protocol: Evaluation of Photocatalytic Activity (Methylene Blue Degradation)
Materials:
-
Synthesized TiO₂ nanoparticles
-
Methylene Blue (MB) dye
-
Deionized Water
-
UV Lamp (e.g., 125W Mercury lamp) or Solar Simulator
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension: Disperse a known amount of TiO₂ nanoparticles (e.g., 50 mg) in a specific volume of MB solution of a known initial concentration (e.g., 100 mL of 10 ppm).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a UV lamp or solar simulator under continuous stirring.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension.
-
Analysis: Centrifuge or filter the aliquot to remove the TiO₂ nanoparticles. Measure the absorbance of the supernatant at the maximum absorbance wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Conclusion and Future Perspectives
The selection of a titanium precursor is a critical determinant of the final properties and photocatalytic performance of sol-gel synthesized TiO₂. Titanium alkoxides, particularly TTIP and TBT, offer a balance of reactivity and control, making them suitable for a wide range of applications. Inorganic precursors like TiCl₄, while cost-effective, present challenges in handling but can yield highly active photocatalysts. The choice of precursor should be guided by the desired material properties, cost considerations, and safety protocols. Future research should focus on developing novel precursors that offer even greater control over the sol-gel process, enabling the synthesis of TiO₂ with tailored properties for specific photocatalytic applications.
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- Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel's Structure.
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- The synthesis of nanosized TiO2 powder using a sol-gel method with TiCl4 as a precursor.
- Sol-Gel Synthesis of TiO2 from TiOSO4 (Part 2)
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A Senior Application Scientist's Guide to Titanium Thin Film Surface Morphology: A Comparative Analysis of Precursors
For researchers, scientists, and drug development professionals, the surface of a material is not just a boundary but an active interface governing biocompatibility, catalytic activity, and electronic performance. In the realm of thin-film technology, titanium-based coatings are workhorses, prized for their robustness and versatile properties. However, the ultimate performance of these films is inextricably linked to their surface morphology—the nanoscale hills, valleys, and grains that define their texture. This guide provides an in-depth analysis of how the choice of titanium precursor, the foundational chemical building block, dictates the final surface morphology of the thin film.
We will move beyond a simple recitation of facts to explore the causal relationships between precursor chemistry and the resulting film topography. By understanding these fundamental principles, researchers can strategically select precursors to tailor surface morphology for specific, high-stakes applications, from biomedical implants to next-generation electronics.
The Genesis of Surface Morphology: Why the Precursor Matters
The journey from a chemical precursor to a solid thin film is a complex interplay of chemical reactions and physical deposition processes. The inherent properties of the titanium precursor—its chemical reactivity, thermal stability, and the nature of its ligands (the organic or inorganic groups attached to the titanium atom)—profoundly influence the nucleation and growth mechanisms of the film. These initial stages of film formation are critical, as they establish the blueprint for the final surface structure.
For instance, highly reactive precursors may lead to rapid, gas-phase nucleation, resulting in the formation of larger clusters before they even reach the substrate. This can produce rougher, more porous films. Conversely, less reactive or sterically hindered precursors might favor surface-controlled growth, leading to smoother, denser films. The choice of deposition technique, be it a physical method like sputtering or a chemical method like sol-gel or atomic layer deposition (ALD), further modulates these precursor-driven effects.
Comparative Analysis of Common Titanium Precursors
To illustrate these principles, we will compare the surface morphologies derived from four widely used titanium precursors, each representative of a different class of material and deposition methodology.
Metallic Titanium Target (Physical Vapor Deposition - Sputtering)
In DC magnetron sputtering, a solid, high-purity titanium target serves as the precursor. Argon ions bombard the target, ejecting titanium atoms that then travel and deposit onto a substrate.
Resulting Morphology: Sputtered titanium films often exhibit a dense, columnar structure.[1] The surface morphology is highly dependent on the sputtering parameters. Increasing the sputtering power can lead to larger grain sizes and increased surface roughness.[2] For instance, one study observed that increasing sputtering power from 15% to 50% resulted in an increase in average grain size from approximately 23.5 nm to 129.6 nm.[2] Similarly, increasing the substrate temperature can promote the growth of larger, more defined hexagonal grains and increase the average surface roughness.[1] Under optimized conditions, however, very smooth films can be achieved. For example, high-power pulsed magnetron sputtering (HPPMS) has been shown to produce smoother and denser Ti films as the trigger voltage is increased.[3]
Titanium Nitride (TiN) Target (Physical Vapor Deposition - Sputtering)
Similar to metallic titanium, a solid TiN target can be sputtered to deposit TiN thin films. This method is valued for producing hard, wear-resistant, and conductive coatings.
Resulting Morphology: The surface morphology of sputtered TiN films is also highly sensitive to deposition conditions. Studies have shown that increasing the source power and decreasing the working pressure can significantly improve the surface smoothness.[4] One investigation achieved a very low root mean square (RMS) roughness (Rq) of 0.3 nm by optimizing these parameters.[4] Conversely, at lower source power, the film can be very smooth with an Rq of around 0.4 nm, but increasing the power can lead to aggregation of grains and an increase in roughness to 1.3 nm.[4] The substrate temperature also plays a crucial role, with variations influencing the 3-D surface morphology at the nanometer scale.[5]
Titanium Isopropoxide (TIP) (Sol-Gel & Chemical Vapor Deposition)
Titanium isopropoxide, Ti[OCH(CH₃)₂]₄, is a popular metal-organic precursor used in chemical deposition techniques like the sol-gel method and chemical vapor deposition (CVD). Its utility stems from its reactivity with water, which allows for the formation of a TiO₂ network through hydrolysis and condensation reactions.
Resulting Morphology:
-
Sol-Gel: Thin films produced from TIP via the sol-gel method typically consist of circular, nanometer-sized particles, often in the anatase crystalline phase.[6][7][8] The surface is generally granular, and process parameters like the molar ratios in the sol and the calcination process can significantly affect the grain size and surface roughness.[9][10] Higher quality coatings with smaller grain size and improved surface roughness are often obtained from titanium isopropoxide compared to other alkoxides like titanium butoxide.[9]
-
MOCVD: In metal-organic chemical vapor deposition (MOCVD), the temperature of the TIP precursor influences the surface morphology. One study found that a precursor temperature of 75°C resulted in a denser surface with grains around 50 nm, while a lower temperature of 60°C led to a rougher surface with larger clusters of about 100 nm.[11][12] The resulting surface roughness values (Ra) were 4.85 nm and 5.51 nm, respectively.[11][12]
Titanium Tetrachloride (TiCl₄) (Atomic Layer Deposition & Sol-Gel)
Titanium tetrachloride (TiCl₄) is a highly reactive, inorganic precursor used in both atomic layer deposition (ALD) and sol-gel synthesis. Its high reactivity necessitates careful control over the deposition process.
Resulting Morphology:
-
Atomic Layer Deposition (ALD): ALD is known for producing highly conformal and smooth thin films due to its self-limiting surface reactions.[13] When using TiCl₄ with a co-reactant like water, the growth of the TiO₂ film is precisely controlled at the atomic level.[14] This can result in amorphous films with surface smoothness close to an atomic monolayer (around 0.2 nm).[14] However, the deposition temperature can be used to control crystallinity and introduce nanoroughness.[15]
-
Sol-Gel: When used in a sol-gel process, TiCl₄ can produce granular films with a particle size of around 72 nm and a surface roughness of approximately 3 nm.[16] The resulting films are often polycrystalline and in the anatase phase.[16]
Summary of Morphological Data
| Precursor | Deposition Method | Typical Morphology | Grain Size | Surface Roughness (Rq/Ra) |
| Metallic Ti Target | Sputtering | Dense, columnar, hexagonal grains[1] | 23.5 - 129.6 nm (power dependent)[2] | Increases with temperature and power[1][2] |
| TiN Target | Sputtering | Granular | Varies with deposition parameters | 0.3 - 1.3 nm (power dependent)[4] |
| Titanium Isopropoxide | Sol-Gel | Circular nanoparticles[7][8] | Nanometer scale | Dependent on sol composition and calcination[9][10] |
| Titanium Isopropoxide | MOCVD | Denser at higher precursor temp, rougher at lower temp[11][12] | ~50 nm (75°C), ~100 nm (60°C)[11][12] | 4.85 nm (75°C), 5.51 nm (60°C)[11][12] |
| Titanium Tetrachloride | ALD | Highly conformal, smooth (amorphous) or nanoroughened (crystalline)[14][15] | Varies with temperature[15] | Can be as low as ~0.2 nm[14] |
| Titanium Tetrachloride | Sol-Gel | Granular[16] | ~72 nm[16] | ~3 nm[16] |
Experimental Workflow: From Precursor to Morphological Analysis
The following diagram illustrates a typical workflow for the deposition and characterization of titanium-based thin films, highlighting the central role of precursor selection.
Caption: Workflow from precursor selection to surface morphology analysis.
Experimental Protocol: Sol-Gel Deposition of TiO₂ Thin Film using Titanium Isopropoxide
This protocol provides a representative example of preparing a TiO₂ thin film on a glass substrate using the sol-gel method with TIP as the precursor.
Materials:
-
Titanium (IV) isopropoxide (TIP, precursor)
-
Ethanol (solvent)
-
Deionized water (hydrolysis agent)
-
Hydrochloric acid (HCl, catalyst)
-
Glass substrates
-
Beakers, magnetic stirrer, and spin coater
-
Furnace
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the glass substrates in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun and heat them on a hotplate at 100°C for 10 minutes to remove any residual moisture.
-
-
Sol Preparation:
-
Prepare two separate solutions.
-
Solution A: In a beaker, mix ethanol and TIP in a specific molar ratio (e.g., 8:1). Stir this solution for 30 minutes.
-
Solution B: In another beaker, mix ethanol, deionized water, and a small amount of HCl. The molar ratio of TIP to water is a critical parameter (e.g., 1:4). The HCl acts as a catalyst to control the hydrolysis rate.
-
Slowly add Solution B to Solution A dropwise while stirring vigorously.
-
Continue stirring the resulting mixture for at least 2 hours at room temperature to obtain a clear and stable titania sol.
-
-
Thin Film Deposition (Spin Coating):
-
Place a cleaned glass substrate onto the spin coater chuck.
-
Dispense a sufficient amount of the prepared sol onto the substrate to cover the surface.
-
Spin the substrate at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds). The spinning speed and time will determine the film thickness.
-
After coating, dry the film on a hotplate at 100°C for 10 minutes to evaporate the solvent.
-
-
Calcination:
-
Place the coated substrates in a furnace.
-
Heat the films to a target temperature (e.g., 500°C) with a controlled ramp rate (e.g., 5°C/minute).
-
Hold the films at the target temperature for a set time (e.g., 1-2 hours) to promote crystallization into the desired TiO₂ phase (typically anatase) and remove organic residues.
-
Allow the furnace to cool down naturally to room temperature.
-
-
Characterization:
-
The surface morphology of the resulting TiO₂ thin film can then be analyzed using Scanning Electron Microscopy (SEM) to observe the grain structure and Atomic Force Microscopy (AFM) to quantify the surface roughness.
-
Conclusion: Tailoring Surfaces Through Precursor Chemistry
The choice of a titanium precursor is a foundational decision in the fabrication of thin films that has profound consequences for the final surface morphology. As we have seen, solid targets used in physical vapor deposition tend to produce dense, columnar films whose texture is heavily influenced by process energetics. In contrast, chemical precursors like titanium isopropoxide and titanium tetrachloride offer a pathway to granular or highly smooth films, with the morphology being dictated by the chemistry of hydrolysis and condensation or the self-limiting nature of ALD reactions.
By understanding the intrinsic properties of each precursor and how they interact with the chosen deposition technique, researchers can move from being passive observers of film growth to active designers of surface morphology. This knowledge empowers the rational selection of materials and methods to create bespoke surfaces optimized for the demanding requirements of advanced applications in medicine, electronics, and catalysis.
References
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Controlled Surface Morphology and Electrical Properties of Sputtered Titanium Nitride Thin Film for Metal–Insulator–Metal Structures. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
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Surface Morphology of Anatase TiO2 Thin Film by Sol-Gel Method. (n.d.). Scientific.Net. Retrieved January 9, 2024, from [Link]
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Nam, S. H., et al. (2012). Growth behavior of titanium dioxide thin films at different precursor temperatures. Nanoscale Research Letters, 7(1), 89. Retrieved January 9, 2024, from [Link]
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Surface morphology of anatase TiO2 thin film by sol-gel method. (n.d.). SciSpace. Retrieved January 9, 2024, from [Link]
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Morphological study of magnetron sputtered Ti thin films on silicon substrate. (2014). ResearchGate. Retrieved January 9, 2024, from [Link]
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SEM images of the surface morphology of Ti thin films prepared on glass... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Influence of ligand groups in Ti precursors on phase transformation and microstructural evolution of TiO2 thin films prepared by the wet chemical process. (2005). Journal of Materials Research. Retrieved January 9, 2024, from [Link]
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Surface Morphology of Anatase TiO2 Thin Film by Sol-Gel Method. (2006). ResearchGate. Retrieved January 9, 2024, from [Link]
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Surface morphology of titanium nitride thin films synthesized by DC reactive magnetron sputtering. (2012). ResearchGate. Retrieved January 9, 2024, from [Link]
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The Deposition and Properties of Titanium Films Prepared by High Power Pulsed Magnetron Sputtering. (2021). National Institutes of Health. Retrieved January 9, 2024, from [Link]
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Relationships among growth mechanism, structure and morphology of PEALD TiO2 films: the influence of O2 plasma power, precursor chemistry and plasma exposure mode. (2018). Semantic Scholar. Retrieved January 9, 2024, from [Link]
-
Effects of template and precursor chemistry on structure and properties of mesoporous TiO2 thin films. (2002). Semantic Scholar. Retrieved January 9, 2024, from [Link]
-
Effect of titanium source and sol-gel TiO 2 thin film formation parameters on its morphology and photocatalytic activity. (2010). ResearchGate. Retrieved January 9, 2024, from [Link]
-
a) AFM and b) SEM images of Ti-Ta-O films grown at various substrate temperatures. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
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A Senior Application Scientist's Guide to Titanate Catalysis: Evaluating Titanium Tetraisopropoxide Against Its Peers
For researchers and professionals in synthetic chemistry and materials science, the choice of a catalyst is a critical decision point that dictates reaction efficiency, product purity, and process scalability. Among the myriad of options, organotitanates, particularly titanium(IV) alkoxides, have carved out a significant niche as versatile and potent catalysts for esterification, transesterification, and polymerization reactions.[1] This guide provides an in-depth evaluation of the workhorse catalyst, Titanium Tetraisopropoxide (TTIP), and compares its performance against other common homogeneous and heterogeneous titanates, grounding the discussion in mechanistic principles and empirical data.
The Mechanistic Heart of Titanate Catalysis
At its core, the catalytic activity of titanium alkoxides like TTIP stems from the electrophilic nature of the central titanium(IV) atom. Lacking d-electrons and possessing accessible empty d-orbitals, the titanium center functions as an effective Lewis acid.[2] It activates the carbonyl group of an ester or carboxylic acid by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and rendering it significantly more susceptible to nucleophilic attack by an alcohol.
However, recent advanced computational studies, particularly using Density Functional Theory (DFT), suggest the classic Lewis acid pathway is only part of the story. For polyester polycondensation, a "coordination of the carboxy oxygen mechanism" presents a lower energy barrier, indicating it is the more probable pathway.[3] Furthermore, the amphoteric nature of these catalysts, where the Lewis acidic Ti center is complemented by the Brønsted basicity of its alkoxide or in-situ formed carboxylate groups, is crucial for substrate activation and proton transfer, creating a more sophisticated and efficient catalytic cycle.[4]
Caption: Generalized mechanism for titanate-catalyzed transesterification.
Homogeneous Catalysts: A Tale of Two Alkoxides
Homogeneous titanate catalysts are prized for their high activity and solubility in common organic media. The choice of alkoxide ligand directly influences the catalyst's steric profile and reactivity.
Titanium (IV) Tetraisopropoxide (TTIP, TIS)
TTIP, with the formula Ti{OCH(CH₃)₂}₄, is arguably the most widely recognized organotitanate catalyst.[5] Its branched isopropoxide groups provide a balance of reactivity and stability. It is a key component in the Sharpless epoxidation and is used extensively as a catalyst for producing polyesters and polyolefins.[6]
-
Strengths: High catalytic activity at moderate temperatures, good solubility, and extensive documentation in academic and patent literature.
-
Weaknesses: The primary drawback of TTIP is its extreme sensitivity to water.[7] Hydrolysis leads to the irreversible formation of titanium dioxide (TiO₂) oligomers and ultimately insoluble precipitates.[8] This deactivates the catalyst and can introduce undesirable haze into polymers, compromising optical clarity.[9]
Titanium (IV) Tetrabutoxide (TBT)
TBT, Ti{O(CH₂)₃CH₃}₄, is another stalwart catalyst, particularly in the industrial synthesis of polyesters like Polyethylene Terephthalate (PET) and Poly(butylene succinate) (PBS).[3][10]
-
Strengths: The larger n-butoxide ligands offer slightly greater steric bulk compared to isopropoxide groups. This can sometimes lead to improved hydrolytic stability, as the titanium center is better shielded from ambient moisture.[11]
-
Weaknesses: This increased stability can sometimes come at the cost of slightly lower reactivity compared to TTIP, potentially requiring higher temperatures or longer reaction times. Like TTIP, it is still susceptible to hydrolysis and can contribute to polymer coloration at high polycondensation temperatures.[10][12]
Heterogeneous Titanates: The Pursuit of Robustness
To overcome the critical issue of hydrolysis and facilitate catalyst recovery, significant research has focused on developing solid, heterogeneous titanate catalysts. These materials anchor the active titanium species onto a stable support or utilize a mixed-metal oxide framework.
-
Types: Common examples include titania supported on silica (TiO₂/SiO₂), mixed oxides like TiO₂-ZnO or TiO₂/CaO, and sulfated titania (SO₄²⁻/TiO₂), which exhibits strong Brønsted acidity.[13][14][15][16]
-
Advantages: The primary benefits are straightforward separation from the reaction mixture (via filtration), potential for regeneration and reuse, and generally higher thermal and hydrolytic stability compared to their homogeneous counterparts.[13][17] This makes them ideal for continuous flow processes and the conversion of lower-quality feedstocks that may contain water, such as in biodiesel production from used cooking oil.[13][18]
-
Disadvantages: Heterogeneous catalysts often exhibit lower specific activity than homogeneous ones due to mass transfer limitations. The active sites may be less accessible, necessitating more forcing reaction conditions (e.g., higher temperatures and pressures) to achieve comparable conversion rates.[19]
Performance Data: A Comparative Analysis
The optimal catalyst is application-dependent. The following tables summarize performance data from the literature for two key industrial processes: polyester synthesis and biodiesel production.
Table 1: Catalyst Performance in Poly(ethylene furanoate) (PEF) Synthesis
This table compares the performance of titanates and other catalysts in a two-stage melt polycondensation process.[12]
| Catalyst | Type | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) | Color Value (L*) |
| Titanium Isopropoxide (TIS) | Homogeneous | 120 | 0.55 | 55.3 |
| Tetrabutyl Titanate (TBT) | Homogeneous | 120 | 0.58 | 56.1 |
| Dibutyltin(IV) Oxide (DBTO) | Homogeneous | 180 | 0.45 | 70.2 |
| Tin(II) 2-ethylhexanoate (TEH) | Homogeneous | 240 | 0.30 | 72.5 |
Data sourced from Papageorgiou et al., Polymer Chemistry.[12]
Analysis: In this biobased polyester synthesis, both TTIP (TIS) and TBT demonstrated superior activity, achieving higher molecular weight (indicated by intrinsic viscosity) in a shorter time than the tin-based catalysts.[12] However, this high activity came with a trade-off: the titanate-catalyzed polymers exhibited more significant coloration (lower L* value indicates darker color).[12]
Table 2: Performance of Heterogeneous Titanate Catalysts in Biodiesel Production
This table highlights the effectiveness of various solid titanate catalysts in the transesterification of vegetable oils.
| Catalyst | Feedstock | Temp (°C) | Time (h) | Catalyst Load | Yield/Conversion (%) | Reference |
| Monomeric TTIP | Soybean Oil | 200 | 3 | 1% w/w | 41.6 | [20] |
| TiO₂-ZnO | Palm Oil | 60 | 5 | 200 mg | 98 | |
| TiO₂/CaO | Canola Oil | 65 (reflux) | 5 | 1.5% wt. | 96.9 | [15] |
| Ti(SO₄)O | Used Cooking Oil | 75 | 3 | 1.5% wt. | 97.1 |
Analysis: The data clearly shows that while monomeric TTIP can catalyze the reaction, heterogeneous catalysts achieve significantly higher conversions under milder conditions.[13][15][16][20] Mixed oxides and functionalized titanias demonstrate excellent yields, proving their utility for converting diverse feedstocks into biodiesel efficiently.
Field-Proven Methodology: Protocol for Biodiesel Synthesis
This section provides a detailed protocol for evaluating a heterogeneous titanate catalyst in the production of biodiesel from a representative feedstock like canola oil. The logic behind each step is explained to ensure a self-validating experimental design.
Protocol: Transesterification of Canola Oil using a TiO₂-CaO Catalyst
This protocol is adapted from methodologies reported in the literature for producing biodiesel with high yield.[15]
1. Catalyst Preparation & Activation:
-
Step: Physically mix TiO₂ and CaO powders (e.g., in a 1:4 molar ratio). Calcine the mixed powder in a muffle furnace at 600°C for 4 hours.
-
Rationale: Calcination at high temperature activates the catalyst by creating stable mixed-oxide phases, removing adsorbed water and CO₂, and maximizing the number of active basic sites required for the transesterification reaction.
2. Reagent Preparation:
-
Step: Prepare a catalyst-methanol suspension. For a 100 g batch of oil, suspend 1.5 g of the activated TiO₂-CaO catalyst (1.5% w/w of oil) in methanol. Use a methanol-to-oil molar ratio of 12:1 (approx. 49 g or 62 mL of methanol for 100 g of canola oil).
-
Rationale: The transesterification reaction is reversible. A large excess of methanol is used to drive the equilibrium towards the product side (fatty acid methyl esters, FAME), ensuring high conversion.[17] The suspension ensures the catalyst is well-dispersed before introduction to the oil.
3. Reaction Execution:
-
Step: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, heat 100 g of pre-dried canola oil to 65°C.
-
Rationale: Pre-heating the oil ensures it is liquid and at the optimal reaction temperature. The reflux condenser prevents the loss of volatile methanol during the reaction.
-
Step: Add the catalyst-methanol suspension to the hot oil under vigorous stirring (e.g., 600 RPM). Maintain the reaction at 65°C (methanol reflux) for 5 hours.
-
Rationale: Vigorous stirring is essential in a heterogeneous system to overcome mass transfer limitations between the immiscible oil phase, the methanol phase, and the solid catalyst surface. 5 hours is the optimized reaction time to achieve maximum yield.[15]
4. Product Separation and Purification:
-
Step: After 5 hours, stop the heating and stirring. Transfer the mixture to a separatory funnel and allow it to stand overnight.
-
Rationale: The denser glycerol byproduct will separate from the lighter biodiesel (FAME) phase by gravity. The solid catalyst will settle at the interface or in the glycerol layer.
-
Step: Carefully drain the bottom glycerol layer. The solid catalyst can be recovered from this layer by filtration, washed with methanol, and dried for potential reuse.
-
Step: Wash the upper biodiesel layer with warm (50°C) deionized water several times until the wash water is neutral.
-
Rationale: Washing removes residual catalyst, unreacted methanol, and any remaining glycerol, which can affect fuel properties.
-
Step: Dry the washed biodiesel by heating it to 105°C for 1 hour or by passing it through a column of anhydrous sodium sulfate.
-
Rationale: Removing all traces of water is critical to meet biodiesel fuel standards and prevent corrosion.
Caption: Workflow for heterogeneous catalytic synthesis of biodiesel.
Conclusion: Selecting the Right Titanate for the Job
The choice between titanium tetraisopropoxide and other titanates is a classic case of balancing reactivity against stability and process requirements.
-
Titanium Tetraisopropoxide (TTIP) remains an excellent choice for homogeneous batch processes where conditions can be kept strictly anhydrous and high reactivity at moderate temperatures is paramount. Its performance in specialty polymer synthesis is well-established.[12]
-
Other Homogeneous Titanates like TBT offer a similar profile to TTIP, with subtle differences in stability and steric influence that may be advantageous in specific polymer systems.
-
Heterogeneous Titanate Catalysts are the clear front-runners for applications demanding robustness, catalyst reusability, and tolerance to less-pure feedstocks. Their dominance in the field of biodiesel production is a testament to their practical advantages in large-scale, continuous, or semi-continuous processes where catalyst separation and lifetime are key economic drivers.[13][15]
Ultimately, the decision rests on a thorough analysis of the specific chemical transformation, the required purity of the final product, and the overall process economics. While TTIP is a powerful and versatile tool, the trend towards more sustainable and robust manufacturing processes continues to fuel the development and adoption of advanced heterogeneous titanate systems.
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A Researcher's Guide to X-ray Diffraction Analysis of TiO₂ Polymorphs Synthesized from Titanium Tetraisopropoxide
For researchers, scientists, and drug development professionals, the precise control over the crystalline form—or polymorph—of titanium dioxide (TiO₂) is paramount. Each polymorph (anatase, rutile, and brookite) possesses distinct physicochemical properties that dictate its performance in applications ranging from photocatalysis and photovoltaics to drug delivery systems.[1][2][3] This guide provides an in-depth comparison of TiO₂ polymorphs synthesized from the common precursor, titanium tetraisopropoxide (TTIP), with a focus on their characterization using X-ray diffraction (XRD). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducible results.
The Significance of Polymorphism in TiO₂
Titanium dioxide predominantly exists in three crystalline forms: anatase, rutile, and brookite.[1][2][3] Anatase is often favored for photocatalytic applications due to its larger band gap and higher surface area, while rutile, the most thermodynamically stable phase, is a common pigment and UV absorbent.[2][4] Brookite, being the most difficult to synthesize in a pure form, is less studied but has shown promise in certain photocatalytic reactions.[4][5] The ability to selectively synthesize and accurately identify these polymorphs is therefore a critical skill in materials science and nanotechnology.
From Precursor to Polymorph: The Synthesis Pathway
A widely used method for synthesizing TiO₂ nanoparticles is the sol-gel process followed by calcination, using titanium tetraisopropoxide as the precursor.[6][7] This approach allows for excellent control over the particle size, morphology, and crystalline phase of the final product.
The synthesis process hinges on the hydrolysis and condensation of TTIP to form an amorphous titania gel. Subsequent thermal treatment, or calcination, provides the energy required for crystallization and phase transformation. The final polymorph obtained is highly dependent on the calcination temperature.[8][9][10]
Below is a diagram illustrating the general experimental workflow for the synthesis of TiO₂ polymorphs from TTIP.
Caption: Experimental workflow for the synthesis and characterization of TiO₂ polymorphs.
The Power of XRD in Polymorph Identification
X-ray diffraction is an indispensable, non-destructive technique for the characterization of crystalline materials. It relies on the principle of Bragg's Law, where the constructive interference of X-rays diffracted by the crystal lattice planes produces a unique diffraction pattern for each crystalline phase. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, one can identify the specific polymorphs present in a sample.
Comparative XRD Analysis of TiO₂ Polymorphs
The three primary polymorphs of TiO₂—anatase, rutile, and brookite—each exhibit a distinct XRD pattern. The positions of the main diffraction peaks are the fingerprints used for their identification.
The relationship between calcination temperature and the resulting TiO₂ phase is a critical aspect of the synthesis process. The following diagram illustrates this phase transformation pathway.
Caption: Phase transformation of TiO₂ as a function of temperature.
Key Diffraction Peaks for Identification
The following table summarizes the most intense diffraction peaks for each TiO₂ polymorph, with data referenced from the Joint Committee on Powder Diffraction Standards (JCPDS) database. These values are crucial for accurate phase identification.[11][12][13]
| Polymorph | JCPDS Card No. | Major Diffraction Peaks (2θ) and (hkl) Planes |
| Anatase | 21-1272 | 25.3° (101), 37.8° (004), 48.0° (200), 53.9° (105), 55.1° (211)[3][11][13] |
| Rutile | 21-1276 | 27.4° (110), 36.1° (101), 41.2° (111), 54.3° (211)[11][13][14] |
| Brookite | 29-1360 | 25.3° (120), 25.7° (111), 30.8° (121)[11][12][15] |
It is important to note that the main peak of anatase at 25.3° (101) can overlap with brookite's (120) and (111) peaks.[15] Therefore, the presence of the unique brookite peak at approximately 30.8° (121) is a key indicator for its identification.[15]
Experimental Protocols
Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol outlines the synthesis of TiO₂ nanoparticles from titanium tetraisopropoxide. The calcination temperature is the critical variable for controlling the resulting polymorph.
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (optional, as a peptizing agent)
Procedure:
-
Solution Preparation: Prepare two solutions. Solution A consists of a specific volume of TTIP dissolved in ethanol. Solution B is a mixture of ethanol, deionized water, and a small amount of nitric acid.
-
Hydrolysis: Add Solution A dropwise to Solution B under vigorous stirring. A white precipitate will form, indicating the hydrolysis of TTIP and the formation of titanium hydroxide.
-
Aging: Continue stirring the resulting sol for a few hours at room temperature to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a gel.
-
Drying: Dry the gel in an oven at around 80-100°C to remove the solvent and water, resulting in an amorphous TiO₂ powder.
-
Calcination: Calcine the amorphous powder in a muffle furnace at a specific temperature and duration to induce crystallization.
X-ray Diffraction (XRD) Analysis
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Sample Preparation: Finely grind the calcined TiO₂ powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Data Acquisition: Set the diffractometer to scan over a 2θ range of 20° to 80°. The step size and scan speed should be optimized to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the peak positions (2θ values) in the obtained diffractogram.
-
Compare the experimental 2θ values with the standard JCPDS data for anatase, rutile, and brookite to identify the crystalline phases present in the sample.
-
The crystallite size can be estimated using the Scherrer equation, which relates the broadening of the diffraction peaks to the size of the crystallites.[7]
-
Conclusion
The synthesis of TiO₂ polymorphs from titanium tetraisopropoxide is a well-established yet nuanced process where the final crystalline phase is dictated primarily by the calcination temperature. X-ray diffraction is a powerful and essential tool for the unambiguous identification of the resulting anatase, rutile, and brookite phases. By understanding the principles of both the synthesis and the characterization techniques, researchers can confidently produce and verify the desired TiO₂ polymorphs for their specific applications. This guide provides the foundational knowledge and practical protocols to achieve this, empowering scientists in their pursuit of advanced material development.
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A Comparative Guide to Spectroscopic Purity Confirmation of Titanium Tetraisopropoxide
For researchers, scientists, and professionals in drug development and materials science, the purity of reagents is paramount. Titanium tetraisopropoxide (TTIP), a cornerstone precursor in the synthesis of advanced materials and a catalyst in organic reactions, is no exception. Its high reactivity, particularly its sensitivity to moisture, necessitates rigorous purity assessment to ensure reproducible and predictable outcomes. This guide provides an in-depth comparison of spectroscopic methods for confirming the purity of TTIP, offering experimental insights and data to empower researchers in their analytical endeavors.
The Imperative of Purity: Why Minor Impurities Matter
Titanium tetraisopropoxide is notoriously susceptible to hydrolysis, a reaction with water that leads to the formation of isopropanol and, ultimately, titanium dioxide (TiO₂)[1]. Even trace amounts of moisture can initiate this process, leading to the presence of isopropanol and various titanium oxo-alkoxide oligomers as impurities. These contaminants can significantly alter the reactivity and properties of the precursor, impacting the morphology and performance of the final materials in sol-gel processes or compromising the stereoselectivity of catalytic reactions. Therefore, the ability to detect these impurities is not merely a quality control step but a critical aspect of experimental design.
A Multi-Faceted Approach: Spectroscopic Techniques at a Glance
A comprehensive purity analysis of TTIP relies on a suite of spectroscopic techniques, each providing a unique window into the molecular structure and composition of the sample. The most powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy.
| Spectroscopic Method | Information Provided | Sensitivity to Impurities |
| ¹H NMR | Quantitative information on proton environments. Excellent for detecting and quantifying isopropanol. | High |
| ¹³C NMR | Information on the carbon skeleton. Confirms the presence of the isopropoxide ligand and detects isopropanol. | Moderate to High |
| FT-IR | Vibrational modes of functional groups. Sensitive to O-H (from water and isopropanol) and the formation of Ti-O-Ti bonds. | High |
| Raman | Complementary vibrational information to FT-IR, particularly for symmetric vibrations. Useful for observing changes in the Ti-O framework. | Moderate |
In-Depth Analysis: Unraveling the Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse
NMR spectroscopy is arguably the most definitive method for assessing TTIP purity due to its high resolution and quantitative nature.
In a pure sample of TTIP, the ¹H NMR spectrum is characterized by two main signals corresponding to the isopropoxide ligand. The presence of isopropanol as an impurity introduces distinct new signals.
-
Pure Titanium Tetraisopropoxide:
-
A septet (or multiplet) for the methine proton (-CH) of the isopropoxy group.
-
A doublet for the methyl protons (-CH₃) of the isopropoxy group.
-
-
Isopropanol Impurity:
-
A distinct septet for its own methine proton.
-
A distinct doublet for its methyl protons.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
-
The key to detection lies in the subtle but clear differences in the chemical shifts of the corresponding protons in TTIP and free isopropanol.
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Group | Chemical Shift (ppm) | Multiplicity |
| Titanium Tetraisopropoxide | -OCH(CH₃)₂ | ~4.4 - 4.6 | septet |
| -OCH(CH ₃)₂ | ~1.2 - 1.3 | doublet | |
| Isopropanol | -CH (OH)(CH₃)₂ | ~4.0 - 4.2 | septet |
| -CH(OH)(CH ₃)₂ | ~1.2 | doublet | |
| -OH | Variable (typically 1.5-2.5) | singlet (broad) |
Note: Chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR provides complementary information, confirming the carbon framework of the isopropoxide ligands and detecting the presence of isopropanol.
Table 2: Comparative ¹³C NMR Chemical Shifts (CDCl₃)
| Compound | Carbon | Chemical Shift (ppm) |
| Titanium Tetraisopropoxide | -OC H(CH₃)₂ | ~75 - 77 |
| -OCH(C H₃)₂ | ~26 - 28 | |
| Isopropanol | -C H(OH)(CH₃)₂ | ~63 - 65 |
| -CH(OH)(C H₃)₂ | ~25 |
The significant difference in the chemical shift of the methine carbon is a clear indicator of the presence of free isopropanol.
Vibrational Spectroscopy: Probing Functional Groups and Bonding
FT-IR and Raman spectroscopy are powerful tools for identifying key functional groups and changes in the molecular framework of TTIP upon degradation.
FT-IR is particularly sensitive to the presence of hydroxyl groups (O-H) from water and isopropanol, which are absent in pure, anhydrous TTIP. The formation of Ti-O-Ti bridges during hydrolysis also gives rise to new characteristic absorption bands.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound/Feature | Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance in Spectrum |
| Titanium Tetraisopropoxide | C-H stretch | 2850 - 3000 | Strong, sharp peaks |
| C-O stretch | ~1120, ~1005 | Strong absorptions[2] | |
| Ti-O stretch | ~620 | Strong absorption | |
| Isopropanol Impurity | O-H stretch | 3200 - 3600 | Broad band |
| C-O stretch | ~1130 | Strong absorption, may overlap with TTIP | |
| Water Impurity | O-H stretch | 3200 - 3600 | Broad band |
| H-O-H bend | ~1630 | Sharp to medium peak[3] | |
| Hydrolysis Product | Ti-O-Ti stretch | 400 - 700 | Broadening and new features in this region[2][4] |
The appearance of a broad absorption band in the 3200-3600 cm⁻¹ region is a tell-tale sign of O-H containing impurities.
Raman spectroscopy provides complementary information to FT-IR. The Ti-O symmetric stretches in TTIP are typically strong and sharp in the Raman spectrum. The hydrolysis process and the formation of a TiO₂ network can be monitored by changes in this region[5][6][7].
Table 4: Key Raman Shifts (cm⁻¹)
| Compound/Feature | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| Titanium Tetraisopropoxide | Symmetric Ti-O stretch | ~600 |
| C-H stretch | 2800 - 3000 | |
| Hydrolysis Product (TiO₂) | Anatase E_g mode | ~144 |
The emergence of the characteristic anatase or rutile TiO₂ peaks in the low-frequency region of the Raman spectrum is a definitive indicator of advanced hydrolysis.
Experimental Protocols
NMR Sample Preparation (¹H and ¹³C)
A self-validating protocol for NMR analysis involves careful handling to prevent atmospheric moisture contamination.
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent: Use a dry, deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆, preferably from a freshly opened ampule or dried over molecular sieves.
-
Sample Preparation: a. In the inert atmosphere, transfer approximately 0.5 mL of the dry, deuterated solvent to a clean, dry NMR tube. b. Add 1-2 drops of the titanium tetraisopropoxide sample to the NMR tube. c. Cap the NMR tube securely.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra immediately.
FT-IR and Raman Sample Preparation
For vibrational spectroscopy, minimizing exposure to atmospheric moisture is also crucial.
-
Sample Cell: Use a liquid transmission cell (for FT-IR) or a sealed capillary tube (for Raman) that can be loaded in an inert atmosphere.
-
Neat Sample: For a qualitative assessment, a neat sample can be used. A drop of the liquid is placed between two KBr or NaCl plates (for FT-IR) inside a glovebox and the plates are pressed together to form a thin film.
-
Solution: For quantitative analysis, a solution in a dry, IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, with caution due to toxicity) can be prepared.
Logical Framework for Purity Confirmation
A tiered approach is recommended for the comprehensive assessment of TTIP purity.
Conclusion
Confirming the purity of titanium tetraisopropoxide is a critical step for ensuring the success of sensitive applications in materials science and organic synthesis. A multi-pronged approach utilizing ¹H NMR, ¹³C NMR, FT-IR, and Raman spectroscopy provides a comprehensive and robust assessment. NMR spectroscopy offers unparalleled quantitative insight into the presence of isopropanol, while FT-IR is highly effective for the rapid detection of hydroxyl-containing impurities. Raman spectroscopy serves as an excellent confirmatory tool, particularly for identifying the onset of titanium dioxide formation. By employing the methodologies and understanding the spectral signatures outlined in this guide, researchers can confidently validate the purity of their TTIP, leading to more reliable and reproducible scientific outcomes.
References
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Zhang, Y.-H., Chan, C. K., Porter, J. F., & Guo, W. (1998). Micro-Raman Spectroscopic Characterization of Nanosized TiO2 Powders Prepared by Vapor Hydrolysis. Journal of Materials Research, 13(9), 2602-2609. [Link]
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City University of Hong Kong Scholars. (1998). Micro-Raman spectroscopic characterization of nanosized TiO>2> powders prepared by vapor hydrolysis. [Link]
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Beijing Institute of Technology. (1998). Micro-Raman spectroscopic characterization of nanosized TiO>2> powders prepared by vapor hydrolysis. [Link]
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Bachvarova-Nedelcheva, A., et al. (2018). THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Journal of Chemical Technology and Metallurgy, 53(6), 1107-1115. [Link]
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Islam, M. A., et al. (2021). Hydrolysis and condensation reactions of titanium isopropoxide for TiO 2 production. Journal of the Indian Chemical Society, 98(9), 100123. [Link]
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Herman, A., et al. (2025). Synthesis of TiO 2 Nanocrystals by Hydrolysis of Titanium Tetraisopropoxide. Journal of Physics: Conference Series, 2973(1), 012021. [Link]
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Andini, D. E., et al. (2025). Synthesis of TiO2 Nanocrystals by Hydrolysis of Titanium Tetraisopropoxide. ResearchGate. [Link]
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Li, Q., et al. (n.d.). Synthesis and Characterization: A mixture of titanium isopropoxide (Aldrich, 17. RSC Publishing. [Link]
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Paul, S. O., & Ford, T. A. (1989). Analysis of the infrared absorption spectra of solutions of water in some organic solvents. Part 1.—Resolution of overlapping absorption bands. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 85(1), 11-28. [Link]
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Kijima, T., et al. (2004). Hydrolysis and Condensation Processes of Titanium iso-Propoxide Modified with Catechol: An NMR Study. Journal of Sol-Gel Science and Technology, 31(1-3), 89-93. [Link]
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Wang, Y., et al. (2022). The Preparation of {001}TiO2/TiOF2 via a One-Step Hydrothermal Method and Its Degradation Mechanism of Ammonia Nitrogen. International Journal of Molecular Sciences, 23(21), 13248. [Link]
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SpectraBase. (n.d.). Titanium(IV) isopropoxide - Optional[1H NMR] - Chemical Shifts. [Link]
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Benchmarking the efficiency of titanium tetraisopropanolate in industrial applications
Introduction
Titanium tetraisopropoxide (Ti{OCH(CH₃)₂}₄), commonly abbreviated as TTIP, is a highly versatile and reactive titanium alkoxide that has carved a significant niche in a multitude of industrial applications.[1] Its utility stems from its function as a potent catalyst and a precursor for titanium dioxide (TiO₂) materials. This guide offers an in-depth technical comparison of TTIP's efficiency against common alternatives in its primary industrial domains: polymerization, esterification, and sol-gel processes. The content herein is curated for researchers, scientists, and drug development professionals, providing not just a comparative analysis but also the underlying scientific principles and detailed experimental protocols for robust benchmarking.
Polymerization Catalysis
TTIP is utilized as a catalyst in the production of various polymers, including polyolefins, polyesters, and polycarbonates, where it can influence stereoselectivity and reaction rates.[1]
Comparative Performance Analysis
The efficacy of a polymerization catalyst is judged by its activity, control over polymer molecular weight and molecular weight distribution (polydispersity index or PDI), and its influence on the polymer's microstructure (e.g., tacticity).
1.1.1. Alternatives to TTIP in Polymerization
-
Ziegler-Natta (Z-N) Catalysts: These are heterogeneous catalysts, typically based on titanium halides (like TiCl₄) on a support (e.g., MgCl₂), and activated by organoaluminum compounds.[2][3] They are the workhorses of the polyolefin industry.
-
Metallocene Catalysts: These are single-site homogeneous catalysts, often based on zirconocenes or titanocenes, which offer precise control over polymer architecture.[4][5]
1.1.2. Quantitative Comparison
| Catalyst System | Polymer Type | Catalytic Activity | Molecular Weight (Mw) | Polydispersity Index (PDI) | Polymer Microstructure |
| Titanium Tetraisopropoxide (TTIP) | Polyethylene | Moderate | Variable | Broad | Can produce linear PE |
| Ziegler-Natta (e.g., TiCl₄/MgCl₂) | Polyethylene | High | High (can be controlled) | Broad (4-8)[6] | Primarily linear (HDPE, LLDPE) |
| Metallocene (e.g., zirconocene/MAO) | Polyethylene | Very High | Highly controllable | Narrow (~2)[7] | Precise control over branching and tacticity |
| Titanium Tetraisopropoxide (TTIP) | Polypropylene | Low to Moderate | Variable | Broad | Low stereoselectivity |
| Ziegler-Natta (e.g., TiCl₄/MgCl₂) | Polypropylene | High | High | Broad (3-6)[7] | Highly isotactic |
| Metallocene (e.g., zirconocene/MAO) | Polypropylene | Very High | Controllable | Narrow (~2)[7] | Can produce isotactic, syndiotactic, or atactic PP |
Note: The performance of TTIP as a primary olefin polymerization catalyst is generally inferior to specialized Ziegler-Natta and metallocene systems. However, its utility in polyester synthesis is more pronounced.
Mechanistic Insights
Ziegler-Natta and metallocene catalysts operate through a coordination-insertion mechanism.[8][9] The olefin monomer coordinates to a vacant site on the transition metal center and is then inserted into the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the steric environment of the catalytic site.[10]
In contrast, TTIP-catalyzed polymerization, particularly in the context of polyesters, proceeds through a transesterification mechanism. The Lewis acidic titanium center activates the carbonyl group of an ester, making it more susceptible to nucleophilic attack by an alcohol.[11]
Caption: Figure 1: Simplified Olefin Polymerization Workflow
Benchmarking Protocol: Evaluating Olefin Polymerization Catalyst Efficiency
This protocol outlines a standardized procedure for comparing the performance of different catalysts in ethylene polymerization.
1. Catalyst Preparation:
- Prepare the catalyst system (TTIP, Ziegler-Natta, or metallocene) under an inert atmosphere (e.g., in a glovebox).
- For Z-N and metallocene catalysts, prepare the co-catalyst solution (e.g., triethylaluminum or methylaluminoxane).
2. Polymerization Reaction:
- Assemble a pressure reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
- Thoroughly dry and purge the reactor with an inert gas.
- Introduce a suitable solvent (e.g., hexane) and the desired amount of catalyst.
- If required, add the co-catalyst.
- Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
- Allow the polymerization to proceed for a set period.
3. Product Recovery and Analysis:
- Depressurize the reactor and quench the reaction (e.g., with acidified methanol).
- Filter and wash the polymer product, then dry it to a constant weight.
- Catalytic Activity: Calculate the activity as the mass of polymer produced per mole of transition metal per hour per unit of monomer concentration.
- Molecular Weight and PDI: Analyze the polymer using Gel Permeation Chromatography (GPC).
- Microstructure: Characterize the polymer's branching and tacticity using Nuclear Magnetic Resonance (NMR) spectroscopy.
- Thermal Properties: Determine the melting point and crystallinity using Differential Scanning Calorimetry (DSC).
Esterification and Transesterification Catalysis
TTIP is a highly effective catalyst for esterification and transesterification reactions, finding widespread use in the production of plasticizers, specialty esters, and biodiesel.[1]
Comparative Performance Analysis
Key performance indicators for esterification catalysts include reaction rate, yield, selectivity, and catalyst stability/reusability.
2.1.1. Alternatives to TTIP in Esterification
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are traditionally used.[12]
-
Solid Acid Catalysts: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) offer the advantages of heterogeneous catalysis, such as ease of separation and reusability.[13][14]
-
Enzymatic Catalysts: Lipases are used for highly selective and mild transesterification, particularly in biodiesel production.[6][15]
2.1.2. Quantitative Comparison (Fatty Acid Esterification for Biodiesel)
| Catalyst | Reaction Type | Temperature (°C) | Reaction Time | Yield/Conversion (%) | Key Advantages | Key Disadvantages |
| Titanium Tetraisopropoxide (TTIP) | Esterification/Transesterification | ~200 | 3 h | ~42 (propyl esters)[16] | High activity | Requires high temperatures; moisture sensitive |
| Sulfuric Acid (H₂SO₄) | Esterification | 60-70 | 1-4 h | >95 | Low cost; high activity | Corrosive; difficult to separate |
| **Sulfated Zirconia (SO₄²⁻/ZrO₂) ** | Esterification | 60-170 | 5-7 h | 88-100[13][17] | Reusable; stable | Can be less active than homogeneous acids |
| Enzymatic (e.g., Lipase) | Transesterification | 30-50 | 4-24 h | >95 | High selectivity; mild conditions | Higher cost; potential for deactivation |
Mechanistic Insights
In acid-catalyzed esterification, a proton from the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol. For TTIP, the Lewis acidic titanium center coordinates to the carbonyl oxygen, serving a similar activating role.
Caption: Figure 2: TTIP-Catalyzed Esterification Mechanism
Benchmarking Protocol: Evaluating Esterification Catalyst Performance
This protocol details a method for assessing the activity of catalysts in the esterification of a fatty acid (e.g., oleic acid) with methanol.
1. Reaction Setup:
- In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add the fatty acid and methanol in a specified molar ratio.
- Add the catalyst (e.g., TTIP, sulfated zirconia) at a defined weight percentage.
2. Reaction Execution:
- Heat the mixture to the desired reaction temperature and maintain it for the duration of the experiment.
- Take samples at regular intervals.
3. Sample Analysis:
- Quench the reaction in the sample by cooling and dilution.
- Analyze the composition of the sample using Gas Chromatography (GC) to determine the concentration of the fatty acid and the corresponding methyl ester.
4. Data Analysis:
- Conversion: Calculate the percentage of fatty acid converted at each time point.
- Yield: Determine the percentage yield of the methyl ester.
- Turnover Frequency (TOF): For solid catalysts, calculate the TOF as the number of moles of product formed per mole of active sites per unit time. This requires prior characterization of the catalyst's active sites (e.g., by ammonia temperature-programmed desorption for acid sites).
Sol-Gel Processes
TTIP is a cornerstone precursor in sol-gel science for the synthesis of titanium dioxide (TiO₂) nanoparticles, thin films, and coatings.[1] The properties of the final TiO₂ material are highly dependent on the precursor and the reaction conditions.
Comparative Performance Analysis
The choice of precursor in a sol-gel process influences the resulting material's crystallinity, particle size, surface area, and functional properties like photocatalytic activity.
3.1.1. Alternatives to TTIP in Sol-Gel Synthesis
-
Titanium Tetrachloride (TiCl₄): A highly reactive precursor that rapidly hydrolyzes.
-
Other Titanium Alkoxides: Such as titanium butoxide (TBT) or titanium ethoxide (TE), which have different hydrolysis rates.
3.1.2. Quantitative Comparison of TiO₂ Film Properties
| Precursor | Deposition Method | Annealing Temp. (°C) | Crystal Phase | Crystallite/Grain Size (nm) | Photocatalytic Activity |
| Titanium Isopropoxide (TTIP) | Spray Pyrolysis | 500 | Anatase | 30-40 | High[18] |
| Titanium Butoxide (TBT) | Sol-Gel | 500 | Anatase | 18-20 | Moderate to High[18] |
| Titanium Tetrachloride (TiCl₄) | Sol-Gel | >281 | Anatase | - | High[19] |
| Titanium Isopropoxide (TTIP) | MOCVD | 500 | Anatase | ~100 | High[18] |
Mechanistic Insights
The sol-gel process involves two primary reactions: hydrolysis and condensation.[20] For TTIP, hydrolysis replaces the isopropoxide groups with hydroxyl groups. These hydroxylated titanium species then undergo condensation to form Ti-O-Ti bridges, leading to the formation of a three-dimensional oxide network. The rates of hydrolysis and condensation, which can be controlled by factors like pH and water-to-alkoxide ratio, determine the structure of the final material.
Caption: Figure 3: Sol-Gel Process Workflow
Benchmarking Protocol: Characterization of TiO₂ Thin Films
This protocol provides a framework for characterizing and comparing TiO₂ thin films produced from different precursors.
1. Film Deposition:
- Prepare the precursor sol as described in the mechanistic insights.
- Deposit the sol onto a substrate (e.g., glass or silicon wafer) using a technique like spin coating or dip coating.
- Dry the film at a low temperature to remove the solvent.
- Anneal the film at a high temperature (e.g., 500 °C) to induce crystallization.
2. Structural and Morphological Characterization:
- Crystallinity: Use X-ray Diffraction (XRD) to identify the crystalline phases (anatase, rutile, brookite) and estimate the crystallite size using the Scherrer equation.[21]
- Surface Morphology: Analyze the film's surface topography, grain size, and roughness using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
- Film Thickness: Measure the film thickness using ellipsometry or a profilometer.
3. Functional Property Evaluation (Photocatalytic Activity):
- Immerse the TiO₂-coated substrate in a solution of an organic dye (e.g., methylene blue).
- Irradiate the solution with a UV lamp.
- Monitor the degradation of the dye over time by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer.[19]
- Calculate the degradation rate to quantify the photocatalytic activity.
Conclusion
Titanium tetraisopropoxide is a multifaceted compound with significant industrial relevance. While it may not always be the highest-performing catalyst in every application, particularly in olefin polymerization where Ziegler-Natta and metallocene catalysts dominate, its efficacy in esterification and its role as a versatile precursor in sol-gel processes are well-established. Its advantages often lie in its ease of handling (compared to TiCl₄), its effectiveness as a Lewis acid catalyst, and the high quality of the TiO₂ materials it can produce. The choice between TTIP and its alternatives ultimately depends on a careful consideration of the specific application requirements, including desired product properties, process conditions, and economic factors. The benchmarking protocols provided in this guide offer a robust framework for making such evidence-based decisions in a research and development setting.
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Wachs, I. E., & Bañares, M. A. (Eds.). (2023). Springer Handbook of Advanced Catalyst Characterization. Springer.[22]
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Safety Operating Guide
Mastering the Safe Handling of Titanium Tetraisopropanolate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the utility of reactive organometallic compounds like titanium tetraisopropanolate (TTIP) is undeniable. From its role in catalysis to materials science, its applications are vast.[1][2] However, its reactivity demands a commensurate level of respect and a rigorous approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle TTIP safely, ensuring both the integrity of your research and the well-being of your team.
The Chemical's Character: Understanding the Risks
This compound (CAS No. 546-68-9) is a flammable and highly moisture-sensitive liquid.[1][3] Its vapor can form explosive mixtures with air, particularly at elevated temperatures.[4] The primary hazards stem from its reactivity:
-
Hydrolysis: TTIP reacts readily with moisture, including humidity in the air, to produce flammable isopropyl alcohol and heat, posing a significant fire risk.[1][2]
-
Flammability: The compound itself is a flammable liquid. Vapors are heavier than air and can travel to an ignition source.[4]
-
Health Hazards: Inhalation may cause drowsiness or dizziness.[5] It is also a serious eye irritant.[5][6] While not classified as a carcinogen, direct contact can irritate the skin and mucous membranes.[2][5][6]
These inherent properties dictate the stringent protocols required for its handling, storage, and disposal.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component serves a specific purpose, grounded in the chemical's reactivity profile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers a broader barrier of protection for the entire face.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[5][6][7] |
| Body Protection | Flame-retardant and antistatic protective clothing. | Mitigates the risk of fire and prevents the buildup of static electricity, which can serve as an ignition source.[3][5] |
| Respiratory Protection | NIOSH-certified organic vapor respirator. | Required when working in areas with inadequate ventilation or when vapors/aerosols may be generated.[7] |
Operational Plan: A Step-by-Step Procedural Guide
Safe handling of TTIP is a systematic process. The following workflow is designed to minimize exposure and mitigate risks at every stage.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Work Area Preparation: Always handle this compound in a well-ventilated chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
PPE Adherence: Before handling, don all required personal protective equipment as detailed in the table above.
-
Inert Atmosphere: To prevent hydrolysis, conduct all transfers and manipulations under an inert atmosphere, such as nitrogen or argon.[1][3]
-
Static Electricity Prevention: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, a potential ignition source.[1] Use only non-sparking tools.
-
Chemical Transfer: When transferring the liquid, do so slowly to avoid splashing and the generation of aerosols.[4][6]
-
Container Management: Keep the TTIP container tightly closed when not in use to protect it from moisture.[3][4][6]
-
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material like Chemizorb® or dry sand, and place it in a sealed container for disposal.[6] Do not use water.
-
Post-Handling Hygiene: After handling, wash your hands thoroughly.[3][4][6] Change out of any contaminated clothing immediately.[3][4][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure safety.
-
Waste Collection: Collect surplus and non-recyclable TTIP in its original container or a suitable, labeled, and sealed container. Do not mix it with other waste.[6]
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated with TTIP should be treated as hazardous waste. Place them in a sealed container for disposal.
-
Professional Disposal: Arrange for a licensed disposal company to handle the waste.[5] TTIP should be disposed of in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Precaution: Under no circumstances should this compound be allowed to enter drains or waterways.[3][4][6]
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
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ChemAnalyst. (2026). Understanding the Handling and Safety of this compound. Retrieved from [Link]
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LookChem. (2025). News - What is this compound Used For. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Titanium tetraisopropoxide. Retrieved from [Link]
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Gelest, Inc. (2014). TITANIUM ISOPROPOXIDE - Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
